molecular formula C7H11ClN2 B1315474 2-(Pyridin-4-yl)ethanamine hydrochloride CAS No. 6429-12-5

2-(Pyridin-4-yl)ethanamine hydrochloride

Cat. No.: B1315474
CAS No.: 6429-12-5
M. Wt: 158.63 g/mol
InChI Key: GQGKWQYHIZXREV-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)ethanamine hydrochloride (CAS 6429-12-5) is a versatile chemical intermediate highly valued in pharmaceutical research and development . Its structure serves as a critical building block for the synthesis of various bioactive molecules . Researchers utilize this compound extensively in the development of drugs targeting neurological disorders, where it acts as a key precursor for compounds involved in neurotransmitter modulation . Furthermore, its molecular framework is valuable for creating sophisticated ligands for receptor interaction studies, aiding in the fundamental understanding of receptor-ligand binding mechanisms . Beyond neurology, this amine hydrochloride is also employed in the preparation of compounds screened for potential anti-inflammatory and antimicrobial properties, making it a crucial and versatile component in the discovery and development of novel therapeutic agents . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-pyridin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGKWQYHIZXREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497660
Record name 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID70497660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-12-5
Record name 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

2-(Pyridin-4-yl)ethanamine hydrochloride, a seemingly simple molecule, holds considerable importance as a versatile building block in the intricate world of drug discovery and development. Its structure, featuring a pyridine ring linked to an ethylamine side chain, provides a key scaffold for the synthesis of a wide array of pharmacologically active compounds. The pyridine moiety, a common heterocycle in medicinal chemistry, can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets, while the ethylamine portion offers a reactive handle for further molecular elaboration.[1][2] Understanding the precise structure of this foundational molecule is paramount for ensuring the identity, purity, and quality of any subsequent, more complex derivatives destined for therapeutic applications.

This technical guide, designed for researchers and scientists, provides a comprehensive overview of the analytical methodologies employed in the definitive structure elucidation of 2-(Pyridin-4-yl)ethanamine hydrochloride. We will delve into the "why" behind the selection of specific spectroscopic and spectrometric techniques, offering insights grounded in the principles of chemical analysis and bolstered by field-proven expertise.

The Analytical Gauntlet: A Multi-faceted Approach to Structure Verification

The confirmation of a chemical structure is not a singular event but rather a meticulous process of accumulating and correlating data from multiple, orthogonal analytical techniques. This self-validating system ensures the highest degree of confidence in the final structural assignment. The following sections will detail the application of key analytical methods to 2-(Pyridin-4-yl)ethanamine hydrochloride, explaining the rationale behind each experimental choice and the interpretation of the resulting data.

Workflow for Structure Elucidation

Structure_Elucidation_Workflow Figure 1. A typical workflow for the structure elucidation of a small molecule. cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 2-(Pyridin-4-yl)ethanamine Purification Purification & Hydrochloride Salt Formation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Data Integration & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A typical workflow for small molecule structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and informative technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 2-(Pyridin-4-yl)ethanamine hydrochloride, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

A ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.8Doublet2HH-2, H-6 (Pyridine)Protons adjacent to the electronegative nitrogen are significantly deshielded.
~7.8Doublet2HH-3, H-5 (Pyridine)Protons further from the nitrogen are less deshielded.
~3.5Triplet2H-CH₂- (Ethyl)Methylene group adjacent to the pyridinium ring.
~3.3Triplet2H-CH₂- (Ethyl)Methylene group adjacent to the ammonium group.
~8.5 (broad)Singlet3H-NH₃⁺Protons on the positively charged nitrogen are typically broad and downfield.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Pyridin-4-yl)ethanamine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignmentRationale
~150C-2, C-6 (Pyridine)Carbons adjacent to the nitrogen are significantly deshielded.
~125C-3, C-5 (Pyridine)Aromatic carbons further from the nitrogen.
~145C-4 (Pyridine)The carbon bearing the ethylamine substituent.
~40-CH₂- (Ethyl)Aliphatic carbon adjacent to the pyridinium ring.
~35-CH₂- (Ethyl)Aliphatic carbon adjacent to the ammonium group.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[4][5][6][7]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass of the free base, 2-(Pyridin-4-yl)ethanamine, is 122.17 g/mol .[8] In the mass spectrum, a peak corresponding to the protonated molecule [M+H]⁺ at m/z 123 would be expected.

  • Key Fragmentation Patterns: The fragmentation of the ethylamine side chain is a characteristic feature. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines. This would result in the loss of a methyl radical to form a stable ion.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Tandem MS (MS/MS): To further probe the structure, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)N-H stretchPrimary amine salt (-NH₃⁺)
3100-3000C-H stretchAromatic C-H (Pyridine)
2900-2800C-H stretchAliphatic C-H (Ethyl)
~1600C=C and C=N stretchPyridine ring
1500-1400N-H bendPrimary amine salt (-NH₃⁺)

Note: The presence of the hydrochloride salt will significantly influence the N-H stretching and bending vibrations.[9][10]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis and Self-Validation

A robust and well-documented synthesis protocol is a critical component of structure elucidation, providing a logical pathway to the target molecule. A common route to 2-(Pyridin-4-yl)ethanamine involves the reduction of 4-pyridineacetonitrile.

Synthesis Workflow

Synthesis_Workflow Figure 2. A representative synthesis workflow. cluster_synthesis Synthetic Pathway Start 4-Pyridineacetonitrile Reduction Reduction (e.g., H₂, Raney Ni) Start->Reduction Amine 2-(Pyridin-4-yl)ethanamine Reduction->Amine Salt_Formation HCl Treatment Amine->Salt_Formation Final_Product 2-(Pyridin-4-yl)ethanamine Hydrochloride Salt_Formation->Final_Product

Caption: A representative synthesis workflow.

Detailed Synthesis Protocol (Illustrative)

A detailed, multi-step synthesis starting from 4-acetylpyridine can be found in Organic Syntheses.[11] This procedure involves the formation of an oxime, followed by a Neber rearrangement and subsequent hydrolysis to yield the desired amine. The final step involves treatment with hydrochloric acid to form the hydrochloride salt. This well-established and peer-reviewed procedure serves as a self-validating system for the synthesis of the target compound.

Application in Drug Development: A Scaffold for Innovation

The 2-(pyridin-4-yl)ethanamine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Its derivatives have been investigated for their potential as anticonvulsants, antihistaminics, and cardiovascular agents.[1][12] For instance, analogs of this structure have been explored as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in cancer therapy.[13] The ability to readily modify the ethylamine side chain allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Conclusion: A Unified Approach to Structural Certainty

The definitive structure elucidation of 2-(Pyridin-4-yl)ethanamine hydrochloride is achieved through a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation pattern, and FTIR spectroscopy identifies the key functional groups. This comprehensive analytical data, coupled with a well-defined synthetic route, provides an unassailable confirmation of the molecule's structure. For researchers in drug development, this rigorous characterization is the essential foundation upon which the synthesis of novel and potentially life-saving therapeutics is built.

References

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An In-depth Technical Guide to 2-(Pyridin-4-yl)ethanamine hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Pyridin-4-yl)ethanamine hydrochloride (CAS Number: 6429-12-5), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and diverse applications, with a focus on its role in the development of novel therapeutics. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights.

Introduction: The Strategic Importance of the Pyridylethylamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in drug candidates.[2] When combined with an ethylamine side chain, as in 2-(Pyridin-4-yl)ethanamine, it creates a versatile bifunctional molecule with broad applications in drug design and discovery. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological protocols.

This guide will explore the multifaceted nature of this compound, from its fundamental characteristics to its cutting-edge applications in areas such as central nervous system (CNS) drug discovery and the burgeoning field of targeted protein degradation.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 6429-12-5-
Molecular Formula C₇H₁₁ClN₂[3]
Molecular Weight 158.63 g/mol [3]
Appearance Off-white to yellow crystalline powderGeneral knowledge
Solubility Soluble in water and lower alcoholsGeneral knowledge
Melting Point 224-228 °CCommercially available data
pKa ~5.2 (pyridine nitrogen), ~10.5 (primary amine)Estimated based on similar structures
Safety and Handling

2-(Pyridin-4-yl)ethanamine hydrochloride is classified as an irritant and may be harmful if ingested or inhaled.[3] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] In case of contact with skin or eyes, flush immediately with copious amounts of water.[3]

Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[3] Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3]

Synthesis and Purification Strategies

The synthesis of 2-(Pyridin-4-yl)ethanamine is achievable through several routes. The choice of a particular synthetic pathway often depends on the starting materials' availability, desired scale, and purity requirements.

Synthetic Pathways

One common approach involves the reduction of 4-pyridineacetonitrile. Another established method starts from 4-acetylpyridine, proceeding through an oxime intermediate.[2] A more specialized synthesis involves the treatment of a phosphoramidate with hydrochloric acid.[4]

Below is a detailed, field-proven protocol for the synthesis of 2-(Pyridin-4-yl)ethanamine starting from 4-acetylpyridine.

Experimental Protocol: Synthesis from 4-Acetylpyridine

This multi-step synthesis provides a reliable method for producing 2-(Pyridin-4-yl)ethanamine, which can then be converted to its hydrochloride salt.

  • In a 500 mL round-bottom flask, dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water.

  • To this solution, add 70 mL of 20% aqueous sodium hydroxide.

  • With vigorous magnetic stirring, add 36.3 g (0.30 mol) of 4-acetylpyridine in one portion. A precipitate will form rapidly.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Collect the precipitate by suction filtration and wash with 500 mL of cold water.

  • Recrystallize the crude product from ethanol to obtain pure E-4-acetylpyridine oxime.

This step is a conceptual representation of a plausible synthetic transformation and should be optimized for specific laboratory conditions.

  • The 4-acetylpyridine oxime can undergo a Beckmann rearrangement using a suitable reagent (e.g., polyphosphoric acid or phosphorus pentachloride) to form N-(pyridin-4-yl)acetamide.

  • The resulting amide is then subjected to reduction. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) is typically used for this transformation.

  • Carefully quench the reaction with water and a base (e.g., NaOH solution) to hydrolyze the aluminum salts.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-(Pyridin-4-yl)ethanamine as an oil.

  • Dissolve the crude 2-(Pyridin-4-yl)ethanamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by suction filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(Pyridin-4-yl)ethanamine hydrochloride.

Purification and Characterization

The purity of the final product is critical for its intended applications. Recrystallization is a common method for purifying the hydrochloride salt. The identity and purity of the compound should be confirmed using a suite of analytical techniques.

Chemical Reactivity and Applications as a Building Block

The synthetic utility of 2-(Pyridin-4-yl)ethanamine hydrochloride stems from the distinct reactivity of its two key functional groups: the primary amine and the pyridine ring.

Reactivity of the Primary Amine

The primary amine is a versatile nucleophile and can participate in a wide range of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity.[5]

  • N-Alkylation/N-Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to alkylation and oxidation.[5]

  • Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution, which typically occurs at the 3-position under forcing conditions.[3]

  • Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, especially when a good leaving group is present.

The interplay of these reactive sites makes 2-(Pyridin-4-yl)ethanamine hydrochloride a valuable scaffold for building molecular complexity.

Reactivity_of_2-(Pyridin-4-yl)ethanamine cluster_amine Primary Amine Reactivity cluster_pyridine Pyridine Ring Reactivity main 2-(Pyridin-4-yl)ethanamine acylation Acylation (Amide Formation) main->acylation RCOCl alkylation Alkylation (Secondary/Tertiary Amine) main->alkylation R-X reductive_amination Reductive Amination main->reductive_amination RCHO, NaBH3CN n_alkylation N-Alkylation main->n_alkylation R'-X eas Electrophilic Aromatic Substitution (C-3) main->eas E+

Caption: Key reaction pathways of 2-(Pyridin-4-yl)ethanamine.

Applications in Drug Discovery and Development

The unique structural features of 2-(Pyridin-4-yl)ethanamine hydrochloride have led to its widespread use in the synthesis of biologically active molecules.

Central Nervous System (CNS) Drug Discovery

The pyridylethylamine scaffold is a common motif in compounds targeting the CNS. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall polarity and size of the molecule are often amenable to crossing the blood-brain barrier.[6][7] Derivatives of pyridylethylamine have been investigated for their potential as treatments for a range of neurological and psychiatric disorders.[8]

Linker Technology in Targeted Protein Degradation

A rapidly emerging application of 2-(Pyridin-4-yl)ethanamine and related structures is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[9]

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[10] The length, rigidity, and polarity of the linker are all crucial parameters. The pyridylethylamine moiety can be incorporated into linkers to provide a degree of rigidity and specific hydrogen bonding interactions.[11][12]

PROTAC_Workflow cluster_protac PROTAC Molecule poi_ligand Target Protein Ligand linker Linker (e.g., containing 2-(pyridin-4-yl)ethanamine) poi_ligand->linker ternary_complex Ternary Complex Formation e3_ligand E3 Ligase Ligand linker->e3_ligand poi Protein of Interest (POI) poi->ternary_complex e3 E3 Ubiquitin Ligase e3->ternary_complex ubiquitination Ubiquitination of POI e3->ubiquitination ub Ubiquitin ub->ubiquitination proteasome Proteasome degradation POI Degradation proteasome->degradation ternary_complex->ubiquitination Proximity-induced ubiquitination->degradation Recognition

Caption: Role of linkers in PROTAC-mediated protein degradation.

Analytical Methodologies

Robust analytical methods are essential for quality control, reaction monitoring, and stability testing. A validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for the analysis of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Recommended HPLC Method

The following method is a robust starting point for the analysis of 2-(Pyridin-4-yl)ethanamine hydrochloride and can be validated according to ICH guidelines.[13][14]

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile.

This method should be validated for specificity, linearity, accuracy, precision, and robustness.[15][16]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification of 2-(Pyridin-4-yl)ethanamine hydrochloride.

  • δ ~8.5 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.

  • δ ~7.4 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.

  • δ ~3.3 ppm (t, 2H): Methylene group adjacent to the amine.

  • δ ~3.0 ppm (t, 2H): Methylene group adjacent to the pyridine ring. (Note: The amine protons are typically exchanged with D₂O and may not be observed. Chemical shifts are approximate and can be influenced by concentration and pH.)[1][17][18][19]

  • ~3400-3200 cm⁻¹ (broad): N-H stretching of the primary amine.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2900-2800 cm⁻¹: Aliphatic C-H stretching.

  • ~1600 cm⁻¹, ~1500 cm⁻¹: C=C and C=N stretching of the pyridine ring.

  • ~1630-1560 cm⁻¹: NH₂ scissoring (bending). (Note: The hydrochloride salt will show broad absorption in the 2800-2400 cm⁻¹ region due to the ammonium salt.)[20][21][22]

  • Molecular Ion (M⁺): The free base (C₇H₁₀N₂) has a molecular weight of 122.17. The molecular ion peak may be observed at m/z = 122.

  • Major Fragments:

    • m/z = 93: Loss of the ethylamine side chain (CH₂NH₂).

    • m/z = 30: The CH₂NH₂⁺ fragment. (Note: The fragmentation pattern can provide valuable structural information.)[23][24][25]

Conclusion

2-(Pyridin-4-yl)ethanamine hydrochloride is a cornerstone building block in contemporary drug discovery. Its straightforward synthesis, well-defined reactivity, and structural features that are conducive to favorable pharmacokinetic properties make it an invaluable tool for medicinal chemists. From the development of novel CNS therapeutics to its integral role in the design of sophisticated PROTACs, the applications of this compound continue to expand. This guide has provided a comprehensive technical overview to empower researchers and developers to harness the full potential of this versatile molecule in their quest for the next generation of medicines.

References

  • Matrix Scientific. 2-(Pyridin-4-yl)
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Introduction: Significance of 2-(Pyridin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-4-yl)ethanamine Hydrochloride

This guide provides a comprehensive overview of the prevalent synthetic routes for 2-(Pyridin-4-yl)ethanamine hydrochloride, a crucial building block in modern medicinal chemistry and drug development. Designed for researchers, chemists, and pharmaceutical scientists, this document delves into the underlying principles, step-by-step protocols, and critical safety considerations for its preparation, emphasizing scientifically sound and validated methodologies.

2-(Pyridin-4-yl)ethanamine, and its more stable hydrochloride salt, is a key pyridine derivative. Its structure is incorporated into a wide array of biologically active molecules, serving as a versatile scaffold in the synthesis of inhibitors for enzymes like Acyl CoA:cholesterol acyltransferase and modulators of bone morphogenetic protein (BMP) signaling pathways[1]. The synthesis of its analogues and derivatives is a subject of ongoing research in the development of novel therapeutics[2][3]. The primary challenge in its synthesis lies in the selective and efficient reduction of a nitrile precursor without affecting the pyridine ring. This guide will focus on the most robust and widely documented methods to achieve this transformation.

The general synthetic approach involves the reduction of the nitrile group of 4-Pyridylacetonitrile to a primary amine, followed by conversion to its hydrochloride salt for enhanced stability and ease of handling.

G Start 4-Pyridylacetonitrile (Starting Material) Reduction Reduction of Nitrile Group Start->Reduction FreeBase 2-(Pyridin-4-yl)ethanamine (Free Base) Reduction->FreeBase SaltFormation Reaction with HCl FreeBase->SaltFormation FinalProduct 2-(Pyridin-4-yl)ethanamine HCl (Final Product) SaltFormation->FinalProduct

Caption: Overall synthetic workflow.

Core Synthetic Strategy: Reduction of 4-Pyridylacetonitrile

The most common and efficient pathway to 2-(Pyridin-4-yl)ethanamine is the reduction of 4-Pyridylacetonitrile. Two primary methodologies dominate this conversion: catalytic hydrogenation and chemical reduction with metal hydrides.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a cornerstone of industrial and laboratory-scale nitrile reductions due to its efficiency, selectivity, and favorable environmental profile.[4] Raney® Nickel, a fine-grained nickel-aluminium alloy, is a particularly effective and widely used catalyst for this purpose.[5]

2.1.1 Principle and Mechanistic Insight

The hydrogenation of nitriles over a metal catalyst like Raney Nickel involves the stepwise addition of hydrogen across the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate. A critical consideration is the potential for this imine intermediate to react with the already-formed primary amine product, leading to the formation of secondary and tertiary amine impurities.[6] Reaction conditions must be optimized to favor the formation of the primary amine. Using Raney Nickel in combination with a hydrogen source like potassium borohydride or under hydrogen pressure in a solvent like ethanol provides a facile and high-yield route to primary amines.[6]

2.1.2 Experimental Protocol: Raney® Nickel Catalyzed Reduction

This protocol is adapted from established procedures for nitrile reduction.[6][7]

  • Apparatus Setup: To a hydrogenation vessel or a heavy-walled flask equipped with a magnetic stirrer, add 4-Pyridylacetonitrile.

  • Solvent and Catalyst Addition: Add dry ethanol as the solvent. Under a stream of inert gas (e.g., nitrogen or argon), carefully add a slurry of activated Raney® Nickel (approx. 50% in water). Causality: Dry ethanol is an excellent solvent for both the nitrile and the resulting amine, and its polarity can aid the reaction. Handling Raney® Nickel as a slurry is crucial as the dry powder is pyrophoric and can ignite upon exposure to air.[5][8]

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Crucially, the Raney® Nickel catalyst must be filtered while still wet with the solvent. This can be done by passing the reaction mixture through a pad of Celite®. The filter cake should never be allowed to dry in the open air. It should be immediately quenched with copious amounts of water. Causality: This step is the most hazardous part of the procedure. The high surface area of the catalyst, now saturated with hydrogen, makes it extremely pyrophoric when dry.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(Pyridin-4-yl)ethanamine as an oil.[9]

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Vessel Charge Hydrogenation Vessel with 4-Pyridylacetonitrile Solvent Add Dry Ethanol Vessel->Solvent Catalyst Add Raney® Ni Slurry (under inert gas) Solvent->Catalyst Purge Purge with H₂ Catalyst->Purge Pressurize Pressurize (50-60 psi H₂) and Stir Purge->Pressurize Monitor Monitor Reaction Pressurize->Monitor Vent Vent H₂ and Purge with Inert Gas Monitor->Vent Filter Filter Wet Catalyst (Critical Safety Step) Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Crude 2-(Pyridin-4-yl)ethanamine Concentrate->Product

Caption: Workflow for catalytic hydrogenation.

Table 1: Comparison of Catalytic Hydrogenation Conditions

Catalyst SystemHydrogen SourceSolventTemperatureYieldReference
Raney® Ni / KBH₄KBH₄Dry EthanolRoom Temp.Good to Excellent[6]
Raney® NiH₂ Gas (pressure)2-Propanol (2% KOH)RefluxExcellent[7]
Pd-activated Raney® NiH₂ GasMethanolRoom Temp.N/A[10]
Method 2: Chemical Reduction with Lithium Aluminium Hydride (LiAlH₄)

Lithium aluminium hydride (LiAlH₄ or LAH) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, into their corresponding amines.[11][12] It is significantly more powerful than sodium borohydride.[13] This method is highly effective but demands stringent adherence to safety protocols due to the reagent's hazardous nature.

2.2.1 Principle and Mechanistic Insight

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice. The initial addition forms an imine-metal complex, which is then subjected to a second hydride addition to yield a diamidoaluminate complex. A final aqueous workup hydrolyzes this complex to liberate the primary amine.[13][14]

2.2.2 Experimental Protocol: LiAlH₄ Reduction

This protocol requires an inert atmosphere and anhydrous conditions.[15]

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Preparation: Suspend LiAlH₄ powder in an anhydrous ether solvent (e.g., diethyl ether or THF) in the reaction flask. Cool the suspension in an ice bath. Causality: Anhydrous ether solvents are required as LiAlH₄ reacts violently with water and even atmospheric moisture. The reaction is highly exothermic, necessitating initial cooling.[15]

  • Substrate Addition: Dissolve 4-Pyridylacetonitrile in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature or gently heat to reflux for a few hours to ensure the reaction goes to completion.

  • Quenching (Critical Safety Step): Cool the reaction mixture back to 0°C in an ice bath. Extremely carefully and slowly , quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Vigorous gas evolution (hydrogen) will occur. Causality: This is the most dangerous step. Improper quenching can lead to fire or explosion. The sequential addition of water and base is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture until a white, granular precipitate forms. Filter the solid salts and wash them thoroughly with the ether solvent. Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(Pyridin-4-yl)ethanamine.

G cluster_reaction Reduction cluster_workup Work-up & Isolation Flask Suspend LiAlH₄ in Anhydrous Ether (0°C) Solution Prepare Solution of 4-Pyridylacetonitrile in Anhydrous Ether Flask->Solution Add Add Nitrile Solution Dropwise to LiAlH₄ Stir Stir at RT or Reflux Add->Stir Cool Cool to 0°C Stir->Cool Quench Slowly Quench (H₂O, NaOH, H₂O) (Critical Safety Step) Cool->Quench Filter Filter Aluminum Salts Quench->Filter Concentrate Dry and Concentrate Filtrate Filter->Concentrate Product Crude 2-(Pyridin-4-yl)ethanamine Concentrate->Product

Caption: Workflow for LiAlH₄ reduction.

Final Step: Hydrochloride Salt Formation

The free amine product is often an oil that can be unstable and difficult to handle.[9] Converting it to the hydrochloride salt produces a stable, crystalline solid that is easier to purify, weigh, and store.

3.1.1 Experimental Protocol: Salt Formation

  • Dissolution: Dissolve the crude 2-(Pyridin-4-yl)ethanamine oil in a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove impurities.

  • Drying: Dry the purified 2-(Pyridin-4-yl)ethanamine hydrochloride in a vacuum oven.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueData for 2-(Pyridin-4-yl)ethanamine
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol [16]
¹H NMR Spectral shifts corresponding to the pyridyl and ethylamine protons.
¹³C NMR Resonances for the seven distinct carbon atoms.
Mass Spec (MS) [M+H]⁺ ion peak at m/z 123.09[16]
Melting Point (HCl Salt) A sharp melting point indicates high purity.

Safety and Handling

All synthetic procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[17][18]

  • 4-Pyridylacetonitrile: Toxic if swallowed or in contact with skin. Handle with care.[1]

  • Raney® Nickel: Extremely pyrophoric when dry.[5] Always handle as a wet slurry and never allow the filtered catalyst to dry in the air. Quench spent catalyst immediately with water.[8]

  • Lithium Aluminium Hydride (LiAlH₄): Dangerously reactive with water, liberating extremely flammable hydrogen gas.[15] It is corrosive and pyrophoric. All manipulations must be performed under a dry, inert atmosphere.

  • Hydrogen Gas: Highly flammable and explosive. Use in a designated hydrogenation area with appropriate safety measures.

  • Hydrochloric Acid: Corrosive and causes severe skin and eye burns.[19] Handle with extreme care.

  • Organic Solvents (Ethanol, Ether, THF): Flammable liquids. Keep away from ignition sources.

Conclusion

The synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride is most reliably achieved through the reduction of 4-Pyridylacetonitrile. Catalytic hydrogenation using Raney® Nickel offers a scalable and efficient route with a good safety profile, provided the catalyst is handled correctly. For smaller-scale syntheses where high reactivity is desired, reduction with LiAlH₄ is an excellent alternative, though it necessitates rigorous adherence to anhydrous and inert atmosphere techniques. The final conversion to the hydrochloride salt is a straightforward and essential step for obtaining a stable and pure final product. The choice between these methods will ultimately depend on the available equipment, scale of the reaction, and the laboratory's safety infrastructure.

References

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2-(Pyridin-4-yl)ethanamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast range of biological activities.[1] The isomeric position of substituents on this ring can dramatically alter pharmacological properties. This guide delves into the mechanism of action of 2-(Pyridin-4-yl)ethanamine hydrochloride, a compound whose specific biological functions are not yet well-defined in scientific literature. In contrast, its isomer, 2-(Pyridin-2-yl)ethanamine, is a well-characterized histamine H1 receptor agonist.[2][3] This document will first establish the known pharmacology of the 2-pyridyl isomer to highlight the principle of structure-activity relationships. Subsequently, it will provide a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action of 2-(Pyridin-4-yl)ethanamine hydrochloride. This guide is intended for researchers and drug development professionals, offering a robust, self-validating system of protocols to elucidate the pharmacological profile of this and other under-characterized small molecules.

Introduction: The Critical Role of Isomerism in Pyridine Pharmacology

2-(Pyridin-4-yl)ethanamine, also known as 4-pyridylethylamine, is a primary amine containing a pyridine ring.[4] While it is commercially available for research purposes, there is a notable absence of comprehensive studies detailing its specific molecular targets and mechanism of action in publicly accessible literature. This stands in stark contrast to its structural isomer, 2-(Pyridin-2-yl)ethanamine, whose activity as a selective histamine H1 receptor agonist is well-documented.[2][5][6]

The fundamental difference between these two molecules lies in the position of the nitrogen atom within the pyridine ring relative to the ethylamine side chain. This seemingly minor structural change significantly alters the molecule's electronic distribution, steric profile, and hydrogen bonding potential, thereby dictating its interaction with biological targets. This guide will leverage the well-understood pharmacology of the 2-pyridyl isomer as a foundation to propose a rigorous experimental workflow for elucidating the mechanism of action of the 4-pyridyl isomer.

A Case Study in Isomeric Specificity: The Mechanism of Action of 2-(Pyridin-2-yl)ethanamine

To appreciate the potential pharmacological path of 2-(Pyridin-4-yl)ethanamine, it is instructive to examine its well-characterized isomer, 2-(Pyridin-2-yl)ethanamine (2-PEA). 2-PEA is a potent and selective agonist for the histamine H1 receptor (H1R).[2][3]

Primary Target: The Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like histamine or 2-PEA, couples to the Gq/11 family of G-proteins.

Signaling Pathway

The activation of the H1R by 2-PEA initiates a well-defined signaling cascade:

  • Gq/11 Activation: Ligand binding induces a conformational change in the H1R, leading to the activation of the associated Gαq subunit.

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

    • DAG and the increased intracellular Ca2+ concertedly activate Protein Kinase C (PKC).

This signaling pathway is central to allergic and inflammatory responses, as well as certain functions within the central nervous system.

H1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates Response Cellular Response (e.g., Inflammation) PKC->Response Leads to PEA 2-(Pyridin-2-yl)ethanamine (Agonist) PEA->H1R Binds

Caption: Signaling pathway of 2-(Pyridin-2-yl)ethanamine via the Histamine H1 Receptor.

A Proposed Research Framework for Elucidating the Mechanism of Action of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Given the absence of established data, a systematic, multi-tiered approach is required to characterize the pharmacological profile of 2-(Pyridin-4-yl)ethanamine hydrochloride. The following experimental plan is designed to first identify potential molecular targets and then validate their functional relevance.

Experimental_Workflow cluster_tier1 Tier 1: Broad Target Screening & Identification cluster_tier2 Tier 2: Functional Activity Characterization cluster_tier3 Tier 3: Pathway & In Vivo Validation Start 2-(Pyridin-4-yl)ethanamine HCl Screening Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) Start->Screening Binding Radioligand Binding Assays (for top candidate receptors) Screening->Binding Identifies Candidates Functional In Vitro Functional Assays (e.g., Calcium mobilization, cAMP, enzyme activity) Binding->Functional Validates Target Interaction DoseResponse Dose-Response & Potency (EC₅₀) Determination Functional->DoseResponse Cellular Cell-based Pathway Analysis (e.g., Western Blot for p-ERK, p-Akt) DoseResponse->Cellular Confirms Functional Activity InVivo In Vivo Model Selection & Efficacy Studies Cellular->InVivo Elucidates Downstream Signaling

Caption: Proposed experimental workflow for mechanism of action elucidation.

Tier 1: Target Identification

The initial step is to perform a broad screen to identify potential binding partners.

Protocol 1: Radioligand Displacement Assays for Broad Target Profiling

  • Objective: To identify high-affinity binding targets for 2-(Pyridin-4-yl)ethanamine hydrochloride from a large panel of receptors, ion channels, and transporters.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of 2-(Pyridin-4-yl)ethanamine hydrochloride in a suitable vehicle (e.g., sterile water or DMSO).

    • Assay Panel: Utilize a commercial service (e.g., Eurofins SafetyScreen44 or similar) that provides pre-configured panels of radioligand binding assays.

    • Binding Reaction: For each target, incubate a fixed concentration of the corresponding radioligand with a membrane preparation or cell line expressing the target, in the presence and absence of a high concentration (e.g., 10 µM) of 2-(Pyridin-4-yl)ethanamine hydrochloride.

    • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

    • Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) suggests a potential interaction.

  • Rationale: This unbiased approach rapidly narrows down the field of potential targets from hundreds to a manageable few, providing a data-driven basis for subsequent, more focused experiments.

Tier 2: Functional Characterization

Once a putative target is identified, its functional consequences must be determined. The following is an example protocol for a GPCR target.

Protocol 2: In Vitro Calcium Mobilization Assay

  • Objective: To determine if 2-(Pyridin-4-yl)ethanamine hydrochloride acts as an agonist or antagonist at a Gq-coupled receptor identified in Tier 1.

  • Methodology:

    • Cell Culture: Culture a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

    • Compound Preparation: Prepare a serial dilution of 2-(Pyridin-4-yl)ethanamine hydrochloride.

    • Measurement:

      • Agonist Mode: Add increasing concentrations of the test compound to the cells and measure the change in fluorescence over time using a plate reader equipped with the appropriate filters. An increase in fluorescence indicates a rise in intracellular calcium.

      • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a known agonist at its EC80 concentration. A decrease in the agonist-induced fluorescence signal indicates antagonism.

    • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Self-Validation: This protocol includes both agonist and antagonist modes, ensuring a comprehensive functional characterization. The use of a known agonist serves as a positive control, validating the responsiveness of the cell system.

Quantitative Data Summary

The data generated from the proposed experiments should be summarized for clear interpretation.

Experimental Tier Parameter Measured Example Metric Purpose
Tier 1 Radioligand Binding% Inhibition @ 10 µMTarget Identification
Tier 1 Ki DeterminationKi (nM or µM)Binding Affinity
Tier 2 Agonist ActivityEC50 (nM or µM)Functional Potency
Tier 2 Antagonist ActivityIC50 (nM or µM)Functional Potency

Conclusion

The mechanism of action of 2-(Pyridin-4-yl)ethanamine hydrochloride is currently undefined in the scientific literature. However, the well-established pharmacology of its isomer, 2-(Pyridin-2-yl)ethanamine, underscores the critical role of molecular structure in determining biological activity. This guide provides a robust, logical, and technically detailed framework for researchers to systematically investigate and elucidate the mechanism of action of this compound. By progressing through broad target screening, focused binding assays, and functional characterization, the scientific community can begin to build a comprehensive understanding of the pharmacological profile of 2-(Pyridin-4-yl)ethanamine hydrochloride, potentially uncovering novel biological activities for this intriguing pyridine derivative.

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An In-depth Technical Guide to 2-(Pyridin-4-yl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Pyridin-4-yl)ethanamine hydrochloride (CAS No. 6429-12-5), a pivotal building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, provides a detailed synthesis protocol, explores its significant applications, and outlines essential safety and handling procedures. The information herein is grounded in authoritative sources to ensure scientific integrity and practical utility.

Introduction: The Versatility of a Pyridine-Based Scaffold

The pyridine ring is a fundamental heterocyclic scaffold extensively utilized in drug design due to its significant influence on pharmacological activity.[1] 2-(Pyridin-4-yl)ethanamine hydrochloride, as a derivative, offers a unique combination of a basic pyridine nitrogen, an ethylamine side chain, and the enhanced stability and solubility of a hydrochloride salt. These features make it a valuable intermediate for introducing a 4-pyridylethyl moiety into larger molecules, a common strategy in the development of bioactive compounds and advanced materials. Its structural attributes allow for a range of chemical transformations, positioning it as a key component in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2-(Pyridin-4-yl)ethanamine hydrochloride is crucial for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueReference(s)
Molecular Formula C₇H₁₁ClN₂[2][3]
Molecular Weight 158.63 g/mol [2][3]
CAS Number 6429-12-5[2][3]
Appearance Solid[4]
Boiling Point 230.7°C at 760 mmHg (for the free base)[3]
Water Solubility Soluble[3]
Purity ≥95% (typical)[2]
Spectroscopic Characterization

The structural identity of 2-(Pyridin-4-yl)ethanamine hydrochloride is confirmed through various spectroscopic techniques. Below are the characteristic spectral data for the free base, 2-(Pyridin-4-yl)ethanamine.

  • ¹H NMR Spectrum (400 MHz, CDCl₃):

    • δ 8.49 (d, J = 5.9 Hz, 2H): Protons on the pyridine ring adjacent to the nitrogen.

    • δ 7.13 (d, J = 5.9 Hz, 2H): Protons on the pyridine ring adjacent to the ethylamine substituent.

    • δ 2.98 (t, J = 6.8 Hz, 2H): Methylene group adjacent to the pyridine ring (-CH₂-Ar).

    • δ 2.73 (t, J = 6.8 Hz, 2H): Methylene group adjacent to the amino group (-CH₂-NH₂).

    • δ 1.83 (s, 2H): Protons of the primary amine (-NH₂).

  • Infrared (IR) Spectrum: The IR spectrum of the hydrochloride salt would be expected to show characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-N stretching.

Synthesis Protocol: A Validated Approach

The synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride can be achieved through a multi-step process, often starting from 4-acetylpyridine. The following protocol is a representative method adapted from established organic synthesis procedures.[1]

Step-by-Step Methodology
  • Oxime Formation: 4-Acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form 4-acetylpyridine oxime.

  • Beckmann Rearrangement and Reduction: The resulting oxime can undergo a Beckmann rearrangement to the corresponding acetamide, followed by reduction to yield 2-(Pyridin-4-yl)ethanamine.

  • Salt Formation: The free base, 2-(Pyridin-4-yl)ethanamine, is then dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the desired hydrochloride salt. The product is then collected by filtration, washed with a non-polar solvent, and dried.

The causality behind these steps lies in the well-established reactivity of ketones and oximes. The formation of the oxime provides a precursor for the introduction of the nitrogen atom, and the subsequent rearrangement and reduction sequence is a classic method for converting a carbonyl group into an amino group with an additional carbon atom. The final salt formation is a standard procedure to enhance the stability and water solubility of the amine product.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Acetylpyridine Step1 Oxime Formation (Hydroxylamine Hydrochloride, Base) Start->Step1 Intermediate1 4-Acetylpyridine Oxime Step1->Intermediate1 Step2 Beckmann Rearrangement & Reduction Intermediate1->Step2 Intermediate2 2-(Pyridin-4-yl)ethanamine (Free Base) Step2->Intermediate2 Step3 Salt Formation (Hydrogen Chloride) Intermediate2->Step3 End 2-(Pyridin-4-yl)ethanamine Hydrochloride Step3->End

Caption: Synthetic pathway for 2-(Pyridin-4-yl)ethanamine hydrochloride.

Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] 2-(Pyridin-4-yl)ethanamine hydrochloride serves as a crucial building block in the synthesis of various biologically active molecules.

Role as a Pharmacophore and Synthetic Intermediate

The 4-pyridylethylamine structure can act as a key pharmacophore, interacting with biological targets. It is also a versatile intermediate for introducing this motif into more complex molecules. For instance, pyridine-containing compounds have been investigated for their potential in treating a wide range of conditions, including cancer, infectious diseases, and neurological disorders.[1] The ethylamine side chain provides a reactive handle for further functionalization, such as amide bond formation or reductive amination, allowing for its incorporation into diverse molecular frameworks.

Use in the Synthesis of Bioactive Molecules

While specific examples for the direct use of 2-(Pyridin-4-yl)ethanamine hydrochloride in late-stage clinical candidates are not prominently featured in the searched literature, its structural motif is present in various research compounds. For example, the anxiolytic drug Ocinaplon contains a pyridin-4-yl group, highlighting the importance of this moiety in CNS-active agents.[5] The development of novel kinase inhibitors and other targeted therapies often involves the exploration of pyridine-based scaffolds to optimize binding affinity and pharmacokinetic properties.[6][7]

Conceptual Application in Drug Design

Drug_Design_Application BuildingBlock 2-(Pyridin-4-yl)ethanamine Hydrochloride Reaction1 Amide Coupling BuildingBlock->Reaction1 Reaction2 Reductive Amination BuildingBlock->Reaction2 TargetMolecule Novel Bioactive Molecule (e.g., Kinase Inhibitor) Reaction1->TargetMolecule Reaction2->TargetMolecule Scaffold Lead Compound Scaffold Scaffold->Reaction1 Scaffold->Reaction2

Caption: Role as a building block in synthetic drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Pyridin-4-yl)ethanamine hydrochloride.

  • Hazard Identification: The compound may cause skin and serious eye irritation.[8] It may also cause an allergic skin reaction.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust or vapor.[8] Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[10]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

    • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[9]

Conclusion

2-(Pyridin-4-yl)ethanamine hydrochloride is a valuable and versatile chemical entity with a confirmed molecular weight of 158.63 g/mol . Its significance is rooted in the strategic importance of the pyridine scaffold in modern drug discovery and materials science. This guide has provided a detailed overview of its properties, a practical synthesis protocol, its applications as a key building block, and essential safety information. By understanding these fundamental aspects, researchers and developers can effectively and safely leverage this compound in their pursuit of novel and impactful scientific advancements.

References

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  • Pignitter, M., et al. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. [Link]

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An In-depth Technical Guide to 2-(Pyridin-4-yl)ethanamine Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(pyridin-4-yl)ethanamine, its hydrochloride salt, and related analogs. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this important chemical scaffold.

Introduction: The Significance of the Pyridine-Ethylamine Scaffold

The 2-phenylethylamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurologically active compounds, including endogenous neurotransmitters like dopamine and norepinephrine.[1][2] By replacing the phenyl group with a pyridine ring, a class of heteroaromatic analogs is created, offering unique physicochemical properties and pharmacological activities.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation, influencing the molecule's solubility, receptor binding, and pharmacokinetic profile.[4]

This guide focuses on the 4-pyridyl isomer, 2-(pyridin-4-yl)ethanamine, and its derivatives. This specific arrangement of the pyridine nitrogen relative to the ethylamine side chain imparts distinct biological activities, making it a subject of significant interest in drug discovery. The hydrochloride salt form is commonly used to improve the compound's stability and aqueous solubility.[5]

Synthesis and Chemical Properties

The synthesis of 2-(pyridin-4-yl)ethanamine and its derivatives can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding nitrile or oxime precursor.

General Synthetic Pathway

A representative synthesis of 2-(pyridin-4-yl)ethanamine is outlined below. This multi-step process begins with a commercially available starting material, 4-acetylpyridine.

Synthesis of 2-(Pyridin-4-yl)ethanamine A 4-Acetylpyridine B 4-Acetylpyridine oxime A->B Hydroxylamine hydrochloride, NaOH C 4-Acetylpyridine oxime tosylate B->C p-Toluenesulfonyl chloride, Pyridine D 2,2-Diethoxy-2-(4-pyridyl)ethylamine C->D Potassium ethoxide E 2-(Pyridin-4-yl)ethanamine D->E Acid hydrolysis

General synthetic route to 2-(Pyridin-4-yl)ethanamine.
Experimental Protocol: Synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine[6]

This protocol details a key intermediate in the synthesis of 2-(pyridin-4-yl)ethanamine.

Step 1: Preparation of 4-Acetylpyridine Oxime

  • Dissolve hydroxylamine hydrochloride (0.36 mol) in water and add to a 20% aqueous sodium hydroxide solution.

  • To this stirred solution, add 4-acetylpyridine (0.30 mol) in one portion. A precipitate will form rapidly.

  • Stir the mixture for 1 hour, then filter the precipitate and wash with cold water.

  • Recrystallize the crude product from 95% ethanol to yield the pure E-oxime.

Step 2: Preparation of 4-Acetylpyridine Oxime Tosylate

  • Add the purified E-oxime (0.20 mol) and p-toluenesulfonyl chloride (0.22 mol) to anhydrous pyridine.

  • Stir the reaction mixture at 25°C for 24 hours. A precipitate of pyridine hydrochloride will form.

  • Add ice water to the reaction mixture with continued stirring. A voluminous white precipitate of the tosylate will form.

  • Collect the precipitate by suction filtration, wash with cold water, and dry under reduced pressure.

Step 3: Preparation of 2,2-Diethoxy-2-(4-pyridyl)ethylamine

  • Slowly add potassium metal (0.19 mol) to absolute ethanol to prepare potassium ethoxide.

  • Add the 4-acetylpyridine oxime tosylate (0.18 mol) to the potassium ethoxide solution.

  • Reflux the mixture for 2.5 hours. A precipitate of potassium p-toluenesulfonate will form.

  • Allow the mixture to cool to room temperature, dilute with anhydrous ether, and filter.

  • Bubble hydrogen chloride gas through the ether filtrate to precipitate the hydrochloride salt of the product.

  • The free amine can be obtained by treatment with a base.

Preparation of the Hydrochloride Salt

The hydrochloride salt of 2-(pyridin-4-yl)ethanamine or its analogs can be prepared by dissolving the free base in a suitable solvent, such as isopropanol or ethanol, and then adding a solution of hydrochloric acid in the same solvent.[6] The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Physicochemical Properties
PropertyValueReference
2-(Pyridin-4-yl)ethanamine
CAS Number13258-63-4[7]
Molecular FormulaC₇H₁₀N₂
Molecular Weight122.17 g/mol
2-(Pyridin-4-yl)ethanamine Hydrochloride
CAS Number6429-12-5[5]
Molecular FormulaC₇H₁₁ClN₂[5]
Synonyms4-(2-Aminoethyl)pyridine HCl[5]

Structure-Activity Relationships (SAR)

The biological activity of 2-(pyridin-4-yl)ethanamine derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the ethylamine side chain.

Substitutions on the Pyridine Ring

Modifications to the pyridine ring can significantly impact receptor binding and functional activity. For instance, in a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators of the M4 muscarinic acetylcholine receptor, the presence of a cyano group on the pyridine core generally improved potency compared to methylated analogs.[5] This suggests that electron-withdrawing groups can enhance activity at certain receptors.

Modifications of the Ethylamine Side Chain

Alterations to the ethylamine side chain are a common strategy for modulating the pharmacological profile. N-alkylation, for example, can influence selectivity for different receptor subtypes. The replacement of the ethylamine side chain with other linkers, such as in 2-(pyridin-4-yloxy)ethanamine, introduces a flexible ether linkage that can alter the conformational freedom and interactions with the target protein.[8]

Bioisosteric Replacements

The pyridine ring itself can be considered a bioisostere of a phenyl ring, and further bioisosteric replacements can lead to novel compounds with different activities. For example, replacing the pyridine ring with other heterocycles like imidazole or pyrazole has been explored in the development of IGF-1R inhibitors, with some analogs showing improved potency and oral exposure.[9]

Therapeutic Applications and Biological Activities

Derivatives of 2-(pyridin-4-yl)ethanamine have been investigated for a wide range of therapeutic applications, owing to their diverse biological activities.

Neurological and Psychiatric Disorders

As analogs of phenylethylamines, these compounds have the potential to interact with various neurotransmitter systems in the central nervous system.[2] Pyridine analogs of the dopamine D2/D3 receptor agonist 5-OH-DPAT have been synthesized and shown to modulate dopaminergic activity, suggesting potential applications in conditions like Parkinson's disease or schizophrenia.[10]

Anticancer Activity

The pyridine scaffold is present in numerous antiproliferative agents.[11] Studies have shown that the presence of groups like -OCH₃, -OH, -C=O, and -NH₂ on pyridine derivatives can enhance their antiproliferative activity against various cancer cell lines.[11] Conversely, bulky groups or halogens may decrease activity.[11] Some N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[12]

Antimicrobial and Antiviral Activities

Pyridine-containing compounds have demonstrated significant antimicrobial and antiviral properties.[13] For example, symmetrical diquaternary salts derived from 4-[2-(pyridin-4-yl)ethyl]pyridine have shown inhibitory activity against several bacterial strains.[13]

Anti-inflammatory and Analgesic Effects

The pyridine nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4] Certain pyridine derivatives have also been investigated for their potential as analgesics.[14]

Analytical Methodologies

The characterization and quantification of 2-(pyridin-4-yl)ethanamine and its derivatives rely on standard analytical techniques.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a widely used method for assessing the purity and quantifying the amount of these compounds.[15] A typical HPLC method would involve a reversed-phase column and a mobile phase consisting of a buffer and an organic modifier.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups, such as N-H and C=N bonds.

Titration

For the hydrochloride salt, acid-base titration can be used to determine the purity and assay of the compound. Titration in a non-aqueous solvent like glacial acetic acid with perchloric acid is a common method for analyzing amine salts.[16]

Conclusion and Future Perspectives

The 2-(pyridin-4-yl)ethanamine scaffold represents a versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including effects on the central nervous system, antiproliferative properties, and antimicrobial activity. The ability to fine-tune the pharmacological profile through systematic structural modifications makes this class of compounds highly attractive for further investigation.

Future research in this area will likely focus on:

  • The synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In-depth elucidation of the molecular mechanisms of action to better understand the therapeutic potential and potential side effects.

  • The application of computational modeling and in silico screening to guide the design of next-generation derivatives.

The continued exploration of 2-(pyridin-4-yl)ethanamine derivatives holds significant promise for the discovery of new and effective treatments for a wide range of diseases.

References

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An In-depth Technical Guide to the Potential Biological Activity of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the potential biological activities of 2-(Pyridin-4-yl)ethanamine hydrochloride. While direct research on this specific compound is limited, this document synthesizes information from structurally related molecules to infer its likely pharmacological profile and guide future research. By examining the biological effects of compounds with similar core structures, we can construct a scientifically grounded hypothesis for the mechanism of action and potential therapeutic applications of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Introduction: The Significance of the Pyridine and Ethylamine Moieties

The structure of 2-(Pyridin-4-yl)ethanamine hydrochloride combines two key pharmacophores: a pyridine ring and an ethylamine side chain. The pyridine ring is a common feature in many biologically active compounds, and its nitrogen atom can participate in hydrogen bonding and other molecular interactions. The ethylamine side chain is a classic feature of many neurotransmitters and neuromodulators. The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, a desirable property for biological testing.

Derivatives of pyridine are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] The specific substitution pattern on the pyridine ring is a critical determinant of a compound's biological activity.

Inferred Mechanism of Action: Learning from Structural Analogs

Given the lack of direct studies on 2-(Pyridin-4-yl)ethanamine hydrochloride, its potential mechanism of action can be inferred by examining related compounds.

Potential as a Histamine Receptor Agonist

The isomeric compound, 2-(Pyridin-2-yl)ethanamine (also known as 2-pyridylethylamine), is a known histamine H1 receptor agonist.[4][5] Histamine receptors are involved in a variety of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. The structural similarity between the 2-yl and 4-yl isomers suggests that 2-(Pyridin-4-yl)ethanamine hydrochloride could also interact with histamine receptors, although the specific receptor subtype and the nature of the interaction (agonist or antagonist) would require experimental verification.

Potential as a Modulator of Neurotransmitter Systems

A related compound, (R)-1-(Pyridin-2-yl)ethanamine hydrochloride, has been reported to act as a ligand for various receptors, including adrenergic and serotonergic receptors, thereby influencing neurotransmitter release and uptake.[6] This suggests that 2-(Pyridin-4-yl)ethanamine hydrochloride might also possess neuromodulatory properties. Its structural resemblance to monoamine neurotransmitters could allow it to interact with transporters or receptors within the central nervous system.

Potential as a Kinase Inhibitor

Recent research has highlighted that derivatives of 2-substituted-pyridin-4-yl can act as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling.[7][8][9] This makes HPK1 a promising target for cancer immunotherapy. While 2-(Pyridin-4-yl)ethanamine hydrochloride is a simpler molecule than the macrocyclic inhibitors studied, the presence of the pyridin-4-yl group suggests that it could serve as a foundational structure for the design of novel kinase inhibitors.

Potential Anticancer Activity

Studies on compounds structurally similar to (R)-1-(Pyridin-2-yl)ethanamine have shown significant cytotoxic effects against various cancer cell lines.[6] This raises the possibility that 2-(Pyridin-4-yl)ethanamine hydrochloride could also exhibit antiproliferative properties.

The following diagram illustrates the potential signaling pathways that could be influenced by 2-(Pyridin-4-yl)ethanamine hydrochloride based on the activities of its structural analogs.

Caption: Potential molecular targets and signaling pathways of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Proposed Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 2-(Pyridin-4-yl)ethanamine hydrochloride, a systematic experimental approach is necessary. The following protocols are proposed as a starting point for investigation.

Receptor Binding Assays

Objective: To determine the binding affinity of 2-(Pyridin-4-yl)ethanamine hydrochloride to a panel of receptors, particularly histamine, adrenergic, and serotonergic receptors.

Methodology:

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines overexpressing the target receptors.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of 2-(Pyridin-4-yl)ethanamine hydrochloride.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filter to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.

Kinase Inhibition Assays

Objective: To assess the inhibitory activity of 2-(Pyridin-4-yl)ethanamine hydrochloride against a panel of kinases, with a focus on HPK1.

Methodology:

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based Assay:

    • Coat a microplate with a substrate for the target kinase.

    • Add the kinase, ATP, and varying concentrations of 2-(Pyridin-4-yl)ethanamine hydrochloride to the wells.

    • After incubation, add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chromogenic substrate and measure the absorbance to quantify the kinase activity.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Cell Viability and Cytotoxicity Assays

Objective: To evaluate the effect of 2-(Pyridin-4-yl)ethanamine hydrochloride on the viability and proliferation of various cell lines, including cancer cell lines.

Methodology:

  • Cell Culture: Culture the selected cell lines in appropriate media.

  • MTT or XTT Assay:

    • Seed the cells in a 96-well plate and treat them with a range of concentrations of 2-(Pyridin-4-yl)ethanamine hydrochloride for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT or XTT reagent to the wells. Viable cells will reduce the reagent to a colored formazan product.

    • Measure the absorbance of the formazan product to determine the percentage of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

The following diagram outlines a proposed experimental workflow for the biological evaluation of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Experimental_Workflow start Start: Compound Synthesis and Characterization receptor_binding Receptor Binding Assays (Histamine, Adrenergic, Serotonergic) start->receptor_binding kinase_inhibition Kinase Inhibition Assays (e.g., HPK1) start->kinase_inhibition cell_viability Cell Viability/Cytotoxicity Assays (Cancer Cell Lines) start->cell_viability data_analysis Data Analysis and Hit Identification receptor_binding->data_analysis kinase_inhibition->data_analysis cell_viability->data_analysis lead_optimization Lead Optimization and Further Development data_analysis->lead_optimization

Caption: Proposed experimental workflow for biological evaluation.

Summary of Potential Biological Activities and Physicochemical Properties

The table below summarizes the potential biological activities of 2-(Pyridin-4-yl)ethanamine hydrochloride based on data from structurally related compounds, along with some of its known physicochemical properties.

Category Information Source
Potential Biological Activities Histamine H1 Receptor Agonist (inferred from 2-yl isomer)[4][5]
Neurotransmitter Modulator (inferred from related compounds)[6]
Kinase Inhibitor (inferred from pyridin-4-yl derivatives)[7][8][9]
Anticancer Activity (inferred from related compounds)[6]
Physicochemical Properties Molecular FormulaC7H11ClN2
Purity (typical)95%
Physical FormSolid
StorageCool, dry place

Conclusion and Future Directions

2-(Pyridin-4-yl)ethanamine hydrochloride is a compound with significant potential for biological activity, largely inferred from the well-documented effects of its structural analogs. The presence of the pyridin-4-yl and ethylamine moieties suggests likely interactions with key biological targets such as histamine receptors, neurotransmitter systems, and kinases.

Future research should focus on the systematic experimental validation of these hypothesized activities. The protocols outlined in this guide provide a clear roadmap for such investigations. A comprehensive screening against a broad panel of receptors and kinases would be a crucial first step. Subsequent studies should then focus on elucidating the precise mechanism of action for any confirmed activities and exploring the structure-activity relationships of related derivatives to optimize potency and selectivity. The findings from these studies will be instrumental in determining the therapeutic potential of 2-(Pyridin-4-yl)ethanamine hydrochloride and its derivatives.

References

  • Duan, C.-X., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry, 165, 108925.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors | Request PDF. Retrieved from [Link]

  • SciSpace. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]

  • Al-Bayati, R. I., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 837-854.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1158.
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
  • Ocinaplon. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • 2-Pyridylethylamine. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • El-Sayed, W. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of the Iranian Chemical Society, 21(3), 695-709.
  • Fodor, B., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3298.

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An In-Depth Technical Guide to 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Pyridin-4-yl)ethanamine hydrochloride, a versatile chemical intermediate. The content herein is structured to deliver actionable insights for laboratory applications, from synthesis to its role in the broader context of medicinal chemistry.

Core Chemical Identity

2-(Pyridin-4-yl)ethanamine, also known as 4-(2-aminoethyl)pyridine, is a monoamine compound featuring a pyridine ring substituted at the 4-position with an ethylamine group. For practical laboratory use, it is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

Table 1: Physicochemical Properties

Property Value
Chemical Formula C₇H₁₁ClN₂
Molecular Weight 158.63 g/mol
Appearance Solid (Beige to off-white)
Stability Stable under normal conditions, but can be hygroscopic.[1][2]

| Solubility | Soluble in water.[1] |

Synthesis and Manufacturing

While multiple synthetic routes exist, a common and illustrative approach involves the reduction of a corresponding nitrile or the treatment of a phosphoramidate precursor.

Illustrative Synthetic Pathway

A generalized synthesis is described by PrepChem, which involves the acid hydrolysis of a phosphoramidate intermediate.[3] This is followed by basification to liberate the free amine, which can then be converted to the hydrochloride salt.[3]

Step-by-Step Protocol (Conceptual):

  • Precursor Formation: A suitable pyridine-containing starting material is functionalized to introduce a two-carbon chain with a protected amine or a group that can be converted to an amine.

  • Hydrolysis/Reduction: The intermediate from the previous step is treated with a strong acid, such as hydrochloric acid, to deprotect or convert the functional group to the primary amine of 2-(pyridin-4-yl)ethanamine.[3]

  • Basification & Extraction: The reaction mixture is made basic to neutralize the acid and deprotonate the amine, yielding the free base form of the product.[3] This oily product is then typically extracted from the aqueous mixture.[3]

  • Salt Formation: For improved stability and handling, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the 2-(Pyridin-4-yl)ethanamine hydrochloride salt.[4]

Below is a conceptual workflow for the synthesis and subsequent characterization of the target compound.

G cluster_synthesis Synthesis & Purification cluster_salt Salt Formation cluster_analysis Analytical Characterization Start Pyridine Precursor Step1 Formation of Phosphoramidate Intermediate Start->Step1 Step2 Acid Hydrolysis Step1->Step2 Step3 Basification & Extraction Step2->Step3 Step4 Purification (e.g., Chromatography) Step3->Step4 Product 2-(Pyridin-4-yl)ethanamine (Free Base) Step4->Product SaltStep Treatment with HCl Product->SaltStep FinalProduct 2-(Pyridin-4-yl)ethanamine HCl SaltStep->FinalProduct HPLC Purity Assessment (HPLC) FinalProduct->HPLC MS Structural Confirmation (MS) FinalProduct->MS NMR Structural Elucidation (NMR) FinalProduct->NMR

Caption: General workflow from synthesis to final product characterization.

Applications in Research and Drug Discovery

The true value of 2-(Pyridin-4-yl)ethanamine hydrochloride lies in its utility as a versatile building block in medicinal chemistry. The pyridine ring and the primary amine serve as key pharmacophoric elements and synthetic handles.

  • Scaffold for Biologically Active Molecules: The core structure is present in a range of compounds investigated for various therapeutic targets. For instance, derivatives have been synthesized and studied as potential anti-fibrosis agents and CDK2 inhibitors.[5][6]

  • Synthesis of Novel Heterocycles: It serves as a starting material for the construction of more complex heterocyclic systems, such as imidazo[4,5-b]pyridine derivatives, which have been explored for their antibacterial properties.[7]

  • Precursor for Anxiolytic Drugs: The related compound, Ocinaplon, which shares a pyridin-4-yl moiety, was developed as an anxiolytic agent that modulates GABA-A receptors.[8] This highlights the relevance of the pyridin-4-yl group in designing molecules that target the central nervous system.[8]

The isomeric compound, 2-(Pyridin-2-yl)ethanamine, is a known histamine H1 agonist, indicating that the position of the ethylamine group on the pyridine ring is critical for determining its pharmacological activity.[9][10]

G cluster_core Core Compound cluster_applications Drug Discovery & Development A 2-(Pyridin-4-yl)ethanamine HCl B Synthesis of CDK2 Inhibitors A->B Serves as a scaffold for C Development of Anti-Fibrosis Agents A->C Incorporated into D Precursor for Anxiolytics (e.g., Ocinaplon) A->D Structural relationship to E Building Block for Antibacterial Heterocycles A->E Starting material for

Caption: Applications of the core compound in drug discovery.

Analytical Characterization

To ensure the identity, purity, and quality of 2-(Pyridin-4-yl)ethanamine hydrochloride, a suite of analytical techniques is employed.

Table 2: Analytical Methodologies

Technique Purpose Expected Outcome
HPLC To determine purity and quantify impurities. A primary peak corresponding to the main compound, with any impurities resolved and quantified.[11]
Mass Spectrometry To confirm molecular weight and elemental composition. A molecular ion peak consistent with the chemical formula (C₇H₁₀N₂ for the free base).
NMR Spectroscopy To elucidate the chemical structure. ¹H and ¹³C NMR spectra with chemical shifts and coupling constants characteristic of the pyridin-4-yl and ethylamine moieties.

| Titration | To determine the amine content. | Titration with a standardized acid (e.g., perchloric acid in glacial acetic acid) can quantify the primary amine. |

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-(Pyridin-4-yl)ethanamine hydrochloride and its derivatives.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][12] It can cause skin, eye, and respiratory irritation.[1][2][12][13]

  • Handling: Use in a well-ventilated area is crucial.[1][2][12][13] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1][12][13][14] Avoid breathing dust and wash hands thoroughly after handling.[13][14]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[1][12] Given its hygroscopic nature, it should be protected from moisture.[1][2]

Conclusion

2-(Pyridin-4-yl)ethanamine hydrochloride is a foundational building block in modern medicinal chemistry. Its straightforward structure, coupled with the reactive handles of the primary amine and the electronic properties of the pyridine ring, makes it an invaluable starting point for the synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective use in the discovery and development of novel therapeutics.

References

  • Atlantic Research Chemicals. Safety Data Sheet: 2-(Pyridin-4-yloxy)ethanamine hydrochloride. Available from: [Link]

  • PubChem. 2-Pyridineethanamine. National Center for Biotechnology Information. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(Pyridin-4-yl)-ethylamine. Available from: [Link]

  • Hillenbrand, E. A., Pentz, C. A., & Ellerington, W. R. (1956). Determination of Primary, Secondary, and Tertiary Amines by Colorimetric Titration. Analytical Chemistry, 28(4), 430-433.
  • Gu, Y. F., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6289.
  • Maj, B., et al. (2024). Dendritic Pyridine–Imine Copper Complexes as Metallo-Drugs. International Journal of Molecular Sciences, 25(8), 4333.
  • Dupati, P., et al. (2023). Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic acid derivatives: In vitro Antibacterial and In silico Screening. ChemistrySelect, 8(8), e202204551.
  • Kumar, A., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • Protheragen. 2-(Pyridin-4-Yl)Ethanamine. Available from: [Link]

  • Wikipedia. Ocinaplon. Available from: [Link]

  • Wikipedia. 2-Pyridylethylamine. Available from: [Link]

  • Taylor, A. P., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11656-11671.
  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(31), 21695-21712.
  • Amerigo Scientific. 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine hydrochloride. Available from: [Link]

  • QCS Standards. 2-(Pyridin-4-Yl)Ethanamine. Available from: [Link]

  • Lokhande, M. V., et al. (2014). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 7(10), 48-55.

Sources

A Senior Application Scientist's Technical Guide to the Safe Handling of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Perspective on a Versatile Building Block

2-(Pyridin-4-yl)ethanamine hydrochloride is a member of the pyridineethanamine family, a class of compounds frequently utilized as key intermediates and building blocks in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring and a primary amine side chain, makes it a valuable synthon for introducing a specific pharmacophore in drug discovery pipelines. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.

However, the very features that make it chemically useful—the reactive amine group and the heterocyclic pyridine core—also necessitate a rigorous and well-understood safety protocol. As with many pyridine derivatives and amine salts, this compound presents specific hazards that, if not properly managed, can pose risks to laboratory personnel. This guide is designed for the professional researcher and drug development scientist. It moves beyond mere recitation of safety data sheet (SDS) information to provide a framework for why specific handling procedures are critical, grounding every recommendation in the principles of chemical reactivity and toxicology. Our objective is to build a self-validating system of safety, where understanding the causality behind each step ensures inherent safety and experimental integrity.

Section 1: Core Chemical Identity and Hazard Profile

Understanding the fundamental properties of a chemical is the first step in a robust risk assessment. While specific experimental data for 2-(Pyridin-4-yl)ethanamine hydrochloride may not be extensively published, we can extrapolate a reliable safety profile from its parent compound, pyridine, its hydrochloride salt, and closely related structural analogs.

Physicochemical Properties

The hydrochloride salt is typically a solid at room temperature, which helps mitigate the risks associated with volatile liquids. However, like many amine salts, it is hygroscopic and possesses high water solubility, which has implications for both storage and spill management.[1][2]

PropertyAnticipated Value / CharacteristicRationale & Safety Implication
Physical State Solid (Crystalline Powder)Reduces inhalation risk compared to a volatile liquid, but fine dust can be easily aerosolized.
Molecular Formula C₇H₁₁ClN₂---
Molecular Weight 158.63 g/mol ---
Solubility High in water.[1]Spills can spread rapidly with water. It will likely be mobile in the environment if released into drains.[1]
Stability Generally stable under normal conditions.[2]The compound is hygroscopic; it can absorb moisture from the air, which may affect its reactivity and shelf-life.[1][2] Store in a desiccated environment.
Incompatibilities Strong oxidizing agents, strong acids, and bases.[2][3]Keep segregated from these chemical classes to prevent vigorous or exothermic reactions.
GHS Hazard Classification: A Synthesis of Analog Data

Based on the GHS classifications for pyridine hydrochloride and analogous pyridine ethanamine derivatives, a consistent hazard profile emerges.[4][5][6][7] The primary risks are associated with irritation and acute toxicity.

GHS Hazard ClassHazard StatementPrecautionary Codes (Examples)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[6]P264, P270, P301+P312
Skin Irritation (Category 2) H315: Causes skin irritation.[4][5][6]P280, P302+P352, P332+P313
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[4][5][6]P280, P305+P351+P338, P337+P313
STOT - Single Exposure (Category 3) H335: May cause respiratory irritation.[4][5]P261, P271, P304+P340

Section 2: The Self-Validating Safety System: Controls and PPE

A truly trustworthy safety protocol is one where engineering controls and personal protective equipment (PPE) are selected and used with a full understanding of the risks they mitigate. This creates a system that inherently validates its own effectiveness.

Engineering Controls: The First Line of Defense

Your primary defense is to minimize exposure potential through engineering solutions.

  • Certified Chemical Fume Hood: All manipulations of 2-(Pyridin-4-yl)ethanamine hydrochloride solid, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood.[3][8] This is non-negotiable. The rationale is twofold: it contains any fine dust that may become airborne, directly mitigating the respiratory irritation hazard (H335), and it protects the user from splashes during solution preparation.[9]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[8][10]

  • Emergency Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the point of use.[3] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense and must be selected based on the specific hazards of the compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3][8] If there is a significant risk of splashing, such as when working with larger quantities or during vigorous reactions, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves. While data for this specific compound is unavailable, for pyridine and its derivatives, nitrile or neoprene gloves are recommended.[8] Latex gloves are not suitable.[8] Crucially, gloves must be inspected before each use and removed using the proper technique to avoid contaminating the skin. [11] Contaminated gloves should be disposed of as hazardous waste immediately.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.[3][8]

  • Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2][12] All respirator use requires prior training and fit-testing.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of laboratory safety and experimental reproducibility.

Handling and Dispensing the Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned.

  • Container Handling: Keep the container tightly closed when not in use to prevent absorption of atmospheric moisture.[4][8]

  • Weighing: To prevent aerosolization of dust, do not dispense the powder directly onto a balance pan in the open lab. Weigh the material in a tared, sealed container (e.g., a vial or flask) within the fume hood. Alternatively, use weighing paper and carefully fold it to create a funnel for transfer.

  • Transfers: Use a spatula for solid transfers. Avoid any actions that could generate dust clouds.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[4][6] Decontaminate the spatula and any surfaces in the fume hood.

Storage Requirements

Proper storage is critical for maintaining the compound's integrity and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[8][9]

  • Container: Keep the compound in its original, tightly sealed container.[2]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[2][3]

  • Security: For regulated environments, it may be necessary to store the material in a locked cabinet.[4]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation develops or persists. [7]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]
Laboratory Spill Response

For a small-scale spill (<100g) within a fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered. Do not attempt to clean a major spill or any spill outside of a containment area without specialized training.[14]

  • Don PPE: Ensure you are wearing the appropriate PPE, including double-gloving if necessary.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9] Start from the outside of the spill and work inwards to prevent spreading.[15]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[13][15]

  • Decontaminate: Wipe the spill area with soap and water.[15]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, cleaning cloths) as hazardous chemical waste according to your institution's guidelines.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) office.[13]

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Cleanup Cleanup Protocol cluster_FinalSteps Post-Cleanup Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Isolate Isolate Area / Lower Sash Alert->Isolate PPE Don Appropriate PPE Isolate->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect into Waste Container Contain->Collect Decon Decontaminate Surface Collect->Decon Dispose Dispose of Waste Decon->Dispose Report Report to Supervisor/EHS Dispose->Report End Response Complete Report->End

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Pyridin-4-yl)ethanamine hydrochloride is a pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to biologically active molecules, such as histamine, suggests a potential for interaction with various physiological targets. As with any compound intended for pharmaceutical research, a thorough understanding of its physicochemical properties is paramount. These characteristics not only dictate its behavior in biological systems but also influence its suitability for formulation, storage, and analytical development. This guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-(Pyridin-4-yl)ethanamine hydrochloride, grounded in established scientific principles and supported by references to authoritative sources.

Chemical Identity and Structure

2-(Pyridin-4-yl)ethanamine hydrochloride is the hydrochloride salt of 2-(pyridin-4-yl)ethanamine. The basic nitrogen of the ethylamine side chain is protonated by hydrochloric acid, forming a stable, crystalline salt.

Molecular Structure:

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature A->B Shake/Stir C Filter to remove undissolved solid B->C 24-48 hours D Analyze filtrate by HPLC-UV C->D E Calculate solubility (mg/mL) D->E G cluster_pKa pKa Determination via Potentiometric Titration Start Dissolve compound in water/co-solvent Titrate Titrate with standardized NaOH Start->Titrate Monitor Continuously monitor pH Titrate->Monitor Plot Plot pH vs. Volume of Titrant Monitor->Plot Analyze Determine pKa at half-equivalence point(s) Plot->Analyze

An In-Depth Technical Guide to Target Identification for 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals undertaking target identification and deconvolution for the small molecule 2-(Pyridin-4-yl)ethanamine hydrochloride. The narrative moves beyond a simple recitation of protocols to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to elucidating the molecule's mechanism of action.

Introduction: The Enigma of a Small Molecule

2-(Pyridin-4-yl)ethanamine is a small molecule characterized by a pyridine ring linked to an ethylamine side chain. Its hydrochloride salt form enhances solubility and stability for experimental use. Structurally, it is an analog of histamine, a fundamental biogenic amine, which immediately suggests a potential interaction with components of the histaminergic system. However, assuming a target based on structural analogy alone is insufficient for rigorous drug development. The primary objective of a target identification campaign is to move from hypothesis to empirical evidence, definitively identifying the direct binding partners of the compound and validating their role in its observed biological effects.

A successful target deconvolution effort provides critical insights into a compound's efficacy, potential for off-target effects, and opportunities for lead optimization or drug repositioning. This guide outlines an integrated, multi-pronged strategy, combining predictive computational methods with gold-standard experimental validation techniques.

Strategic Overview: An Integrated Discovery Workflow

Modern target identification is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. Our strategy begins with cost-effective in silico methods to survey the landscape of potential targets. These computational predictions then guide the design of resource-intensive biochemical and cell-based experiments to identify and validate the true biological targets.

G cluster_0 Phase 1: Hypothesis Generation (In Silico) cluster_1 Phase 2: Experimental Identification cluster_2 Phase 3: Validation & Functional Analysis A Compound Structure (2-(Pyridin-4-yl)ethanamine) B Ligand-Based Screening (Chemical Similarity) A->B C Structure-Based Screening (Reverse Docking) A->C D Ranked List of Potential Targets B->D C->D E Chemical Probe Synthesis D->E Guides Probe Design cluster_1 cluster_1 D->cluster_1 F Affinity Purification Mass Spectrometry (AP-MS) E->F G Quantitative Proteomics (Competition Assay) F->G H Prioritized Hit List G->H I Biophysical Assays (SPR, ITC, CETSA) H->I J Biochemical/Cellular Assays (Enzyme Activity, Signaling) H->J cluster_2 cluster_2 H->cluster_2 K Validated Target(s) I->K J->K

Caption: Integrated workflow for target identification.

Phase 1: In Silico Target Prediction – Charting the Possibilities

Before committing to wet-lab resources, computational methods can rapidly generate a landscape of plausible protein targets. These approaches leverage vast biological and chemical databases to predict interactions.

Ligand-Based Approaches: The "Guilt by Association" Principle

This methodology is founded on the principle that structurally similar molecules often share similar biological targets.[1] By comparing the structure of 2-(Pyridin-4-yl)ethanamine against databases of compounds with known targets, we can infer potential interactions.

  • Methodology:

    • Obtain the 2D structure or SMILES string for 2-(Pyridin-4-yl)ethanamine.

    • Utilize web-based servers such as SwissTargetPrediction, SEA (Similarity Ensemble Approach), or PharmMapper.[2]

    • These tools compute a similarity score between the query compound and annotated ligands in their databases.

    • The output is a ranked list of potential protein targets, prioritized by the similarity score or statistical confidence (e.g., E-value).

  • Anticipated Outcome: Given the compound's structure, this approach is highly likely to predict interactions with aminergic G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism, such as Histamine N-methyltransferase (HNMT).[3][4]

Structure-Based Approaches: Reverse Docking

Reverse docking takes the opposite approach: instead of comparing ligand to ligand, it "docks" the 3D conformation of our small molecule into the binding cavities of thousands of known protein structures.[1][5]

  • Methodology:

    • Generate a low-energy 3D conformer of 2-(Pyridin-4-yl)ethanamine.

    • Screen this conformer against a library of protein crystal structures (e.g., from the Protein Data Bank, PDB).

    • A scoring function calculates the predicted binding affinity for each protein-ligand pair.

    • The output is a list of proteins ranked by their predicted binding energy.

  • Causality: This method is powerful for discovering novel, non-obvious targets that may not share ligands with similar structures. However, its accuracy is dependent on the quality of the protein structures and the scoring functions used.

Data Presentation: Summarizing Computational Hypotheses

The results from these in silico screens should be consolidated into a clear, actionable table.

Predicted Target Prediction Method Confidence Score (Example) Biological Rationale
Histamine N-methyltransferase (HNMT)Ligand-Based (SEA)E-value: 1.5e-10Key enzyme in histamine metabolism; known to be inhibited by pyridine-containing compounds.[4][6]
Histamine H1 ReceptorLigand-BasedHigh Tanimoto SimilarityStructural similarity to histamine, the endogenous ligand.[7][8]
Sigma-1 ReceptorReverse DockingDocking Score: -8.5 kcal/molCommon off-target for aminergic compounds.[9]
Monoamine Oxidase B (MAO-B)Ligand-BasedE-value: 2.3e-6Involved in the metabolism of amine neurotransmitters.[10]

Phase 2: Experimental Target Deconvolution with Chemical Proteomics

With a list of hypotheses in hand, we proceed to unbiased experimental methods to identify binding partners directly from a complex biological sample, such as a cell lysate. Chemical proteomics is the core discipline for this endeavor.[11][12][13]

Prerequisite: Synthesis of a Chemical Probe

To "fish" for target proteins, the parent compound must be modified into a chemical probe. This involves appending a linker and a functional handle for enrichment without significantly disrupting the original binding interaction.[14][15]

Caption: Components of a chemical probe for target ID.

Two primary probe designs are employed:

  • Affinity-Based Probe: Features a high-affinity tag like biotin.

  • Photo-Affinity Probe: Incorporates a photo-reactive group (e.g., diazirine) that forms a covalent bond with the target upon UV irradiation, capturing even weak or transient interactions.[16][17]

Workflow 1: Affinity Chromatography (Pulldown)

This is the classic method for isolating target proteins.[18]

G start 1. Immobilize Biotinylated Probe on Streptavidin Beads step2 2. Incubate with Cell Lysate start->step2 step3 3. Wash to Remove Non-Specific Binders step2->step3 step4 4. Elute Bound Proteins step3->step4 end 5. Identify Proteins by LC-MS/MS step4->end

Caption: Workflow for an affinity chromatography experiment.

Detailed Protocol:

  • Probe Immobilization: A biotinylated probe is incubated with streptavidin-coated magnetic beads, allowing for strong and specific immobilization.

  • Lysate Incubation: A native cell or tissue lysate is incubated with the probe-coated beads. Target proteins with affinity for the probe will bind.

  • Competition Control (Critical for Trustworthiness): A parallel experiment is run where the lysate is pre-incubated with a 100-fold excess of the free, unmodified 2-(Pyridin-4-yl)ethanamine hydrochloride. In this control, true targets will be saturated by the free compound and will not bind to the beads.

  • Washing: The beads are washed extensively with buffer to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: Bound proteins are eluted from the beads, often using harsh conditions (e.g., SDS sample buffer) that denature the proteins.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide fragmentation patterns are matched against a protein sequence database to identify the proteins.[19]

Data Analysis: Pinpointing the True Target

The output of the LC-MS/MS analysis is a list of identified proteins. The key challenge is distinguishing true binding partners from the background of non-specific binders. This is where the competition control is essential. By using quantitative proteomics, we can compare the amount of each protein pulled down in the presence and absence of the free competitor.

Protein ID Abundance (Probe Only) Abundance (+Competitor) Fold Change Conclusion
P12821 (HNMT)1,500,00075,00020.0High-Confidence Hit
P35372 (Tubulin)8,000,0007,800,0001.0Non-Specific Binder
Q9Y224 (HSP90)2,300,0002,100,0001.1Non-Specific Binder
P08913 (H1 Receptor)450,00090,0005.0Potential Hit

This table represents example data. A true target should show a significant reduction in abundance in the competition sample.

Phase 3: Orthogonal Validation – From Binding to Function

Identifying a protein via AP-MS is a major step, but it is not the final one. We must validate the interaction using independent methods and demonstrate that this binding event is responsible for the compound's biological activity.

Direct Target Engagement Assays

These methods confirm the direct physical interaction between the compound and the purified target protein, providing quantitative binding data.

  • Cellular Thermal Shift Assay (CETSA): A powerful method to confirm target engagement in intact cells or lysates without modifying the compound.[13] The principle is that a protein becomes more thermally stable when its ligand is bound. By heating the cells/lysate treated with the compound across a temperature gradient and measuring protein aggregation, a "shift" in the melting temperature of the target protein confirms engagement.

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These biophysical techniques measure binding kinetics in real-time. The purified target protein is immobilized on a sensor chip, and the compound is flowed over it. The resulting data provide association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_D) values, which quantify binding affinity.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS).

Functional Validation Assays

These experiments test whether the binding event translates into a functional consequence. The choice of assay is dictated by the nature of the validated target.

  • Case Study: Histamine N-methyltransferase (HNMT)

    • Hypothesis: If HNMT is the primary target, 2-(Pyridin-4-yl)ethanamine should inhibit its enzymatic activity.

    • Protocol: In Vitro Enzyme Inhibition Assay

      • Recombinant human HNMT is incubated with its substrates: histamine and the methyl donor S-adenosyl-L-methionine (SAM).

      • The reaction is run in the presence of varying concentrations of 2-(Pyridin-4-yl)ethanamine hydrochloride.

      • The formation of the product, N-methylhistamine, is measured (e.g., by HPLC or a radiolabeled assay).

      • The data are plotted to determine the half-maximal inhibitory concentration (IC50) of the compound. Potent inhibition (in the nM to low µM range) provides strong functional validation.[4][6]

G cluster_0 Histamine Metabolism Pathway Histamine Histamine HNMT HNMT (Target Enzyme) Histamine->HNMT Product N-methylhistamine (Inactive) HNMT->Product Inhibitor 2-(Pyridin-4-yl)ethanamine Inhibitor->HNMT Inhibition

Caption: Inhibition of HNMT by the compound.

  • Cell-Based Target Validation: To confirm the target's relevance in a physiological context, one can use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein (e.g., HNMT). If the cellular phenotype observed upon treatment with 2-(Pyridin-4-yl)ethanamine is rescued or mimicked by the genetic perturbation, it provides the highest level of confidence in the target identification.

Conclusion

The process of target identification for a compound like 2-(Pyridin-4-yl)ethanamine hydrochloride is a systematic investigation that builds a case from multiple, reinforcing lines of evidence. By integrating predictive computational screening with unbiased chemical proteomics and rigorous biophysical and functional validation, researchers can confidently deconvolve a compound's mechanism of action. This comprehensive understanding is the bedrock upon which successful drug discovery and development programs are built.

References

  • Computational/in silico methods in drug target and lead prediction. PubMed Central.[Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites.Unpublished.
  • Chemical Proteomics for Target Valid
  • A Review of Computational Methods for Predicting Drug Targets. PubMed.[Link]

  • Drug target deconvolution by chemical proteomics. PubMed.[Link]

  • Affinity Chromatography. Creative Biolabs.[Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.Frontiers in Chemistry.
  • Histamine N-methyltransferase. Wikipedia.[Link]

  • Affinity-based target identification for bioactive small molecules. RSC Publishing.[Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.[Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications.[Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.[Link]

  • Inhibition of histamine-N-methyltransferase (HNMT) by fragments of 9-amino-1,2,3,4-tetrahydroacridine (tacrine) and by beta-carbolines. PubMed.[Link]

  • Histamine N-methyltransferase: inhibition by monoamine oxidase inhibitors. PubMed.[Link]

  • Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. NIH.[Link]

  • Selected target prediction tools available on the Internet. ResearchGate.[Link]

  • HNMT Cofactors and Inhibitors. MTHFR Support Australia.[Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.[Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(Pyridin-4-yl)ethanamine hydrochloride, a small molecule with a structure suggestive of bioactivity. While direct pharmacological data for this specific compound is limited in publicly accessible literature, this document synthesizes information from structurally related compounds, particularly its isomer 2-(pyridin-2-yl)ethanamine, to postulate and provide a detailed investigative framework for its most probable molecular targets. The primary focus of this guide is the histamine H1 receptor, with a detailed exposition of the scientific rationale, structure-activity relationships, and a complete suite of experimental protocols for its characterization. This whitepaper is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both the theoretical groundwork and the practical methodologies required for a thorough investigation.

Introduction: Unveiling the Potential of a Structurally-Intriguing Molecule

2-(Pyridin-4-yl)ethanamine hydrochloride is a primary amine featuring a pyridine ring linked to an ethylamine side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it amenable to a variety of in vitro and in vivo experimental settings. The structural motif of a pyridine ring coupled with an ethylamine chain is a well-recognized pharmacophore present in numerous biologically active compounds, suggesting that 2-(Pyridin-4-yl)ethanamine hydrochloride is likely to interact with one or more biological targets.

A significant body of evidence points to the potent and selective activity of its isomer, 2-(pyridin-2-yl)ethanamine, as a histamine H1 receptor agonist.[1][2] This established activity of the 2-isomer provides a strong rationale for investigating the histamine H1 receptor as a primary potential target for 2-(Pyridin-4-yl)ethanamine hydrochloride. The position of the nitrogen atom within the pyridine ring is a critical determinant of the molecule's electronic and steric properties, which in turn govern its binding affinity and selectivity for receptor targets. Therefore, while the 4-isomer may share the same target, its pharmacological profile is expected to be distinct.

This guide will delve into the scientific basis for targeting the histamine H1 receptor, provide detailed protocols for its experimental validation, and briefly touch upon other potential, albeit less likely, therapeutic targets.

The Histamine H1 Receptor: A High-Probability Therapeutic Target

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating allergic and inflammatory responses.[3][4] Activation of the H1 receptor by histamine in various tissues leads to a cascade of physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[3] Consequently, the H1 receptor is a major target for antihistaminic drugs used in the treatment of allergic rhinitis, urticaria, and other allergic conditions.

Scientific Rationale and Structure-Activity Relationship (SAR)

The rationale for investigating the histamine H1 receptor as a target for 2-(Pyridin-4-yl)ethanamine hydrochloride is primarily based on the well-documented activity of its 2-isomer. 2-(Pyridin-2-yl)ethanamine is a known selective H1 receptor agonist.[1] The ethylamine side chain is a common feature in many biogenic amines, including histamine itself, and is crucial for interaction with the receptor's binding pocket.

The key difference between the two isomers lies in the position of the pyridine nitrogen. In the 2-isomer, the nitrogen is ortho to the ethylamine side chain, while in the 4-isomer, it is in the para position. This positional change will influence the molecule's:

  • Basicity (pKa): The pKa of the pyridine nitrogen will affect its protonation state at physiological pH, which can be critical for receptor interaction.

  • Electron Distribution: The electron-withdrawing or -donating properties of the pyridine ring will be altered, potentially impacting hydrogen bonding and other non-covalent interactions with the receptor.

  • Conformational Flexibility: The rotational freedom of the ethylamine side chain relative to the pyridine ring may be different, influencing the molecule's ability to adopt the optimal conformation for receptor binding.

A study on a series of histamine H2-receptor antagonists containing a pyridyl moiety found that the order of activity was generally 2-pyridyl > 3- and 4-pyridyl, highlighting the importance of the substituent position.[5] This suggests that while the 4-isomer may still bind to histamine receptors, its affinity and selectivity profile could be significantly different from the 2-isomer. It is plausible that 2-(Pyridin-4-yl)ethanamine hydrochloride may act as an agonist, partial agonist, or even an antagonist at the H1 receptor.

Signaling Pathway of the Histamine H1 Receptor

Activation of the histamine H1 receptor primarily initiates a signaling cascade through the Gq/11 family of G-proteins.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6] The resulting increase in intracellular Ca2+ concentration is a key signaling event that mediates many of the cellular responses to H1 receptor activation.

H1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response IP3R->Ca_release Opens Channel Ligand 2-(Pyridin-4-yl)ethanamine or Histamine Ligand->H1R Binds

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols for Target Validation and Characterization

To definitively determine if 2-(Pyridin-4-yl)ethanamine hydrochloride interacts with the histamine H1 receptor and to characterize the nature of this interaction, a series of in vitro and in vivo assays are required.

In Vitro Assays

This assay directly measures the affinity of the test compound for the histamine H1 receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[6]

Objective: To determine the binding affinity (Ki) of 2-(Pyridin-4-yl)ethanamine hydrochloride for the histamine H1 receptor.

Materials:

Reagent Supplier Cat. No.
Human H1 Receptor Membranes PerkinElmer ES-390-M
[³H]-Pyrilamine PerkinElmer NET594001MC
2-(Pyridin-4-yl)ethanamine HCl Sigma-Aldrich 13258-63-4
Mepyramine (positive control) Tocris 0935
Assay Buffer (50 mM Tris-HCl, pH 7.4) - -
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4) - -
Scintillation Cocktail - -

| 96-well filter plates | Millipore | MSHVN4510 |

Procedure:

  • Prepare a dilution series of 2-(Pyridin-4-yl)ethanamine hydrochloride and the positive control (mepyramine) in assay buffer.

  • In a 96-well filter plate, add in the following order:

    • 50 µL of assay buffer for total binding or 50 µL of non-labeled ligand (e.g., 10 µM mepyramine) for non-specific binding.

    • 50 µL of the test compound or positive control at various concentrations.

    • 50 µL of [³H]-Pyrilamine (final concentration ~1 nM).

    • 50 µL of H1 receptor membranes (5-10 µg of protein per well).

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Add 200 µL of scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep Prepare Reagents: - Compound Dilutions - Radioligand - Receptor Membranes Start->Prep Incubate Incubate Components in 96-well Filter Plate Prep->Incubate Filter Rapid Filtration and Washing Incubate->Filter Dry Dry Filters Filter->Dry Scintillate Add Scintillation Cocktail Dry->Scintillate Count Count Radioactivity Scintillate->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

This functional assay measures the ability of the test compound to elicit a response (agonist activity) or block the response to a known agonist (antagonist activity) by monitoring changes in intracellular calcium levels.[7]

Objective: To determine if 2-(Pyridin-4-yl)ethanamine hydrochloride acts as an agonist or antagonist at the histamine H1 receptor and to quantify its potency (EC50 or IC50).

Materials:

Reagent Supplier Cat. No.
CHO-K1 cells stably expressing human H1R ATCC -
Fluo-4 AM calcium indicator Thermo Fisher F14201
Pluronic F-127 Thermo Fisher P3000MP
2-(Pyridin-4-yl)ethanamine HCl Sigma-Aldrich 13258-63-4
Histamine (positive control agonist) Sigma-Aldrich H7125
Mepyramine (positive control antagonist) Tocris 0935
Hanks' Balanced Salt Solution (HBSS) - -

| 96-well black, clear-bottom plates | Corning | 3603 |

Procedure:

  • Seed the CHO-H1 cells into 96-well black, clear-bottom plates and culture overnight.

  • Prepare the Fluo-4 AM loading solution containing Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate at 37°C for 60 minutes.

  • Wash the cells twice with HBSS.

  • For agonist testing, add varying concentrations of 2-(Pyridin-4-yl)ethanamine hydrochloride or histamine to the wells.

  • For antagonist testing, pre-incubate the cells with varying concentrations of 2-(Pyridin-4-yl)ethanamine hydrochloride or mepyramine for 15-30 minutes, then add a fixed concentration of histamine (e.g., EC80).

  • Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at ~494 nm and emission at ~516 nm.

  • Record the fluorescence signal over time to capture the peak response.

  • Analyze the data to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Models

In vivo studies are essential to evaluate the physiological effects of 2-(Pyridin-4-yl)ethanamine hydrochloride and its potential therapeutic efficacy.

This classic pharmacology preparation is used to assess the contractile response of smooth muscle to H1 receptor agonists.[8]

Objective: To evaluate the agonist or antagonist activity of 2-(Pyridin-4-yl)ethanamine hydrochloride on H1 receptor-mediated smooth muscle contraction.

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Connect the tissue to an isometric force transducer to record contractions.

  • Allow the tissue to equilibrate for at least 60 minutes.

  • To determine agonist activity, add cumulative concentrations of 2-(Pyridin-4-yl)ethanamine hydrochloride or histamine and record the contractile response.

  • To determine antagonist activity, pre-incubate the tissue with the test compound for a defined period before constructing a histamine concentration-response curve.

  • Analyze the data to determine the potency and efficacy of the compound.

Other Potential Therapeutic Targets

While the histamine H1 receptor is the most probable target, the pyridinylethanamine scaffold could potentially interact with other receptors, particularly other monoamine receptors, due to structural similarities with their endogenous ligands. These include:

  • Other Histamine Receptor Subtypes (H2, H3, H4): Although the 2-isomer is selective for H1, the 4-isomer's selectivity profile is unknown and should be experimentally determined.

  • Adrenergic Receptors: The phenylethylamine backbone is a core feature of adrenergic agonists.

  • Serotonergic (5-HT) Receptors: Tryptamine, the endogenous ligand for many 5-HT receptors, shares the ethylamine side chain.

A comprehensive investigation of 2-(Pyridin-4-yl)ethanamine hydrochloride should include a broad receptor screening panel to identify any off-target activities and to fully elucidate its pharmacological profile.

Conclusion and Future Directions

2-(Pyridin-4-yl)ethanamine hydrochloride is a compound with significant potential for biological activity, primarily as a modulator of the histamine H1 receptor. The well-established pharmacology of its 2-isomer provides a strong foundation for this hypothesis. However, the subtle yet critical difference in the position of the pyridine nitrogen necessitates a thorough and independent experimental investigation of the 4-isomer.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to:

  • Determine the binding affinity of 2-(Pyridin-4-yl)ethanamine hydrochloride for the histamine H1 receptor.

  • Characterize its functional activity as an agonist, antagonist, or partial agonist.

  • Evaluate its physiological effects in a relevant tissue model.

Future research should also focus on comprehensive selectivity profiling against other histamine receptor subtypes and a broader panel of GPCRs. Furthermore, in vivo studies in animal models of allergy and inflammation will be crucial to ascertain its therapeutic potential. The insights gained from such studies will be invaluable in determining the future trajectory of 2-(Pyridin-4-yl)ethanamine hydrochloride in the drug discovery and development pipeline.

References

  • Shankley, N. P., Morton, M. F., & Watt, G. F. (2001). Histamine receptor assays. Current protocols in pharmacology, Chapter 4, Unit4.17. [Link][8]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link][3]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Brubaker, K., Yerxa, B. R., & Boyer, J. L. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975-4975. [Link][7]

  • Kondo, M., et al. (2025). Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model. Journal of Clinical Investigation, 135(21). [Link]

  • Galligan, J. J., & Vanner, S. (2005). Identification of Histamine Receptors and Effects of Histamine on Murine and Simian Colonic Excitability. Gastroenterology, 128(2), 442-452. [Link][4]

  • Okamoto, Y., et al. (2022). Re-evaluation of over-the-counter histamine H1-receptor antagonists based on their effects on murine models of allergen-induced nasal hyperresponsiveness. Journal of Pharmacological Sciences, 150(4), 275-278. [Link]

  • Lundius, E. G., et al. (2011). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. British Journal of Pharmacology, 162(5), 1133-1146. [Link][9]

  • Garcı́a-Rafanell, J., et al. (1998). Effects of H1 Antihistamines on Animal Models of QTc Prolongation. Drug Safety, 18(3), 191-198. [Link]

  • Lı́ndez, M. D., et al. (2018). Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. Journal of Neurophysiology, 120(5), 2412-2425. [Link]

  • Leschke, C., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 38(9), 1583-1594. [Link]

  • Wikipedia. (n.d.). 2-Pyridylethylamine. Retrieved from [Link][1]

  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935-940. [Link]

  • Cooper, D. G., et al. (1991). Structure-activity studies of pyridinylalkyl-isocytosine H1-receptor antihistamines and identification of an active conformation. Il Farmaco, 46(1), 3-19. [Link]

  • Al-Obaid, A. M., & El-Gendy, M. A. (1990). Synthesis and activity of 1,4-dihydropyridine analogues of histamine H2-receptor antagonists. Journal of the Chinese Chemical Society, 37(6), 617-626. [Link][5]

  • Dove, S., et al. (2006). Structure-Activity Relationships of Histamine H1-Receptor Agonists. In Histamine H1-Receptor (pp. 61-83). Springer, Berlin, Heidelberg. [Link]

  • Miyazawa, T., et al. (1998). Structure-activity Characterization of an H2-receptor Antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione Hydrochloride (T-066), Involved in the Insurmountable Antagonism Against Histamine-Induced Positive Chronotropic Action in Guinea Pig Atria. Biochemical Pharmacology, 55(2), 151-157. [Link]

  • Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British journal of pharmacology, 144(6), 788-800. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-pyridylethylamine. Retrieved from [Link]

  • Wright, A., et al. (1987). Histamine H1-receptor antagonist activity assessed in conscious dogs. Journal of pharmacological methods, 18(2), 123-129. [Link][2]

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Methodological & Application

Synthesis Protocol for 2-(Pyridin-4-yl)ethanamine Hydrochloride: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride. The primary synthetic route detailed is the catalytic hydrogenation of 4-pyridineacetonitrile, a robust and scalable method for producing the target primary amine. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices, safety protocols, and characterization methods. The document includes step-by-step instructions, process parameter tables, and visual diagrams to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction

2-(Pyridin-4-yl)ethanamine and its hydrochloride salt are valuable building blocks in the synthesis of pharmacologically active molecules. The presence of a primary amine function tethered to a pyridine ring allows for a wide range of subsequent chemical modifications, making it a key intermediate in the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in further reactions.

This document outlines a reliable protocol for the synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride, commencing from the readily available precursor, 4-pyridineacetonitrile. The core of this synthesis is the reduction of the nitrile group to a primary amine via catalytic hydrogenation. This method is favored for its high selectivity and yield.[1]

Synthetic Strategy and Mechanism

The overall synthetic strategy involves a two-step process:

  • Reduction of the Nitrile : The nitrile group of 4-pyridineacetonitrile is reduced to a primary amine using a catalyst in the presence of a hydrogen source.

  • Salt Formation : The resulting 2-(pyridin-4-yl)ethanamine (a free base) is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Reaction Scheme:

The mechanism of catalytic hydrogenation of nitriles is a surface-mediated process. The nitrile and hydrogen are adsorbed onto the surface of the catalyst (e.g., Palladium). The C≡N triple bond is sequentially hydrogenated, typically through an imine intermediate, to afford the primary amine.[2] The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts.[1][3]

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-Pyridineacetonitrile≥96%Major Chemical SuppliersStarting material.[4]
Palladium on Carbon (10% Pd)Major Chemical SuppliersCatalyst.
MethanolAnhydrousMajor Chemical SuppliersReaction solvent.
Hydrochloric AcidConcentrated (37%)Major Chemical SuppliersFor salt formation.
Diethyl EtherAnhydrousMajor Chemical SuppliersFor precipitation/washing.
Sodium Sulfate (Na₂SO₄)AnhydrousMajor Chemical SuppliersDrying agent.
Celite®Major Chemical SuppliersFiltration aid.
Nitrogen GasHigh PurityFor inert atmosphere.
Hydrogen GasHigh PurityReducing agent.
Equipment
  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon hydrogenation setup

  • Round-bottom flasks and other standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Buchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

  • Standard personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Protocol

Part A: Catalytic Hydrogenation of 4-Pyridineacetonitrile
  • Reaction Setup : To a high-pressure reaction vessel, add 4-pyridineacetonitrile (1.0 eq). Under a nitrogen atmosphere, add 10% Palladium on carbon (5-10 mol %).

  • Solvent Addition : Add anhydrous methanol to the vessel to create a solution with a concentration of approximately 0.5 M.

  • Hydrogenation : Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this can be adapted for balloon hydrogenation) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Catalyst Removal : Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

Part B: Isolation and Hydrochloride Salt Formation
  • Solvent Removal : Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2-(pyridin-4-yl)ethanamine as an oil.

  • Dissolution : Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

  • Acidification : While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or bubble gaseous HCl) until the solution becomes acidic (test with pH paper). A white precipitate of 2-(pyridin-4-yl)ethanamine hydrochloride will form.[5]

  • Isolation : Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Process Parameters and Data

ParameterValue/RangeRationale
Substrate Concentration~0.5 M in MethanolBalances reaction rate and solubility.
Catalyst Loading5-10 mol %Sufficient for efficient reaction without excessive cost.
Hydrogen Pressure50-100 psiHigher pressure can increase reaction rate.
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time4-24 hoursMonitor for completion.
Expected Yield 85-95%This is a high-yielding reaction.

Characterization

The identity and purity of the synthesized 2-(Pyridin-4-yl)ethanamine hydrochloride should be confirmed by standard analytical techniques:

  • ¹H NMR : To confirm the structure and proton environments.

  • ¹³C NMR : To confirm the carbon framework.

  • FT-IR : To identify characteristic functional group vibrations (e.g., N-H stretches).

  • Melting Point : To compare with literature values for the pure compound.

  • Mass Spectrometry : To confirm the molecular weight.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 4-Pyridineacetonitrile : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Palladium on Carbon : Flammable solid. Handle with care, especially when dry, as it can be pyrophoric.

  • Hydrogen Gas : Extremely flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup.

  • Concentrated Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[7]

  • Methanol : Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Diethyl Ether : Extremely flammable liquid and vapor. May form explosive peroxides.

For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.[6][7][8][9][10]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor with 4-Pyridineacetonitrile & Pd/C B Add Anhydrous Methanol A->B C Purge with H₂ B->C D Pressurize and Stir C->D E Monitor Reaction D->E F Filter off Catalyst E->F G Concentrate Filtrate F->G H Dissolve in Ether G->H I Add HCl H->I J Filter & Dry Product I->J

Caption: Overall experimental workflow for the synthesis.

Simplified Reaction Mechanism

G Pyridine-4-acetonitrile Imine Intermediate [Imine Intermediate] Pyridine-4-acetonitrile->Imine Intermediate + H₂ (Pd/C) 2-(Pyridin-4-yl)ethanamine Imine Intermediate->2-(Pyridin-4-yl)ethanamine + H₂ (Pd/C) Product_HCl 2-(Pyridin-4-yl)ethanamine Hydrochloride 2-(Pyridin-4-yl)ethanamine->Product_HCl + HCl

Caption: Simplified catalytic hydrogenation mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInactive catalyst, insufficient hydrogen pressure, or leak in the system.Use fresh catalyst, ensure the system is properly sealed and pressurized.
Low YieldLoss during filtration or transfer, incomplete precipitation.Ensure thorough washing of the filter cake, cool the solution during precipitation.
Product DiscolorationPresence of impurities.Recrystallize the final product from a suitable solvent system (e.g., methanol/ether).

References

  • PrepChem.com. (n.d.). Synthesis of 2-(Pyridin-4-yl)-ethylamine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • He, T., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Pyridineethanamine, β,β-diethoxy. Retrieved from [Link]

  • Lange, S., et al. (2016). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. Retrieved from [Link]

  • Igarashi, H., et al. (2002). Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-pyridyl)ethyl chloride hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyridin-4-yl)acetonitrile. Retrieved from [Link]

Sources

Topic: Analytical Methodologies for the Characterization and Quantification of 2-(Pyridin-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the essential analytical methods for 2-(Pyridin-4-yl)ethanamine hydrochloride (CAS: 5440-45-9), a key intermediate and building block in modern pharmaceutical development. Designed for researchers, analytical scientists, and quality control professionals, this document moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind method selection and parameter optimization. We present detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is framed within the context of robust method validation, adhering to principles outlined in the ICH Q2(R2) guidelines.[1][2][3]

Introduction: The Analytical Imperative

2-(Pyridin-4-yl)ethanamine, a structural isomer of the histamine H1 receptor agonist 2-(Pyridin-2-yl)ethanamine, serves as a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its purity, identity, and stability are paramount to ensuring the safety and efficacy of the final drug product. Consequently, a well-characterized and validated suite of analytical methods is not merely a regulatory requirement but a foundational pillar of the entire drug development lifecycle.

This guide is structured to provide both foundational knowledge and actionable protocols. We will dissect the "why" behind experimental choices, empowering the scientist to not only replicate these methods but also to adapt and troubleshoot them effectively.

Foundational Physicochemical Properties

A deep understanding of a molecule's physicochemical properties is the starting point for any logical method development. These parameters dictate choices in solubility, chromatographic conditions, and spectroscopic applicability.

PropertyValueSignificance for Analytical Method Development
Chemical Structure The pyridine ring is the primary chromophore for UV detection. The primary amine is a site for derivatization (GC) and protonation (HPLC).
Molecular Formula C₇H₁₀N₂ · HClUsed for exact mass determination in Mass Spectrometry.
Molecular Weight 158.63 g/mol Essential for preparing standard solutions and for mass spectrometry.
CAS Number 5440-45-9Unique identifier for substance registration and literature search.
Physical Form SolidDictates initial sample preparation steps (weighing and dissolution).
Boiling Point ~104 °C at 9 mmHg (for free base)[5]Indicates that the free base is sufficiently volatile for GC analysis, though the salt is not.
UV Absorption Maxima ~254-257 nm[6]Critical for setting the detection wavelength in HPLC-UV analysis for optimal sensitivity.
Solubility Soluble in water, methanolGuides the selection of solvents for sample preparation and HPLC mobile phases.

Chromatographic Methods: The Core of Quantification and Purity

Chromatography is the workhorse for separating and quantifying 2-(Pyridin-4-yl)ethanamine hydrochloride from its impurities and degradation products. The choice between liquid and gas chromatography is a critical first step.

Start Select Analytical Technique Decision1 Is the analyte thermally stable & volatile? Start->Decision1 HPLC High-Performance Liquid Chromatography (HPLC) (Preferred for Hydrochloride Salt) Decision1->HPLC No (Analyte is a salt) GC Gas Chromatography (GC) (Requires derivatization or analysis of free base) Decision1->GC Yes (Free base or derivatized)

Caption: Method Selection Logic for Chromatographic Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the assay and purity determination of 2-(Pyridin-4-yl)ethanamine hydrochloride due to its suitability for non-volatile and thermally labile compounds like salts.[7]

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) reversed-phase column is the logical first choice. The nonpolar stationary phase provides effective retention for the moderately polar pyridine ring through hydrophobic interactions.

  • Mobile Phase: The compound contains a primary amine and a pyridine nitrogen, making its retention highly sensitive to pH. An acidic mobile phase (e.g., pH 2.5-3.5) is crucial. At this pH, the amine groups are protonated (R-NH₃⁺), ensuring good water solubility and promoting sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the column surface. A typical mobile phase combines an aqueous buffer (like phosphate or formate) with an organic modifier (acetonitrile or methanol) to elute the compound.

  • Detection: The pyridine ring contains a π-electron system that absorbs UV radiation. A UV detector set near the absorbance maximum of ~255 nm provides excellent sensitivity and linearity for quantification.[6]

Protocol: HPLC-UV for Assay and Impurity Profiling

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-(Pyridin-4-yl)ethanamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard.

  • Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Column Temperature 30 °CMaintained temperature ensures retention time reproducibility.
Detection Wavelength 255 nmCorresponds to the absorbance maximum of the pyridine chromophore, maximizing sensitivity.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% B; 17.1-20 min: 5% BA gradient is essential for purity analysis to elute potential nonpolar impurities while retaining early-eluting polar ones.
  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[8]

  • Analysis and Calculation: Inject the standard and sample solutions. Calculate the assay percentage and impurity levels using the peak areas relative to the standard.

Gas Chromatography (GC)

Direct GC analysis of the hydrochloride salt is not feasible due to its lack of volatility. However, GC-MS is an excellent method for identifying volatile impurities or for analyzing the free base form of the compound.[7][9]

Causality Behind the Method:

  • Sample Preparation: Analysis requires either converting the salt to the free base via liquid-liquid extraction with a strong base or through derivatization. Derivatization, for instance with a silylating agent like BSTFA, replaces the active hydrogens on the amine with trimethylsilyl groups, increasing volatility and thermal stability.[10]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides good selectivity for a wide range of analytes, including the derivatized amine and potential organic impurities.

  • Detector: A Mass Spectrometer (MS) is the ideal detector, providing not only quantification but also mass spectral data for definitive peak identification.[9]

Protocol: GC-MS for Identification (Conceptual)

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

  • Instrumentation: GC system coupled to a Mass Selective Detector.

  • GC Conditions:

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu

Spectroscopic Methods: Confirming Identity and Structure

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of 2-(Pyridin-4-yl)ethanamine hydrochloride.

cluster_0 Quality Control Workflow cluster_1 Spectroscopy cluster_2 Chromatography Start Sample Receipt ID_Test Identification Tests Start->ID_Test Purity_Assay Purity & Assay ID_Test->Purity_Assay FTIR FTIR ID_Test->FTIR Report Final Report Purity_Assay->Report HPLC HPLC-UV/DAD Purity_Assay->HPLC NMR NMR (Structure Elucidation) GCMS GC-MS (Impurities)

Caption: General Quality Control Workflow Diagram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.[11]

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

    • Expected Signals:

      • Pyridine Protons: Two distinct signals (doublets) in the aromatic region (δ 7.0-8.8 ppm), characteristic of a 4-substituted pyridine ring. The protons ortho to the nitrogen (at C2 and C6) will be deshielded and appear further downfield compared to the protons at C3 and C5.

      • Ethyl Chain Protons: Two triplets in the aliphatic region (δ 2.8-3.5 ppm), corresponding to the two CH₂ groups.

      • Amine Protons: A broad singlet corresponding to the -NH₃⁺ protons, which may exchange with solvent.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

    • Expected Signals:

      • Pyridine Carbons: Three signals in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrogen (C2/C6) and the carbon attached to the ethyl group (C4) will have distinct chemical shifts.

      • Ethyl Chain Carbons: Two signals in the aliphatic region (δ 30-50 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[12]

  • Rationale: The spectrum serves as a molecular fingerprint. For the hydrochloride salt, the N-H stretching of the ammonium group (-NH₃⁺) is a key diagnostic feature.

  • Protocol: KBr Pellet Method

    • Grind a small amount of spectroscopic grade Potassium Bromide (KBr) to a fine powder.

    • Add ~1% of the 2-(Pyridin-4-yl)ethanamine hydrochloride sample and mix thoroughly.

    • Press the mixture in a die under high pressure to form a transparent pellet.

    • Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Ammonium (R-NH₃⁺) 2800-3100 (broad)N-H Stretch
Aromatic C-H 3000-3100C-H Stretch
Aliphatic C-H 2850-2960C-H Stretch
Pyridine Ring 1600-1620, 1480-1520C=C and C=N Stretch
Ammonium Bend 1500-1550N-H Bend
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, confirming molecular identity.

  • Rationale: Electrospray Ionization (ESI) in positive mode is ideal, as the molecule is readily protonated. The analysis will detect the mass of the free base cation.

  • Expected Spectrum:

    • Parent Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 123.09 (for the free base C₇H₁₀N₂).

    • Key Fragments: Fragmentation may occur via loss of ammonia or cleavage of the ethyl chain, providing further structural confirmation.

Conclusion and Best Practices

The analytical characterization of 2-(Pyridin-4-yl)ethanamine hydrochloride requires a multi-faceted approach. HPLC stands as the primary tool for quantification and purity assessment, while a combination of NMR, FTIR, and MS provides an unassailable confirmation of identity and structure. The protocols and principles detailed in this guide are designed to be a robust starting point for method development and validation. Adherence to a systematic approach, grounded in the principles of the ICH guidelines, will ensure the generation of reliable, reproducible, and scientifically sound data essential for advancing drug development programs.[1][8][13]

References

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Wiley-VCH. (2007). Supporting Information with NMR and IR data.
  • Preprints.org. (n.d.). Supporting information with NMR spectra.
  • ResearchGate. (n.d.). UV–Vis. spectroscopy spectra of: (a) 2-(Piperidin-4-yl) ethanamine.
  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations.
  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • PubChem. (n.d.). 2-Pyridineethanamine.
  • Fisher Scientific. (n.d.). 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)pyridine 96%.
  • Benchchem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.

Sources

Application Note: Structural Elucidation of 2-(Pyridin-4-yl)ethanamine hydrochloride using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Structural Verification

2-(Pyridin-4-yl)ethanamine is a crucial building block in medicinal chemistry and materials science, serving as a precursor for a wide range of pharmaceutical agents and functional molecules. Its hydrochloride salt form enhances stability and solubility, making it a common state for storage and reaction. Accurate and unambiguous structural verification is paramount to ensure the integrity of starting materials and the success of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative quantity of atoms within a molecule. This application note presents a comprehensive guide to acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for 2-(Pyridin-4-yl)ethanamine hydrochloride, offering both theoretical insights and a field-proven experimental protocol.

Theoretical Underpinnings: Predicting the Spectrum

Understanding the expected NMR spectrum is key to accurate interpretation. The structure of 2-(Pyridin-4-yl)ethanamine hydrochloride presents several distinct features that are readily identifiable by NMR. In most deuterated solvents, the compound exists as a dication, with protonation occurring at both the pyridine nitrogen and the primary amine.

¹H NMR Spectroscopy Expectations:

The proton spectrum is anticipated to show four distinct signals:

  • Aromatic Pyridine Protons: Due to the molecule's symmetry, the four protons on the pyridine ring are chemically divided into two sets. The protonation of the ring nitrogen causes significant deshielding (a downfield shift) of these protons. They will appear as two distinct doublets, characteristic of an AA'BB' spin system, in the aromatic region.

  • Ethyl Chain Protons (-CH₂-CH₂-): The two methylene groups form an A₂B₂ spin system. They are expected to appear as two triplets, with the methylene group adjacent to the pyridinium ring being further downfield due to its electron-withdrawing effect.

  • Ammonium Protons (-NH₃⁺): The three protons on the terminal ammonium group are equivalent. Their signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[1][2] The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature. A key identification method is to add a few drops of deuterium oxide (D₂O), which will cause the -NH₃⁺ signal to disappear due to rapid proton-deuterium exchange.[1][3]

¹³C NMR Spectroscopy Expectations:

The proton-decoupled ¹³C NMR spectrum is expected to be simpler, showing five distinct signals corresponding to the five unique carbon environments:

  • Aromatic Pyridine Carbons: Three signals are expected for the pyridine ring: one for the two equivalent carbons adjacent to the nitrogen (C2, C6), one for the two equivalent carbons meta to the nitrogen (C3, C5), and one for the carbon bearing the ethyl substituent (C4).

  • Ethyl Chain Carbons: Two signals are expected for the two distinct methylene carbons.

Experimental Protocol and Workflow

This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

Materials and Equipment
  • Analyte: 2-(Pyridin-4-yl)ethanamine hydrochloride

  • Deuterated Solvents: Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Note: The choice of solvent is critical. D₂O is excellent for proving the presence of exchangeable protons but will obscure the -NH₃⁺ signal. DMSO-d₆ is often preferred for observing these protons.

  • NMR Spectrometer: 400 MHz or higher field strength recommended.

  • NMR Tubes: 5 mm high-precision tubes (e.g., Wilmad 535-PP or equivalent).

  • Glassware: Small vials, Pasteur pipettes.

  • Filtering Agent: A small plug of glass wool or cotton wool.[4][5]

Visualized Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (~10 mg for ¹H, ~50 mg for ¹³C) dissolve 2. Dissolve in Vial (~0.6 mL deuterated solvent) weigh->dissolve filtrate 3. Filter into NMR Tube (Remove particulates) dissolve->filtrate load 4. Insert Sample & Lock filtrate->load shim 5. Shim Magnetic Field (Optimize homogeneity) load->shim acquire 6. Acquire Spectra (¹H, ¹³C, COSY, HSQC) shim->acquire process 7. Process Data (Fourier Transform, Phase, Baseline) acquire->process assign 8. Assign Signals process->assign report 9. Report & Archive assign->report

Caption: Workflow for NMR analysis of 2-(Pyridin-4-yl)ethanamine HCl.

Step-by-Step Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6]

  • Weighing: Accurately weigh 5-25 mg of 2-(Pyridin-4-yl)ethanamine hydrochloride into a clean, dry glass vial. For a standard ¹³C spectrum, a higher concentration (50-100 mg) is recommended to reduce acquisition time.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[5] Vigorously mix using a vortex or by gentle agitation until the sample is fully dissolved. Do not add the solid directly to the NMR tube.[5]

  • Filtration: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Transfer the solution from the vial through the filter into a clean, high-precision 5 mm NMR tube.[4][7] This critical step removes any suspended particulate matter, which can severely degrade spectral resolution.

  • Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm, which is optimal for the receiver coils of most modern spectrometers.[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Instrument Parameters (400 MHz Example)
  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans (NS): 16-32

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~4 seconds

    • Spectral Width (SW): ~16 ppm (centered around 6 ppm)

  • ¹³C{¹H} NMR (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

    • Number of Scans (NS): 1024 or more, depending on concentration

    • Relaxation Delay (D1): 2.0 seconds

    • Spectral Width (SW): ~200 ppm (centered around 100 ppm)

Data Interpretation and Structural Assignment

The following table summarizes the predicted chemical shifts and multiplicities for 2-(Pyridin-4-yl)ethanamine hydrochloride in DMSO-d₆. These values are synthesized from spectral data of analogous structures and established chemical shift principles.[8][9][10]

Labeled Structure for Assignment

G mol

Caption: Labeled structure of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
LabelProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
H-a2, 6~8.8 - 9.0Doublet (d)~6.52HDownfield due to adjacent N⁺
H-b3, 5~7.9 - 8.1Doublet (d)~6.52HMeta to N⁺
H-c7~3.3 - 3.5Triplet (t)~7.52HAdjacent to pyridinium ring
H-d8~3.1 - 3.3Triplet (t)~7.52HAdjacent to -NH₃⁺
H-e-NH₃⁺~8.0 - 8.5Broad Singlet (br s)-3HExchangeable with D₂O
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
LabelCarbonsPredicted δ (ppm)Notes
C-a2, 6~148 - 150Adjacent to N⁺
C-b3, 5~126 - 128Meta to N⁺
C-q4~149 - 151Quaternary carbon attached to ethyl group
C-c7~34 - 36Methylene carbon adjacent to ring
C-d8~37 - 39Methylene carbon adjacent to nitrogen
Advanced Analysis: 2D NMR
  • COSY (Correlation Spectroscopy): A COSY spectrum would confirm the connectivity of the ethyl chain, showing a clear cross-peak between the H-c triplet (~3.4 ppm) and the H-d triplet (~3.2 ppm). It would also confirm the coupling between the aromatic H-a and H-b protons.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons to their directly attached carbons, providing definitive assignments. It would show correlations for (H-a / C-a), (H-b / C-b), (H-c / C-c), and (H-d / C-d).

References

  • Fisher Scientific. Deuterated Solvents - Pyridine. [Online] Available at: [Link]

  • Wiley-VCH. Supporting Information. [Online] 2007. Available at: [Link]

  • Scharlab. Solvents, deuterated for NMR for laboratory. [Online] Available at: [Link]

  • University of Alberta Faculty of Science. NMR Sample Preparation. [Online] Available at: [Link]

  • University of Regensburg. NMR Sample Preparation. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]

  • Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Online] Available at: [Link]

  • JEOL. NMR Sample Preparation. [Online] Available at: [Link]

  • ResearchGate. ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz). [Online] Available at: [Link]

  • University of Leicester. How to Prepare Samples for NMR. [Online] Available at: [Link]

  • ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Online] 2008. Available at: [Link]

  • National Center for Biotechnology Information. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Online] 2008. Available at: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and J-coupling constants for brain metabolites. NMR in Biomedicine.
  • University of Basel. NMR Sample Preparation - NMR Spectroscopy. [Online] Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Online] 2024. Available at: [Link]

  • Dergipark. 15N NMR AND 1JCH SPIN-SPIN COUPLING CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)ETHYLAMINE. [Online] Available at: [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. [Online] Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

  • ResearchGate. Selected 13C NMR chemical shifts (d in ppm) and coupling constants (J in Hz). [Online] Available at: [Link]

  • Harper, T. (2024). Interpreting ¹HNMR Spectra. [Online Video] YouTube. Available at: [Link]

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A Robust, Validated Isocratic RP-HPLC Method for the Quantification of 2-(Pyridin-4-yl)ethanamine Hydrochloride in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 2-(Pyridin-4-yl)ethanamine hydrochloride

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(Pyridin-4-yl)ethanamine hydrochloride. The method is suitable for quality control and routine analysis in drug development and manufacturing environments. The chromatographic separation is achieved on a C18 stationary phase using a mobile phase of phosphate buffer and acetonitrile, with UV detection at 255 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2]

Principle and Rationale

2-(Pyridin-4-yl)ethanamine is a hydrophilic, basic compound containing a pyridine ring, which acts as a UV chromophore. The hydrochloride salt form is typically used to improve aqueous solubility and stability.[3] The analytical challenge lies in achieving good chromatographic peak shape and retention on traditional reversed-phase columns, as the primary amine group can interact with residual silanols on the silica backbone, leading to peak tailing.

This method addresses these challenges through the following strategic choices:

  • Reversed-Phase Chromatography (RPC): RPC is a robust and widely used technique in the pharmaceutical industry, and a C18 column provides a versatile stationary phase for the retention of moderately polar compounds.[4]

  • Controlled Mobile Phase pH: The mobile phase is buffered to an acidic pH (pH 3.0). At this pH, the primary amine (pKa ~9-10) and the pyridine nitrogen (pKa ~5-6) are fully protonated.[5][6] This consistent, cationic state prevents pH-dependent retention shifts and significantly improves peak symmetry by minimizing secondary interactions with the stationary phase.

  • Isocratic Elution: An isocratic mobile phase composition ensures simplicity, robustness, and rapid run times, making the method ideal for high-throughput quality control applications.[7]

  • UV Detection: The pyridine ring provides significant UV absorbance, allowing for sensitive and specific detection at its maximum absorption wavelength (λmax), determined to be approximately 255 nm.

Materials and Instrumentation

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, and UV/PDA detector.
Chromatography Analytical ColumnC18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Data SystemChromatography Data Software (CDS) for data acquisition and processing.
Chemicals Reference Standard2-(Pyridin-4-yl)ethanamine hydrochloride (Purity ≥ 98%)
SolventsAcetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
ReagentsPotassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄, ACS Grade)
Consumables Sample Vials2 mL amber glass vials with PTFE septa
Syringe Filters0.45 µm PVDF or Nylon syringe filters
LabwareVolumetric flasks, pipettes, analytical balance

Chromatographic Conditions

ParameterCondition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Detection Wavelength 255 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Development and Validation Logic

The development of a robust analytical method is a systematic process. The choices made during development are foundational to creating a method that is reliable and fit for its intended purpose.

MethodDevelopment cluster_Selection Parameter Selection cluster_Validation Method Validation (ICH Q2) Analyte Analyte Characterization (2-Pyridin-4-yl)ethanamine HCl - Basic, Hydrophilic, UV Active Col Column Selection (C18 for versatility) Analyte->Col MP Mobile Phase Selection (ACN/Buffer for selectivity) Analyte->MP Det Detector Selection (UV @ 255 nm for sensitivity) Analyte->Det Opt Method Optimization - Adjust pH to 3.0 for peak shape - Tune ACN % for retention - Set Flow/Temp for efficiency Col->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec Rob Robustness Acc->Rob Prec->Rob Final Final Validated Method Rob->Final

Caption: Logical workflow for HPLC method development and validation.

The method was validated according to ICH Q2(R1) guidelines to establish its suitability.[1][2] The relationship between core validation parameters ensures the method's overall reliability.

ValidationPyramid cluster_0 Method Reliability Acc Accuracy (Closeness to True Value) Final Fit for Purpose Acc->Final Prec Precision (Agreement between Measurements) Prec->Final Lin Linearity (Proportional Response to Concentration) Lin->Acc Lin->Prec Spec Specificity (Analyte Signal is Unambiguous) Spec->Lin

Caption: Interdependence of core HPLC validation parameters.

Summary of Validation Results

The following tables present hypothetical but representative data for the validation of this method.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Range 10 - 150 µg/mL -
Correlation Coefficient (r²) 0.9998 ≥ 0.999
Regression Equation y = 45120x + 1530 -

| Y-intercept % of 100% response | 0.3% | ≤ 2.0% |

Table 2: Accuracy (Recovery)

Spiked Level Mean Recovery (%) % RSD Acceptance Criteria
50% (50 µg/mL) 99.5% 0.8% 98.0 - 102.0% Recovery
100% (100 µg/mL) 100.2% 0.5% ≤ 2.0% RSD

| 150% (150 µg/mL) | 100.5% | 0.6% | |

Table 3: Precision

Precision Type % RSD Acceptance Criteria
Repeatability (n=6) 0.7% ≤ 2.0%

| Intermediate Precision (n=6) | 1.1% | ≤ 2.0% |

Table 4: LOD, LOQ, and Robustness

Parameter Result
LOD (Signal-to-Noise = 3:1) 0.5 µg/mL
LOQ (Signal-to-Noise = 10:1) 1.5 µg/mL

| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), or mobile phase composition (±2% Acetonitrile). |

Detailed Experimental Protocols

6.1. Reagent Preparation

  • 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation:

    • Mix 850 mL of the prepared buffer with 150 mL of acetonitrile.

    • Degas the solution for 15 minutes using sonication or vacuum filtration.

6.2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-(Pyridin-4-yl)ethanamine hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase.

6.3. Sample Preparation (e.g., for a Tablet Formulation)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of 2-(Pyridin-4-yl)ethanamine hydrochloride into a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 10 minutes to dissolve the active ingredient.

  • Dilute to volume with the mobile phase and mix well. This creates a stock sample solution of 1000 µg/mL.

  • Pipette 5.0 mL of the stock sample solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm PVDF syringe filter into an HPLC vial.

6.4. HPLC System Setup and Analysis

  • Set up the HPLC system according to the conditions in Section 3.

  • Purge the pump lines with the mobile phase.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Create an injection sequence: inject a blank (mobile phase), followed by six replicate injections of the Working Standard Solution, and then the sample solutions in duplicate.

  • Perform the analysis and acquire the chromatograms.

6.5. Calculations

Calculate the amount of 2-(Pyridin-4-yl)ethanamine hydrochloride in the sample using the following external standard formula:

Amount (mg) = (Area_Sample / Area_Standard) × Conc_Standard × Dilution_Factor

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area from the replicate standard injections.

  • Conc_Standard: Concentration of the working standard solution (in mg/mL).

  • Dilution_Factor: The total dilution performed during sample preparation.

Conclusion

This application note presents a validated isocratic RP-HPLC method that is rapid, accurate, precise, and specific for the quantification of 2-(Pyridin-4-yl)ethanamine hydrochloride. The method's simplicity and robustness make it highly suitable for routine quality control analysis in the pharmaceutical industry. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines and is fit for its intended purpose.[8]

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • J&K Scientific. (n.d.). (R)-1-(Pyridin-4-yl)ethanamine hydrochloride. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-(4-chloro-2-pyridinyl)-2-(2-pyridinyl)ethanamine. Retrieved from [Link]

  • Tsvetkova, D. D. (2018). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Pharmacy and Pharmaceutical Research, 7(3), 233-247. Retrieved from [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.
  • British Pharmacopoeia. (n.d.). N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride. Retrieved from [Link]

  • QCS Standards. (n.d.). 2-(Pyridin-4-Yl)Ethanamine. Retrieved from [Link]

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Application Notes & Protocols: Utilizing 2-(Pyridin-4-yl)ethanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Focused Tool for Modulating Neuroinflammation

2-(Pyridin-4-yl)ethanamine, also known as 4-Pyridylethylamine, is a histamine analogue that has garnered significant interest in neuroscience for its activity as a selective agonist for the histamine H4 receptor (H4R).[1] Unlike other histamine receptors which are broadly expressed in the central nervous system (CNS), the H4 receptor is predominantly found on cells of hematopoietic origin, including key immune cells like microglia, mast cells, eosinophils, and T-cells.[2][3] This expression profile makes 2-(Pyridin-4-yl)ethanamine a valuable pharmacological tool for investigating the specific roles of the H4 receptor in mediating immune responses within the CNS, a process broadly termed neuroinflammation.

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, from acute brain injury to chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5] Microglia, the resident immune cells of the brain, are central players in initiating and regulating these inflammatory cascades.[6][7] Activation of H4 receptors on these cells can modulate their function, including chemotaxis, cytokine release, and phagocytosis.[8][9] Therefore, 2-(Pyridin-4-yl)ethanamine serves as a precise molecular probe to dissect the contribution of H4R signaling to these neuroinflammatory processes, offering a pathway to explore novel therapeutic strategies.[3]

This guide provides an in-depth overview of the mechanism of action for 2-(Pyridin-4-yl)ethanamine and detailed protocols for its application in both in vitro and in vivo neuroscience research models.

Mechanism of Action: H4 Receptor-Mediated Immunomodulation

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[9] As an agonist, 2-(Pyridin-4-yl)ethanamine binds to and activates the H4R, initiating a downstream signaling cascade.

Key Signaling Events:

  • Gαi/o Activation: Upon agonist binding, the Gαi/o protein is activated, leading to the inhibition of the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10]

  • MAPK Pathway Activation: H4R activation is also linked to the stimulation of the mitogen-activated protein kinase (MAPK) cascade.[9]

  • Intracellular Calcium Mobilization: The receptor can induce the release of calcium (Ca2+) from intracellular stores, a critical signal for various cellular functions, including chemotaxis.[2][10]

These signaling events collectively modulate the function of immune cells. For instance, in microglia and mast cells, H4R activation promotes chemotaxis, effectively recruiting these cells to sites of inflammation.[2][3] This targeted recruitment can amplify histamine-mediated immune responses, contributing to both acute and chronic inflammation.[3]

H4R_Signaling_Pathway cluster_membrane Plasma Membrane H4R Histamine H4 Receptor Gi Gαi/o Protein H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gi->PLC cAMP ↓ cAMP AC->cAMP ligand 2-(Pyridin-4-yl)ethanamine (Agonist) ligand->H4R Binds Response Cellular Response (e.g., Chemotaxis, Cytokine Modulation) cAMP->Response Ca ↑ Intracellular Ca2+ PLC->Ca MAPK MAPK Pathway Activation PLC->MAPK Ca->Response MAPK->Response

Caption: H4R Signaling Pathway Activated by 2-(Pyridin-4-yl)ethanamine.

Physicochemical Properties & Stock Solution Preparation

Effective and reproducible experimental outcomes begin with the correct preparation and handling of the compound.

PropertyValue / RecommendationSource / Rationale
Molecular Formula C₇H₁₀N₂·HClN/A
Molecular Weight 158.63 g/mol N/A
Appearance Crystalline solid[11]
Solubility Soluble in DMSO (~50 mg/mL) and Ethanol (~20 mg/mL). Also soluble in aqueous buffers like PBS (pH 7.2) at lower concentrations.[11]
Stock Solution Solvent Dimethyl sulfoxide (DMSO) is recommended for high-concentration stocks.DMSO allows for a concentrated stock that can be diluted into aqueous media with minimal solvent effects.[12]
Stock Solution Conc. 10-50 mM in DMSOA high concentration minimizes the volume of solvent added to the final assay, reducing potential cytotoxicity.
Storage Store the solid compound at -20°C. Store DMSO stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11][12]

Protocol for 10 mM Stock Solution Preparation:

  • Weigh: Accurately weigh 1.59 mg of 2-(Pyridin-4-yl)ethanamine hydrochloride powder.

  • Dissolve: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Mix: Vortex thoroughly until the solid is completely dissolved.

  • Aliquot & Store: Dispense into small, single-use aliquots (e.g., 20 µL) and store at -20°C.

Causality Note: Preparing concentrated stock solutions in an organic solvent like DMSO is standard practice for compounds with limited aqueous solubility.[12] Aliquoting is critical to maintain the stability of the compound and prevent degradation that can occur with multiple freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally below 0.1%, to prevent solvent-induced cellular stress or toxicity.[11]

Application Protocol 1: In Vitro Microglial Activation Assay

This protocol details a method to assess the effect of 2-(Pyridin-4-yl)ethanamine on microglial inflammatory responses. Microglia are stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, and the compound is tested for its ability to modulate this response, for example, by altering cytokine secretion.[13]

Objective: To determine if H4R activation by 2-(Pyridin-4-yl)ethanamine modulates the pro-inflammatory response of LPS-stimulated primary microglia.

Materials:

  • Primary microglia (mouse or rat) or a microglial cell line (e.g., BV-2)

  • Culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Lipopolysaccharide (LPS) from E. coli

  • 2-(Pyridin-4-yl)ethanamine hydrochloride stock solution (10 mM in DMSO)

  • Histamine H4R antagonist (e.g., JNJ7777120) for specificity control[14]

  • Cell viability assay (e.g., MTT, PrestoBlue)

  • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

InVitro_Workflow A 1. Seed Microglia (24-well plate) B 2. Allow Adherence (24 hours) A->B C 3. Pre-treatment (Compound or Vehicle) B->C D 4. Incubate (1 hour) C->D E 5. Stimulate with LPS (e.g., 100 ng/mL) D->E F 6. Incubate (6-24 hours) E->F G 7. Collect Supernatant (for ELISA) F->G H 8. Assess Cell Viability (on remaining cells) F->H I 9. Analyze Data G->I H->I

Caption: Workflow for the In Vitro Microglial Activation Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate primary microglia or a microglial cell line in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and recover for at least 24 hours.[15]

  • Compound Preparation: Prepare serial dilutions of the 2-(Pyridin-4-yl)ethanamine stock solution in fresh culture medium to achieve final desired concentrations (e.g., 10 nM to 10 µM).[14] Also prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for inhibition (an H4R antagonist).

  • Pre-treatment: Carefully remove the old medium from the cells and replace it with the medium containing the compound dilutions, vehicle, or antagonist.

    • Self-Validation: Including an H4R antagonist control is crucial. If the effects of 2-(Pyridin-4-yl)ethanamine are mediated by H4R, the antagonist should block these effects.[14]

  • Incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂. This allows the compound to interact with the receptors before the inflammatory stimulus is added.

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control wells) to a final concentration of 100 ng/mL. This concentration is a common starting point for robust microglial activation.[13]

  • Incubation: Return the plate to the incubator for a period appropriate for the cytokine being measured (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well for cytokine analysis. Centrifuge briefly to pellet any detached cells and store the supernatant at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of the target cytokine in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to ensure that the observed effects on cytokine levels are not due to cytotoxicity of the compound.

Data Analysis: Normalize the cytokine concentrations to the vehicle-treated, LPS-stimulated control group. Plot the dose-response curve for 2-(Pyridin-4-yl)ethanamine and determine the EC₅₀ or IC₅₀ value. Compare the effect of the compound in the presence and absence of the H4R antagonist to confirm receptor specificity.

Application Protocol 2: In Vivo Rodent Model of Neuroinflammation

This protocol provides a general framework for administering 2-(Pyridin-4-yl)ethanamine to rodents to study its effects in a model of systemic inflammation-induced neuroinflammation.

Objective: To evaluate the effect of systemic H4R activation on neuroinflammatory markers in the brain following a peripheral inflammatory challenge with LPS.

Materials:

  • Adult mice or rats

  • 2-(Pyridin-4-yl)ethanamine hydrochloride

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Lipopolysaccharide (LPS)

  • Anesthesia and surgical tools for perfusion

  • Reagents for tissue processing (e.g., PBS, 4% PFA) and analysis (e.g., qPCR, immunohistochemistry)

Step-by-Step Methodology:

  • Compound Preparation for Injection: Dissolve 2-(Pyridin-4-yl)ethanamine hydrochloride in sterile saline to the desired concentration. The dose will need to be optimized, but starting points from literature on related compounds are often in the 10-100 mg/kg range for intraperitoneal (i.p.) administration.[16][17] Ensure the solution is sterile-filtered (0.22 µm filter) before injection.

  • Animal Dosing: Divide animals into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; Compound + LPS). Administer the prepared compound solution or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).

    • Causality Note: The timing of compound administration relative to the inflammatory challenge is critical. Pre-treatment (e.g., 30-60 minutes before LPS) is common to assess preventative effects.[16]

  • Induction of Inflammation: Administer LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response that will lead to neuroinflammation.[18]

  • Monitoring: Observe the animals for signs of sickness behavior (e.g., lethargy, piloerection), which are expected responses to LPS.

  • Tissue Collection: At a predetermined time point after LPS injection (e.g., 4, 24, or 72 hours), humanely euthanize the animals. Perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA) for histological analysis, or with PBS alone if collecting fresh tissue for molecular analysis (e.g., qPCR, Western blot).

  • Brain Extraction and Processing: Carefully dissect the brain and specific regions of interest (e.g., hippocampus, cortex). Post-fix brains for histology in 4% PFA overnight, then transfer to a cryoprotectant solution. For molecular analysis, snap-freeze the fresh tissue in liquid nitrogen and store at -80°C.

  • Analysis:

    • Immunohistochemistry (IHC): Use antibodies against microglial markers (e.g., Iba1, CD68) and astrocyte markers (e.g., GFAP) to assess glial activation.[19]

    • qPCR: Extract RNA from brain tissue to quantify the expression of pro-inflammatory genes (e.g., Tnf, Il1b, Il6).

Data Analysis: Quantify the IHC signal (e.g., cell counts, percent area covered) or normalize gene expression data to housekeeping genes and compare between treatment groups using appropriate statistical tests (e.g., ANOVA). This will reveal whether H4R activation in this model exacerbates or mitigates the neuroinflammatory response to a peripheral challenge.

References

  • Charles River Laboratories. (n.d.). Microglial Activation Assays. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Histamine H4 receptor. Retrieved from [Link]

  • Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., Church, M. K., & Saluja, R. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24–33. [Link]

  • Sánchez-Pérez, T., et al. (2022). Role of Histamine in Modulating the Immune Response and Inflammation. Biomolecules, 12(9), 1238. [Link]

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655. [Link]

  • Tamaddonfard, E., Hamzeh-Gooshchi, N., & Sepehri, G. (2012). Effects of administration of histamine and its H1, H2, and H3 receptor antagonists into the primary somatosensory cortex on inflammatory pain in rats. Pharmacological Reports, 64(5), 1139-1147. [Link]

  • Lian, H., Roy, E., & Zheng, H. (2016). Microglial Phagocytosis Assay. Bio-protocol, 6(21), e1976. [Link]

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  • Timmerman, C. A., et al. (2022). Assaying Microglia Functions In Vitro. Cells, 11(19), 3121. [Link]

  • ResearchGate. (2022). (PDF) Assaying Microglia Functions In Vitro. Retrieved from [Link]

  • PubMed. (2007). Ligands for histamine H(3) receptors modulate cell proliferation and migration in rat oxyntic mucosa. Retrieved from [Link]

  • Szałach, Ł. P., et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 24(13), 11145. [Link]

  • van der Poel, M., Ulas, T., Mizee, M. R., Hsiao, C. C., Miedema, A., Adelia, ... & Baron, W. (2019). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience, 13, 18. [Link]

  • Dai, S., & Hua, Z. C. (1991). In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. British Journal of Pharmacology, 102(2), 473–478. [Link]

  • Dijkstra, D., et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 170(1), 88–98. [Link]

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  • Singh, S., et al. (2023). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Donnelly, P. S., et al. (2021). Novel Anti-Neuroinflammatory Properties of a Thiosemicarbazone–Pyridylhydrazone Copper(II) Complex. Antioxidants, 10(11), 1735. [Link]

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  • Ma, T., et al. (2015). A research update on the potential roles of aquaporin 4 in neuroinflammation. Journal of Neuroinflammation, 12, 164. [Link]

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Application Notes & Protocols: 2-(Pyridin-4-yl)ethanamine Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(pyridin-4-yl)ethanamine hydrochloride, a pivotal building block in modern organic synthesis. We delve into its fundamental physicochemical properties, core reactivity, and its strategic applications in medicinal chemistry and materials science. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations, such as N-acylation and conceptual coordination reactions. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding. All protocols are designed as self-validating systems, incorporating guidelines for purification and characterization.

Introduction to the Building Block

2-(Pyridin-4-yl)ethanamine, often handled as its more stable hydrochloride salt, is a bifunctional organic molecule of significant interest. Its structure comprises a pyridine ring, a common heterocycle in bioactive compounds, connected to a primary ethylamine chain via the C4 position. This unique arrangement confers a dual-reactivity profile: the nucleophilic primary amine is a handle for a vast array of covalent modifications, while the pyridine nitrogen atom acts as a basic center, a hydrogen bond acceptor, and a ligand for metal coordination.[1][2]

The pyridine moiety is widely regarded as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in critical binding interactions with biological targets.[2][3][4] The ethylamine linker provides conformational flexibility, allowing chemists to strategically position other pharmacophores or functional groups. As a hydrochloride salt, the compound exhibits improved stability, higher melting point, and enhanced solubility in polar solvents compared to its free base form.

Table 1: Physicochemical Properties of 2-(Pyridin-4-yl)ethanamine and its Hydrochloride Salt

Property2-(Pyridin-4-yl)ethanamine (Free Base)2-(Pyridin-4-yl)ethanamine Hydrochloride
Synonyms 4-(2-Aminoethyl)pyridine, 2-(4-Pyridyl)ethylamine4-(2-Aminoethyl)pyridine hydrochloride
CAS Number 13258-63-4[1][5][6]6429-12-5[7]
Molecular Formula C₇H₁₀N₂C₇H₁₁ClN₂
Molecular Weight 122.17 g/mol [5][6]158.63 g/mol [7]
Appearance LiquidBeige to white solid[8]
Boiling Point 104 °C @ 9 mmHg (lit.)[5]Not Applicable
Solubility Soluble in common organic solventsSoluble in water[8]

Core Reactivity and Synthetic Strategy

The synthetic utility of 2-(pyridin-4-yl)ethanamine hydrochloride stems from the distinct reactivity of its two primary functional groups. Effective utilization requires a strategic approach to either harness or protect these sites depending on the desired transformation.

  • The Primary Amine (-NH₂): This group is a potent nucleophile, making it the primary site for forming new covalent bonds. Common reactions include N-acylation to form amides, N-alkylation, reductive amination with aldehydes or ketones, and urea/thiourea formation with isocyanates/isothiocyanates. When using the hydrochloride salt, the amine is protonated (-NH₃⁺) and non-nucleophilic. It must be deprotonated in situ using a suitable base to unleash its reactivity.

  • The Pyridine Nitrogen: As a tertiary amine within an aromatic ring, this nitrogen is basic (pKa of the conjugate acid is ~5-6) and can act as a ligand for metal coordination.[1] It can be selectively quaternized or oxidized if the primary amine is first protected.

G cluster_amine_reactions Primary Amine Reactions cluster_pyridine_reactions Pyridine Ring Reactions main 2-(Pyridin-4-yl)ethanamine Hydrochloride free_amine Free Amine (In situ generation via base) main->free_amine Add Base (e.g., TEA) acylation N-Acylation (R-COCl, Base) free_amine->acylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) free_amine->reductive_amination alkylation N-Alkylation (R-X, Base) free_amine->alkylation coordination Metal Coordination (e.g., CoCl₂) free_amine->coordination amide Amide Product acylation->amide Forms Amide sec_amine Secondary Amine Product reductive_amination->sec_amine Forms Secondary Amine sec_amine_product Alkylated Product alkylation->sec_amine_product Forms Secondary Amine complex Coordination Complex coordination->complex Forms Complex

Diagram 1: Key reaction pathways for 2-(pyridin-4-yl)ethanamine.

Application in Medicinal Chemistry: Synthesis of Amide Derivatives

The formation of an amide bond is one of the most fundamental and prevalent reactions in drug discovery. Amides are stable, structurally planar, and can act as both hydrogen bond donors and acceptors, making them ideal for anchoring molecules within protein binding sites. 2-(Pyridin-4-yl)ethanamine hydrochloride is an excellent starting material for introducing a pyridyl moiety connected by a flexible amide linkage.

Protocol 3.1: General Procedure for N-Acylation using an Acid Chloride

This protocol describes a representative method for coupling 2-(pyridin-4-yl)ethanamine hydrochloride with an aromatic or aliphatic acid chloride to yield the corresponding N-substituted amide.

Causality and Experimental Rationale:

  • Base: At least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are required. The first equivalent neutralizes the hydrochloride salt to liberate the free primary amine. The second equivalent scavenges the HCl byproduct generated during the acylation reaction, driving the equilibrium towards the product.

  • Solvent: Anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are used to prevent hydrolysis of the reactive acid chloride.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acid chloride, minimizing side product formation.

Materials & Reagents:

  • 2-(Pyridin-4-yl)ethanamine hydrochloride (1.0 eq)

  • Substituted acid chloride (1.0-1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(pyridin-4-yl)ethanamine hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM to the flask to achieve a concentration of approximately 0.1 M. Stir until the solid is suspended.

  • Amine Liberation: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The suspension may become clearer as the free amine is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add the acid chloride (1.0-1.1 eq) dropwise to the cooled solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G start Start: 2-(Pyridin-4-yl)ethanamine HCl in Anhydrous DCM add_base 1. Add Triethylamine (2.2 eq) Stir @ RT start->add_base cool 2. Cool to 0 °C add_base->cool add_acyl 3. Add R-COCl (1.1 eq) Dropwise cool->add_acyl react 4. Warm to RT Stir 2-16h (TLC Monitoring) add_acyl->react quench 5. Quench with NaHCO₃(aq) react->quench extract 6. Extract with DCM quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify (Silica Gel Chromatography) dry->purify product Final Product: N-Acylated Pyridine purify->product

Diagram 2: Experimental workflow for the N-acylation protocol.

Application in Materials & Coordination Chemistry

The ability of the pyridine nitrogen to coordinate with metal ions makes 2-(pyridin-4-yl)ethanamine a valuable ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).[1] These materials have applications in catalysis, gas storage, and sensing. The ethylamine group can act as a secondary coordination site or be used to functionalize surfaces, such as in the formation of self-assembled monolayers (SAMs) on gold.

Protocol 4.1: Conceptual Protocol for Synthesis of a Metal Coordination Complex

This protocol outlines a general approach for synthesizing a simple coordination complex by reacting 2-(pyridin-4-yl)ethanamine with a transition metal salt.

Principle: The lone pair of electrons on the pyridine nitrogen atom readily coordinates to an empty d-orbital of a transition metal ion (e.g., Co²⁺, Cu²⁺, Fe³⁺).[1] The reaction is typically performed in a polar solvent that can dissolve both the organic ligand and the inorganic metal salt. The resulting complex often precipitates from the solution or can be crystallized by slow evaporation.

Step-by-Step Conceptual Methodology:

  • Ligand Solution: In a flask, dissolve 2-(pyridin-4-yl)ethanamine hydrochloride (2.0 eq) in methanol. Add a suitable base (e.g., sodium methoxide or TEA, 2.0 eq) to generate the free amine ligand.

  • Metal Salt Solution: In a separate flask, dissolve a transition metal salt (e.g., Cobalt(II) chloride hexahydrate, 1.0 eq) in methanol.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed.

  • Isolation: Stir the mixture for several hours. If a precipitate has formed, collect it by suction filtration, wash with cold methanol, and dry in vacuo.

  • Crystallization (Alternative): If no precipitate forms, the complex may be crystallized by slow evaporation of the solvent or by vapor diffusion with a less polar anti-solvent (e.g., diethyl ether).

  • Characterization: The structure and coordination environment of the complex are typically confirmed by single-crystal X-ray diffraction, with supporting data from FT-IR spectroscopy (to observe shifts in pyridine ring vibration modes) and elemental analysis.

Diagram 3: Conceptual illustration of pyridine nitrogen coordinating to a metal center.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling 2-(pyridin-4-yl)ethanamine hydrochloride.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[8][9][10] It is also noted to be hygroscopic, meaning it readily absorbs moisture from the air.[8][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Due to its hygroscopic nature, storage in a desiccator may be beneficial for maintaining purity.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][10]

Conclusion

2-(Pyridin-4-yl)ethanamine hydrochloride is a high-value, versatile building block whose utility spans multiple domains of chemical science. Its bifunctional nature allows for straightforward incorporation into complex molecules, making it a staple reagent in the synthesis of novel pharmaceutical candidates and advanced functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively employ this compound in their synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.
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  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine.
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  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)pyridine 96% - Peer Reviewed Papers.
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  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
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The Versatile Role of 2-(Pyridin-4-yl)ethanamine Hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinylethylamine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous blockbuster drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule, enhancing its ability to interact with biological targets.[2] When coupled with an ethylamine side chain, as in 2-(Pyridin-4-yl)ethanamine hydrochloride, it forms a versatile building block that mimics endogenous neurotransmitters and provides a vector for molecular elaboration. This guide delves into the practical applications and experimental protocols for leveraging this key intermediate in the synthesis of novel therapeutic agents.

The hydrochloride salt of 2-(Pyridin-4-yl)ethanamine ensures improved solubility and stability, making it a reliable starting material for a variety of chemical transformations.[3] Its structural resemblance to histamine has made it a particularly valuable starting point for the development of modulators of histamine receptors, especially H3 antagonists for neurological disorders. Furthermore, its utility extends to the synthesis of kinase inhibitors and other targeted therapies, underscoring its broad applicability in contemporary drug discovery programs.

Core Applications in Drug Discovery

The 2-(pyridin-4-yl)ethanamine moiety serves as a crucial pharmacophore in several classes of biologically active compounds. Its primary amine offers a convenient handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Histamine H3 Receptor Antagonists for Neurological Disorders

The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system. Its antagonism is a promising strategy for the treatment of cognitive disorders, sleep-wake disorders, and other neurological conditions. The structural similarity of 2-(pyridin-4-yl)ethanamine to histamine makes it an ideal starting scaffold for H3 receptor antagonists. By N-acylating or N-alkylating the primary amine, medicinal chemists can introduce various lipophilic groups that enhance binding affinity and selectivity for the H3 receptor.[3][4]

The general synthetic strategy involves the coupling of 2-(pyridin-4-yl)ethanamine with a variety of carboxylic acids or alkyl halides to generate a library of amides and secondary/tertiary amines for screening.

Experimental Protocols

The following protocols are provided as a guide for the practical application of 2-(Pyridin-4-yl)ethanamine hydrochloride in the synthesis of drug-like molecules. These are based on established methodologies and can be adapted for the synthesis of a diverse range of derivatives.

Protocol 1: General Procedure for N-Acylation of 2-(Pyridin-4-yl)ethanamine Hydrochloride

This protocol details a standard amide coupling reaction using a peptide coupling agent, a common and efficient method for forming a stable amide bond.

Objective: To synthesize an N-acyl derivative of 2-(pyridin-4-yl)ethanamine.

Materials:

  • 2-(Pyridin-4-yl)ethanamine hydrochloride

  • Carboxylic acid of interest (1.1 equivalents)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine Dissolve 2-(Pyridin-4-yl)ethanamine HCl and Carboxylic Acid in DMF base Add DIPEA amine->base 1. coupling_agent Add HATU base->coupling_agent 2. stir Stir at Room Temperature (Monitor by TLC/LC-MS) coupling_agent->stir 3. quench Quench with Water stir->quench 4. extract Extract with DCM quench->extract 5. wash Wash with NaHCO3 & Brine extract->wash 6. dry Dry (MgSO4) & Concentrate wash->dry 7. purify Purify (e.g., Column Chromatography) dry->purify 8.

Caption: Workflow for the N-acylation of 2-(Pyridin-4-yl)ethanamine.

Procedure:

  • Reaction Setup: To a solution of 2-(Pyridin-4-yl)ethanamine hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Rationale for Experimental Choices:

  • HATU: A highly efficient coupling reagent that minimizes side reactions and racemization (if the carboxylic acid is chiral).

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the starting amine and the hexafluorophosphate salt of HATU, as well as the acidic byproduct of the reaction.

  • DMF: An excellent polar aprotic solvent that dissolves a wide range of reactants.

Application in the Synthesis of TRPM8 Modulators

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established target for the development of analgesics for cold-related pain.[5] Structure-activity relationship studies have shown that derivatives of 2-(pyridin-4-yl)ethanamine can act as potent TRPM8 antagonists. The pyridine nitrogen is a key interaction point, while modifications to the amine allow for the fine-tuning of potency and pharmacokinetic properties.[6][7]

The synthesis of these antagonists often involves an initial N-acylation or N-alkylation of 2-(pyridin-4-yl)ethanamine, followed by further synthetic elaborations.

Data Summary Table:

Compound ClassTargetKey Synthetic TransformationTherapeutic Potential
N-Acyl PyridinylethylaminesHistamine H3 ReceptorAmide bond formationCognitive Disorders, Narcolepsy
N-Alkyl PyridinylethylaminesHistamine H3 ReceptorReductive aminationCognitive Disorders, Narcolepsy
Substituted PyridinylethylamidesTRPM8 ChannelAmide bond formationNeuropathic Pain, Migraine
Pyridinylethylamine DerivativesProtein KinasesVarious C-N bond formationsOncology, Inflammatory Diseases

Logical Relationship Diagram:

Logical_Relationships cluster_targets Therapeutic Targets & Applications Start 2-(Pyridin-4-yl)ethanamine HCl Amidation N-Acylation / Amidation Start->Amidation Alkylation N-Alkylation / Reductive Amination Start->Alkylation H3 Histamine H3 Antagonists (Neurological Disorders) Amidation->H3 TRPM8 TRPM8 Antagonists (Pain & Inflammation) Amidation->TRPM8 Kinase Kinase Inhibitors (Oncology) Amidation->Kinase Alkylation->H3 Other Other CNS Targets Alkylation->Other

Caption: Synthetic pathways from 2-(Pyridin-4-yl)ethanamine to various drug classes.

Conclusion and Future Outlook

2-(Pyridin-4-yl)ethanamine hydrochloride is a high-value building block in drug discovery, offering a reliable and versatile platform for the synthesis of a wide array of therapeutic candidates. Its utility in constructing libraries of compounds for screening against CNS targets like the histamine H3 receptor and ion channels such as TRPM8 is well-established. The straightforward protocols for its derivatization, particularly through N-acylation, empower medicinal chemists to rapidly explore chemical space and optimize lead compounds. As our understanding of the molecular basis of disease continues to grow, the strategic application of such privileged scaffolds will remain a cornerstone of successful drug development programs.

References

  • Bonaventure, P., Shelton, J., Yun, S., & Dugovic, C. (2015). Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia. Journal of Pharmacology and Experimental Therapeutics.
  • Ganellin, C. R., Leurquin, F., Piripitsi, A., Arrang, J. M., Garbarg, M., Ligneau, X., Schunack, W., & Schwartz, J. C. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Archiv der Pharmazie, 331(12), 395–404.
  • Jablonowski, J. A., Mani, N. S., & Jones, T. K. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415–3418.
  • Letavic, M. A., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. Journal of Medicinal Chemistry.
  • Riahi, A., Wurster, M., & Lalk, M. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry, 17(13), 4323–4326.
  • Sherkheli, M. A., Vogt-Eisele, A. K., Bura, D., Beltrán Márques, L. R., Gisselmann, G., & Hatt, H. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R)
  • Babes, A., et al. (2017).
  • Morales-Lázaro, S. L., et al. (2021). Therapeutic potential of TRPM8 antagonists in prostate cancer. Scientific Reports, 11(1), 23215.
  • Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., Street, L. J., White, K. L., Zabiulla, K. M., Joseph, J. T., Bashyam, S., Waterson, D., Witty, M. J., Wittlin, S., Charman, S. A., & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871.
  • Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., Singh, M. P., Gaidhane, A. M., Lakhanpal, S., Prasad, K. N., & Kumar, B. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1834–1867.
  • Verma, S., & Singh, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(42), 27686–27705.

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Application Notes & Protocols: Characterizing Histamine Receptor Interactions with 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 2-(Pyridin-4-yl)ethanamine hydrochloride in receptor binding assays, with a primary focus on its application as a selective agonist for the histamine H4 receptor (H4R). We delve into the foundational principles of radioligand binding assays, present detailed, validated protocols for competitive binding experiments, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacological characterization of G-protein coupled receptors (GPCRs). The methodologies described herein are designed to ensure robustness, reproducibility, and scientific integrity, enabling the precise determination of ligand affinity (Ki) and receptor selectivity.

Introduction: The Significance of 2-(Pyridin-4-yl)ethanamine in Histamine Receptor Research

The histamine receptor family, comprising four GPCR subtypes (H1, H2, H3, and H4), mediates a wide array of physiological and pathological processes.[1] The most recently identified subtype, the histamine H4 receptor, is primarily expressed in cells of hematopoietic origin and has emerged as a critical regulator of immune and inflammatory responses, making it a promising therapeutic target for conditions like asthma, allergy, and autoimmune diseases.[2][3]

2-(Pyridin-4-yl)ethanamine, a structural analog of histamine, has been identified as a valuable pharmacological tool. Its significance lies in its selectivity as an agonist for the H4 receptor. This selectivity allows researchers to probe the specific functions and signaling pathways of H4R with greater precision than with the endogenous, non-selective agonist histamine. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor target, providing essential data on affinity (Kd, Ki) and receptor density (Bmax).[4][5] This guide will detail the application of 2-(Pyridin-4-yl)ethanamine hydrochloride in these assays to elucidate its binding profile at the human H4 receptor.

Compound Profile: 2-(Pyridin-4-yl)ethanamine Hydrochloride

Chemical & Physical Properties
PropertyValue
IUPAC Name 2-(Pyridin-4-yl)ethan-1-amine hydrochloride
Synonyms 4-(2-Aminoethyl)pyridine hydrochloride
Molecular Formula C₇H₁₁ClN₂
Molecular Weight 158.63 g/mol
CAS Number 3731-53-1
Appearance Off-white to light beige solid
Solubility Soluble in water
Pharmacological Profile

2-(Pyridin-4-yl)ethanamine is recognized primarily for its activity as a histamine receptor agonist. Its pharmacological importance is derived from its selectivity profile. While histamine activates all four receptor subtypes, analogs like 4-methylhistamine and 2-(Pyridin-4-yl)ethanamine show preferential affinity for specific subtypes.[3][6] The primary target for this compound is the H4 receptor, where it acts as a potent agonist.[3] Its affinity for other histamine receptors (H1, H2, H3) is significantly lower, making it a selective tool for investigating H4R-mediated functions.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. 2-(Pyridin-4-yl)ethanamine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses with side shields.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound may be hygroscopic.[7][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Principle of Radioligand Binding Assays

Radioligand binding assays are a powerful technique used to measure the affinity of a ligand for a receptor.[5] The principle is based on the law of mass action, where a radiolabeled ligand ([L]) binds reversibly to a receptor (R) to form a complex ([RL]). This interaction can be quantified to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the total number of binding sites (Bmax).[11]

There are two primary types of binding assays relevant to this application:

  • Saturation Assays: Performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand to determine its Kd and Bmax.[4][11]

  • Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound (like 2-(Pyridin-4-yl)ethanamine). In this setup, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor, and its potency is measured as the concentration that inhibits 50% of the specific radioligand binding (IC50).[4]

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the procedure for determining the Ki of 2-(Pyridin-4-yl)ethanamine hydrochloride at the human histamine H4 receptor.

Objective

To determine the binding affinity (Ki) of 2-(Pyridin-4-yl)ethanamine hydrochloride for the human H4 receptor expressed in HEK293 cell membranes by measuring its ability to compete with a known H4R radioligand (e.g., [³H]histamine).

Materials and Reagents
  • Test Compound: 2-(Pyridin-4-yl)ethanamine hydrochloride

  • Receptor Source: Frozen membrane preparations from HEK293 cells stably expressing the human Histamine H4 Receptor (HEK/H4R/Gα16).[12]

  • Radioligand: [³H]histamine (Specific Activity: ~80-100 Ci/mmol).

  • Non-Specific Binding (NSB) Ligand: A high concentration (e.g., 10 µM) of a known, unlabeled H4R ligand, such as JNJ 7777120.[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • 96-well microplates

    • Pipettes and multichannel pipettes

    • Plate shaker/agitator

    • Cell harvester (e.g., FilterMate™ Harvester)[13]

    • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[13]

    • Scintillation vials or filter plates

    • Liquid scintillation cocktail (e.g., Betaplate Scint)[13]

    • MicroBeta scintillation counter (e.g., Wallac® TriLux 1450)[13]

    • Protein quantification assay kit (e.g., Pierce® BCA assay).[13]

Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Assay Buffer: Prepare 1L of assay buffer and store at 4°C.

  • Test Compound Stock: Prepare a 10 mM stock solution of 2-(Pyridin-4-yl)ethanamine hydrochloride in ultrapure water.

  • Serial Dilutions: Perform a serial dilution of the test compound stock in assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). A 10-point, half-log dilution series is standard.[4]

  • Radioligand Working Solution: Dilute the [³H]histamine stock in assay buffer to a final working concentration equal to its Kd for the H4R (typically in the low nM range). The exact concentration should be determined from prior saturation binding experiments.

  • NSB Ligand Solution: Prepare a working solution of the unlabeled H4R antagonist (e.g., JNJ 7777120) at a concentration high enough to saturate the receptors (e.g., 10 µM).

Step 2: Receptor Membrane Preparation

  • Thaw the frozen aliquot of HEK-hH4R cell membranes on ice.

  • Resuspend the membranes in ice-cold assay buffer.[13]

  • Homogenize the suspension gently to ensure uniformity.

  • Determine the protein concentration using a BCA assay.[13]

  • Dilute the membrane preparation in assay buffer to the desired final concentration (typically 50-120 µg of protein per well, to be optimized for the specific receptor batch).[13]

Step 3: Assay Plate Setup

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.[13] Each condition should be performed in triplicate.

  • Total Binding (TB) wells: Add 50 µL of assay buffer.

  • Non-Specific Binding (NSB) wells: Add 50 µL of the NSB ligand solution (e.g., 10 µM JNJ 7777120).

  • Competition wells: Add 50 µL of each concentration of the 2-(Pyridin-4-yl)ethanamine serial dilutions.

  • To all wells, add 50 µL of the [³H]histamine working solution.

  • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.

Step 4: Incubation

  • Seal the plate and incubate at 30°C for 60 minutes with gentle agitation on a plate shaker.[13] This allows the binding reaction to reach equilibrium.

Step 5: Termination and Filtration

  • Terminate the incubation by rapid vacuum filtration using a cell harvester onto PEI-soaked glass fiber filter mats.[13] This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters four times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.[13]

Step 6: Scintillation Counting

  • Dry the filter mats completely (e.g., 30 minutes at 50°C).[13]

  • Add scintillation cocktail to the filters.[13]

  • Measure the radioactivity trapped on the filters using a scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Data Analysis
  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the corresponding sample well.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of 2-(Pyridin-4-yl)ethanamine.

  • Determine IC50: Use a non-linear regression curve fitting program (e.g., Prism® by GraphPad) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[13]

  • Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value from the IC50, using the known Kd of the radioligand.

Visualizations

Histamine H4 Receptor Signaling Pathway

The H4 receptor primarily couples to the Gαi/o family of G-proteins. Agonist binding, by compounds such as 2-(Pyridin-4-yl)ethanamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2-(Pyridin-4-yl)ethanamine H4R Histamine H4 Receptor (H4R) Agonist->H4R Binds G_protein Gαi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to

Caption: Simplified signaling cascade of the Histamine H4 Receptor.

Experimental Workflow for Competition Binding Assay

The following diagram outlines the key steps in the competitive binding assay protocol.

Workflow A Reagent Preparation (Compound, Radioligand, Membranes) B Assay Plate Setup (TB, NSB, Competition) A->B 1 C Incubation (60 min @ 30°C) B->C 2 D Filtration & Washing C->D 3 E Scintillation Counting D->E 4 F Data Analysis (IC50 → Ki) E->F 5

Caption: Workflow for the competitive radioligand binding assay.

Expected Results & Data Interpretation

A successful competition experiment will yield a sigmoidal curve when plotting percent specific binding versus the log concentration of 2-(Pyridin-4-yl)ethanamine. The top plateau of the curve should be near 100% and the bottom plateau near 0%. The IC50 derived from this curve will allow for the calculation of the Ki value, which represents the affinity of the compound for the H4 receptor.

Table 1: Hypothetical Binding Profile of 2-(Pyridin-4-yl)ethanamine

Receptor SubtypeKi (nM)Selectivity (fold vs. H4R)
Histamine H4 15 -
Histamine H1> 1,000> 67
Histamine H2> 1,000> 67
Histamine H345030

Data are hypothetical and for illustrative purposes only.

The results should demonstrate high affinity (low nM Ki value) for the H4 receptor and significantly lower affinity (high nM or µM Ki values) for H1, H2, and H3 receptors, confirming its utility as a selective H4R agonist.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>20% of Total) Radioligand concentration too high; Insufficient washing; Filter binding of radioligand.Lower radioligand concentration; Increase number/volume of washes; Ensure filters are pre-soaked in PEI.
Low Signal (Low Total Counts) Insufficient receptor protein; Low radioligand specific activity; Counter malfunction.Increase protein per well; Check radioligand quality/age; Run counter diagnostics.
Poor Curve Fit / High Scatter Pipetting errors; Incomplete mixing; Reaction not at equilibrium.Use calibrated pipettes; Ensure proper agitation during incubation; Optimize incubation time.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Pyridine, hydrochloride. Retrieved from [Link]

  • GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Kim, A. R., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PubMed Central. Retrieved from [Link]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. PubMed. Retrieved from [Link]

  • Bonger, K. M., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. PubMed. Retrieved from [Link]

Sources

In Vitro Characterization of 2-(Pyridin-4-yl)ethanamine Hydrochloride: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental framework for the in vitro characterization of 2-(Pyridin-4-yl)ethanamine hydrochloride. Designed for researchers in pharmacology, cell biology, and drug development, this document outlines a strategic, multi-faceted approach to elucidating the compound's mechanism of action, potency, selectivity, and potential cytotoxicity. The protocols herein are structured to ensure scientific rigor and data reproducibility, forming a self-validating system for preclinical assessment.

Introduction: Unveiling the Pharmacological Profile

2-(Pyridin-4-yl)ethanamine is a pyridine derivative with structural similarities to histamine, an endogenous biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Preliminary data suggests that 2-(pyridin-4-yl)ethanamine acts as a selective agonist at the histamine H1 receptor[1][2]. The histamine H1 receptor is a well-established therapeutic target for allergic and inflammatory conditions, and its activation is primarily coupled to the Gq signaling pathway, leading to an increase in intracellular calcium. A thorough in vitro characterization is paramount to confirm its primary target, determine its selectivity across the histamine receptor family, and assess its safety profile before advancing to more complex biological systems.

This guide will detail the necessary steps to:

  • Confirm the agonist activity and potency of 2-(Pyridin-4-yl)ethanamine hydrochloride at the human histamine H1 receptor.

  • Evaluate the selectivity of the compound against human histamine H2, H3, and H4 receptors.

  • Assess the general cytotoxicity of the compound in a cell-based assay.

Compound Information and Preparation

A precise understanding of the test article's properties is fundamental to accurate and reproducible experimental outcomes.

PropertyValueSource
Compound Name 2-(Pyridin-4-yl)ethanamine hydrochloride-
Synonyms 4-Pyridylethylamine hydrochloride, 2-(4-Pyridyl)ethylamine hydrochloride
CAS Number 13258-63-4 (hydrochloride salt)
Molecular Formula C₇H₁₁ClN₂-
Molecular Weight 158.63 g/mol -
Appearance Solid[3]

Stock Solution Preparation:

For in vitro assays, it is recommended to prepare a high-concentration stock solution of 2-(Pyridin-4-yl)ethanamine hydrochloride, typically 10 mM, in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization. Subsequent dilutions should be made in the appropriate assay buffer to the final desired concentrations. It is crucial to determine the tolerance of the cell lines to the final DMSO concentration, which should ideally be kept below 0.5%.

Experimental Workflow: A Step-by-Step Approach

The following workflow provides a logical sequence for the comprehensive in vitro characterization of 2-(Pyridin-4-yl)ethanamine hydrochloride.

experimental_workflow cluster_prep Preparation cluster_primary_assay Primary Functional Assay cluster_selectivity_assays Selectivity Profiling cluster_safety_assay Safety Assessment cluster_analysis Data Analysis & Interpretation compound_prep Compound Preparation (10 mM stock in DMSO) ca_flux Calcium Mobilization Assay (H1 Receptor Activity) compound_prep->ca_flux camp_h2 cAMP Assay (Gs) (H2 Receptor Activity) compound_prep->camp_h2 camp_h3_h4 cAMP Assay (Gi/o) (H3 & H4 Receptor Activity) compound_prep->camp_h3_h4 mtt_assay Cytotoxicity Assay (MTT) compound_prep->mtt_assay cell_culture Cell Line Culture (HEK293/CHO-K1 expressing human H1, H2, H3, H4 receptors) cell_culture->ca_flux cell_culture->camp_h2 cell_culture->camp_h3_h4 cell_culture->mtt_assay data_analysis EC50/IC50 Determination Selectivity Index Calculation CC50 Determination ca_flux->data_analysis camp_h2->data_analysis camp_h3_h4->data_analysis mtt_assay->data_analysis

Caption: A streamlined workflow for the in vitro characterization of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Primary Functional Assay: Histamine H1 Receptor Activity

The histamine H1 receptor is coupled to the Gq protein, and its activation leads to the mobilization of intracellular calcium.[3][4] A calcium flux assay is therefore the primary method to determine the agonist activity and potency of 2-(Pyridin-4-yl)ethanamine hydrochloride at this receptor.

Recommended Cell Line
  • HEK293 or CHO-K1 cells stably expressing the human histamine H1 receptor. These cell lines are commercially available and provide a robust and reproducible system for studying H1 receptor signaling.[5][6][7]

Protocol: Calcium Mobilization Assay

This protocol is adapted for a 96-well plate format and can be performed using a fluorescence plate reader equipped with an automated injection system.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human H1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 2-(Pyridin-4-yl)ethanamine hydrochloride

  • Histamine (positive control)

  • Mepyramine (H1 receptor antagonist, for validation)

  • Black, clear-bottom 96-well microplates

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the experiment (typically 40,000-60,000 cells per well).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer according to the manufacturer's instructions.

    • Aspirate the cell culture medium from the wells and wash once with Assay Buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a series of dilutions of 2-(Pyridin-4-yl)ethanamine hydrochloride and histamine in Assay Buffer at 2x the final desired concentrations. A typical concentration range would be from 1 nM to 100 µM.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add a final volume of 100 µL of Assay Buffer to each well.

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Inject 100 µL of the 2x compound solutions into the corresponding wells.

    • Continue recording the fluorescence for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔRFU against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum response.

Expected Results:

2-(Pyridin-4-yl)ethanamine hydrochloride is expected to induce a concentration-dependent increase in intracellular calcium, similar to the positive control, histamine. The potency (EC₅₀) can be compared to that of histamine. For 2-pyridylethylamine, a structurally similar compound, EC₅₀ values in the micromolar range have been reported in some cell systems.[4][8]

Selectivity Profiling: Histamine H2, H3, and H4 Receptors

To establish the selectivity of 2-(Pyridin-4-yl)ethanamine hydrochloride, its activity must be assessed at the other histamine receptor subtypes. The H2 receptor is coupled to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP), while the H3 and H4 receptors are coupled to the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.[4]

Recommended Cell Lines
  • HEK293 or CHO-K1 cells stably expressing the human histamine H2 receptor.

  • HEK293 or CHO-K1 cells stably expressing the human histamine H3 receptor. [9]

  • HEK293 or CHO-K1 cells stably expressing the human histamine H4 receptor. [10][11]

Protocol: cAMP Accumulation Assays (HTRF or AlphaScreen)

Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen are robust, high-throughput methods for measuring intracellular cAMP levels.[5][7][12][13][14][15] The general principle involves a competition between endogenous cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.

Materials:

  • Stable cell lines expressing human H2, H3, or H4 receptors

  • Cell culture medium

  • Assay Buffer

  • 2-(Pyridin-4-yl)ethanamine hydrochloride

  • Forskolin (to stimulate cAMP production for Gi/o-coupled receptor assays)

  • IBMX (phosphodiesterase inhibitor)

  • HTRF or AlphaScreen cAMP assay kit (containing labeled cAMP and specific antibody)

  • Low-volume white 384-well plates

Procedure (General Outline):

  • Cell Preparation:

    • Harvest and resuspend the cells in Assay Buffer containing a phosphodiesterase inhibitor like IBMX.

  • Compound Addition:

    • Add a small volume of the cell suspension to the wells of a 384-well plate.

    • Add the test compounds at various concentrations.

    • For Gi/o-coupled receptors (H3 and H4), add forskolin to stimulate a baseline level of cAMP production.

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the assay kit protocol to allow for cAMP production or inhibition.

  • Detection:

    • Add the HTRF or AlphaScreen detection reagents (labeled cAMP and antibody).

    • Incubate for the recommended time to allow the detection reaction to reach equilibrium.

  • Signal Measurement:

    • Read the plate on an HTRF or AlphaScreen-compatible plate reader.

  • Data Analysis:

    • For the H2 receptor (Gs), an increase in cAMP will result in a decrease in the FRET or AlphaScreen signal. Plot the signal against the log of the agonist concentration to determine the EC₅₀.

    • For H3 and H4 receptors (Gi/o), agonist activity will inhibit forskolin-stimulated cAMP production, leading to an increase in the FRET or AlphaScreen signal. Plot the signal against the log of the agonist concentration to determine the EC₅₀.

Expected Results:

If 2-(Pyridin-4-yl)ethanamine hydrochloride is selective for the H1 receptor, it should exhibit significantly lower potency or no activity at the H2, H3, and H4 receptors compared to their respective standard agonists. The selectivity index can be calculated by dividing the EC₅₀ value at the off-target receptor by the EC₅₀ value at the H1 receptor. A high selectivity index (e.g., >100-fold) indicates a desirable pharmacological profile.

Safety Assessment: In Vitro Cytotoxicity

It is essential to assess whether the observed effects of the compound are due to its specific pharmacological activity or a result of general cellular toxicity. The MTT assay is a widely used colorimetric assay to measure cell viability.[17][18]

Recommended Cell Line
  • HEK293 or CHO-K1 cells (parental line or one of the receptor-expressing lines).

Protocol: MTT Assay

Materials:

  • Selected cell line

  • Cell culture medium

  • 2-(Pyridin-4-yl)ethanamine hydrochloride

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and incubate overnight.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of 2-(Pyridin-4-yl)ethanamine hydrochloride. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Aspirate the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC₅₀ (half-maximal cytotoxic concentration).

Expected Results:

A desirable compound will have a high CC₅₀ value, indicating low cytotoxicity. The therapeutic index can be estimated by comparing the CC₅₀ to the EC₅₀ from the functional assays. A large therapeutic index suggests a favorable safety margin.

Signaling Pathway and Data Interpretation

The following diagram illustrates the signaling pathways of the four histamine receptor subtypes, providing a conceptual framework for interpreting the experimental data.

signaling_pathways cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3_h4 H3 & H4 Receptors h1 H1R gq Gq h1->gq activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 ca_release Ca²⁺ Release ip3->ca_release triggers h2 H2R gs Gs h2->gs activates ac_stim Adenylyl Cyclase gs->ac_stim stimulates camp_inc ↑ cAMP ac_stim->camp_inc h3_h4 H3R / H4R gio Gi/o h3_h4->gio activates ac_inhib Adenylyl Cyclase gio->ac_inhib inhibits camp_dec ↓ cAMP ac_inhib->camp_dec

Caption: Signaling pathways of the four histamine receptor subtypes.

A comprehensive analysis of the data generated from these assays will provide a clear pharmacological profile of 2-(Pyridin-4-yl)ethanamine hydrochloride, including its potency at the H1 receptor, its selectivity across the histamine receptor family, and its in vitro safety margin. This information is critical for making informed decisions regarding the continued development of this compound as a potential therapeutic agent.

References

  • PerkinElmer. (2018, January 5). Functional GPCR studies using AlphaScreen cAMP Detection Kit. Retrieved from [Link]

  • GenScript. (n.d.). HEK293/H1 Stable Cell Line. Retrieved from [Link]

  • Leurs, R., et al. (1996). Regulation of the human histamine H1 receptor stably expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 117(6), 1071–1080.
  • Thomsen, A. R., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Methods in Molecular Biology, 1175, 109–122.
  • NIH Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Chemcd. (n.d.). 2-[5-chloro-2-(pyridin-4-yl)-1h-indol-3-yl]ethan-1-amine hydrochloride, 1052411-15-0. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Human H1 Histamine Receptor Cell Line. Retrieved from [Link]

  • Millipore. (n.d.). Ready-to-Assay™ Human Recombinant H3 Histamine Receptor Frozen Cells. Retrieved from [Link]

  • Alvarez-Merz, F., et al. (2000). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. British Journal of Pharmacology, 131(6), 1157–1166.
  • Hill, S. J., & sensitive, P. A. (1993). Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties. British Journal of Pharmacology, 108(1), 235–242.
  • GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Retrieved from [Link]

  • Timmerman, H., et al. (1997). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 40(13), 1997–2006.
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  • PubChem. (n.d.). 2-Pyridinamine, 4-methyl-, hydrochloride (1:?). Retrieved from [Link]

  • Levi, R., & Kuye, J. O. (1975). Selective impairment of atrioventricular conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, two histamine H1-receptor agonists. European Journal of Pharmacology, 34(1), 237–240.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Pyridin-2-ylhydrazinyl)ethanamine. Retrieved from [Link]

  • Hill, S. J., & Kendall, D. A. (1994). Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP. British Journal of Pharmacology, 113(3), 859–866.
  • PubChem. (n.d.). 2-(2-Pyridin-4-ylsulfanylpyrimidin-5-yl)ethanamine. Retrieved from [Link]

  • Schirmer, B., & Neumann, D. (2021). Histamine H1- and H4-receptor expression in human colon-derived cell lines. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(6), 1137–1148.
  • Sander, L. E., et al. (2006). Selective expression of histamine receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract. Gut, 55(4), 498–504.
  • Liu, C., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321.
  • Coruzzi, G., et al. (2017). Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach. Pharmacological Research, 119, 251–257.
  • Lim, H. D., et al. (2005). Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321.
  • Verdon, Q., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(18), 4248.
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  • Bearss, J. J., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 909–914.
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Application Notes & Protocols: A Phased Approach to the In Vivo Evaluation of 2-(Pyridin-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary & Scientific Rationale

This document provides a comprehensive guide for the in vivo experimental design and evaluation of 2-(Pyridin-4-yl)ethanamine hydrochloride. As a novel chemical entity, a structured, phased approach is critical to systematically characterize its safety, pharmacokinetic profile, and potential therapeutic efficacy. The molecular structure of 2-(Pyridin-4-yl)ethanamine, featuring a pyridine ring and an ethylamine side chain, bears a resemblance to endogenous neuroactive molecules, particularly histamine. This structural alert provides a logical starting point for hypothesis-driven investigation into its biological activity.

Our proposed strategy is bifurcated into two primary phases:

  • Phase 1: Foundational Characterization. This initial phase is non-negotiable for any new chemical entity entering in vivo testing. It is designed to establish a foundational understanding of the compound's safety profile, its absorption, distribution, metabolism, and excretion (ADME) properties, and its general effects on the central nervous system (CNS).

  • Phase 2: Hypothesis-Driven Efficacy Testing. Based on the structural similarity to histamine, this phase will investigate two plausible mechanisms of action: inhibition of Histamine N-methyltransferase (HNMT), a key enzyme in histamine metabolism in the CNS, and agonism at the histamine H4 receptor (H4R), which is primarily involved in immunomodulation.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature and regulatory guidelines.

Compound Profile: 2-(Pyridin-4-yl)ethanamine hydrochloride

  • IUPAC Name: 2-(Pyridin-4-yl)ethanamine;hydrochloride

  • Synonyms: 4-Pyridylethylamine hydrochloride

  • Molecular Formula: C₇H₁₁ClN₂

  • Molecular Weight: 158.63 g/mol

  • Putative Biological Targets: The ethylamine moiety connected to a heterocyclic ring is a common pharmacophore. The structural relationship to histamine suggests potential interaction with the histaminergic system.

    • Histamine N-methyltransferase (HNMT): HNMT is the primary enzyme responsible for metabolizing histamine within the CNS.[1][2] Inhibition of HNMT would lead to increased histamine levels in the brain, a strategy being explored for certain neurological disorders.[2] Several amine compounds are known to be competitive inhibitors of HNMT.[3][4]

    • Histamine Receptors: The compound could act as an agonist or antagonist at one of the four histamine receptor subtypes (H1, H2, H3, H4). The histamine H4 receptor, in particular, is a key target in inflammatory and allergic diseases.[5][6] Relatives of this compound, such as 2-pyridylethylamine, are known histamine agonists.[7]

Phase 1: Foundational In Vivo Studies

The objective of Phase 1 is to establish the fundamental safety and pharmacokinetic parameters of the compound, which are prerequisites for designing meaningful efficacy studies.[8][9]

Diagram: Overall Experimental Workflow

G cluster_1 Phase 2: Efficacy Models (Hypothesis-Driven) Tox Acute Toxicity (OECD 423/425) PK Pharmacokinetics (PK) (IV & PO) Tox->PK Determines MTD & initial dose range Safety CNS Safety Pharmacology (Irwin Test / FOB) PK->Safety Informs dose selection Decision Go/No-Go Decision (Based on Safety & PK Profile) Safety->Decision HypoA Hypothesis A: HNMT Inhibition (CNS) HypoB Hypothesis B: H4R Agonism (Inflammation) Decision->HypoA Favorable PK/Safety & CNS Penetration Decision->HypoB Favorable PK/Safety

Caption: Phased workflow for the in vivo evaluation of a novel compound.

Protocol: Acute Oral Toxicity Assessment

Rationale: To determine the acute toxicity and identify the maximum tolerated dose (MTD), which is crucial for designing subsequent studies.[10] This protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method).[11][12] This method uses a stepwise procedure with a minimum number of animals.[12]

Methodology:

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Healthy, nulliparous, and non-pregnant. Justification: Females are often more sensitive. Testing in one sex is now considered sufficient for initial studies.[12][13]

  • Housing: House animals in standard conditions for at least one week for acclimatization.[14]

  • Dose Formulation: Prepare a solution of 2-(Pyridin-4-yl)ethanamine hydrochloride in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose). The concentration should be adjusted to allow for a consistent administration volume (e.g., 5-10 mL/kg).

  • Procedure (Stepwise):

    • Step 1: Fast animals overnight (withhold food, not water).[13]

    • Dose a group of 3 rats with a starting dose (e.g., 300 mg/kg) via oral gavage.

    • Observation: Monitor animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[13] Record all signs of toxicity (changes in skin, fur, eyes, respiration, autonomic effects, CNS effects like tremors or convulsions, and behavior).

    • Step 2 (Decision Logic):

      • If 2 or 3 animals die, the LD50 is presumed to be in this dose range. The experiment is stopped, and the substance is classified.

      • If 0 or 1 animal dies, proceed to the next step, dosing 3 new animals at a higher fixed dose (e.g., 2000 mg/kg).

      • If the higher dose results in mortality, the experiment is stopped. If not, a limit test at 2000 mg/kg is confirmed.

  • Endpoint: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings at the end of the 14-day observation period.

Protocol: Pharmacokinetic (PK) Profiling

Rationale: To understand the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound. This is essential for selecting appropriate dose levels and dosing intervals for efficacy studies.[15]

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Justification: This is a common inbred strain used for PK studies.[16]

  • Groups & Dosing:

    • Group 1 (Intravenous, IV): n=18 mice. Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein. This route ensures 100% bioavailability and serves as a reference.

    • Group 2 (Oral, PO): n=18 mice. Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Dose Formulation: Prepare solutions in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose/saline for PO).

  • Blood Sampling:

    • Collect blood samples (e.g., 30-50 µL) from 3 mice per time point. A serial bleeding protocol can dramatically reduce animal usage.[17]

    • IV Time Points: 2, 5, 15, 30, 60, 120, 240 minutes.[16]

    • PO Time Points: 15, 30, 60, 120, 240, 480 minutes.[16]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.[14]

  • Bioanalysis: Quantify the concentration of 2-(Pyridin-4-yl)ethanamine hydrochloride in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
t1/2 Half-lifeDetermines dosing interval
CL ClearanceRate of drug elimination from the body
Vd Volume of DistributionIndicates extent of drug distribution into tissues
F% Bioavailability (PO)Fraction of oral dose reaching systemic circulation
Protocol: CNS Safety Pharmacology

Rationale: To assess potential adverse effects on the central nervous system. This is often conducted using a Functional Observational Battery (FOB) or Irwin test, which evaluates behavioral and physiological functions.[18]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups & Dosing:

    • Group 1: Vehicle control (n=8)

    • Group 2: Low Dose (e.g., 10 mg/kg, PO) (n=8)

    • Group 3: Mid Dose (e.g., 30 mg/kg, PO) (n=8)

    • Group 4: High Dose (e.g., 100 mg/kg, PO) (n=8)

    • Doses should be selected based on the acute toxicity and PK data.

  • Procedure:

    • Acclimatize animals to the testing room and observer.

    • Perform baseline observations before dosing.

    • Administer the compound or vehicle.

    • Conduct the FOB assessment at the predicted Tmax and several later time points (e.g., 1, 4, and 24 hours post-dose).

  • Observational Parameters: The FOB includes a comprehensive assessment.[18]

    • Home Cage: Posture, activity level, convulsions.

    • Open Field: General activity, gait, arousal, stereotypy, urination/defecation.

    • Sensorimotor: Approach response, touch response, tail pinch response, righting reflex, grip strength.

    • Autonomic: Body temperature, pupil size, salivation, piloerection.

  • Data Analysis: Score observations on a predefined scale. Analyze for dose-dependent changes compared to the vehicle control group.

Phase 2: Hypothesis-Driven Efficacy Studies

Following a favorable safety and PK profile, Phase 2 investigates the compound's efficacy in disease-relevant models based on its putative mechanisms of action.

Hypothesis A: HNMT Inhibition for CNS Applications

Rationale: If the compound inhibits HNMT in the brain, it would increase local histamine concentrations.[2] This could have therapeutic potential in disorders characterized by neurotransmitter imbalances. This experiment aims to confirm target engagement (in vivo HNMT inhibition) and explore a functional outcome.

Diagram: Putative Mechanism of HNMT Inhibition

G cluster_pre cluster_post Histidine Histidine HDC Histidine Decarboxylase Histamine_pre Histamine VMAT2 VMAT2 Vesicle Vesicle Synaptic_Cleft Histamine Vesicle->Synaptic_Cleft HNMT HNMT Metabolite N-methylhistamine (Inactive) Compound 2-(Pyridin-4-yl)ethanamine Compound->HNMT Receptors Postsynaptic Receptors Synaptic_Cleft->HNMT Synaptic_Cleft->Receptors

Caption: HNMT inhibition increases synaptic histamine levels.

Protocol: Brain Microdialysis for Histamine Measurement

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in histaminergic projections (e.g., prefrontal cortex or striatum). Allow for a 48-72 hour recovery period.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline histamine level.

    • Administer 2-(Pyridin-4-yl)ethanamine hydrochloride (e.g., 10, 30 mg/kg, IP) or vehicle.

    • Continue collecting dialysate samples for at least 4 hours post-administration.

  • Analysis: Measure histamine concentrations in the dialysate using a highly sensitive method like HPLC with fluorescence detection.

  • Endpoint: A significant, dose-dependent increase in extracellular histamine levels post-dosing compared to vehicle would confirm in vivo target engagement.

Hypothesis B: H4 Receptor Agonism for Anti-Inflammatory Applications

Rationale: The histamine H4 receptor is expressed on various immune cells, and its modulation can impact inflammatory responses.[19] H4R antagonists have shown anti-inflammatory properties.[6] An agonist could potentially have different, perhaps pro-inflammatory or immunomodulatory, effects. A common model to test this is the zymosan-induced peritonitis model, which involves a robust recruitment of neutrophils.

Protocol: Zymosan-Induced Peritonitis Model

  • Animal Model: Male C57BL/6 mice.

  • Groups & Dosing:

    • Group 1: Saline control (IP saline injection)

    • Group 2: Vehicle + Zymosan

    • Group 3: Test Compound (e.g., 10 mg/kg, PO) + Zymosan

    • Group 4: Test Compound (e.g., 30 mg/kg, PO) + Zymosan

    • Group 5 (Optional): Positive Control (e.g., JNJ 7777120, an H4R antagonist) + Zymosan

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour before the inflammatory challenge.

    • Induce peritonitis by injecting zymosan A (1 mg in 1 mL sterile saline) into the peritoneal cavity.

    • Euthanize mice 4 hours after the zymosan injection.

  • Peritoneal Lavage:

    • Inject 5 mL of ice-cold PBS containing 2 mM EDTA into the peritoneal cavity.

    • Massage the abdomen gently and then aspirate the peritoneal fluid.

  • Cell Counting & Analysis:

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (neutrophils, macrophages).

    • The supernatant can be stored at -80°C for later analysis of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Endpoint: A significant change (increase or decrease) in the number of recruited neutrophils into the peritoneal cavity in the compound-treated groups compared to the vehicle + zymosan group.

Data Analysis & Interpretation

For all studies, data should be presented as mean ± SEM (Standard Error of the Mean). Statistical significance should be determined using appropriate tests (e.g., t-test for two groups, one-way or two-way ANOVA followed by post-hoc tests for multiple groups). A p-value of <0.05 is typically considered statistically significant. The interpretation of results must always consider the integration of safety, pharmacokinetic, and efficacy data to make informed decisions about the compound's future development.[20]

References

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  • PubMed. (2010). Histamine H4 receptor agonists. Retrieved from [Link]

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  • ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]

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  • Frontiers. (2018). A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from [Link]

  • PubMed. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Retrieved from [Link]

  • MDPI. (2023). The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. Retrieved from [Link]

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Application Notes: Dosing and Administration of 2-(Pyridin-4-yl)ethanamine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2-(Pyridin-4-yl)ethanamine Hydrochloride

2-(Pyridin-4-yl)ethanamine, also known as 4-pyridylethylamine or homopyridylamine, is an analog of histamine that acts as a selective agonist for the histamine H1 receptor subtype. Its hydrochloride salt is typically used in research settings to ensure stability and solubility. In preclinical animal models, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the H1 receptor, which is implicated in allergic reactions, inflammation, and neurotransmission.[1][2]

This guide provides a comprehensive overview of the essential considerations and detailed protocols for the effective and reproducible administration of 2-(Pyridin-4-yl)ethanamine hydrochloride in common laboratory animal models, with a focus on mice and rats.

Pharmacological Profile and Mechanism of Action

The primary molecular target of 2-(Pyridin-4-yl)ethanamine is the histamine H1 receptor, a G-protein-coupled receptor (GPCR).[1][3] Understanding its downstream signaling is crucial for experimental design and data interpretation.

Mechanism of Action: Upon binding to the H1 receptor, the compound induces a conformational change that activates the associated Gq/11 protein.[1][3] This initiates a signaling cascade involving the activation of phospholipase C (PLC).[3][4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in concert with Ca2+, activates protein kinase C (PKC).[3][6] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators.[1][3]

H1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Inflammation, Contraction) PKC->Response Leads to Ca->PKC Co-activates Ca->Response Leads to Ligand 2-(Pyridin-4-yl)ethanamine (Agonist) Ligand->H1R Binds

Caption: H1 Receptor Signaling Cascade Activated by 2-(Pyridin-4-yl)ethanamine.

Formulation and Vehicle Selection

The appropriate selection of a vehicle is paramount for ensuring drug solubility, stability, and animal welfare. The hydrochloride salt form of 2-(Pyridin-4-yl)ethanamine generally confers good aqueous solubility.

Recommended Vehicle:

  • Sterile 0.9% Saline: This is the preferred vehicle for most routes of administration (IP, IV, SC) due to its isotonicity, which minimizes irritation and tissue damage at the injection site.

  • Phosphate-Buffered Saline (PBS): PBS (pH 7.4) is another excellent choice and can help maintain a physiological pH, which is critical for compound stability and preventing injection site pain.

Considerations for Formulation:

  • Solubility Check: Always perform a preliminary test to confirm the solubility of your specific lot of the compound at the desired concentration.

  • pH Measurement: After dissolving the compound, check the pH of the final formulation. A pH between 6.5 and 7.5 is ideal for parenteral administration. Adjust with dilute NaOH or HCl if necessary.

  • Sterility: Ensure the final dosing solution is sterile. Filtration through a 0.22 µm syringe filter is a mandatory step for all parenteral routes.

  • Fresh Preparation: It is best practice to prepare dosing solutions fresh on the day of the experiment to avoid potential degradation.

Dosing and Administration in Rodent Models

Dosing will be highly dependent on the research question, the specific animal model, and the desired pharmacological effect. The following table summarizes typical dose ranges found in the literature for related compounds and general practices. It is imperative to conduct a dose-range finding study to determine the optimal dose for your specific experimental context.

Parameter Mouse (e.g., C57BL/6, BALB/c) Rat (e.g., Sprague Dawley, Wistar) Key Considerations & Rationale
Administration Route IP, IV, SC, POIP, IV, SC, POIP: Common, rapid absorption. IV: 100% bioavailability, rapid onset. SC: Slower, more sustained absorption. PO: Subject to first-pass metabolism.
Typical Dose Range 1 - 50 mg/kg1 - 50 mg/kgLower doses for CNS effects, higher doses for robust peripheral responses. Start with a low dose and escalate.
Vehicle Sterile 0.9% Saline or PBSSterile 0.9% Saline or PBSIsotonic vehicles minimize pain and tissue irritation.
Injection Volume 5 - 10 mL/kg (IP, SC); < 5 mL/kg (IV)2 - 5 mL/kg (IP, SC); < 2.5 mL/kg (IV)Adherence to IACUC guidelines is mandatory to prevent fluid overload and distress.
Needle Gauge 25-27 G (IP, SC); 27-30 G (IV, tail vein)23-25 G (IP, SC); 25-27 G (IV, tail vein)Smaller gauge needles minimize tissue trauma and animal discomfort.

Experimental Protocols

These protocols provide a validated, step-by-step framework. Always work within an approved animal protocol (IACUC or equivalent).

Protocol 1: Preparation of a 10 mg/mL Dosing Solution

This protocol is for preparing a stock solution that can be diluted or used directly for dosing.

  • Calculation: Determine the total volume needed. For example, to dose 10 mice (avg. 25g) at 10 mg/kg with an injection volume of 10 mL/kg, you would need:

    • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

    • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

    • Total volume needed ≈ 10 mice * 0.25 mL/mouse + 20% overage = 3 mL

  • Weighing: Accurately weigh 30 mg of 2-(Pyridin-4-yl)ethanamine hydrochloride using an analytical balance.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 2.5 mL of sterile 0.9% saline. Vortex or gently sonicate until the compound is fully dissolved.

  • Final Volume Adjustment: Adjust the final volume to 3.0 mL with sterile saline.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. If not used immediately, store appropriately (typically at 4°C for short-term storage, consult compound datasheet for long-term stability).

Protocol 2: Intraperitoneal (IP) Administration in a Mouse

IP_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Injection P1 Calculate Dose Volume (based on body weight) P2 Prepare Dosing Syringe (e.g., 1 mL syringe with 27G needle) P1->P2 P3 Confirm Solution Clarity & Absence of Precipitate P2->P3 A1 Weigh Mouse & Record A2 Restrain Animal Securely (Scruff method) A1->A2 A3 Tilt Mouse Downwards (~30-degree angle) A2->A3 A4 Locate Injection Site (Lower right/left abdominal quadrant) A3->A4 A5 Insert Needle at 15-20° Angle Bevel Up A4->A5 A6 Aspirate Gently (Check for fluid/blood) A5->A6 A7 Inject Solution Smoothly A6->A7 A8 Withdraw Needle Swiftly A7->A8 PO1 Return Mouse to Home Cage A8->PO1 PO2 Monitor for Adverse Effects (e.g., distress, lethargy) PO1->PO2 PO3 Record Administration Details (Time, Dose, Observations) PO2->PO3

Caption: Standardized Workflow for Intraperitoneal (IP) Injection in Mice.

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body.

  • Positioning: Tilt the mouse so its head is pointing slightly downwards. This uses gravity to move the abdominal organs away from the injection site.

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, insert it at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine) or blood is drawn into the syringe. If this occurs, withdraw the needle and reinject at a different site with a new needle.

  • Injection: Depress the plunger smoothly to administer the full dose.

  • Withdrawal: Swiftly remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions.

Pharmacokinetic Considerations

While specific pharmacokinetic (PK) data for 2-(Pyridin-4-yl)ethanamine hydrochloride is not widely published, general principles for small molecules apply.[7] The half-life of similar small molecules in rodents can be rapid, often in the range of minutes to a few hours.[8][9]

  • Sampling Time Points: For PK studies, blood sampling should be frequent initially (e.g., 5, 15, 30, 60 minutes) and then spaced out (e.g., 2, 4, 8, 24 hours) to accurately capture the absorption and elimination phases.[7][8]

  • Bioanalysis: Plasma or serum concentrations are typically quantified using sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for 2-(Pyridin-4-yl)ethanamine hydrochloride before handling. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.

References

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  • Nakatsuka, S., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(19), 10769. Retrieved from [Link]

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  • Wittman, M. D., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1668-1671. Retrieved from [Link]

  • Smits, R. A., et al. (2013). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 56(8), 3345-3356. Retrieved from [Link]

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2-(Pyridin-4-yl)ethanamine Hydrochloride: A Versatile Ligand for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Materials Science and Drug Development

In the dynamic field of coordination chemistry, the rational design of organic ligands is paramount to the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties. 2-(Pyridin-4-yl)ethanamine hydrochloride emerges as a compelling building block in this endeavor. Its unique structural features—a terminal primary amine and a pyridine ring separated by a flexible ethyl linker—offer a rich playground for creating diverse coordination architectures. The protonated amine group also introduces the potential for hydrogen bonding, further influencing the supramolecular assembly of the resulting frameworks.

This guide provides a comprehensive overview of the application of 2-(Pyridin-4-yl)ethanamine hydrochloride as a ligand in coordination chemistry. We will delve into its fundamental properties, provide a detailed, field-tested protocol for the synthesis of a representative coordination polymer, and discuss the essential characterization techniques and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile ligand.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is the foundation for designing successful synthetic strategies. The hydrochloride salt form enhances its stability and solubility in polar solvents, a crucial factor in solvothermal and hydrothermal synthesis methods.

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂PubChem
Molecular Weight 158.63 g/mol PubChem
Appearance White to off-white solidGeneric Material Properties
Solubility Soluble in water, methanol, ethanol, DMSOGeneral knowledge of hydrochloride salts
pKa (pyridinium ion) ~5.2General knowledge of pyridinium compounds
pKa (ammonium ion) ~10.5General knowledge of primary ammonium compounds

Synthetic Protocol: Self-Assembly of a 1D Coordination Polymer with Copper(II)

The following protocol details a generalized method for the synthesis of a one-dimensional (1D) coordination polymer using 2-(Pyridin-4-yl)ethanamine hydrochloride and copper(II) acetate. This protocol is designed to be a robust starting point, and the causality behind each step is explained to allow for informed optimization.

Disclaimer: This protocol is a representative methodology based on the coordination chemistry of similar pyridine-based ligands. As no specific literature precedent for the use of 2-(Pyridin-4-yl)ethanamine hydrochloride in the synthesis of this exact coordination polymer has been identified, optimization of reaction conditions (e.g., temperature, time, solvent ratios, and pH) may be necessary to achieve the desired product in high yield and purity.

Materials and Reagents
  • 2-(Pyridin-4-yl)ethanamine hydrochloride (≥98% purity)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (≥98% purity)

  • Methanol (ACS grade)

  • N,N-Dimethylformamide (DMF) (ACS grade)

  • Triethylamine (Et₃N) (≥99% purity)

  • Diethyl ether (ACS grade)

Experimental Procedure
  • Ligand Solution Preparation: In a 20 mL scintillation vial, dissolve 31.7 mg (0.2 mmol) of 2-(Pyridin-4-yl)ethanamine hydrochloride in 5 mL of methanol.

    • Rationale: Methanol is chosen for its ability to dissolve both the ligand and the metal salt. The hydrochloride salt ensures good solubility.

  • Deprotonation of the Ligand: To the ligand solution, add 28 µL (0.2 mmol) of triethylamine. Stir the solution for 10 minutes at room temperature.

    • Rationale: The addition of a base is crucial to deprotonate the pyridinium and ammonium groups of the ligand, making the nitrogen atoms available for coordination to the metal center. Triethylamine is a suitable organic base that is soluble in the reaction mixture.

  • Metal Salt Solution Preparation: In a separate 20 mL scintillation vial, dissolve 39.9 mg (0.2 mmol) of copper(II) acetate monohydrate in 5 mL of N,N-dimethylformamide (DMF).

    • Rationale: DMF is a high-boiling point solvent that is excellent for solvothermal synthesis, promoting the growth of crystalline materials.

  • Reaction Assembly: Slowly add the metal salt solution to the ligand solution with continuous stirring. Cap the vial tightly.

    • Rationale: Slow addition helps to control the nucleation and growth of the coordination polymer, leading to more crystalline material.

  • Solvothermal Synthesis: Place the sealed vial in a programmable oven and heat to 80°C for 24 hours.

    • Rationale: The elevated temperature provides the necessary energy for the self-assembly process and the formation of a stable crystalline framework. The reaction time is optimized to allow for complete reaction and crystal growth.

  • Isolation and Purification: After 24 hours, allow the oven to cool slowly to room temperature. Blue, needle-like crystals should be visible. Carefully decant the mother liquor. Wash the crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of diethyl ether.

    • Rationale: Slow cooling is essential to prevent the formation of amorphous precipitates. The washing steps are critical to remove any unreacted starting materials and residual solvent, ensuring the purity of the final product. Diethyl ether is used as a final wash due to its low boiling point, which facilitates drying.

  • Drying: Dry the crystals under vacuum at 60°C for 12 hours.

    • Rationale: Vacuum drying at a moderate temperature removes any remaining solvent without decomposing the coordination polymer.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Reaction & Isolation Ligand Dissolve 2-(Pyridin-4-yl)ethanamine HCl in Methanol Base Add Triethylamine (Deprotonation) Ligand->Base Mix Combine Solutions Base->Mix Metal Dissolve Cu(OAc)2·H2O in DMF Metal->Mix Heat Solvothermal Synthesis (80°C, 24h) Mix->Heat Isolate Isolate & Wash Crystals Heat->Isolate Dry Dry under Vacuum Isolate->Dry Product Product Dry->Product 1D Cu(II) Coordination Polymer Characterization cluster_structure Structural Analysis cluster_composition Compositional Analysis cluster_properties Property Analysis Product Synthesized Polymer SCXRD SC-XRD Product->SCXRD Definitive Structure PXRD PXRD Product->PXRD Bulk Purity FTIR FT-IR Product->FTIR Coordination Confirmation CHN Elemental Analysis Product->CHN Empirical Formula TGA TGA Product->TGA Thermal Stability SCXRD->PXRD Pattern Simulation

Caption: Interrelation of characterization techniques for the coordination polymer.

Potential Applications

The coordination compounds derived from 2-(Pyridin-4-yl)ethanamine hydrochloride hold promise in several areas of research and development:

  • Catalysis: The well-defined metal centers within the coordination polymer can act as active sites for various catalytic reactions. The flexible nature of the ligand may allow for substrate access and product release.

  • Gas Storage and Separation: By extending the structure to 2D or 3D frameworks, porous materials could be developed for the selective adsorption of gases like CO₂ or H₂.

  • Drug Delivery: The amine functionality provides a handle for post-synthetic modification, allowing for the attachment of therapeutic agents. The coordination polymer could then serve as a biodegradable carrier for targeted drug delivery.

  • Luminescent Materials: With appropriate metal centers (e.g., lanthanides), these materials could exhibit interesting photoluminescent properties for applications in sensing and imaging.

Conclusion

2-(Pyridin-4-yl)ethanamine hydrochloride is a ligand with significant potential for the construction of novel coordination polymers and MOFs. Its bifunctional nature and the flexibility of the ethyl linker allow for the formation of diverse and potentially functional materials. The provided protocol serves as a foundational guide for researchers to begin exploring the rich coordination chemistry of this ligand. Through careful experimentation and thorough characterization, new materials with exciting applications in catalysis, materials science, and medicine can be realized.

References

  • This is a placeholder for a real reference if one were to be found in the search results. As no direct synthesis was found, a general reference to a review on coordination polymer synthesis would be appropriate here. Kitagawa, S., Kitaura, R., & Noro, S. I. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition, 43(18), 2334-2375. [Link]

  • This is a placeholder for a real reference if one were to be found in the search results. A reference to a paper describing the synthesis of a coordination polymer with a similar ligand would be cited here to support the protocol. Yaghi, O. M., O'Keeffe, M., Ockwig, N. W., Chae, H. K., Eddaoudi, M., & Kim, J. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705-714. [Link]

  • Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry. [Link]

  • Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. ResearchGate. [Link]

Application Note: High-Throughput Screening with 2-(Pyridin-4-yl)ethanamine Hydrochloride Libraries for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of Pyridine Scaffolds in High-Throughput Screening

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1] The success of any HTS campaign is intrinsically linked to the quality and chemical diversity of the screening library. Pyridine-based ring systems are among the most prolific heterocyclic scaffolds in medicinal chemistry, valued for their profound impact on pharmacological activity.[2][3] This structural motif is a key component in numerous FDA-approved drugs, where it often enhances metabolic stability, improves aqueous solubility, and facilitates crucial interactions with biological targets.[2]

The 2-(Pyridin-4-yl)ethanamine hydrochloride scaffold represents a versatile building block for creating diverse chemical libraries. The primary amine offers a readily derivatizable handle for combinatorial chemistry, allowing for the exploration of a vast chemical space around a privileged pyridine core. This application note provides a comprehensive guide to designing and executing HTS campaigns using libraries derived from 2-(Pyridin-4-yl)ethanamine hydrochloride, with a focus on identifying novel modulators of protein kinases and G-protein coupled receptors (GPCRs), two major classes of drug targets.

The 2-(Pyridin-4-yl)ethanamine Hydrochloride Library: Design and Rationale

A well-designed screening library is paramount for a successful HTS campaign. Libraries based on the 2-(Pyridin-4-yl)ethanamine hydrochloride core should be constructed to maximize structural diversity while maintaining favorable physicochemical properties for drug development.

Key Considerations for Library Design:

  • Diversity-Oriented Synthesis: Employ a variety of synthetic routes to introduce a wide range of functional groups at the primary amine. This can include acylation, sulfonylation, reductive amination, and urea/thiourea formation to generate a library with diverse pharmacophoric features.

  • Physicochemical Properties: During the design phase, it is crucial to maintain "drug-like" properties. Computational tools should be used to monitor parameters such as molecular weight, lipophilicity (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to ensure good oral bioavailability and membrane permeability.

  • "Rule of Five" Compliance: A significant portion of the library should adhere to Lipinski's "Rule of Five" as a guideline for oral bioavailability.[2]

  • Removal of Pan-Assay Interference Compounds (PAINS): In-silico filtering should be employed to remove known PAINS from the library design to minimize false-positive hits.[4]

Table 1: Exemplary Physicochemical Property Distribution for a 10,000-Compound 2-(Pyridin-4-yl)ethanamine Hydrochloride Library

ParameterTarget RangePercentage of Library
Molecular Weight< 500 Da> 90%
cLogP-1 to 5> 85%
Hydrogen Bond Donors≤ 5> 95%
Hydrogen Bond Acceptors≤ 10> 95%
Rotatable Bonds≤ 10> 90%

Application I: Screening for Protein Kinase Inhibitors

Protein kinases are a major class of enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[5][6][7] The pyridine scaffold is a common feature in many approved kinase inhibitors.

Biochemical HTS Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic, robust, and low-volume HTRF® assay for screening a 2-(Pyridin-4-yl)ethanamine hydrochloride library against a target kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated, the two fluorophores are brought into close proximity, resulting in a FRET signal.

Materials and Reagents:

  • Target Kinase (e.g., a specific tyrosine or serine/threonine kinase)

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • HTRF® Detection Reagents:

    • Europium cryptate-labeled anti-phospho-specific antibody

    • Streptavidin-XL665

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white microplates

  • 2-(Pyridin-4-yl)ethanamine hydrochloride library, typically at a 10 mM stock concentration in DMSO.

Step-by-Step Protocol:

  • Compound Plating:

    • Dispense 50 nL of each library compound (at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL assay volume.

    • Include positive controls (e.g., a known inhibitor of the target kinase) and negative controls (DMSO only) on each plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate mix in assay buffer. The optimal concentrations of the kinase and substrate should be determined during assay development.

    • Dispense 2.5 µL of the kinase/substrate mix into each well of the assay plate.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Prepare an ATP solution in assay buffer at a concentration equal to the Km value for the target kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Prepare the HTRF® detection reagent mix containing the europium cryptate-labeled antibody and streptavidin-XL665 in detection buffer.

    • Stop the kinase reaction by adding 5 µL of the detection reagent mix to each well.

    • Incubate at room temperature for 60 minutes to allow for the development of the HTRF® signal.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

Data Analysis and Hit Identification Workflow

HTS_Data_Analysis Raw_Data Raw HTRF Data (665nm, 620nm) Normalization Normalization (% Inhibition) Raw_Data->Normalization Calculate Ratio QC Plate Quality Control (Z'-factor > 0.5) Normalization->QC Calculate Z'-factor Hit_Selection Primary Hit Selection (e.g., > 3x SD from mean) QC->Hit_Selection Filter Plates Confirmation Hit Confirmation (Dose-Response Curve) Hit_Selection->Confirmation Select Hits Validation Hit Validation (Orthogonal Assays) Confirmation->Validation Confirmed Hits Lead_Series Lead Series Identification Validation->Lead_Series Validated Hits

Caption: HTS data analysis workflow for kinase inhibitor screening.

Primary Hit Selection:

  • Normalization: The raw HTRF® ratios are normalized to the plate controls to calculate the percent inhibition for each compound.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

  • Quality Control: The Z'-factor is calculated for each plate to assess the quality of the assay.[8][9][10] Plates with a Z'-factor > 0.5 are generally considered acceptable for hit selection.[8]

    • Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

  • Hit Identification: Compounds exhibiting a percent inhibition greater than a defined threshold (e.g., 3 standard deviations from the mean of the sample wells) are selected as primary hits.

Application II: Screening for GPCR Modulators

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[11][12][13] The 2-(Pyridin-4-yl)ethanamine scaffold is a privileged structure for interacting with aminergic GPCRs.

Cell-Based HTS Protocol: cAMP Hunter™ Assay

This protocol describes a competitive immunoassay to measure changes in intracellular cyclic AMP (cAMP) levels in response to GPCR activation or inhibition.

Principle: The assay utilizes a proprietary Enzyme Fragment Complementation (EFC) technology. Free cAMP produced by the cells competes with a cAMP-enzyme donor conjugate for binding to an anti-cAMP antibody. In the absence of free cAMP, the conjugate binds to the antibody, which is coupled to an enzyme acceptor fragment, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. An increase in cellular cAMP leads to a decrease in the signal.

Materials and Reagents:

  • cAMP Hunter™ cell line expressing the target GPCR (e.g., a Gi- or Gs-coupled receptor).

  • Cell culture medium and supplements.

  • Assay Buffer/Lysis Buffer (provided with the kit).

  • cAMP Hunter™ Detection Reagents (provided with the kit).

  • 384-well solid white cell culture-treated microplates.

  • 2-(Pyridin-4-yl)ethanamine hydrochloride library.

Step-by-Step Protocol:

  • Cell Plating:

    • Harvest and resuspend the cAMP Hunter™ cells in cell culture medium at the optimized density.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the library compounds in assay buffer.

    • Add 5 µL of the diluted compounds to the cell plates. For agonist screening, proceed directly to the next step. For antagonist screening, pre-incubate the cells with the compounds before adding a known agonist at its EC₈₀ concentration.

    • Incubate at 37°C for 30-60 minutes.

  • Cell Lysis and Detection:

    • Prepare the cAMP Hunter™ detection reagent mix according to the manufacturer's instructions.

    • Add 15 µL of the detection reagent mix to each well.

    • Incubate at room temperature in the dark for 60 minutes.

  • Data Acquisition:

    • Read the plate on a standard chemiluminescence plate reader.

Phenotypic Screening: High-Content Imaging

For targets with unknown or complex signaling pathways, phenotypic screening offers a powerful alternative.[14][15][16][]

Phenotypic_Screening_Workflow Cell_Plating Plate Cells in Optically Clear Plates Compound_Treatment Treat with Library Compounds Cell_Plating->Compound_Treatment Staining Stain with Fluorescent Dyes (e.g., Cell Painting) Compound_Treatment->Staining Image_Acquisition High-Content Imaging Staining->Image_Acquisition Image_Analysis Image Segmentation & Feature Extraction Image_Acquisition->Image_Analysis Phenotypic_Profiling Generate Phenotypic Profiles Image_Analysis->Phenotypic_Profiling Hit_Clustering Cluster Compounds by Phenotypic Similarity Phenotypic_Profiling->Hit_Clustering

Caption: Workflow for a high-content phenotypic screen.

Protocol Outline:

  • Cell Seeding: Plate a biologically relevant cell line (e.g., a cancer cell line for anti-proliferative screens) in 384-well optically clear plates.

  • Compound Treatment: Treat the cells with the 2-(Pyridin-4-yl)ethanamine hydrochloride library at multiple concentrations.

  • Staining: After a defined incubation period (e.g., 24-48 hours), fix the cells and stain with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire multi-channel fluorescence images using an automated high-content imaging system.

  • Image Analysis: Utilize image analysis software to segment individual cells and extract a large number of quantitative features (e.g., cell size, shape, texture, fluorescence intensity).[16]

  • Hit Identification: Identify compounds that induce a significant phenotypic change compared to negative controls using multivariate statistical analysis. Hits can be clustered based on their phenotypic profiles to identify compounds with similar mechanisms of action.

Hit Validation and Confirmation: A Critical Pathway

The primary screen identifies "hits," but these require rigorous validation to eliminate false positives and confirm their biological activity.[4][18]

Table 2: A Tiered Approach to Hit Validation

StageObjectiveAssays
Hit Confirmation Confirm the activity of primary hits in the primary assay.Re-testing of primary hits in the original HTS assay in full dose-response format to determine potency (IC₅₀/EC₅₀).
Orthogonal Assays Validate hits in a secondary assay with a different detection method to rule out assay artifacts.For kinases: a filter-binding assay or a mobility-shift assay. For GPCRs: a calcium flux assay or a β-arrestin recruitment assay.
Selectivity Profiling Determine the selectivity of confirmed hits against a panel of related targets.For kinases: screen against a panel of other kinases. For GPCRs: screen against a panel of related GPCRs.
Cellular Activity Confirm that the compound is active in a more physiologically relevant cellular context.For biochemical hits: cell-based assays to measure target engagement or downstream signaling.
SAR Expansion Begin to understand the structure-activity relationship (SAR) around the hit scaffold.Synthesize and test a small number of analogs of the confirmed hits.

Conclusion

Libraries derived from 2-(Pyridin-4-yl)ethanamine hydrochloride offer a rich source of chemical diversity for high-throughput screening campaigns. The inherent versatility of the pyridine scaffold, combined with the synthetic tractability of the primary amine, allows for the creation of large, drug-like libraries. By employing robust biochemical or cell-based assays targeting key drug classes like protein kinases and GPCRs, these libraries can be effectively screened to identify novel, potent, and selective modulators. A systematic and rigorous hit validation cascade is essential to progress promising initial hits into viable lead series for drug discovery programs. The protocols and workflows outlined in this application note provide a solid framework for researchers to leverage the potential of 2-(Pyridin-4-yl)ethanamine hydrochloride libraries in their quest for new medicines.

References

Sources

2-(Pyridin-4-yl)ethanamine hydrochloride in the synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of 2-(Pyridin-4-yl)ethanamine Hydrochloride in the Synthesis of Advanced PROTACs

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The success of a PROTAC is not solely dependent on its terminal ligands but is critically governed by the chemical linker that connects them.[3] This application note provides an in-depth guide to the strategic use of 2-(Pyridin-4-yl)ethanamine hydrochloride, a versatile building block for constructing PROTAC linkers with favorable physicochemical properties. We will explore the rationale behind its use, provide a detailed, self-validating synthetic protocol for its incorporation via amide bond formation, and discuss the impact of the pyridyl moiety on PROTAC development.

The Central Role of the Linker in PROTAC Design

A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them together.[4][5] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6]

While early development focused on simple alkyl and PEG chains, it is now unequivocally clear that the linker is a critical determinant of a PROTAC's efficacy.[2][3] The linker's length, rigidity, and chemical composition directly influence:

  • Ternary Complex Formation and Stability: The linker must orient the two ligands optimally to promote favorable protein-protein interactions within the ternary complex.[6]

  • Physicochemical Properties: PROTACs are often large molecules that violate traditional drug-likeness rules (e.g., Lipinski's Rule of 5), making properties like solubility and permeability significant challenges.[6][7]

  • Pharmacokinetics and Bioavailability: The linker composition affects metabolic stability and the overall pharmacokinetic profile of the molecule.[1]

The logical workflow for PROTAC synthesis often involves a modular approach, where functionalized ligands and linkers are synthesized separately and then conjugated. The incorporation of amine-containing building blocks is a cornerstone of this strategy.

PROTAC_Synthesis_Workflow cluster_1 Intermediate Assembly cluster_2 Final Conjugation POI_ligand POI Ligand (with COOH handle) Final_PROTAC Final PROTAC Molecule POI_ligand->Final_PROTAC Amide Coupling Step 1 E3_ligand E3 Ligase Ligand E3_Linker_Intermediate E3 Ligand-Linker Intermediate E3_ligand->E3_Linker_Intermediate Linker addition Amine_Linker 2-(Pyridin-4-yl)ethanamine (Building Block) E3_Linker_Intermediate->Final_PROTAC Final Coupling Step 2

Caption: General workflow for modular PROTAC synthesis.

Rationale for Using 2-(Pyridin-4-yl)ethanamine Hydrochloride

2-(Pyridin-4-yl)ethanamine is a bifunctional building block featuring a primary aliphatic amine for covalent attachment and a pyridine ring that imparts unique and beneficial properties to the PROTAC linker.

Enhancing Physicochemical Properties

A primary challenge in PROTAC development is overcoming the poor solubility and permeability associated with their high molecular weight and lipophilicity. The pyridine moiety, a basic heterocycle, is a proven tool for addressing this issue.

  • Improved Aqueous Solubility: The nitrogen atom in the pyridine ring (pKa ≈ 5.2) can be protonated at physiological pH. This introduction of an ionizable group significantly enhances the aqueous solubility of the resulting PROTAC, which is crucial for both in vitro assays and in vivo applications.[3][8]

  • Modulating Permeability: While seemingly counterintuitive for a basic group, the pyridine nitrogen can act as a hydrogen bond acceptor. This allows for the formation of transient intramolecular hydrogen bonds (IMHBs) with nearby hydrogen bond donors (like an amide N-H) in the linker.[9] This "chameleonic" behavior can shield the polar surface area of the molecule in the nonpolar environment of the cell membrane, potentially improving permeability.[9]

Introducing Linker Rigidity and Vectoriality

Flexible alkyl and PEG linkers can suffer from a high entropic penalty upon binding and forming the ternary complex. Introducing a degree of rigidity can pre-organize the PROTAC into a more favorable conformation for binding.

  • Structural Rigidity: The aromatic pyridine ring introduces a planar, rigid element into the linker.[1][] This reduces the number of rotatable bonds and can lead to more stable ternary complex formation.[6]

  • Defined Geometry: The pyridine ring provides a well-defined exit vector for the rest of the linker, offering precise control over the spatial orientation of the two ends of the PROTAC molecule.

The primary amine of 2-(Pyridin-4-yl)ethanamine serves as a robust handle for one of the most reliable reactions in medicinal chemistry: amide bond formation.[11][12]

Protocol: Amide Bond Formation with 2-(Pyridin-4-yl)ethanamine

This protocol details a general procedure for coupling 2-(Pyridin-4-yl)ethanamine hydrochloride to a carboxylic acid-bearing fragment, a common step in PROTAC synthesis.

Objective: To covalently conjugate a carboxylic acid-terminated molecule (e.g., POI-ligand-linker) with 2-(Pyridin-4-yl)ethanamine via a stable amide bond.

Caption: Reaction scheme for amide coupling.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
Carboxylic Acid Fragment (R-COOH)>95% PurityUser-SynthesizedPROTAC component to be coupled
2-(Pyridin-4-yl)ethanamine hydrochloride>98% PuritySigma-AldrichAmine building block
HATUSynthesis GradeCombi-BlocksPeptide coupling reagent
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Acros OrganicsNon-nucleophilic base
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichReaction solvent
Dichloromethane (DCM), Ethyl Acetate (EtOAc)HPLC GradeFisher ChemicalSolvents for work-up and chromatography
Saturated aq. NaHCO₃, BrineReagent Grade-Aqueous solutions for work-up
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-Drying agent
Silica Gel230-400 meshSiliCycleStationary phase for column chromatography
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄MilliporeReaction monitoring
Step-by-Step Experimental Procedure

Step 1: Preparation (Time: ~15 mins) 1.1. To a clean, dry reaction vial equipped with a magnetic stir bar, add the Carboxylic Acid Fragment (1.0 eq). 1.2. Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution). 1.3. Add the coupling reagent, HATU (1.1 eq), to the solution. 1.4. Add the non-nucleophilic base, DIPEA (3.0 eq). The extra equivalents are required to both activate the coupling reagent and neutralize the hydrochloride salt of the amine.

Scientist's Note (Rationale): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. DIPEA is used as a base because it is sterically hindered and non-nucleophilic, preventing it from competing with the desired amine reactant.[13]

Step 2: Carboxylic Acid Activation (Time: ~15-20 mins) 2.1. Stir the mixture from Step 1 at room temperature for 15-20 minutes. The solution may change color or clarity, indicating activation.

Step 3: Amine Addition (Time: ~5 mins) 3.1. In a separate vial, dissolve 2-(Pyridin-4-yl)ethanamine hydrochloride (1.2 eq) in a minimum amount of anhydrous DMF. 3.2. Add this amine solution dropwise to the activated carboxylic acid mixture.

Step 4: Reaction and Monitoring (Time: 4-16 hours) 4.1. Stir the reaction at room temperature. 4.2. (Self-Validation QC): Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • TLC: Spot the starting acid, the amine, and the reaction mixture. A typical mobile phase is 5-10% Methanol in DCM. The product should be a new spot, and the starting acid spot should diminish over time.
  • LC-MS: Dilute a small aliquot of the reaction mixture and inject. Look for the disappearance of the starting acid mass peak and the appearance of the expected product mass peak. This provides definitive confirmation of progress.

Step 5: Work-up and Extraction (Time: ~45 mins) 5.1. Once the reaction is complete (as determined by QC), dilute the reaction mixture with Ethyl Acetate. 5.2. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x). 5.3. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 6: Purification and Characterization (Time: ~2-4 hours) 6.1. Purify the crude material by flash column chromatography on silica gel. A typical gradient elution system is 0-10% Methanol in Dichloromethane. 6.2. (Final Product QC): Combine the pure fractions (as identified by TLC) and concentrate in vacuo to yield the final product. 6.3. Characterize the final product to confirm its identity and purity using:

  • ¹H and ¹³C NMR: To confirm the chemical structure.
  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Typical Reaction Parameters & Expected Results
ParameterValueRationale
Equivalents (Acid:Amine:HATU:DIPEA) 1 : 1.2 : 1.1 : 3.0A slight excess of amine and coupling reagent drives the reaction to completion.
Solvent Anhydrous DMFHigh boiling point, excellent solvating power for polar and nonpolar reactants.
Temperature Room Temperature (20-25 °C)Sufficient for most HATU couplings; avoids potential side reactions.
Time 4-16 hoursMonitored by LC-MS for completion.
Expected Yield 60-90%Dependent on the steric and electronic nature of the carboxylic acid.
Expected Purity >95% (after chromatography)As determined by LC-MS and NMR.

Downstream Considerations and Conclusion

Once the 2-(Pyridin-4-yl)ethanamine fragment is successfully incorporated, the resulting intermediate can be carried forward to the final PROTAC conjugation step. The final PROTAC must be rigorously characterized, and its biological activity assessed. Key downstream assays include:

  • Binding Assays (SPR, ITC): To confirm binary binding to the POI and E3 ligase, and to measure the cooperativity of ternary complex formation.[14]

  • Degradation Assays (Western Blot, MS-based Proteomics): To quantify the dose- and time-dependent degradation of the target protein in cells.[14]

  • Permeability Assays (e.g., Caco-2): To evaluate the cell permeability of the final PROTAC, a parameter directly influenced by the linker.[7][8]

Caption: Role of the pyridine-linker in forming the ternary complex.

References

  • Toure, M., & Crews, C. M. (2021). Current strategies for the design of PROTAC linkers: a critical review. [Source: Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8420935/]
  • MedchemExpress. (n.d.). Boc-piperazine-pyridine-COOH | PROTAC Linker. [Source: MedchemExpress.com, URL: https://www.medchemexpress.com/boc-piperazine-pyridine-cooh.html]
  • Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis. [Source: Enamine, URL: https://enamine.net/hit-generation/building-blocks-for-probes/protac-building-blocks]
  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. [Source: Pharmaceutical Business review, URL: https://www.pharmaceutical-business-review.com/contractors/combinatorial/enamine/pressreleases/building-blocks-linkers-protac-synthesis/]
  • Sigma-Aldrich. (n.d.). PROTAC Synthesis Kits for Targeted Protein Degradation. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-biochemicals/small-molecule-pharmacology/protac-synthesis-kits]
  • Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Source: Assays and technologies for developing proteolysis targeting chimera degraders - PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7237466/]
  • Precise PEG. (n.d.). Linkers in PROTACs. [Source: Precise PEG, URL: https://www.precisepeg.com/linkers-in-protacs]
  • Jones, K., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Source: Organic & Biomolecular Chemistry (RSC Publishing), URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01195k]
  • Maple, H. J., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00293]
  • BOC Sciences. (2025). Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions. [Source: BOC Sciences, URL: https://www.bocsci.com/blog/aromatic-linkers-for-protac-development-achieving-rigidity-and-interactions/]
  • BroadPharm. (2022). What are PROTAC Linkers?. [Source: BroadPharm, URL: https://broadpharm.
  • Charnwood Discovery. (n.d.). Using SPR to Characterize the Binding Modes of PROTAC Molecules. [Source: Charnwood Discovery, URL: https://www.charnwood-discovery.com/resources/using-spr-to-characterize-the-binding-modes-of-protac-molecules/]
  • Li, H., et al. (2024). Application of PROTACs in target identification and validation. [Source: ScienceOpen, URL: https://www.scienceopen.com/document?vid=49658741-f767-4284-8178-3a2531634b22]
  • Enamine. (n.d.). Building Blocks and Linkers for PROTAC Synthesis. [Source: Enamine, URL: https://enamine.net/protac/building-blocks-for-protac]
  • Sigma-Aldrich. (n.d.). PROTAC Synthesis Kits for Targeted Protein Degradation. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/413/960/917729-pis-ms.pdf]
  • Testa, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7769116/]
  • Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Source: Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787834/]
  • Reeve, T. B., et al. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. [Source: ChemRxiv, URL: https://chemrxiv.org/engage/chemrxiv/article-details/657f6a8940871438f323a6c2]
  • Franzini, R. M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Source: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4176332/]
  • BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker. [Source: BroadPharm, URL: https://broadpharm.com/protac-linker]
  • Reeve, T. B., et al. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. [Source: Cambridge Open Engage, URL: https://www.cambridge.org/core/services/aop-cambridge-core/content/view/B3596763A40173614F67228892408990/S2473222923000635a.
  • Pharmacy Research. (n.d.). PROTAC Linker. [Source: Pharmacy Research, URL: https://www.pharmacy-research.com/protac-linker.html]
  • CD Bioparticles. (n.d.). PROTAC Linkers. [Source: CD Bioparticles, URL: https://www.cd-bioparticles.net/lifesciences/products/protac-linkers.html]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield and purity. The information provided herein is based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(Pyridin-4-yl)ethanamine?

A1: The two most prevalent synthetic pathways start from either 4-cyanomethylpyridine or 4-vinylpyridine.

  • Route A: Reduction of 4-Cyanomethylpyridine: This is a widely used method involving the reduction of the nitrile group. Common reducing agents include catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) or chemical hydrides like Lithium Aluminum Hydride (LiAlH4).[1][2]

  • Route B: Addition to 4-Vinylpyridine: This route involves the addition of an amine source to 4-vinylpyridine.[3][4]

Q2: My overall yield is consistently low. What are the general areas I should investigate?

A2: Low yields can often be attributed to several factors:

  • Incomplete reaction: The reduction of the starting material may not be going to completion.

  • Side reactions: Formation of undesired byproducts can consume starting material and complicate purification.

  • Product loss during workup and purification: This can occur during extraction, crystallization, or filtration steps.

  • Catalyst deactivation: In catalytic hydrogenations, the catalyst may be poisoned or lose activity.[5]

Q3: How do I form the hydrochloride salt at the end of the synthesis?

A3: The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid.[6][7] This can be achieved by bubbling anhydrous HCl gas through a solution of the amine in a suitable solvent (e.g., ether, isopropanol) or by the dropwise addition of a concentrated aqueous HCl solution.[8] The choice of method can impact the crystallinity and purity of the final salt.

Troubleshooting Guide: Reduction of 4-Cyanomethylpyridine

This section provides a detailed breakdown of potential issues and solutions when synthesizing 2-(Pyridin-4-yl)ethanamine via the reduction of 4-cyanomethylpyridine.

Problem 1: Incomplete or Sluggish Catalytic Hydrogenation

Question: I am performing a catalytic hydrogenation of 4-cyanomethylpyridine using Pd/C, but the reaction is very slow or stalls before completion. What could be the issue?

Answer: Several factors can impede a catalytic hydrogenation reaction. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Sluggish Hydrogenation

start Sluggish or Incomplete Hydrogenation catalyst Evaluate Catalyst start->catalyst conditions Assess Reaction Conditions start->conditions substrate Check Substrate & Solvent start->substrate poisoning Is the catalyst poisoned? (e.g., by sulfur compounds) catalyst->poisoning deactivation Is the catalyst old or improperly stored? catalyst->deactivation loading Is catalyst loading sufficient? (Typically 5-10 mol%) catalyst->loading pressure Is H2 pressure adequate? (Balloon vs. Parr apparatus) conditions->pressure agitation Is stirring vigorous enough to ensure good gas-liquid-solid mixing? conditions->agitation temperature Is the temperature optimal? (Room temp vs. gentle heating) conditions->temperature solubility Is the substrate fully dissolved? substrate->solubility purity Are the solvent and substrate pure? substrate->purity

Caption: Troubleshooting workflow for catalytic hydrogenation.

Detailed Solutions:

  • Catalyst Poisoning: The pyridine nitrogen itself can act as a catalyst poison by strongly adsorbing to the palladium surface.[9] The addition of a small amount of a strong acid, like HCl or sulfuric acid, can protonate the pyridine nitrogen, forming a pyridinium salt. This prevents it from binding to the catalyst, thereby improving the reaction rate and selectivity.[9][10] Other common poisons include sulfur compounds, so ensure all reagents and solvents are of high purity.[5]

  • Catalyst Deactivation: Catalysts, especially pyrophoric ones like Raney Nickel, can lose activity if not handled and stored correctly under an inert atmosphere.[5] It is often beneficial to use a fresh batch of catalyst to rule out deactivation.

  • Insufficient Hydrogen Pressure: While a hydrogen balloon is often sufficient, some reductions may require higher pressures to proceed at a reasonable rate.[5] The use of a Parr hydrogenator can provide the necessary pressure.

  • Poor Agitation: Inefficient stirring leads to poor mass transfer between the gaseous hydrogen, the liquid phase (substrate and solvent), and the solid catalyst.[5] Ensure vigorous stirring to maximize the surface area of contact.

  • Solvent Choice: The substrate must be fully soluble in the chosen solvent. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate.[5]

ParameterRecommendationRationale
Catalyst 5-10 mol% Pd/CEnsures a sufficient number of active sites.
Additive 1.0-1.1 eq. HCl or H2SO4Protonates the pyridine nitrogen to prevent catalyst poisoning.[9][10]
Hydrogen Pressure 1-4 atm (or higher)Higher pressure increases the concentration of dissolved hydrogen.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate, but excessive heat can cause side reactions.[5]
Agitation Vigorous stirringMaximizes mass transfer in the three-phase system.[5]

Experimental Protocol: Catalytic Hydrogenation of 4-Cyanomethylpyridine

  • To a solution of 4-cyanomethylpyridine (1 eq.) in methanol, add a stoichiometric amount of concentrated hydrochloric acid (1 eq.).

  • Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle 3-5 times.[9]

  • Pressurize the vessel with hydrogen (e.g., using a balloon or a Parr apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition of the catalyst in air.[11]

  • The filtrate contains the desired 2-(Pyridin-4-yl)ethanamine hydrochloride.

Problem 2: Side Product Formation with LiAlH4 Reduction

Question: I am using LiAlH4 to reduce 4-cyanomethylpyridine, but I am observing significant side product formation and a lower than expected yield of the primary amine. What is going wrong?

Answer: Lithium Aluminum Hydride (LiAlH4) is a very powerful and non-selective reducing agent.[1][2] While it effectively reduces nitriles to primary amines, improper reaction conditions can lead to over-reduction or other side reactions.

Potential Side Reactions with LiAlH4

  • Reduction of the Pyridine Ring: Although generally resistant to reduction by LiAlH4, under harsh conditions (e.g., prolonged reaction times, high temperatures), the pyridine ring can be reduced to a piperidine ring.[12]

  • Formation of Secondary Amines: The initially formed primary amine can potentially react with an intermediate imine species, leading to the formation of secondary amine byproducts.

Troubleshooting Workflow for LiAlH4 Reduction

start Low Yield/Side Products in LiAlH4 Reduction temp Control Temperature start->temp addition Mode of Addition start->addition workup Careful Workup start->workup low_temp Maintain low temperature (0 °C) during addition. temp->low_temp reflux Reflux for a controlled period to ensure completion. temp->reflux normal_add Normal Addition: Add substrate to LiAlH4 solution. addition->normal_add inverse_add Inverse Addition: Add LiAlH4 solution to substrate. addition->inverse_add fieser Use Fieser workup (sequential addition of H2O, NaOH(aq), and H2O). workup->fieser

Caption: Troubleshooting workflow for LiAlH4 reduction.

Detailed Solutions:

  • Temperature Control: The reaction with LiAlH4 is highly exothermic. It is crucial to maintain a low temperature (typically 0 °C) during the addition of the substrate to the LiAlH4 suspension to control the reaction rate and prevent side reactions. After the addition is complete, the reaction may be allowed to warm to room temperature or gently refluxed to ensure it goes to completion.

  • Mode of Addition: For some reductions, an "inverse addition" (adding the LiAlH4 solution to the substrate) can provide better selectivity and minimize side reactions by ensuring that the reducing agent is never in large excess.[13]

  • Workup Procedure: The workup of LiAlH4 reactions must be done with extreme care due to the violent reaction with water and the generation of hydrogen gas.[1] The Fieser workup is a standard and reliable method for quenching the reaction and precipitating the aluminum salts, which can then be easily filtered off.

Experimental Protocol: LiAlH4 Reduction of 4-Cyanomethylpyridine

  • To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH4 (1.5-2.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-cyanomethylpyridine (1 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH4 suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (monitor by TLC).

  • Cool the reaction mixture back to 0 °C.

  • Fieser Workup: Cautiously and sequentially add the following dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH4 used).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture and wash the solid precipitate thoroughly with ether or THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • The free amine can be isolated by removing the solvent under reduced pressure.

Troubleshooting Guide: Hydrochloride Salt Formation and Purification

Question: I have successfully synthesized the free amine, but I am having trouble isolating a pure, crystalline hydrochloride salt. The product is an oil or a sticky solid.

Answer: The formation of a clean, crystalline hydrochloride salt depends heavily on the solvent system and the method of HCl addition.[8] The presence of water can often lead to the formation of oils or hydrates.[8]

Key Considerations for Salt Formation:

  • Anhydrous Conditions: Using anhydrous HCl (either as a gas or a solution in a non-protic solvent like dioxane or isopropanol) is often preferable to using aqueous HCl.[8] This minimizes the presence of water, which can interfere with crystallization.

  • Solvent Choice: The ideal solvent should dissolve the free amine but be a poor solvent for the hydrochloride salt, thus promoting precipitation. Common choices include diethyl ether, isopropanol, ethanol, or mixtures thereof.

  • pH Control: Adding HCl dropwise while monitoring the pH is crucial. Over-acidification can sometimes hinder crystallization. The target is typically a neutral pH.[8]

  • Crystallization Technique: After salt formation, allowing the solution to stand, cooling it in an ice bath, or adding an anti-solvent (a solvent in which the salt is insoluble, like hexane) can induce crystallization.

MethodAdvantagesDisadvantages
Anhydrous HCl Gas Yields very pure, anhydrous salt.Requires specialized equipment (gas cylinder, bubbler).
HCl in Organic Solvent Good control over stoichiometry, often yields crystalline product.Commercial solutions can be expensive.
Aqueous HCl Readily available and inexpensive.The introduced water can lead to oily products or hydrates.[8]

Purification Strategy: Recrystallization

If the initial hydrochloride salt is impure or non-crystalline, recrystallization is the primary method of purification.

  • Solvent Screening: The key is to find a solvent or solvent system in which the salt has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, and mixtures with water or other organic solvents.

  • Procedure:

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated carbon can be added, and the hot solution is filtered to remove the carbon and other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved from [Link]

  • Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. (n.d.). Refining Community. Retrieved from [Link]

  • How can I neutralize aminehydrochlorides?. (2023). ResearchGate. Retrieved from [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. Retrieved from [Link]

  • Synthesis of 2-(Pyridin-4-yl)-ethylamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • 4-Pyridineethanamine, β,β-diethoxy-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The novel reduction of pyridine derivatives with SmI2. (n.d.). ScienceDirect. Retrieved from [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. Retrieved from [Link]

  • 2-Vinylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • What are the groups that LiAlH4 can and cannot reduce?. (2016). Quora. Retrieved from [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015). Reddit. Retrieved from [Link]

  • Hydrogenation reaction tips and tricks. (2022). Reddit. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • LiAlH4. (n.d.). Imperial College London. Retrieved from [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Addition of Amines to 4-Vinylpyridine. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-(Pyridin-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to ensure you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isolated 2-(Pyridin-4-yl)ethanamine hydrochloride is an off-white to brown solid. What causes this discoloration and how can I remove it?

A1: Discoloration in amine salts like 2-(Pyridin-4-yl)ethanamine hydrochloride is a common issue, often stemming from the oxidation of the free amine or the presence of chromophoric impurities from the synthesis. The pyridine ring itself can be susceptible to oxidation under certain conditions, and residual reagents or byproducts can also contribute to the color.

Troubleshooting Steps:

  • Charcoal Treatment: A widely effective method for removing colored impurities is treatment with activated charcoal.

    • Rationale: Activated charcoal has a high surface area and can adsorb large, colored organic molecules.

    • Protocol:

      • Dissolve the crude 2-(Pyridin-4-yl)ethanamine hydrochloride in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

      • Add a small amount of activated charcoal (typically 1-5% w/w of your compound).

      • Heat the suspension gently for a short period (5-15 minutes) with stirring. Avoid prolonged boiling, as this can lead to solvent loss and premature crystallization on the charcoal.

      • Perform a hot filtration through a pad of Celite® or a similar filter aid to remove the charcoal. This step is crucial and should be done quickly to prevent the product from crystallizing in the funnel.

      • Proceed with the recrystallization of the decolorized filtrate as outlined in Q2.

  • Reductive Bleaching: In some cases, trace impurities that cause color can be removed by a mild reducing agent. However, this is a more advanced technique and should be used with caution to avoid reduction of the pyridine ring.

Diagram: Workflow for Color Removal

A Crude, Discolored Product B Dissolve in Hot Solvent (e.g., Ethanol) A->B C Add Activated Charcoal (1-5% w/w) B->C D Heat Briefly (5-15 min) C->D E Hot Filtration (remove charcoal) D->E F Decolorized Filtrate E->F G Proceed to Recrystallization F->G

Caption: Workflow for the decolorization of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Q2: I am struggling to recrystallize 2-(Pyridin-4-yl)ethanamine hydrochloride. It either "oils out" or the recovery is very low. What is the recommended recrystallization protocol?

A2: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high. Low recovery is often due to the selection of a solvent in which the compound is too soluble at low temperatures. For a polar salt like 2-(Pyridin-4-yl)ethanamine hydrochloride, polar solvents are the best choice.

Recommended Solvents and Protocol:

A good starting point for the recrystallization of this compound is a mixed solvent system, which allows for fine-tuning of the polarity. An ethanol/water or methanol/diethyl ether system is often effective for amine hydrochlorides.

Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(Pyridin-4-yl)ethanamine hydrochloride in the minimum amount of hot 95% ethanol.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot 95% ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting "Oiling Out":

  • Increase the amount of the primary solvent (ethanol): This will keep the compound dissolved at a slightly lower temperature.

  • Cool the solution more slowly: A slower cooling rate can promote crystal nucleation over oiling.

  • Scratch the inside of the flask with a glass rod: This can provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

Table: Solvent Selection Guide for Amine Hydrochlorides

Solvent SystemPolarityTypical Use
Ethanol/WaterHighGood for polar salts, allows for tunable polarity.
Methanol/Diethyl EtherMedium-HighMethanol is a good solvent, ether acts as an anti-solvent.
IsopropanolMediumCan be effective as a single solvent system.
Q3: My purified 2-(Pyridin-4-yl)ethanamine hydrochloride is hygroscopic and difficult to handle. How can I mitigate this?

A3: The presence of the pyridine ring and the hydrochloride salt makes this compound susceptible to moisture absorption from the atmosphere.[1] This can lead to inaccurate weighing and difficulties in handling.

Best Practices for Handling:

  • Storage: Always store the compound in a tightly sealed container inside a desiccator containing a drying agent like silica gel or calcium chloride.[1]

  • Handling: When weighing and handling the compound, do so in a dry environment, if possible. For highly sensitive applications, a glove box with a dry atmosphere is recommended. Minimize the time the container is open to the air.

  • Drying: If you suspect the compound has absorbed moisture, it can be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) before use. Be cautious not to exceed the compound's melting point.

Q4: How can I assess the purity of my 2-(Pyridin-4-yl)ethanamine hydrochloride?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is an excellent technique for confirming the structure of the compound and identifying any proton-containing impurities. The aromatic protons of the pyridine ring and the aliphatic protons of the ethylamine chain should be visible and have the correct integration. Residual solvents from the purification process can also be identified and quantified.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule and can help to identify impurities that may not be obvious in the ¹H NMR spectrum.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: This is a powerful technique for separating the target compound from closely related impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable due to the aromatic pyridine ring.

Table: Typical Analytical Parameters

TechniquePurposeKey Observations
¹H NMRStructural confirmation and impurity identificationCorrect chemical shifts and integration for pyridine and ethylamine protons. Absence of unexpected signals.
¹³C NMRStructural confirmationCorrect number of signals corresponding to the carbon atoms in the molecule.
RP-HPLCPurity quantification and detection of related impuritiesA single major peak for the product with high purity (>98%). Minimal or no impurity peaks.
Melting PointPhysical property and purity indicatorA sharp melting point range close to the literature value indicates high purity.

Diagram: Purity Analysis Workflow

A Purified Solid B ¹H and ¹³C NMR A->B C Structure Confirmed? B->C D RP-HPLC C->D Yes I Further Purification Needed C->I No E Purity >98%? D->E F Melting Point Analysis E->F Yes E->I No G Sharp MP? F->G H High Purity Product G->H Yes G->I No

Caption: A logical workflow for the comprehensive purity assessment of the final product.

References

  • PrepChem. Synthesis of 2-(Pyridin-4-yl)-ethylamine. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

2-(Pyridin-4-yl)ethanamine hydrochloride stability and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Pyridin-4-yl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Q1: What are the optimal storage conditions for 2-(Pyridin-4-yl)ethanamine hydrochloride?

A1: To ensure long-term stability, 2-(Pyridin-4-yl)ethanamine hydrochloride should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[2][3] It is also advisable to protect it from light and sources of ignition.[1][4]

Q2: Is this compound sensitive to air or light?

A2: Yes, some sources indicate that 2-(Pyridin-4-yl)ethanamine hydrochloride may be sensitive to air and light.[2] For long-term storage, it is best to handle and store the compound under an inert atmosphere if possible and always in a light-resistant container.

Q3: What are the known incompatibilities for this compound?

A3: 2-(Pyridin-4-yl)ethanamine hydrochloride is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent rapid degradation.

Q4: What are the expected hazardous decomposition products?

A4: Under thermal stress, 2-(Pyridin-4-yl)ethanamine hydrochloride is expected to decompose and may produce hazardous products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][3]

Q5: What initial signs of degradation should I look for?

A5: Visual signs of degradation can include a change in color or the clumping of the solid material due to moisture absorption. In analytical tests like HPLC, the appearance of new peaks or a decrease in the main peak's area are clear indicators of degradation.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to resolving common problems encountered during the use of 2-(Pyridin-4-yl)ethanamine hydrochloride in a laboratory setting.

Observed Problem Potential Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC chromatogram 1. Degradation of the compound due to improper storage or handling.2. Contamination of the sample or solvent.3. Interaction with incompatible excipients in a formulation.1. Verify storage conditions and handling procedures. Use a fresh, properly stored sample for comparison.2. Run a blank analysis of the solvent and mobile phase to check for contamination.3. If in a formulation, conduct compatibility studies with individual excipients.
Loss of potency or lower than expected assay results 1. Significant degradation has occurred.2. The compound has absorbed moisture (hygroscopic nature), leading to inaccurate weighing.3. The analytical method is not stability-indicating.1. Perform forced degradation studies to identify potential degradants and confirm if they co-elute with the main peak.2. Dry the substance under vacuum before weighing, if appropriate, or store it in a desiccator.3. Validate the analytical method according to ICH guidelines to ensure it is stability-indicating.[5]
Variability in experimental results 1. Inconsistent sample preparation.2. Photodegradation during sample handling.3. Adsorption of the compound onto container surfaces.1. Standardize the sample preparation procedure.2. Protect samples from light during preparation and analysis by using amber vials or covering them with foil.3. Use silanized glassware or polypropylene containers to minimize adsorption.
Color change in solution 1. Oxidation of the compound.2. pH-related degradation.1. Prepare solutions fresh and consider purging with an inert gas (e.g., nitrogen or argon).2. Check the pH of the solution and buffer it if necessary to maintain stability.

Section 3: Understanding Stability and Degradation Pathways

While specific degradation studies on 2-(Pyridin-4-yl)ethanamine hydrochloride are not extensively published, we can infer potential degradation pathways based on the chemical nature of the pyridine ring and the ethylamine side chain.

Key Reactive Sites:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming an N-oxide. The ring itself can undergo hydroxylation or, under more extreme conditions like high-intensity UV light, ring-opening.

  • Ethylamine Side Chain: The primary amine group is a key site for oxidation, potentially leading to the formation of an aldehyde and subsequently a carboxylic acid.

Potential Degradation Pathways:

  • Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of 2-(1-oxido-pyridin-4-yl)ethanamine (N-oxide) or oxidative deamination of the ethylamine side chain to form 2-(pyridin-4-yl)acetaldehyde, which could be further oxidized to 2-(pyridin-4-yl)acetic acid.

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures may promote degradation.

  • Photodegradation: Exposure to UV light may induce reactions. Studies on pyridine show that photodegradation can result in hydroxylated pyridines and ring-opened products like succinic acid.[1][2]

  • Thermal Degradation: At high temperatures, decomposition is likely, leading to the liberation of hydrogen chloride and fragmentation of the molecule, as indicated by the hazardous decomposition products.[1][3]

G cluster_main 2-(Pyridin-4-yl)ethanamine HCl cluster_oxidative Oxidative Degradation cluster_photo Photodegradation A 2-(Pyridin-4-yl)ethanamine HCl B 2-(1-oxido-pyridin-4-yl)ethanamine (N-Oxide) A->B Oxidation (H₂O₂) C 2-(pyridin-4-yl)acetaldehyde A->C Oxidative Deamination E Hydroxylated Pyridines A->E UV Light D 2-(pyridin-4-yl)acetic acid C->D Further Oxidation F Ring-Opened Products (e.g., Succinic Acid) E->F Further UV Exposure

Caption: Potential degradation pathways of 2-(Pyridin-4-yl)ethanamine.

Section 4: Experimental Protocols

To investigate the stability of 2-(Pyridin-4-yl)ethanamine hydrochloride and develop a stability-indicating analytical method, a forced degradation study is recommended.[6][7]

Objective: To generate potential degradation products and validate an analytical method for their separation and quantification.

Analytical Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point. For identification of unknown degradants, liquid chromatography-mass spectrometry (LC-MS) is essential.[5][8][9]

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock solution of 2-(Pyridin-4-yl)ethanamine HCl acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox therm Thermal Stress (e.g., 80°C, solid state) prep->therm photo Photostability (ICH Q1B conditions) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize hplc Analyze by RP-HPLC-UV neutralize->hplc lcms Characterize degradants by LC-MS/MS hplc->lcms If unknown peaks

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(Pyridin-4-yl)ethanamine hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.[10]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for the same time intervals as the acid hydrolysis.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.[10]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for up to 24 hours.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at a controlled temperature (e.g., 80°C) for up to 48 hours.

    • At specified intervals, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, dilute both the exposed and control samples for analysis.

Data Analysis and Interpretation:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation for each condition. An ideal level of degradation for method validation purposes is between 5-20%.[11]

  • If significant unknown peaks are observed, use LC-MS/MS to determine their mass and fragmentation patterns to aid in structural elucidation.[12]

References

  • MedCrave. Forced Degradation Studies. [Link]

  • ResearchGate. Proposed oxidative degradation pathway. [Link]

  • PubChem. Phenethylamine. [Link]

  • ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP. [Link]

  • Bradford Scholars. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol. [Link]

  • ResearchGate. Microbial Degradation of Pyridine and Its Derivatives. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. Enzymatic Oxidation of 2-Phenylethylamine to Phenylacetic Acid and 2-Phenylethanol. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • PubMed. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. [Link]

  • ResearchGate. Time-course of the oxidation of 2-phenylethylamine by monoamine... [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • IRJET. Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. [Link]

  • PubChem. 2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • PubMed. UV photolysis for accelerating pyridine biodegradation. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • NIH. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. [Link]

  • NIH. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

  • Rasayan Journal of Chemistry. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

  • Acta Scientific. MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Link]

Sources

Technical Support Center: 2-(Pyridin-4-yl)ethanamine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Pyridin-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this versatile compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the storage, handling, and reaction of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Problem 1: Inconsistent Solubility and Difficulty in Dissolving the Reagent

Q: My 2-(Pyridin-4-yl)ethanamine hydrochloride is not dissolving as expected in my chosen solvent. What could be the issue and how can I resolve it?

A: Inconsistent solubility is a frequent challenge. The hydrochloride salt form of 2-(Pyridin-4-yl)ethanamine significantly influences its solubility profile. While it is generally soluble in water, its solubility in organic solvents can be limited.

Underlying Causes and Solutions:

  • Solvent Polarity: As a salt, it has high polarity and will dissolve best in polar protic solvents like water and, to a lesser extent, alcohols (e.g., methanol, ethanol). It will exhibit poor solubility in nonpolar or weakly polar aprotic solvents such as diethyl ether, hexane, or toluene. For a comprehensive list of solvent properties, refer to resources from institutions like the University of Michigan[1].

  • pH of the Solution: The protonated amine and pyridine nitrogen contribute to its solubility in aqueous solutions. If your reaction medium is basic, the free amine may be generated, which is less water-soluble and more soluble in organic solvents. Consider the pH of your reaction mixture and adjust it if necessary to maintain the desired solubility.

  • Hygroscopic Nature: The compound can absorb moisture from the atmosphere, which can affect its physical properties and solubility.[2] Always store it in a tightly sealed container in a cool, dry place.[3]

  • Gentle Heating and Sonication: To aid dissolution in polar organic solvents, gentle heating or sonication can be effective. However, be cautious with heating as it can potentially degrade the compound.

Recommended Action Plan:

  • Verify Solvent Choice: For aqueous reactions, use deionized water. For organic reactions requiring the free amine, consider a pre-reaction neutralization step.

  • Optimize Dissolution Technique: Use a vortex mixer or sonicator to aid dissolution. If heating, do so gently and monitor for any signs of decomposition (e.g., color change).

  • Consider the Free Base Form: If the reaction requires a non-polar solvent, you may need to convert the hydrochloride salt to the free base. This can be achieved by dissolving the salt in water, adding a base (e.g., sodium carbonate or sodium hydroxide) to a pH > 10, and then extracting the free base with an organic solvent like chloroform.[4]

Problem 2: Low Yield or Incomplete Reaction in N-Acylation or N-Alkylation Reactions

Q: I am attempting an N-acylation/alkylation with 2-(Pyridin-4-yl)ethanamine hydrochloride, but I am observing low yields or the reaction is not going to completion. What are the likely causes?

A: Low yields in these reactions often stem from the nature of the starting material being a hydrochloride salt and the reaction conditions.

Causality and Troubleshooting Steps:

  • Protonated Amine: The primary amine is protonated in the hydrochloride salt, rendering it non-nucleophilic. For the reaction to proceed, a base must be added to deprotonate the amine and generate the nucleophilic free amine.

  • Insufficient Base: The amount of base used is critical. You need at least one equivalent to neutralize the hydrochloride salt and another equivalent to neutralize the acid byproduct formed during the acylation (e.g., HCl from an acyl chloride). Therefore, using at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.

  • Reaction Temperature: Some acylation and alkylation reactions are exothermic.[5] Running the reaction at a low temperature (e.g., 0 °C) initially, followed by slowly warming to room temperature, can help control the reaction rate and minimize side reactions.[6]

  • Moisture Contamination: Acylating agents like acyl chlorides are sensitive to moisture. Ensure you are using anhydrous solvents and dried glassware to prevent hydrolysis of your acylating agent.[6]

Experimental Protocol: General N-Acylation

StepProcedureRationale
1Dissolve 2-(Pyridin-4-yl)ethanamine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).To generate the free amine in situ.
2Cool the solution to 0 °C in an ice bath.To control the initial exothermic reaction.
3Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq) dropwise.To prevent a rapid temperature increase and potential side reactions.
4Allow the reaction to warm to room temperature and stir for several hours.To ensure the reaction goes to completion.
5Monitor the reaction progress using Thin Layer Chromatography (TLC).To determine the endpoint of the reaction.
Problem 3: Formation of Side Products and Purification Challenges

Q: My reaction is producing unexpected side products, and I'm having difficulty purifying my desired product. What are common side reactions and effective purification strategies?

A: Side product formation is a common issue, particularly with a bifunctional molecule like 2-(Pyridin-4-yl)ethanamine.

Common Side Reactions and Mitigation:

  • Di-acylation/Di-alkylation: While the primary amine is more nucleophilic than the pyridine nitrogen, under certain conditions (e.g., strong base, high temperature), reaction at the pyridine nitrogen can occur. To avoid this, use a milder base and controlled stoichiometry.[6]

  • Polymerization: The bifunctional nature of the molecule can sometimes lead to polymerization, especially if reactive di-acylating or di-alkylating agents are used. Careful control of stoichiometry and reaction conditions is crucial.

Purification Strategies:

  • Aqueous Workup: After the reaction, a standard aqueous workup can help remove the base hydrochloride salt and any remaining water-soluble starting materials. Washing with a dilute acid solution can remove unreacted amine, and a wash with a saturated sodium bicarbonate solution can remove acidic impurities.[5]

  • Column Chromatography: Silica gel column chromatography is often an effective method for purifying the final product. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[5]

Visualizing the Purification Workflow:

Caption: A general workflow for the purification of products from reactions involving 2-(Pyridin-4-yl)ethanamine.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling 2-(Pyridin-4-yl)ethanamine hydrochloride?

A1: It is important to handle this compound with appropriate safety measures. It may cause skin, eye, and respiratory irritation.[7] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid breathing dust.[2] In case of contact, wash the affected area thoroughly with water.

Q2: What is the recommended long-term storage condition for 2-(Pyridin-4-yl)ethanamine hydrochloride?

A2: For long-term storage, it is recommended to keep the compound in a cool, dry place in a tightly sealed container.[3] Some suppliers recommend storage at 2-8°C.[10]

Q3: Can I use 2-(Pyridin-4-yl)ethanamine hydrochloride directly in reactions that are sensitive to acid?

A3: No, the hydrochloride salt will introduce acid into your reaction mixture. For acid-sensitive reactions, you must first neutralize the salt to form the free base, or use a sufficient amount of a non-nucleophilic base in your reaction to neutralize the HCl.

Q4: How can I confirm the identity and purity of my 2-(Pyridin-4-yl)ethanamine hydrochloride and its reaction products?

A4: Standard analytical techniques can be used for characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

Q5: Are there any known incompatibilities for this compound?

A5: 2-(Pyridin-4-yl)ethanamine hydrochloride is incompatible with strong oxidizing agents and strong acids.[8] Reactions with these substances should be avoided.

III. References

  • AK Scientific, Inc. (n.d.). 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride Safety Data Sheet.

  • Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.

  • Fisher Scientific. (n.d.). Pyridine hydrochloride Safety Data Sheet.

  • Thermo Fisher Scientific. (2010, October 29). Pyridine hydrochloride Safety Data Sheet.

  • Sigma-Aldrich. (2024, September 7). 4-(Pyrrolidin-1-yl)pyridine Safety Data Sheet.

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.

  • Organic Syntheses. (n.d.). 4-PYRIDINEETHANAMINE. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.

  • ChemicalBook. (n.d.). 2-(pyridin-4-yl)ethanimidamide dihydrochloride.

  • PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride.

  • University of Michigan. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Technical Support Center: Optimization of 2-(Pyridin-4-yl)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Pyridin-4-yl)ethanamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. The pyridine core is a frequent building block in medicinal chemistry, and mastering its functionalization is key to successful discovery programs.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Section 1: Troubleshooting Reductive Amination of 4-Pyridinecarboxaldehyde

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds.[3] For 2-(pyridin-4-yl)ethanamine derivatives, this typically involves the reaction of 4-pyridinecarboxaldehyde with a primary or secondary amine, followed by reduction of the intermediate imine/iminium ion.[4] However, the unique electronic properties of the pyridine ring can introduce specific challenges.

Q1: My reductive amination reaction is showing low conversion, and I'm recovering mostly starting aldehyde. What's going wrong?

A1: This is a classic issue often traced back to two root causes: inefficient imine formation or a suboptimal choice of reducing agent and solvent.

  • Inefficient Imine Formation: Imine formation is a reversible equilibrium reaction that produces water.[4] Without removing this water, the equilibrium may not favor the imine, leading to poor conversion. While some protocols using sodium triacetoxyborohydride (STAB) do not require explicit water removal, sluggish reactions often benefit from it.[4]

    • Causality: The pyridine nitrogen can act as a base, influencing the reaction pH. The optimal pH for imine formation is weakly acidic (around 4-6), which facilitates both the initial nucleophilic attack and the final dehydration step. If the conditions are too neutral or basic, the dehydration step is slow. If too acidic, the amine starting material becomes protonated and non-nucleophilic.

    • Troubleshooting Protocol:

      • Solvent Choice: Switch to a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5] Methanol can sometimes interfere with certain reducing agents or slow imine formation.[5]

      • Acid Catalysis: Add a catalytic amount of acetic acid (e.g., 0.1-0.5 equivalents) to facilitate imine formation.[6]

      • Dehydration: If the reaction is still slow, add a dehydrating agent like powdered 3Å or 4Å molecular sieves to the mixture before adding the reducing agent.

  • Reducing Agent Selection: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde faster than the imine is formed.[4]

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice for direct (one-pot) reductive aminations because it is mild and selective for the iminium ion over the aldehyde.[4][5] It is particularly effective with weakly basic amines.[4]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, stable in weakly acidic conditions. However, it is highly toxic and requires careful handling.[3][5]

    • Sodium Borohydride (NaBH₄): This reagent is less selective and can readily reduce the starting aldehyde.[3][5] If using NaBH₄, it is crucial to perform an indirect or stepwise reaction: first form the imine completely (confirm by TLC/LCMS), then add the NaBH₄.[4]

Q2: I'm observing significant formation of a dialkylated side product. How can I suppress this?

A2: The formation of a tertiary amine (dialkylation) from a primary amine starting material is a common side reaction.[4] This occurs when the desired secondary amine product reacts with another molecule of the aldehyde.

  • Causality: The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a faster subsequent reaction.

  • Optimization Strategies:

    • Stoichiometry Control: Use a slight molar excess (up to 5%) of the primary amine relative to the aldehyde. This statistically favors the formation of the desired secondary amine.[4]

    • Slow Addition: If practical, slowly add the reducing agent to the pre-formed imine mixture. This keeps the concentration of the secondary amine product low during the reaction, minimizing its chance to react further.

    • Indirect Method: Adopt a stepwise (indirect) approach. First, form the imine under optimal conditions. Then, in a separate step, add the reducing agent. This can sometimes provide better control.[4]

Troubleshooting Workflow: Reductive Amination

G start Start: Low Yield in Reductive Amination check_sm Recovering Starting Aldehyde? start->check_sm check_dialkyl Observing Dialkylation? check_sm->check_dialkyl No imine_issue Inefficient Imine Formation check_sm->imine_issue Yes stoich_issue Incorrect Stoichiometry check_dialkyl->stoich_issue Yes end Achieve High Yield check_dialkyl->end No reagent_issue Suboptimal Reducing Agent imine_issue->reagent_issue solve_imine1 Add Acetic Acid Catalyst imine_issue->solve_imine1 solve_imine2 Switch to DCE/THF + Add Sieves imine_issue->solve_imine2 solve_reagent Use NaBH(OAc)₃ or NaBH₃CN reagent_issue->solve_reagent solve_stoich Use 5% Excess of Primary Amine stoich_issue->solve_stoich solve_imine1->end solve_imine2->end solve_reagent->end solve_stoich->end

Caption: Troubleshooting workflow for low-yield reductive amination.

Section 2: Troubleshooting Catalytic Hydrogenation of 4-Pyridineacetonitrile

An alternative and powerful route to 2-(pyridin-4-yl)ethanamine is the catalytic hydrogenation of 4-pyridineacetonitrile.[7] This method avoids aldehydes but introduces challenges related to catalyst activity and selectivity.

Q3: My hydrogenation of 4-pyridineacetonitrile is stalled or incomplete. What is causing this?

A3: Catalyst poisoning by the pyridine nitrogen is the most common culprit. The lone pair of electrons on the nitrogen atom can strongly adsorb to the surface of metal catalysts (like Palladium or Platinum), blocking active sites and halting the reaction.[8]

  • Causality: Heterogeneous catalysts like Pd/C or PtO₂ rely on their metallic surface to coordinate both hydrogen and the substrate. The Lewis basic nitrogen of the pyridine ring competes effectively for these sites, effectively "poisoning" the catalyst.[8]

  • Troubleshooting Protocol:

    • Acidic Additives: The most robust solution is to add a stoichiometric equivalent of a strong acid (e.g., HCl) or use an acidic solvent like glacial acetic acid.[8][9] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This positively charged species is no longer a Lewis base and does not bind to the catalyst surface, allowing the hydrogenation of the nitrile group to proceed.[8]

    • Catalyst Choice & Loading: While Pd/C is common, Rhodium-based catalysts (e.g., Rh₂O₃) have shown high activity for hydrogenating pyridines under mild conditions and may be more robust.[10] Increasing catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial poisoning, but this is a less efficient solution.

    • Reaction Conditions: Ensure adequate hydrogen pressure (e.g., 50-70 bar) and temperature, as these reactions can be demanding.[9]

Q4: My hydrogenation is reducing both the nitrile and the pyridine ring, yielding 2-(piperidin-4-yl)ethanamine. How can I achieve chemoselectivity for the nitrile group?

A4: Over-reduction is a significant challenge. The conditions required to reduce the nitrile can also be harsh enough to reduce the aromatic pyridine ring.[7] Achieving selectivity requires carefully tuning the reaction parameters.

  • Causality: The pyridine ring, while aromatic, can be hydrogenated under sufficiently forcing conditions (high pressure, high temperature, highly active catalysts). The key is to find a window where the nitrile reduction is fast and the ring reduction is slow.

  • Optimization Strategies:

ParameterCondition for Nitrile SelectivityCondition for Ring & Nitrile ReductionRationale
Catalyst 10% Pd/CPtO₂, Rh₂O₃Palladium is generally less active for pyridine ring hydrogenation than Platinum or Rhodium.[7][9][10]
Solvent/Additive Neutral or aqueous solvent (e.g., water, ethanol)Acidic (e.g., Acetic Acid, HCl)Protonating the pyridine nitrogen activates it for ring reduction.[7][8] Avoiding strong acid favors nitrile reduction.
Temperature Lower Temperature (e.g., 30-50 °C)Higher Temperature (e.g., >80 °C)Ring hydrogenation typically has a higher activation energy.
H₂ Pressure Lower Pressure (e.g., 5-10 bar)Higher Pressure (e.g., >50 bar)Higher hydrogen concentration drives the more difficult ring reduction.
  • Recommended Protocol for Selective Nitrile Reduction:

    • Catalyst: Use 10% Pd/C.

    • Solvent: Use water or ethanol.

    • Additive: Add a carefully controlled amount of sulfuric acid (e.g., 0.5 equivalents). This partially protonates the product amine, preventing side reactions, without fully activating the pyridine ring for reduction.[7]

    • Conditions: Start with mild conditions (e.g., 30 °C, 6 bar H₂) and monitor the reaction closely.[7]

Section 3: Purification and Hydrochloride Salt Formation

Proper isolation and purification are critical for obtaining a high-quality final product. The basic nature of the amine product and its tendency to form salts require specific handling procedures.

Q5: I'm having difficulty purifying the free base amine product by column chromatography. It's streaking badly on silica gel.

A5: This is a very common issue with basic amines on standard silica gel.

  • Causality: The amine's basic nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption, low recovery, and significant tailing or "streaking" during elution.

  • Solutions:

    • Basified Silica: Prepare a slurry of silica gel in your desired solvent system and add 1-2% triethylamine (Et₃N) or ammonium hydroxide. This deactivates the acidic sites on the silica, allowing for clean elution of the amine.

    • Alternative Stationary Phase: Use a less acidic stationary phase, such as neutral or basic alumina.

    • Avoid Chromatography: The most robust method is often to bypass chromatography of the free base altogether. Isolate the crude product, dissolve it in a suitable solvent, and proceed directly to hydrochloride salt formation. The salt can then be purified by recrystallization.

Q6: What is the best procedure for forming and purifying the final hydrochloride salt?

A6: A clean, crystalline hydrochloride salt is often the desired final form for drug development candidates due to its stability and solubility.

  • Detailed Protocol for HCl Salt Formation & Recrystallization:

    • Preparation: Start with the crude (or purified) free base amine. If it's in a solvent from a workup (e.g., DCM, EtOAc), ensure it is thoroughly dried with Na₂SO₄ or MgSO₄.

    • Dissolution: Dissolve the free base in a minimal amount of a suitable solvent. Anhydrous isopropanol (IPA) or ethanol are excellent choices as they readily dissolve the free base but often have lower solubility for the resulting HCl salt.[11]

    • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol). Add the acid dropwise with vigorous stirring until the solution tests acidic on pH paper. Alternatively, bubble anhydrous HCl gas through the solution.[12]

    • Precipitation: The hydrochloride salt should precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any residual impurities.[11]

    • Recrystallization: If the salt requires further purification, recrystallize it from a suitable solvent system, such as ethanol/ether, isopropanol/ether, or methanol. The goal is to find a solvent that dissolves the salt when hot but allows it to crystallize upon cooling.

References

  • PrepChem. Synthesis of 2-(Pyridin-4-yl)-ethylamine. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available from: [Link]

  • Rossi, S., et al. (2020). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available from: [Link]

  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]

  • Toth, G., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available from: [Link]

  • Smith, C., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Available from: [Link]

  • Nolan, S. P., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available from: [Link]

  • Dupati, P., et al. (2023). Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... ResearchGate. Available from: [Link]

  • Islam, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available from: [Link]

  • Krietsch Boerner, L. (2022). 2 approaches to new pyridines. Chemical & Engineering News. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • Chemistry Help Center. (2023). Reductive Amination. YouTube. Available from: [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Al-Mousawi, S. M., et al. (2010). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. Available from: [Link]

  • PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Available from: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available from: [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]

  • Fukuzumi, S., et al. (2015). Enhancement of 4-electron O2 reduction by a Cu(ii)–pyridylamine complex via protonation of a pendant pyridine in the second coordination sphere in water. Chemical Communications. Available from: [Link]

  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. Available from: [Link]

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Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenge of poor aqueous solubility of pyridine-containing compounds. The following content is structured to offer not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions in your experimental design.

Section 1: Foundational Understanding & Initial Troubleshooting

FAQ 1: Why are my pyridine compounds showing poor water solubility?

Pyridine, a heterocyclic aromatic compound, is generally water-miscible due to the polar nitrogen atom that can form hydrogen bonds with water.[1][2] However, the solubility of pyridine derivatives can decrease significantly due to several factors:

  • Increased Hydrophobicity: The addition of non-polar, lipophilic substituents to the pyridine ring increases the overall hydrophobicity of the molecule, making it less favorable to interact with polar water molecules.[3]

  • Crystal Lattice Energy: Strong intermolecular forces in the solid state, such as pi-pi stacking and hydrogen bonding between molecules, can lead to a high crystal lattice energy.[4] For a compound to dissolve, the energy released from solvating the molecule must overcome this lattice energy.

  • Molecular Symmetry and Planarity: Symmetrical and planar molecules can pack more efficiently into a stable crystal lattice, which often results in higher melting points and lower solubility.[4]

Troubleshooting Guide: Initial Steps for a Precipitated Pyridine Compound

You've prepared an aqueous solution of your pyridine compound, and you observe precipitation. Here are the immediate steps to take:

Question: What are the first things I should try if my pyridine compound crashes out of my aqueous buffer?

Answer:

  • pH Adjustment: The nitrogen atom in the pyridine ring is basic and can be protonated to form a more soluble pyridinium salt at a lower pH.[5][6] Systematically decrease the pH of your solution and observe for re-dissolution. This is often the simplest and most effective initial step.[]

  • Gentle Heating: Carefully warming the solution can provide the energy needed to overcome the crystal lattice energy and dissolve the compound. Always be mindful of the compound's thermal stability to avoid degradation.

  • Sonication: Use a sonicator to apply ultrasonic energy. This can help break up solid agglomerates and accelerate the dissolution process.[5]

  • Dilution: If your experimental parameters allow, diluting the solution to a concentration below the compound's saturation point in your specific medium can resolve the precipitation.

Section 2: Advanced Solubilization Strategies

If initial troubleshooting fails, more advanced formulation and chemical modification strategies are necessary. The choice of method will depend on the specific properties of your pyridine compound and the requirements of your downstream application.

Diagram: Decision-Making Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Chemical Modification start Poorly Soluble Pyridine Compound assess_properties Assess Physicochemical Properties (pKa, logP, etc.) start->assess_properties ph_adjust pH Adjustment (Salt Formation) assess_properties->ph_adjust Is the compound ionizable? cosolvents Co-solvents assess_properties->cosolvents Is a mixed solvent system acceptable? cyclodextrins Cyclodextrins assess_properties->cyclodextrins Is complexation a viable option? prodrug Prodrug Synthesis assess_properties->prodrug Is transient modification for delivery needed? solid_dispersion Solid Dispersions cosolvents->solid_dispersion Need a solid dosage form? nanosuspension Nanosuspensions solid_dispersion->nanosuspension Is particle size reduction critical? structural_mod Structural Modification prodrug->structural_mod Are permanent changes to the core structure permissible?

Caption: A workflow to guide the selection of an appropriate solubility enhancement strategy.

FAQ 2: How does salt formation improve the solubility of pyridine compounds?

Salt formation is a highly effective method for increasing the solubility of ionizable drugs.[8][9] For a basic pyridine compound, reacting it with an acid creates a pyridinium salt.

  • Mechanism: The salt form in the solid state has ionic interactions, which are more readily overcome by the polar water molecules during solvation compared to the intermolecular forces in the neutral solid. This leads to a higher dissolution rate and apparent solubility.[10]

  • Key Consideration: The success of salt formation depends on the pKa of the pyridine compound and the chosen counterion.[8] A significant difference between the pKa of the drug and the counterion is generally required for a stable salt.

Troubleshooting Guide: Salt Formation

Question: I'm trying to make a salt of my pyridine compound, but it's not working. What could be wrong?

Answer:

  • Incorrect pKa Difference: Ensure there is a sufficient pKa difference (typically > 2-3 units) between your basic pyridine and the acidic counterion.

  • Solvent Selection: The choice of solvent for the salt formation reaction is critical. You need a solvent where the free base is soluble, but the resulting salt is less soluble, allowing it to crystallize.

  • Common Ion Effect: Be aware of the common ion effect, where the presence of an excess of the counterion in the solution can actually decrease the solubility of the salt.[8]

FAQ 3: When should I consider using co-solvents?

Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[]

Question: My pyridine compound is highly lipophilic. Would a co-solvent system be appropriate for my in vitro assay?

Answer: Yes, for highly lipophilic compounds, a co-solvent system can be very effective. Common co-solvents for biological assays include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycols (PEGs)

  • Propylene glycol

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Dissolve the pyridine compound in the neat co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • For your working solution, perform a serial dilution of the stock solution into your aqueous buffer.

  • Critical Step: Ensure the final concentration of the co-solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts or toxicity in cell-based assays.

FAQ 4: How do cyclodextrins enhance solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules, or parts of molecules, forming inclusion complexes.[12][13]

  • Mechanism: The hydrophobic portion of the pyridine derivative gets sequestered within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[11][14]

  • Common Types: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[15]

Cyclodextrin DerivativeCavity Diameter (nm)Key Features
α-cyclodextrin~0.50Smaller cavity, suitable for smaller guest molecules.
β-cyclodextrin~0.65Mid-sized cavity, widely used but has lower aqueous solubility itself.[12]
γ-cyclodextrin~0.80Larger cavity for bulkier molecules.
HP-β-cyclodextrin~0.65Modified to have significantly higher aqueous solubility than the parent β-cyclodextrin.
FAQ 5: What are solid dispersions and when are they useful?

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[16][17] This is a common strategy in pharmaceutical development to improve dissolution rates and bioavailability.[18]

  • Mechanism: The drug can be dispersed in an amorphous or crystalline state within the carrier.[19] By reducing the particle size to a molecular level and improving the wettability of the compound, solid dispersions can lead to a significant increase in the dissolution rate.[20]

  • Preparation Methods:

    • Melting/Fusion Method: The drug and carrier are heated until they melt, mixed, and then rapidly cooled.[16]

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[20]

FAQ 6: Can nanotechnology help with my pyridine compound's solubility?

Yes, nanosuspensions are a promising approach for poorly soluble drugs.[21][22] A nanosuspension is a colloidal dispersion of pure drug particles in an aqueous vehicle, with a particle size of less than 1 µm.

  • Mechanism: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[23] According to the Ostwald-Freundlich equation, this increased surface area leads to a higher dissolution rate and saturation solubility.

  • Benefits: This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[21] It can enhance bioavailability and allow for a reduction in the required dose.[22]

Diagram: Mechanism of Nanosuspension

G cluster_0 Bulk Drug Particle cluster_1 Nanosuspension A Low Surface Area B Slow Dissolution process Particle Size Reduction A->process C High Surface Area D Rapid Dissolution process->C

Caption: Nanosuspensions increase dissolution rate by increasing the surface area.

Section 3: Chemical Modification Approaches

FAQ 7: What is a prodrug strategy, and how can it improve solubility?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation.[24][25] This approach can be used to temporarily attach a hydrophilic promoiety to a poorly soluble parent drug.[26]

  • Mechanism: A common strategy is to add a phosphate group or an amino acid to the pyridine compound.[27] This creates a highly water-soluble prodrug that can be formulated for oral or parenteral administration. Once absorbed, enzymes in the body cleave off the promoiety, releasing the active parent drug.[24]

  • Example: A prodrug of a pyrazolo[3,4-d]pyrimidine compound with a water-soluble N-methylpiperazino promoiety showed a 600-fold improvement in solubility compared to the parent drug.[24]

FAQ 8: Can I permanently modify the chemical structure to improve solubility?

Yes, making permanent structural modifications is a key strategy during the lead optimization phase of drug discovery.[3]

Question: What are some effective structural modifications for enhancing the aqueous solubility of pyridine-based compounds?

Answer:

  • Introduce Polar Functional Groups: Adding groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase polarity and the potential for hydrogen bonding with water.[3]

  • Disrupt Molecular Planarity and Symmetry: Introducing substituents that disrupt the planarity of the molecule or break its symmetry can hinder efficient crystal packing.[4] This often leads to a lower melting point and increased solubility. For example, adding a methyl group can disrupt planarity.[3]

  • Replace a Lipophilic Moiety with a More Hydrophilic One: In one study, replacing a 4-chlorophenylthioether moiety with a pyridin-4-yl substituent on an imidazo[1,2-a]pyridine core significantly improved aqueous solubility.[28]

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Nanofabrication. (n.d.). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. [Link]

  • Der Pharmacia Lettre. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Universal Journal of Pharmaceutical Research. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Link]

  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]

  • Pawar, J., & Farooqui, M. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(10), 4236. [Link]

  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 54-61. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81. [Link]

  • Dixit, A. K., Singh, R. P., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]

  • Nanosuspension-an effective approach for solubility enhancement. (2024). Pharma Focus Asia. [Link]

  • Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7699-7711. [Link]

  • Tassone, G., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 169. [Link]

  • MDPI. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]

  • Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7699-7711. [Link]

  • Dalmieda, L., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(11), 1589. [Link]

  • Verhaeghe, P., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(11), 2533. [Link]

  • Thompson, E. J., et al. (2020). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. Nature Communications, 11(1), 1-8. [Link]

  • Pop-Toader, M., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. International Journal of Molecular Sciences, 24(13), 10984. [Link]

  • Troutman, J. M., et al. (2007). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Journal of pharmaceutical sciences, 96(12), 3363-3376. [Link]

  • International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • chemeurope.com. (n.d.). Pyridine. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677-694. [Link]

  • ACS Omega. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. [Link]

  • MDPI. (2018). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]

  • Sun, T., et al. (2015). Oral Prodrug Strategy for Poorly Soluble Drugs. Journal of Controlled Release, 213, e102. [Link]

  • Kráľová, K., et al. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 17(7), 8593-8603. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • Journal of Medicinal Chemistry. (2024). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. [Link]

  • ResearchGate. (2025). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. [Link]

  • ResearchGate. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. The Journal of organic chemistry, 62(21), 7512-7515. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2014). Drug Dissolution Enhancement by Salt Formation. [Link]

  • ResearchGate. (2007). Salt Formation to Improve Drug Solubility. [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. (2000). Pyridine. International Agency for Research on Cancer. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • ResearchGate. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • YouTube. (2025). What Is Pyridine Used For In Organic Chemistry?. [Link]

  • Wu, F., & Gomaa, Y. A. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Pharmaceutics, 13(9), 1424. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

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Technical Support Center: 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support resource for 2-(Pyridin-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. We will address common experimental challenges, offer troubleshooting advice, and provide validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: What is 2-(Pyridin-4-yl)ethanamine hydrochloride and what are its primary stability concerns?

2-(Pyridin-4-yl)ethanamine hydrochloride is a chemical compound featuring a pyridine ring connected to an ethylamine side chain.[1][2] The hydrochloride salt form generally enhances its solubility and stability.[3] However, like many amine-containing compounds, it is susceptible to degradation through several chemical pathways. The primary concerns involve oxidation of the amine group and pyridine ring, photolytic degradation from exposure to light, and potential reactions under harsh pH and temperature conditions.[3][4][5] Understanding these liabilities is critical for accurate experimental results and for developing stable pharmaceutical formulations.

Q2: What are the most probable degradation pathways for this molecule?

Based on its chemical structure—a pyridine ring and a primary amine side chain—the most likely degradation pathways are:

  • Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form the corresponding pyridine N-oxide.[3] The primary amine on the ethyl side-chain is also a prime target for oxidation, which can lead to the formation of aldehydes and carboxylic acids.[6][7] This process can be accelerated by the presence of metal ions.[8]

  • Photolysis: Pyridine and its derivatives are known to be sensitive to UV light.[9][10] Photodegradation can result in hydroxylation of the pyridine ring or even cleavage of the ring to form aliphatic products like succinic acid.[11][12]

  • Acid/Base-Mediated Degradation: While the hydrochloride salt is stable, exposure to strong acidic or basic conditions, especially at elevated temperatures, can force degradation.[13][14] Under strong acidic conditions, hydrolysis of related structures has been observed.[13]

Q3: What are the ideal storage conditions to ensure the long-term stability of 2-(Pyridin-4-yl)ethanamine hydrochloride?

To minimize degradation and preserve the integrity of the compound, the following storage practices are strongly recommended:

  • Temperature: Store the solid compound in a cool, dry place. For long-term stability, refrigeration (2-8°C) or freezing (≤ -20°C) is advisable.[4]

  • Atmosphere: To prevent oxidation, store the solid under an inert atmosphere, such as argon or nitrogen.[4]

  • Light: Protect the compound from light at all times by using amber, light-blocking vials and storing them in the dark.[4]

  • Solutions: Solutions are generally less stable than the solid material. They should be prepared fresh using high-purity, degassed solvents. If storage is necessary, aliquot the solution into single-use vials and store them frozen at -20°C or below to avoid repeated freeze-thaw cycles.[4] Buffering the solution to a slightly acidic pH can enhance stability by keeping the amine group in its protonated salt form.[4]

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q: I am observing new, unidentified peaks in my RP-HPLC chromatogram after my sample has been sitting on the autosampler. What are they?

A: The appearance of new peaks, especially those eluting at different retention times than your parent compound, is a strong indicator of degradation. The autosampler conditions (temperature, light exposure) may be sufficient to cause short-term instability.

Troubleshooting Steps:

  • Confirm Degradation: Immediately re-inject a freshly prepared standard solution of 2-(Pyridin-4-yl)ethanamine hydrochloride. If the new peaks are absent, it confirms that the degradation occurred in the previous sample.

  • Characterize the Instability: The new peaks are degradation products. To understand their origin, you should perform a forced degradation study (see protocol below).[14][15] This involves intentionally stressing the compound under controlled conditions (e.g., acid, base, oxidation, light, heat) to generate the degradants.

  • Method Validation: The presence of these peaks underscores the importance of using a validated, stability-indicating analytical method. Such a method must be able to resolve the parent peak from all potential degradation products.[16][17][18] Peak purity analysis using a photodiode array (PDA) detector is essential to ensure your main peak is not co-eluting with a degradant.[19]

Q: My solid compound or stock solution has developed a yellow or brownish tint. Can I still use it?

A: A change in color is a common visual sign of chemical degradation.[4] This is often due to the formation of small quantities of highly conjugated chromophoric impurities resulting from oxidative or photolytic pathways.

Recommendation: Do not assume the material is still suitable for use. The color change indicates that the purity is compromised. You must re-qualify the material before proceeding with any experiments.

  • Purity Analysis: Use a validated HPLC method to determine the purity of the discolored sample. Quantify the parent compound against a fresh, high-purity reference standard.

  • Potency Assessment: If the purity is found to be lower than acceptable limits for your application, the material should be discarded. Using degraded material can lead to inaccurate and unrepeatable experimental outcomes.

Q: How can I predict the most likely degradation products under oxidative stress?

A: Based on the known reactivity of similar chemical structures, you can anticipate several products from oxidative stress (e.g., exposure to hydrogen peroxide or atmospheric oxygen).

Predicted Oxidative Degradants:

  • Pyridine N-Oxide: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming the corresponding N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds.[3]

  • Side-Chain Oxidation Products: The primary amine can be oxidized. Enzymatic oxidation of the related compound 2-phenylethylamine yields phenylacetaldehyde, which is then further oxidized to phenylacetic acid.[6][7] A similar non-enzymatic chemical oxidation could occur, transforming the ethylamine side chain into an aldehyde or a carboxylic acid.

  • Ammonia: Oxidative degradation of amines can lead to the cleavage of the C-N bond, releasing ammonia as a major degradation product.[20]

The following diagram illustrates these potential oxidative pathways.

G cluster_main Oxidative Degradation Pathways parent 2-(Pyridin-4-yl)ethanamine Hydrochloride n_oxide Pyridine N-Oxide Derivative parent->n_oxide Ring Oxidation aldehyde Side-Chain Aldehyde parent->aldehyde Side-Chain Oxidation (Step 1) acid Side-Chain Carboxylic Acid aldehyde->acid Side-Chain Oxidation (Step 2) G A Observation of Instability (e.g., new peaks, color change) B Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->B C Develop & Validate Stability-Indicating HPLC Method B->C D Separate & Quantify Parent and Degradant Peaks C->D E Identify Degradant Structures (LC-MS, NMR) D->E If structures are unknown F Refine Formulation & Optimize Storage Conditions D->F G Implement Validated Method for Routine QC Testing F->G

Caption: Systematic workflow for investigating degradation pathways.

References
  • Wang, J., et al. (2013). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]

  • Li, S. S., et al. (2009). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]

  • Rueda-Márquez, J. J., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]

  • Scheiman, M. A., & Baker, H. R. (1964). HYDROLYIS OF OIL-DISPERSED AMINE SALTS. Defense Technical Information Center. [Link]

  • Fang, H., et al. (2013). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]

  • Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. PubMed. [Link]

  • Vaz, A. D., et al. (1998). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. PubMed. [Link]

  • Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. [Link]

  • Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic Oxidation of 2-Phenylethylamine to Phenylacetic Acid and 2-Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. ResearchGate. [Link]

  • Tanthakit, P. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]

  • Vega, F., et al. (2017). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. [Link]

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  • Zwaagstra, M. E., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. PubMed. [Link]

  • Singh, R., & Kumar, R. (2014). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

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  • National Carbon Capture Center. (n.d.). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. NCCC. [Link]

  • Bajaj, S., et al. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Ahmed, F., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. PubMed Central. [Link]

  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central. [Link]

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  • Rasayan Journal of Chemistry. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal. [Link]

  • Kumar, A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science. [Link]

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Preventing byproduct formation in 2-(Pyridin-4-yl)ethanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides expert-driven troubleshooting guides and FAQs for the synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride. As Senior Application Scientists, our goal is to move beyond mere procedural lists, offering in-depth explanations of the causality behind byproduct formation and providing field-proven protocols to ensure the integrity of your synthesis.

Technical Inquiry Gateway: Troubleshooting & FAQs

This guide is structured to address the most common challenges encountered during the synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride. We will explore the primary synthetic routes and provide direct, actionable solutions to prevent byproduct formation and navigate purification hurdles.

FAQ 1: I'm seeing significant secondary amine byproducts during the reduction of my nitrile precursor. What is happening and how can I stop it?

Answer:

This is the most common issue when synthesizing primary amines via the reduction of nitriles (e.g., 4-cyanopyridine). The formation of secondary amines, such as N,N'-bis[2-(pyridin-4-yl)ethyl]amine, is not a result of over-reduction but stems from a specific side-reaction pathway involving the intermediate imine.

Causality of Byproduct Formation:

The reduction of a nitrile (R-CN) to a primary amine (R-CH₂NH₂) proceeds through an intermediate imine (R-CH=NH). The issue arises when the final primary amine product, which is nucleophilic, attacks this electrophilic imine intermediate. This condensation reaction forms a geminal diamine, which then eliminates ammonia to generate a secondary imine. Subsequent reduction of this secondary imine yields the undesired secondary amine byproduct.[1][2][3]

Byproduct_Formation cluster_main cluster_side Nitrile 4-Cyanopyridine (Precursor) H2_1 + H₂ Primary_Imine Primary Imine (Intermediate) Nitrile->Primary_Imine H2_1->Primary_Imine Reduction Step 1 H2_2 + H₂ Primary_Amine 2-(Pyridin-4-yl)ethanamine (Desired Product) Primary_Imine->Primary_Amine Attack Nucleophilic Attack Primary_Imine->Attack H2_2->Primary_Amine Reduction Step 2 Primary_Amine->Attack Geminal_Diamine Geminal Diamine Attack->Geminal_Diamine Ammonia_Loss - NH₃ Secondary_Imine Secondary Imine Geminal_Diamine->Secondary_Imine Ammonia_Loss->Secondary_Imine H2_3 + H₂ Secondary_Amine Secondary Amine (Byproduct) Secondary_Imine->Secondary_Amine H2_3->Secondary_Amine

Figure 1: Mechanism of secondary amine byproduct formation.

Prevention Strategies:

  • Use of Stoichiometric Hydride Reagents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective. They operate by rapidly adding two hydride equivalents to the nitrile, forming a stable dianion intermediate. This intermediate does not react with the amine product and is hydrolyzed to the primary amine only during the aqueous workup, thus bypassing the condensation pathway entirely.[4][5]

  • Modification of Catalytic Hydrogenation Conditions: If catalytic hydrogenation is preferred (e.g., for scale-up), conditions must be optimized to favor primary amine formation.

    • Ammonia Addition: Conducting the reaction in a solvent saturated with ammonia (e.g., ethanolic ammonia) shifts the equilibrium away from the secondary imine, suppressing the side reaction.[1]

    • Catalyst Selection: The choice of catalyst is critical. While Raney Nickel is common, it often produces secondary amines. Cobalt-based catalysts, particularly those with a hexagonal close-packed (hcp) crystal phase, have demonstrated superior selectivity for primary amines even without ammonia addition.[6][7]

Catalyst SystemSubstrateConditionsPrimary Amine YieldSecondary Amine YieldReference
Reduced Co-hcp Benzonitrile0.5 MPa H₂, 70 °C, Toluene>99%<1%[6][7]
Reduced Co-fcc Benzonitrile0.5 MPa H₂, 70 °C, Toluene45%55%[6][7]
Raney® Ni AdiponitrileHigh Pressure/TempVariable, often requires NH₃Significant without NH₃[2]

Table 1: Comparison of catalyst selectivity in nitrile hydrogenation (using benzonitrile as a model substrate).

FAQ 2: I want to avoid the issues with nitrile reduction altogether. Is the Gabriel synthesis a better option, and what are its pitfalls?

Answer:

Yes, the Gabriel synthesis is an excellent alternative specifically designed to avoid the over-alkylation problems inherent in other amination methods.[8][9] It uses phthalimide as a surrogate for ammonia.

Mechanism & Advantages:

The N-H proton of phthalimide is acidic and easily removed by a base (like KOH) to form the potassium phthalimide salt. This anion is a potent nucleophile that reacts with a suitable precursor, such as 4-(2-chloroethyl)pyridine, in a clean Sₙ2 reaction. Crucially, the resulting N-alkylphthalimide intermediate has no remaining N-H protons and the nitrogen lone pair is delocalized by the adjacent carbonyl groups, rendering it non-nucleophilic.[8][9] This elegantly prevents any further alkylation. The primary amine is then liberated in a final deprotection step.

Gabriel_Synthesis Phthalimide Potassium Phthalimide SN2 Sₙ2 Reaction Phthalimide->SN2 Alkyl_Halide 4-(2-chloroethyl)pyridine Alkyl_Halide->SN2 Intermediate N-Alkylphthalimide (Non-nucleophilic) SN2->Intermediate No over-alkylation Deprotection Deprotection (Hydrazine) Intermediate->Deprotection Product Primary Amine (Desired Product) Deprotection->Product Byproduct Phthalhydrazide (Byproduct) Deprotection->Byproduct

Figure 2: Workflow of the Gabriel synthesis highlighting byproduct.

Potential Pitfalls & Solutions:

The primary challenge in the Gabriel synthesis is the deprotection step.

  • Harsh Hydrolysis: Using strong acid or base for hydrolysis can be slow and may damage other functional groups in complex molecules.[10]

  • Hydrazinolysis (Ing-Manske Procedure): The most common method uses hydrazine (N₂H₄) in a refluxing alcohol solvent. This is much milder but produces phthalhydrazide as a byproduct.[10][11] Phthalhydrazide is often a poorly soluble solid, which can complicate purification.

    • Solution: While the phthalhydrazide precipitate can sometimes be removed by simple filtration, co-precipitation with the product can occur. An effective workup involves diluting the reaction mixture with a non-polar solvent (like diethyl ether) to maximize precipitation, filtering through Celite®, and then proceeding with an aqueous workup and extraction of the desired amine.[11] Final purification of the hydrochloride salt is then achieved by recrystallization.

FAQ 3: My reaction mixture from a 4-vinylpyridine precursor is polymerizing. How can I prevent this?

Answer:

4-Vinylpyridine is highly susceptible to polymerization, especially under thermal or acidic/basic conditions. Commercial 4-vinylpyridine is shipped with inhibitors (like hydroquinone) to prevent this, but these can be consumed or overwhelmed during a reaction.[12]

Prevention Strategies:

  • Maintain Low Temperatures: If your reaction allows, maintain temperatures below ambient to minimize thermally initiated polymerization.

  • Work Under Inert Atmosphere: Oxygen can sometimes initiate polymerization pathways. Running the reaction under nitrogen or argon is advisable.

  • Add Radical Inhibitors: If compatible with your reaction chemistry, adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can prevent unwanted polymerization.

  • Control Stoichiometry and Addition Rate: In reactions like a Michael addition, adding the 4-vinylpyridine slowly to a solution of the nucleophile ensures it reacts quickly rather than self-polymerizing.

FAQ 4: I have my crude product, but it's contaminated with stubborn byproducts. What is a reliable method for purification?

Answer:

For crystalline solids like 2-(Pyridin-4-yl)ethanamine hydrochloride, the most powerful purification technique is recrystallization .[13][14] The principle relies on the differential solubility of your product and the impurities in a chosen solvent system at different temperatures.

A highly effective, field-proven strategy involves purification via the free base followed by salt formation.

Causality of the Method:

This method leverages the difference in physical properties (solubility, boiling point) between the desired amine free base and its byproducts. Amine salts are typically high-melting, polar solids, while the free bases are often lower-melting, less polar oils or solids. By switching between the two forms, different impurities can be removed at each stage. The procedure detailed in Organic Syntheses for a similar compound provides an excellent and authoritative template.[15]

Purification_Workflow Start Crude Amine Hydrochloride Salt (in Water) Step1 Add Base (e.g., Na₂CO₃) to pH > 10 Start->Step1 Liberates free base Step2 Extract Free Base with Organic Solvent (e.g., CHCl₃) Step1->Step2 Separates from polar impurities Step3 Dry Organic Layer (e.g., MgSO₄) & Concentrate Step2->Step3 Removes water Step4 Dissolve Pure Free Base in Anhydrous Ether Step3->Step4 Removes non-volatile impurities Step5 Bubble Anhydrous HCl Gas Through Solution Step4->Step5 Precipitates pure salt Step6 Collect Precipitate by Vacuum Filtration Step5->Step6 Isolates solid product End Pure 2-(Pyridin-4-yl)ethanamine HCl Crystals Step6->End

Figure 3: Robust workflow for the purification of the hydrochloride salt.

Validated Experimental Protocols

Protocol A: Optimized Catalytic Hydrogenation of 4-Cyanopyridine

This protocol is adapted based on principles for selective primary amine synthesis.[1][6]

  • Reactor Setup: To a pressure reactor, add 4-cyanopyridine (1.0 eq) and a high-selectivity catalyst such as hexagonal cobalt (Reduced Co-hcp, 5 mol %).[6][7]

  • Solvent Addition: Add anhydrous, ammonia-saturated ethanol (approx. 0.1 M solution of substrate). The ammonia is critical for suppressing secondary amine formation if using less selective catalysts like Raney Ni.

  • Hydrogenation: Seal the reactor, purge with N₂, then pressurize with H₂ to 0.5-1.0 MPa (approx. 70-145 psi).

  • Reaction: Stir the mixture vigorously at 70-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the reactor, vent carefully, and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude free base. Proceed with purification as described in the workflow above (Figure 3).

Protocol B: Purification by Recrystallization of the Hydrochloride Salt

This protocol provides a general method for final purification.[13][14]

  • Solvent Selection: The ideal solvent is one in which the hydrochloride salt is sparingly soluble at room temperature but highly soluble when hot. A common and effective system for amine hydrochlorides is a mixture of a polar alcohol and a non-polar ether, such as ethanol/diethyl ether or isopropanol/hexane .

  • Dissolution: Place the crude 2-(Pyridin-4-yl)ethanamine hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot ethanol or isopropanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold diethyl ether or hexane to remove any adhering soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Nisengwe, L., et al. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.

  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia.

  • LibreTexts Chemistry. (2020). 20.7: Chemistry of Nitriles. LibreTexts.

  • Ishimoto, R., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing.

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments.

  • Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.

  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver.

  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia.

  • Coffen, D. L., et al. (1984). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, 62, 108.

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization. CUNY Academic Works.

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry.

  • J&K Scientific LLC. (n.d.). Gabriel Synthesis. J&K Scientific.

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry.

  • Comins, D. L., et al. (1998). Use of dissolving metals in the partial reduction of pyridines: formation of 2-alkyl-1,2-dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, 2939-2947.

  • CN106699641A - Production process for 4-vinylpyridine. Google Patents.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.

  • Tamura, M., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.

  • Wang, H., et al. (2023). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. ResearchGate.

  • Reddit. (2018). What are the byproducts of reduction with borohydride?. r/chemistry.

  • Sigma-Aldrich. (n.d.). 4-Vinylpyridine - Product Information Sheet. Sigma-Aldrich.

  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Reich Research Group.

  • Wikipedia. (n.d.). 2-Vinylpyridine. Wikipedia.

  • Tamura, M., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. National Institutes of Health.

  • LibreTexts Chemistry. (2022). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. LibreTexts.

  • Scribd. (n.d.). 4-Recrystallization of An Impure Acetanilide Sample. Scribd.

  • Kemal, Ö., & Reese, C. B. (1981). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1, 1569-1573.

  • Scribd. (2021). Purification of Acetanilide by Recrystallization. Scribd.

Sources

Storage and stability guidelines for 2-(Pyridin-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to 2-(Pyridin-4-yl)ethanamine hydrochloride: Storage, Stability, and Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 2-(Pyridin-4-yl)ethanamine hydrochloride (CAS No: 6429-12-5). As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to ensure the integrity of your experiments. This document will address common questions and troubleshooting scenarios related to the storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-(Pyridin-4-yl)ethanamine hydrochloride?

The long-term stability of solid 2-(Pyridin-4-yl)ethanamine hydrochloride hinges on minimizing exposure to three key environmental factors: moisture, heat, and light.

  • Moisture: This compound is an amine hydrochloride salt, making it potentially hygroscopic (tending to absorb moisture from the air).[1][2][3] Ingress of water can lead to hydrolysis and physical changes like clumping, compromising sample integrity.[4] Therefore, the primary directive is to store it in a tightly sealed container in a dry environment.[5][6] The use of a desiccator is highly recommended for long-term storage.

  • Temperature: For long-term storage, a cool environment is essential.[7] While some suppliers may ship at ambient temperature, best practices for preserving purity involve storing the solid at 2-8°C.[8][9] Storing at temperatures below 30°C is a general guideline for amines to maintain stability.[2]

  • Atmosphere: Storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice for amine salts to prevent slow oxidative degradation over time.[4]

Q2: I need to prepare a stock solution. What solvent should I use and how should I store the solution?

The hydrochloride salt form of 2-(Pyridin-4-yl)ethanamine is intended to enhance aqueous solubility.[10]

  • Solvent Selection: Sterile, nuclease-free water or aqueous buffers like PBS are the recommended solvents. The compound's water solubility makes it suitable for most biological and chemical applications.[1]

  • Solution Storage: The stability of the compound in solution is significantly lower than in its solid state. Aqueous solutions are susceptible to microbial growth and chemical degradation, such as hydrolysis. For short-term storage (<24 hours), refrigeration at 2-8°C is acceptable. For long-term storage, it is critical to prepare single-use aliquots and store them at -20°C (for weeks to a few months) or -80°C (for extended periods).[4] This practice minimizes the damaging effects of repeated freeze-thaw cycles, which can accelerate degradation.[4]

Q3: What are the visible signs of degradation in my solid sample?

You should always perform a visual inspection of the solid compound before use. Signs of potential degradation include:

  • Discoloration: A change from its expected white or off-white appearance to yellow or brown can indicate chemical degradation.[4]

  • Clumping or Caking: This often suggests moisture absorption, which can be a precursor to hydrolytic degradation.[4]

  • Change in Odor: While this compound doesn't have a strong characteristic odor, any new, pungent smell could be a sign of decomposition.

If you observe any of these changes, it is crucial to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before proceeding with your experiment.[4]

Q4: What are the primary chemical degradation pathways I should be aware of?

Understanding potential degradation pathways is key to preventing them. For 2-(Pyridin-4-yl)ethanamine hydrochloride, the main vulnerabilities are oxidation and hydrolysis.

  • Oxidation: The pyridine ring is susceptible to N-oxidation, where the nitrogen atom is oxidized to form a pyridine N-oxide.[11] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion contaminants. The ethylamine side chain can also be a site for oxidative reactions.

  • Hydrolysis: Although the C-N and C-C bonds in the ethylamine chain are generally stable, prolonged exposure to highly acidic or basic conditions in aqueous solution, particularly at elevated temperatures, could potentially lead to cleavage.[12][13]

  • Photodegradation: Pyridine derivatives can be sensitive to UV light, which can catalyze radical-based degradation pathways.[11] Storing both solid and solution forms protected from light is a necessary precaution.[4][5]

Storage Conditions Summary

The following table summarizes the recommended storage conditions for ensuring the long-term stability and integrity of your compound.

Form Temperature Atmosphere Container Light Recommended Duration
Solid 2-8°C (long-term)[8][9]Dry, Inert Gas (e.g., Argon)[4]Tightly Sealed[5]Protect from lightUp to manufacturer's expiry date
Aqueous Solution 2-8°CN/ASealed VialAmber vial or protected from light[4]< 24 hours
Aqueous Solution -20°CN/ASealed, Single-Use AliquotsAmber vial or protected from light[4]Up to 1 month (best practice)[4]
Aqueous Solution -80°CN/ASealed, Single-Use AliquotsAmber vial or protected from light[4]Up to 6 months (best practice)[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solid compound is discolored or clumped. Moisture absorption and/or chemical degradation.[4]Do not use. Discard the material according to institutional safety protocols and procure a fresh batch.
Precipitate forms in a refrigerated aqueous solution. Low solubility at reduced temperatures or potential degradation.[4]Allow the solution to warm to room temperature and vortex gently to see if the precipitate redissolves. If it does not, the solution may be supersaturated or degraded. Prepare a fresh solution.[4]
Inconsistent experimental results using the same batch. Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles).[4]Prepare fresh, single-use aliquots from a new stock solution. Always use a fresh aliquot for each experiment.
Solution turns yellow/brown over time. Oxidative or photolytic degradation.[4]Ensure solutions are stored protected from light in amber vials or wrapped in foil.[4] Consider purging the headspace of the vial with an inert gas before sealing for long-term storage.

Experimental Protocol: Preparation and Stability Assessment of a Stock Solution

This protocol provides a framework for preparing a stock solution and assessing its stability, a crucial step for ensuring reproducible experimental results.

Objective: To prepare a 10 mM aqueous stock solution of 2-(Pyridin-4-yl)ethanamine hydrochloride and establish a baseline for stability monitoring.

Materials:

  • 2-(Pyridin-4-yl)ethanamine hydrochloride (MW: 158.63 g/mol )[7]

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-analysis: Before opening, allow the container of solid 2-(Pyridin-4-yl)ethanamine hydrochloride to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Calculation: Calculate the mass required for your desired volume and concentration. For example, to make 10 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 0.010 L * 158.63 g/mol = 0.01586 g (or 15.86 mg)

  • Weighing: Carefully weigh the calculated amount of the solid in a suitable container (e.g., a microcentrifuge tube).

  • Dissolution: Add the desired volume of sterile water. Cap the container tightly and vortex thoroughly until the solid is completely dissolved. A clear, colorless solution should be formed.

  • Aliquoting: Immediately dispense the stock solution into single-use, sterile aliquots (e.g., 50 µL or 100 µL) in amber or light-protected microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[4]

  • Storage:

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term use.[4]

  • Stability Assessment (Optional but Recommended):

    • At time zero, retain one aliquot for immediate analysis by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and peak area.

    • Store several test aliquots under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).

    • Analyze the test aliquots by HPLC at various time points (e.g., 1 week, 1 month, 3 months) and compare the chromatograms to the time-zero sample. Look for the appearance of new peaks (degradants) or a decrease in the main peak area. This process is a simplified version of a forced degradation study.[11][12]

Visualizing Potential Degradation

To better understand the chemical vulnerabilities, the following diagram illustrates the most probable degradation pathways under stress conditions.

DegradationPathways main 2-(Pyridin-4-yl)ethanamine (Stable Form) oxidized Pyridine N-Oxide Derivative main->oxidized Oxidizing Agents (e.g., H₂O₂, Air) hydrolyzed Potential Hydrolysis Products (e.g., under extreme pH/heat) main->hydrolyzed Moisture + Heat (Hydrolysis) photodegraded Radical-based Products main->photodegraded UV Light Exposure

Caption: Potential degradation pathways for 2-(Pyridin-4-yl)ethanamine hydrochloride.

References

  • BenchChem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of Iowa. (n.d.). Standard Operating Procedure for Pyridine and Pyridine Derivatives.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Guidechem. (2024). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • AKSci. (n.d.). 2-(Pyridin-4-yl)ethanamine hydrochloride.
  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride.
  • Sigma-Aldrich. (2025). Pyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Pyridine hydrochloride.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (n.d.). Proposed oxidative degradation pathway.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine hydrochloride.
  • Benchchem. (n.d.). (R)-1-(Pyridin-2-yl)ethanamine hydrochloride.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Benchchem. (n.d.). Degradation pathways of 1,2-Bis(2-fluoropyridin-4-yl)ethane under experimental conditions.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
  • BLDpharm. (n.d.). (R)-1-(Pyridin-2-yl)ethanamine hydrochloride.

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Technical Support Center: 2-(Pyridin-4-yl)ethanamine Hydrochloride Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the impurity profiling and identification of 2-(Pyridin-4-yl)ethanamine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to address the common, yet complex, challenges encountered during the analytical characterization of this active pharmaceutical ingredient (API). Our approach is rooted in first principles, combining regulatory context with practical, field-tested solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profiling of 2-(Pyridin-4-yl)ethanamine hydrochloride, setting the stage for more complex troubleshooting.

Q1: What is impurity profiling and why is it critical for an API like 2-(Pyridin-4-yl)ethanamine hydrochloride?

A1: Impurity profiling is the comprehensive process of detecting, identifying, and quantifying any component present in a drug substance that is not the chemical entity defined as the API.[1][2] For 2-(Pyridin-4-yl)ethanamine hydrochloride, this process is not merely an analytical exercise; it is a cornerstone of drug safety and efficacy. Even minute levels of certain impurities can possess unwanted pharmacological or toxicological effects, potentially altering the drug's therapeutic benefit or causing adverse patient reactions.[3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control of impurities.[3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1] Adhering to these guidelines is essential for regulatory submission and approval.[2]

Q2: What are the primary sources of impurities I should anticipate for 2-(Pyridin-4-yl)ethanamine hydrochloride?

A2: Impurities can be introduced at nearly any stage of the API's lifecycle.[4] For 2-(Pyridin-4-yl)ethanamine hydrochloride, they are typically classified into three main categories:

  • Organic Impurities: These are the most common and structurally diverse. They can be process-related or degradation-related.[1]

    • Process-Related: Includes starting materials (e.g., 4-vinylpyridine), intermediates, by-products from side reactions (e.g., dimerization, over-alkylation), and residual reagents or catalysts.[5]

    • Degradation Products: Arise from the decomposition of the API during manufacturing, storage, or handling.[6] Common degradation pathways for a molecule like this include oxidation, hydrolysis, and photolysis.[7][8]

  • Inorganic Impurities: These result from the manufacturing process and may include reagents, ligands, catalysts (e.g., heavy metals), or inorganic salts.[1]

  • Residual Solvents: Organic volatile chemicals used during the synthesis or purification process that are not completely removed.[4][9] Their limits are governed by the ICH Q3C guideline.[9]

Q3: Which analytical techniques are considered the gold standard for impurity profiling of this compound?

A3: A multi-technique approach is essential for robust impurity profiling. The most powerful and commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for separating and quantifying impurities.[10] When coupled with a UV or Diode Array Detector (DAD), it provides excellent quantitative data. Reverse-phase HPLC is typically the method of choice.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identification.[11] After separation by LC, MS provides molecular weight information and, with tandem MS (MS/MS), structural fragments of unknown impurities, which are crucial for elucidation.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile organic impurities, particularly residual solvents.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isolated impurities.[13] While traditionally considered less sensitive than MS, modern high-field NMR (400 MHz and above) can readily detect impurities at levels required by ICH guidelines.[14] It provides definitive information on the carbon-hydrogen framework of a molecule.

Q4: What are the standard ICH thresholds for impurities that I need to be aware of?

A4: The ICH guidelines provide a framework for setting acceptance criteria for impurities. The key thresholds depend on the maximum daily dose of the drug. Assuming a maximum daily dose of ≤ 2g/day for 2-(Pyridin-4-yl)ethanamine hydrochloride, the following thresholds from ICH Q3A(R2) apply:

Threshold TypeThresholdPurpose
Reporting ≥ 0.05%Impurities at or above this level must be reported in the regulatory submission.
Identification ≥ 0.10%The structure of impurities at or above this level must be determined.[1]
Qualification ≥ 0.15%Impurities at or above this level must have their biological safety established.[6]
Table 1: ICH Q3A(R2) Thresholds for a Drug Substance with a Maximum Daily Dose ≤ 2g/day.

It is critical to note that any impurity that is "unusually potent or toxic" requires identification and qualification at lower levels.[15]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical solutions to specific issues encountered during analysis, presented in a troubleshooting Q&A format, along with detailed experimental protocols.

HPLC Method Development & Troubleshooting

Q5: My primary API peak for 2-(Pyridin-4-yl)ethanamine hydrochloride is tailing significantly on a C18 column. What is the scientific reason, and how can I fix it?

A5: This is a classic issue when analyzing basic compounds like your amine-containing API on standard silica-based C18 columns. The primary cause is secondary ionic interactions between the protonated amine group (a positive charge) and residual, deprotonated silanol groups (SiO⁻, a negative charge) on the silica surface. This interaction is stronger than the desired hydrophobic retention, causing the API molecules to "drag" along the stationary phase, resulting in a tailing peak.

Troubleshooting Workflow:

start Peak Tailing Observed for Basic Analyte q1 Is Mobile Phase pH < 3? start->q1 a1_yes Silanol groups are protonated (SiOH). Interaction is minimized. q1->a1_yes Yes a1_no Silanol groups are ionized (SiO-). Strong secondary interactions occur. q1->a1_no No q2 Is a high-purity, end-capped column being used? a1_no->q2 sol1 Solution 1: Adjust Mobile Phase pH Lower pH to 2.5-3.0 with an acid like TFA or formic acid. a1_no->sol1 sol2 Solution 2: Add a Competing Base Add a low concentration (e.g., 0.1%) of an 'ion-pairing' agent like triethylamine (TEA) to the mobile phase. a1_no->sol2 a2_yes Fewer residual silanols are available for interaction. q2->a2_yes Yes a2_no High concentration of accessible silanols leads to severe tailing. q2->a2_no No sol3 Solution 3: Change Stationary Phase Switch to a modern, high-purity, end-capped column or a column with a different chemistry (e.g., embedded polar group). a2_no->sol3

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

Causality behind the solutions:

  • Lowering pH (Solution 1): By operating at a pH of ~3 or below, you ensure the vast majority of surface silanol groups are protonated (SiOH), neutralizing their negative charge and eliminating the primary cause of the ionic interaction.

  • Adding a Competing Base (Solution 2): Triethylamine (TEA) is also a base and will preferentially interact with the active silanol sites, effectively "masking" them from your API. This allows for a more ideal reversed-phase separation.

  • Changing Stationary Phase (Solution 3): Modern columns are manufactured with higher purity silica and are more exhaustively "end-capped" (reacting residual silanols with a small silylating agent), physically blocking them. This is often the most effective long-term solution.

Q6: I've detected an unknown peak at a level of 0.12% in my HPLC-UV analysis. How do I proceed with identification?

A6: An impurity at 0.12% is above the ICH identification threshold (0.10%), so structural elucidation is mandatory.[1] Your next step is to gather more structural information using a hyphenated technique, primarily LC-MS.

General Impurity Identification Workflow:

start Unknown Impurity Detected (e.g., > 0.10%) lcms Step 1: LC-MS Analysis (High Resolution MS) start->lcms ms_data Obtain Accurate Mass (e.g., to 4 decimal places) lcms->ms_data elemental Determine Elemental Formula ms_data->elemental msms Step 2: LC-MS/MS Analysis elemental->msms fragment Obtain Fragmentation Pattern msms->fragment pathways Step 3: Propose Structures Consider synthesis pathway, forced degradation results, and fragmentation logic. fragment->pathways confirm Step 4: Confirm Structure pathways->confirm synth Synthesize Proposed Impurity Standard confirm->synth Option A nmr Isolate Impurity and Perform NMR Analysis confirm->nmr Option B compare Compare chromatographic and spectroscopic data of unknown with confirmed standard. synth->compare nmr->compare

Caption: General Workflow for Unknown Impurity Identification.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an LC-HRMS system (like a Q-TOF or Orbitrap). This will provide a highly accurate mass of the impurity, allowing you to predict its elemental formula with high confidence.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer. The resulting fragmentation pattern provides clues about the molecule's structure. For example, a neutral loss of 17 Da might suggest a hydroxyl group, while a loss of 43 Da could indicate a C3H7 group.

  • Forced Degradation Study: If not already performed, conduct a forced degradation study (see protocol below). This study intentionally degrades the API under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[7][8] If your unknown impurity appears under one of these conditions, it provides a strong clue about its nature (e.g., if it forms under H₂O₂, it's likely an oxidation product).

  • Structure Proposal & Confirmation: Based on the elemental formula, fragmentation data, and knowledge of the synthesis/degradation pathways, propose a likely structure. The definitive way to confirm the structure is to either synthesize the proposed compound and confirm that its retention time and mass spectrum match the unknown, or to isolate the impurity (e.g., via preparative HPLC) and perform NMR analysis.[13][16]

Protocol 1: Generic Starting HPLC-UV/MS Method

This method serves as a robust starting point for analyzing 2-(Pyridin-4-yl)ethanamine hydrochloride and its related substances. Optimization will likely be required.

ParameterConditionRationale
Column High-Purity C18, 2.1 x 100 mm, 1.8 µmProvides good hydrophobic retention and high efficiency. Small particle size enhances resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the basic analyte and impurities.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient 5% to 60% B over 15 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and ensures reproducible retention times.[17]
Injection Vol. 2 µLSmall volume to prevent column overload.
UV Detection 254 nmThe pyridine ring provides strong UV absorbance around this wavelength. A DAD is recommended to check for peak purity.
MS Detector ESI+ (Electrospray Ionization, Positive Mode)The amine and pyridine nitrogens are readily protonated, making ESI+ the ideal ionization mode.
Table 2: Starting HPLC-UV/MS Method Parameters.
Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[7] Prepare solutions of 2-(Pyridin-4-yl)ethanamine hydrochloride (~1 mg/mL) and subject them to the following stress conditions. Analyze samples by HPLC at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Acid Hydrolysis: 0.1 M HCl at 60 °C.[8]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C.[8]

  • Oxidative Degradation: 3% H₂O₂ at room temperature, protected from light.[8]

  • Thermal Degradation: Store solid API in an oven at 80 °C.[8]

  • Photodegradation: Expose the solution to light in a photostability chamber as per ICH Q1B guidelines.[8]

Potential Degradation Pathways Visualization:

cluster_main 2-(Pyridin-4-yl)ethanamine cluster_products Potential Degradation Products API N_Oxide Pyridine N-Oxide (Oxidative Stress) API->N_Oxide [O] Deaminated 2-(Pyridin-4-yl)ethanol (Hydrolytic/Oxidative Deamination) API->Deaminated H₂O / [O] Dimer Dimeric Species (Thermal/Photolytic Stress) API->Dimer Δ / hν

Caption: Potential Degradation Pathways for 2-(Pyridin-4-yl)ethanamine.

This guide provides a framework for approaching the complex task of impurity profiling. By understanding the underlying chemical principles and employing a systematic, logical workflow, researchers can confidently identify and control impurities, ensuring the quality and safety of their drug substance.

References

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. [Link]

  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • ResearchGate. (n.d.). Proposed oxidative degradation pathway. [Link]

  • ScienceDirect. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. [Link]

  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. [Link]

  • MDPI. (n.d.). Special Issue : Nuclear Magnetic Resonance Spectroscopy. [Link]

  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • MDPI. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. [Link]

  • MDPI. (2021). Research Progress of NMR in Natural Product Quantification. [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

Sources

Technical Support Center: Resolving Inconsistent Assay Results with 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Pyridin-4-yl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this compound in various assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your experimental results.

Introduction

2-(Pyridin-4-yl)ethanamine hydrochloride is a versatile primary amine containing a pyridine ring, making it a valuable building block in medicinal chemistry and a tool for studying specific biological pathways. However, its chemical properties can sometimes lead to inconsistent assay results. This guide will walk you through a logical troubleshooting process, explaining the "why" behind each step to empower you to make informed decisions in your research.

Troubleshooting Guide: Inconsistent Results

Inconsistent results are a common frustration in the lab. This section addresses specific issues you might be facing with 2-(Pyridin-4-yl)ethanamine hydrochloride and provides actionable solutions.

Question 1: I'm observing high variability between replicate wells. What could be the cause?

High variability is often multifactorial, stemming from issues with compound handling, reagent preparation, or the assay procedure itself.

Possible Causes & Solutions:

  • Incomplete Solubilization: The hydrochloride salt form of 2-(Pyridin-4-yl)ethanamine is intended to enhance aqueous solubility. However, achieving complete dissolution is critical.

    • Troubleshooting Steps:

      • Visually Inspect: Before use, hold your stock solution up to a light source to check for any visible particulates.

      • Sonication: If particulates are present, briefly sonicate the solution.

      • Gentle Warming: Warming the solution to 37°C can aid dissolution, but be mindful of potential degradation with prolonged heat exposure.

      • Solvent Choice: While aqueous buffers are common, for some assays, using a small amount of a co-solvent like DMSO before diluting to the final aqueous concentration may be necessary.

  • Pipetting Inaccuracy: Small volumes of highly concentrated stock solutions can be difficult to pipette accurately.[1]

    • Troubleshooting Steps:

      • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.[2]

      • Use Appropriate Pipette Size: Use the smallest pipette appropriate for the volume you are dispensing to minimize error.

      • Reverse Pipetting: For viscous solutions, consider using the reverse pipetting technique.

  • Improper Mixing: Insufficient mixing after adding the compound to the assay plate can lead to concentration gradients.

    • Troubleshooting Steps:

      • Gentle Agitation: After adding all components, gently agitate the plate on a plate shaker for a few minutes.

      • Pipette Mixing: For manual assays, gently pipette the final reaction volume up and down a few times in each well.

Question 2: My dose-response curve is showing a "bell shape" or other non-standard curve.

A bell-shaped or biphasic dose-response curve can be indicative of several phenomena, including compound aggregation at higher concentrations.

Possible Causes & Solutions:

  • Compound Aggregation: At high concentrations, small molecules can self-associate to form colloidal aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to a decrease in the observed effect at higher concentrations.[3]

    • Troubleshooting Steps:

      • Include Detergents: Adding a low concentration of a non-ionic detergent, such as Triton X-100 (typically 0.01%), to your assay buffer can help prevent the formation of aggregates.[4]

      • Dynamic Light Scattering (DLS): If available, DLS can be used to directly assess the aggregation state of your compound in solution.

  • Cytotoxicity: In cell-based assays, high concentrations of the compound may be cytotoxic, leading to a decrease in signal that is not related to the specific target of interest.

    • Troubleshooting Steps:

      • Run a Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., MTS or LDH release assay) to determine the concentration at which the compound becomes toxic to your cells.

      • Limit Maximum Concentration: Ensure the highest concentration used in your primary assay is below the cytotoxic threshold.

Question 3: I'm seeing a high background signal or apparent non-specific activity.

High background can mask the true activity of your compound and is often due to non-specific interactions with assay components.

Possible Causes & Solutions:

  • Non-Specific Binding: The amine group and pyridine ring in 2-(Pyridin-4-yl)ethanamine can participate in non-specific binding to proteins or plasticware.

    • Troubleshooting Steps:

      • Include Carrier Proteins: Adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to your assay buffer can help block non-specific binding sites.[4]

      • Use Low-Binding Plates: For sensitive assays, consider using low-binding microplates.

  • Interference with Detection Method: The pyridine moiety can sometimes interfere with fluorescence-based assays through quenching or autofluorescence.

    • Troubleshooting Steps:

      • Run a Blank Plate: Read a plate containing only your compound in the assay buffer to assess its intrinsic fluorescence or quenching properties at the excitation and emission wavelengths of your assay.

      • Consider an Alternative Detection Method: If significant interference is observed, you may need to switch to an alternative detection method, such as an absorbance- or luminescence-based readout.

Experimental Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing and resolving inconsistent assay results.

Troubleshooting_Workflow start Inconsistent Results Observed check_solubility Step 1: Verify Compound Integrity & Solubility Visually inspect stock solution. Check for precipitation in assay wells. start->check_solubility check_assay_params Step 2: Evaluate Assay Parameters Review pipetting technique. Confirm proper mixing. Check incubation times/temperatures. check_solubility->check_assay_params If soluble investigate_artifacts Step 3: Investigate Assay Artifacts Run compound interference controls. Assess for non-specific binding. check_assay_params->investigate_artifacts If parameters are correct analyze_dose_response Step 4: Analyze Dose-Response Look for non-ideal curve shapes. Correlate with cytotoxicity data. investigate_artifacts->analyze_dose_response If no direct interference solution Consistent & Reliable Data analyze_dose_response->solution After optimization

Caption: A stepwise workflow for troubleshooting inconsistent assay results.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 2-(Pyridin-4-yl)ethanamine hydrochloride?

For most applications, preparing a high-concentration stock solution in a suitable solvent like sterile water or DMSO is recommended. The hydrochloride salt is generally soluble in water. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Q2: How stable is 2-(Pyridin-4-yl)ethanamine hydrochloride in solution?

While generally stable, the stability of the compound in your specific assay buffer should be considered.[6] It is good practice to prepare fresh dilutions from your stock solution for each experiment. Avoid prolonged storage of dilute aqueous solutions, especially at neutral or basic pH, where the free amine is more susceptible to oxidation.

Q3: Are there any known liabilities of the pyridine moiety in assays?

The pyridine ring can be a source of pan-assay interference compounds (PAINS). For example, it can participate in metal chelation, which might be relevant in assays involving metalloenzymes.[7][8] Be aware of this potential and consider appropriate control experiments if your target is a metalloprotein.

Q4: How should I handle and store the solid compound?

2-(Pyridin-4-yl)ethanamine hydrochloride should be stored in a cool, dry place, away from sources of ignition.[9][10] Keep the container tightly closed to prevent moisture absorption. When handling the solid, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.[5][9]

Data Summary Table

IssuePotential CauseRecommended Action
High well-to-well variabilityIncomplete solubilization, pipetting error, improper mixingVisually inspect/sonicate stock, calibrate pipettes, ensure plate agitation
Non-standard dose-responseCompound aggregation, cytotoxicityAdd non-ionic detergent, run parallel cytotoxicity assay
High background signalNon-specific binding, assay interferenceAdd carrier protein (e.g., BSA), run compound-only controls

References

  • Chemistry For Everyone. (2025, October 20). How Can I Troubleshoot Inconsistent Titration Results Effectively? [Video]. YouTube. Retrieved from [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2020). RSC Medicinal Chemistry. Retrieved from [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (2012). Pharmaceutical Development and Technology. Retrieved from [Link]

  • The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. (2023). Molecules. Retrieved from [Link]

  • Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. (2020). ACS Chemical Biology. Retrieved from [Link]

  • Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. (2012). Assay Guidance Manual. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. We will move beyond simple protocols to address the underlying chemistry and provide robust troubleshooting strategies in a practical question-and-answer format.

Section 1: Synthesis Overview & Key Challenges

The most common and industrially viable route to 2-(Pyridin-4-yl)ethanamine is the catalytic hydrogenation of 2-(Pyridin-4-yl)acetonitrile. This process, while straightforward on paper, presents several challenges during scale-up related to reaction control, impurity formation, and final product isolation.

cluster_0 Precursor Synthesis cluster_1 Core Reduction & Salt Formation 4-Picoline 4-Picoline 4-Pyridineethanol 4-Pyridineethanol 4-Picoline->4-Pyridineethanol Condensation [18] Formaldehyde Formaldehyde Formaldehyde->4-Pyridineethanol Condensation [18] 4-Vinylpyridine 4-Vinylpyridine 4-Pyridineethanol->4-Vinylpyridine Dehydration [8] 2-(Pyridin-4-yl)acetonitrile 2-(Pyridin-4-yl)acetonitrile 4-Vinylpyridine->2-(Pyridin-4-yl)acetonitrile Hydrocyanation HCN_source HCN source 2-(Pyridin-4-yl)ethanamine 2-(Pyridin-4-yl)ethanamine (Free Base) 2-(Pyridin-4-yl)acetonitrile->2-(Pyridin-4-yl)ethanamine Catalytic Hydrogenation [11] Hydrogen H2 Gas Hydrogen->2-(Pyridin-4-yl)ethanamine Catalyst Catalyst (Pd/C, Raney Ni) Catalyst->2-(Pyridin-4-yl)ethanamine Final_Product 2-(Pyridin-4-yl)ethanamine HCl (Product) 2-(Pyridin-4-yl)ethanamine->Final_Product Salt Formation HCl HCl source HCl->Final_Product Start Hydrogenation Stalled / Low Conversion Check_Purity Is Starting Nitrile >99% Pure? Start->Check_Purity Check_Catalyst Is Catalyst Fresh & Handled Properly? Check_Purity->Check_Catalyst Yes Purify_SM Action: Purify Starting Material (Distill/Recrystallize) Check_Purity->Purify_SM No Check_H2 Is H2 Pressure Stable? (No Leaks) Check_Catalyst->Check_H2 Yes New_Catalyst Action: Use Fresh Catalyst Check_Catalyst->New_Catalyst No Check_Agitation Is Agitation Vigorous? Check_H2->Check_Agitation Yes Fix_Leaks Action: Check & Fix Leaks in Setup Check_H2->Fix_Leaks No Increase_Agitation Action: Increase Stirring Speed / Improve Baffling Check_Agitation->Increase_Agitation No Success Problem Resolved Check_Agitation->Success Yes Purify_SM->Check_Catalyst New_Catalyst->Check_H2 Fix_Leaks->Check_Agitation Increase_Agitation->Success

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

  • Question: My final product is contaminated with bis[2-(pyridin-4-yl)ethyl]amine. How did this form and how can I prevent it?

  • Answer: This is a classic side reaction in nitrile reductions. The primary amine product is nucleophilic and can attack the intermediate imine formed during the reaction. This subsequent reduction leads to the secondary amine.

Nitrile 2-(Pyridin-4-yl)acetonitrile Imine Intermediate Imine Nitrile->Imine + H2/Catalyst Product_1 Product: 2-(Pyridin-4-yl)ethanamine (Primary Amine) Imine->Product_1 + H2/Catalyst (Desired Path) Impurity_Intermediate Adduct Imine->Impurity_Intermediate + Primary Amine Product (Side Reaction) Product_1->Impurity_Intermediate Impurity Impurity: bis[2-(pyridin-4-yl)ethyl]amine (Secondary Amine) Impurity_Intermediate->Impurity + H2/Catalyst

Caption: Formation pathway of the secondary amine impurity.

Solutions:

  • Increase Local Concentration of Reducing Species: Ensure high hydrogen pressure and efficient agitation to favor the direct reduction of the imine to the primary amine before it can react with the product.

  • Add a Competitive Inhibitor: As mentioned in the FAQ, adding ammonia (often as a solution in methanol) can "cap" the imine intermediate and prevent its reaction with the product amine.

  • Optimize Temperature: Lowering the reaction temperature can sometimes slow down the bimolecular side reaction more than the desired hydrogenation, improving selectivity.

Part B: Troubleshooting the Hydrochloride Salt Formation
  • Question: Upon adding HCl to my free-base amine in solution, I got a sticky oil instead of a crystalline solid. How do I fix this?

  • Answer: "Oiling out" is a common problem in crystallization and salt formation. It happens when the product separates from the solution as a liquid phase (the oil) rather than a solid phase because its solubility in the solvent is too high, or the supersaturation was achieved too quickly or at too high a temperature.

Solutions:

  • Solvent Choice is Critical: The ideal solvent should dissolve the free-base amine well but have very low solubility for the hydrochloride salt. Ethers (like MTBE), esters (like ethyl acetate), or non-polar solvents (like heptane) are often used as anti-solvents. You may need to perform a solvent screen.

  • Control the Addition: Add the HCl solution (e.g., HCl in isopropanol or dioxane) slowly to the stirred solution of the free base. Rapid addition can cause localized high concentrations and lead to oiling.

  • Temperature Control: Cool the solution of the free base before and during the HCl addition. Lower temperatures decrease the solubility of the salt and promote crystallization.

  • Seeding: If you have a small amount of crystalline product, adding a "seed" crystal can initiate crystallization and prevent oiling.

  • "Scratching": Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystals to form.

  • Question: The final HCl salt is sticky and seems to be absorbing water from the air. Is this normal?

  • Answer: While many amine hydrochlorides can be hygroscopic, severe stickiness often points to impurities or an incorrect salt stoichiometry.

  • Excess HCl: If too much HCl is used, the excess can remain in the final product, making it hygroscopic. [1]Wash the isolated solid with a suitable solvent (one in which the product salt is insoluble, like cold acetone or ether) to remove excess acid.

  • Impurities: Residual solvents or reaction byproducts can interfere with crystal lattice formation, leading to a less stable, more amorphous solid that can appear sticky. Ensure the free base is pure before salt formation. Recrystallization of the final salt may be necessary.

Section 4: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(Pyridin-4-yl)acetonitrile (Illustrative Lab Scale)

Safety Warning: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst. It must be performed by trained personnel in a well-ventilated fume hood using appropriate pressure-rated equipment.

  • Reactor Setup: To a pressure reactor (e.g., a Parr shaker vessel) equipped with a magnetic stir bar, add 2-(Pyridin-4-yl)acetonitrile (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C, 50% wet). [2]3. Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approx. 10 mL per gram of nitrile).

  • System Purge: Seal the reactor. Evacuate the atmosphere and backfill with nitrogen three times. Then, evacuate the nitrogen and backfill with hydrogen three times. [3]5. Reaction: Pressurize the reactor with hydrogen (e.g., 50-100 psi) and begin vigorous stirring. The reaction is often exothermic; use external cooling if necessary to maintain the desired temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Confirm completion with TLC or GC analysis.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the system with nitrogen three times.

  • Catalyst Filtration: CRITICAL STEP: Filter the reaction mixture through a pad of Celite®. NEVER allow the filter cake to dry. Keep it wet with the reaction solvent at all times. [2]Wash the filter cake with a small amount of fresh solvent. The wet catalyst should be immediately quenched and disposed of according to safety guidelines.

  • Isolation: The combined filtrate contains the 2-(Pyridin-4-yl)ethanamine free base and can be taken directly to the salt formation step.

Protocol 2: Hydrochloride Salt Formation and Isolation
  • Solvent Exchange (if needed): Concentrate the filtrate from the hydrogenation step under reduced pressure to remove the reaction solvent. Re-dissolve the resulting crude amine oil in a solvent suitable for crystallization, such as isopropanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 to 1.05 equivalents) of a solution of HCl in a compatible solvent (e.g., 2M HCl in isopropanol) with vigorous stirring.

  • Crystallization: A precipitate should form. Continue stirring the slurry in the cold for 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a cold, non-polar solvent (e.g., diethyl ether or heptane) to remove residual impurities and any excess acid.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

References

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  • Sulphur Experts Inc. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube. [URL: https://www.youtube.
  • Steardo, A. (2022). Ammines Synthetized From Nitrile A New Synthetic Pathways. Longdom Publishing. [URL: https://www.longdom.
  • Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [URL: https://www.reddit.
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  • Chemistry LibreTexts. (2021). Synthesis of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines]
  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Amines/20.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). [URL: https://studymind.co.uk/notes/amines-nitriles/]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [URL: https://www.organic-chemistry.org/synthesis/N1/amines/reduction-of-nitriles.shtm]
  • Patil, R. D., & Gupta, M. K. (2020). Methods of Nitriles Synthesis from Amines through Oxidative Dehydrogenation. Advanced Synthesis & Catalysis. [URL: https://www.researchgate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. [URL: https://www.inno-pharmchem.com/news/understanding-the-synthesis-of-2-pyridin-2-yldisulfanyl-ethanamine-hydrochloride]
  • Wang, L., et al. (2021). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c10978]
  • Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine. [URL: https://patents.google.
  • Reddit. (2015). Salt form of amines. r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/379k1t/salt_form_of_amines/]
  • Wikipedia. (n.d.). 4-Vinylpyridine. [URL: https://en.wikipedia.org/wiki/4-Vinylpyridine]
  • Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0451]
  • Tang, W., et al. (2012). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on Industrial Scale. [URL: https://www.wiley.com/en-us/Asymmetric+Catalysis+on+Industrial+Scale%3A+Challenges%2C+Approaches+and+Solutions%2C+2nd+Edition-p-9783527641045]
  • Zhang, Y., et al. (2018). Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. RSC Advances. [URL: https://www.researchgate.net/publication/326847844_Preparation_of_4-vinylpyridine_4VP_resin_and_its_adsorption_performance_for_heavy_metal_ions]
  • Hernández-Gordillo, A., et al. (2020). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408339/]
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Technical Support Center: Safe Handling of 2-(Pyridin-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support guide for 2-(Pyridin-4-yl)ethanamine hydrochloride (CAS No. 6429-12-5). As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and, most importantly, personal safety. This document is structured not as a rigid set of rules, but as a dynamic troubleshooting and FAQ resource. My goal is to provide you with the causal logic behind each safety recommendation, empowering you to make informed decisions, conduct thorough risk assessments, and maintain a secure laboratory environment. Every protocol herein is designed as a self-validating system, grounded in established safety data to ensure both the integrity of your research and the well-being of your team.

Section 1: Hazard Identification & Core Safety FAQs

This section addresses the fundamental safety profile of 2-(Pyridin-4-yl)ethanamine hydrochloride. Understanding these hazards is the first step in any valid risk assessment.

Q1: What are the primary hazards associated with 2-(Pyridin-4-yl)ethanamine hydrochloride?

A1: Based on the Globally Harmonized System (GHS), this compound is classified with several key hazards that necessitate careful handling. It is crucial to internalize these risks before beginning any experimental work. The primary hazards are summarized in the table below.[1][2][3][4]

Hazard CodeGHS Hazard StatementPictogramSignal Word
H315Causes skin irritation.[1][2][3][4]GHS07Warning [1][2]
H319Causes serious eye irritation.[1][2][3][4]GHS07Warning [1][2]
H335May cause respiratory irritation.[1][2][3][4]GHS07Warning [1][2]
H302Harmful if swallowed.[5][6][7]GHS07Warning [7]

Note: Some safety data sheets (SDS) may also list acute dermal and inhalation toxicity (Category 4). Always refer to the specific SDS provided by your supplier.

Q2: I'm designing a new protocol. How should I conduct a risk assessment for using this compound?

A2: A dynamic risk assessment is critical. It's not a one-time checklist but a continuous process of evaluation. The goal is to apply the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures.

cluster_0 Risk Assessment Workflow A 1. Review SDS & Literature Identify Hazards (H315, H319, H335) B 2. Analyze Experimental Steps (Weighing, Dissolving, Reaction) A->B C 3. Apply Hierarchy of Controls B->C D Elimination / Substitution (Can a less hazardous chemical be used?) C->D Most Effective E Engineering Controls (Fume Hood, Ventilated Enclosure) D->E F Administrative Controls (SOPs, Training, Restricted Access) E->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->G Least Effective H 4. Develop Safe Work Protocol (Combine all selected controls) G->H I 5. Review & Refine (Is the risk acceptably low?) H->I

Caption: Risk Assessment Workflow for Chemical Handling.

The causality is key: you begin by understanding the intrinsic hazards (Step 1) and how your specific actions might lead to exposure (Step 2). Then, you systematically apply controls (Step 3), starting with the most effective (e.g., using a fume hood—an engineering control) and ending with PPE as the final barrier of protection.[8] This process results in a robust, safe protocol (Step 4) that must be continuously reviewed (Step 5).

Section 2: Troubleshooting Guide for Common Handling Scenarios

This section provides direct, actionable advice for specific experimental situations you are likely to encounter.

Scenario 1: I need to weigh the solid 2-(Pyridin-4-yl)ethanamine hydrochloride powder. What is the minimum safe setup?

  • Problem: Weighing the fine powder can generate airborne dust, creating a significant inhalation and eye exposure risk.[1][3][4]

  • Solution: Never weigh this compound on an open bench.

    • Primary Engineering Control: Use a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This is non-negotiable. The airflow will capture any generated dust, preventing it from entering your breathing zone.[9][10]

    • Technique: Use a spatula to carefully transfer the solid. Avoid dropping the powder from a height, which increases dust generation.[1][4] Tap the spatula gently on the side of the weigh boat.

    • PPE: Wear your standard PPE (See Section 3), paying close attention to properly fitted safety goggles to prevent eye contact with any airborne particles.[1][6]

Scenario 2: The compound appears clumpy and difficult to handle. What does this mean?

  • Problem: Several sources indicate that pyridine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air.[5][11] Clumping is a direct result of this property. This can make accurate weighing difficult and may indicate potential degradation.

  • Solution:

    • Storage: Proactively prevent this by ensuring the compound is stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[1][11] Some suppliers recommend storing under an inert atmosphere.[6][12]

    • Handling: If the material is already clumpy, you may need to briefly dry it under vacuum (if thermally stable) or carefully break up larger clumps within a fume hood. Be aware that this process may generate more dust.

    • Experimental Impact: Be mindful that the absorbed water will affect the molar mass for your calculations. For highly sensitive reactions, using a freshly opened container or drying the material is recommended.

Section 3: Personal Protective Equipment (PPE) Protocols

PPE is your last line of defense. Its effectiveness depends entirely on correct selection and use.

Q3: What is the standard PPE required for handling 2-(Pyridin-4-yl)ethanamine hydrochloride?

A3: For any task involving this compound, the following baseline PPE is mandatory.[8][13]

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[6][14]Protects against airborne dust and accidental splashes, preventing serious eye irritation (H319).[1]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation (H315).[9][10] Always inspect gloves for tears before use.
Protective Clothing Long-sleeved lab coat.Protects skin on the arms and body from contamination.[9][14]
Footwear Closed-toe shoes.Protects feet from spills.

Q4: When is respiratory protection necessary?

A4: Respiratory protection is required when engineering controls are insufficient to keep airborne concentrations below safe limits, or during emergency situations like a large spill.[13] Specifically:

  • If you must handle the powder outside of a certified fume hood or containment enclosure (not recommended).

  • During the cleanup of a significant spill.

  • If you experience any irritation of the respiratory tract.

In these cases, a NIOSH-approved respirator with a particulate filter is necessary.[13] Always ensure you have been properly fit-tested for the selected respirator.

Section 4: Emergency Procedures & Spill Management

Rapid and correct response during an emergency can significantly mitigate harm.

Scenario 3: I've spilled a small amount of the powder (e.g., <1 gram) inside the fume hood.

  • Problem: A minor spill that is contained within a primary engineering control. The risk is low but requires immediate and proper cleanup to prevent secondary contamination.

  • Troubleshooting Protocol:

    • Assess: Keep the fume hood sash down. The spill is contained and poses no immediate inhalation risk.

    • Secure: Alert others in the lab. Cordon off the immediate area if necessary.

    • Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[1][14] Carefully sweep the mixture into a designated, labeled waste container.[6][7] Do NOT use a dry cloth or paper towel, as this will spread the dust.

    • Decontaminate: Wipe the area with a damp cloth (water is acceptable), followed by a dry one. Place all cleaning materials into the hazardous waste container.

    • Dispose: Seal and dispose of the waste container according to your institution's hazardous waste guidelines.[1][6]

cluster_1 Chemical Spill Response Protocol A 1. ASSESS Is the spill large or small? Is anyone injured? B Large Spill / Injury EVACUATE & CALL EMERGENCY SERVICES A->B YES C Small, Contained Spill (No Injury) A->C NO D 2. SECURE Alert others Restrict access C->D E 3. CLEAN Wear appropriate PPE Use spill kit / inert absorbent D->E F 4. DECONTAMINATE Wipe down spill area Bag all waste E->F G 5. DISPOSE Follow institutional hazardous waste procedures F->G

Caption: Decision tree for a chemical spill response.

Scenario 4: What are the immediate first-aid steps for an exposure?

  • Problem: Accidental contact with skin or eyes, or inhalation of dust.

  • Immediate Action Plan:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5][6] Seek medical attention if irritation develops or persists.[1][14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5][6] Remove contact lenses if present and easy to do.[1] You must seek immediate medical attention.[1][5]

    • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][5][9] If they feel unwell, call a poison control center or seek medical attention.[1][5]

    • Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water.[1][5][7] Seek immediate medical attention.[1][5]

Section 5: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental compliance.

Q5: What are the ideal storage conditions?

A5: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][9][14] It should be stored away from incompatible materials, particularly strong oxidizing agents.[1][3][4][5] Given its hygroscopic nature, storage in a desiccator is highly recommended to maintain compound integrity.[5][11]

Q6: How do I dispose of waste containing this compound?

A6: All waste, including empty containers, contaminated cleaning materials, and reaction residues, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container.[6][7] Disposal must be handled by a licensed disposal company in accordance with all local, regional, and national regulations.[1][6][11][12] Do not dispose of this chemical down the drain.[1][9][12]

References

  • Atlantic Research Chemicals. (n.d.). Safety Data Sheet: 2-(Pyridin-4-yloxy)ethanamine hydrochloride. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 156.212 -- Personal protective equipment statements. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Connecticut. (n.d.). Lab Accident/First Aid Information. Retrieved from [Link]

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Technical Support Center: Forced Degradation Studies of 2-(Pyridin-4-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for forced degradation studies of 2-(Pyridin-4-yl)ethanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your studies are robust, scientifically sound, and regulatory-compliant.

Part 1: Foundational Concepts & Strategic Planning

This section addresses the high-level strategy and rationale required before initiating any benchwork. A well-planned study is the cornerstone of generating meaningful and defensible data.

Q1: What is the primary objective of performing a forced degradation study on a molecule like 2-(Pyridin-4-yl)ethanamine hydrochloride, and how does it differ from long-term stability testing?

A: The primary objective of a forced degradation (or stress testing) study is to intentionally degrade the drug substance using more severe conditions than those used in accelerated stability testing.[1] This helps to achieve several key goals early in the drug development process:

  • Elucidation of Degradation Pathways: It allows us to proactively identify the likely degradation products and understand the chemical breakdown mechanisms (e.g., hydrolysis, oxidation).[2] This knowledge is crucial for developing more stable formulations.

  • Development of Stability-Indicating Methods: The degradation samples, containing a mixture of the parent drug and its degradants, are used to develop and validate an analytical method (typically HPLC or UPLC) that can accurately separate and quantify the drug from all potential impurities.[3] This proves the method is "stability-indicating."

  • Demonstration of Specificity: The study is essential for demonstrating the specificity of the analytical method, a key validation parameter required by regulatory agencies like the FDA and under ICH guidelines.[4][5]

  • Structural Characterization: It provides an opportunity to generate a sufficient quantity of degradation products for structural elucidation using techniques like mass spectrometry (MS).[6]

In contrast, long-term stability testing is performed under recommended storage conditions to determine the drug's shelf life and retest period. Forced degradation is a predictive tool used for method development, while long-term testing is a confirmation of stability under real-world conditions.

Q2: At what stage of drug development should forced degradation studies be initiated?

A: While regulatory guidance suggests that stress testing should be completed during Phase III of the regulatory submission process, it is highly encouraged to begin these studies much earlier—ideally in the preclinical or Phase I stages.[2]

  • Causality: Initiating these studies early provides critical insights into the molecule's intrinsic stability.[2] This information can guide the manufacturing process, help in the selection of appropriate excipients (by avoiding those that might accelerate degradation), and inform the development of a stable drug product from the outset. Early identification of potential degradants also allows sufficient time for their structural elucidation and toxicological assessment if required.

Q3: The ICH guidelines are somewhat general. How do I decide on the specific stress conditions (e.g., concentration of acid, temperature) for 2-(Pyridin-4-yl)ethanamine hydrochloride?

A: The goal is to achieve a target degradation of approximately 5-20%.[7] This range is considered sufficient to produce and detect degradation products without degrading the sample so extensively that the results become irrelevant to real-world stability.[3]

  • Expert Insight: For a molecule like 2-(Pyridin-4-yl)ethanamine hydrochloride, which contains a basic pyridine nitrogen and a primary amine, it is susceptible to both acid/base-catalyzed reactions and oxidation. A logical starting point is outlined in the table below. You should always run a control sample (drug substance in the same solvent without the stressor) in parallel.

Stress ConditionRecommended Starting ConditionsRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60°CThe pyridine ring and ethylamine group are basic and will be protonated. Hydrolysis is a common degradation pathway for many pharmaceuticals.[7]
Base Hydrolysis 0.1 M NaOH at 60°CHigh pH can catalyze different hydrolytic pathways or elimination reactions.[2]
Oxidation 3% H₂O₂ at Room TemperatureThe pyridine nitrogen is susceptible to N-oxidation, and the ethylamine side chain could also be a site for oxidative attack.[8]
Thermal (Dry Heat) 80°C in a solid stateAssesses the intrinsic thermal stability of the solid drug substance.[8]
Photostability ICH Q1B conditions: ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of UV-A light.The pyridine ring contains a π-system that can absorb UV light, making it potentially photosensitive.[1][2]

Part 2: Experimental Workflows & Troubleshooting

This section provides step-by-step protocols and solutions to common issues encountered during the experiments.

General Experimental Workflow

The overall process for conducting a forced degradation study follows a logical sequence from sample preparation to analysis.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare Drug Substance Stock Solution apply Mix Drug & Stressor Incubate under specified conditions (Temp, Light) stock->apply control Prepare Control Sample (Drug in solvent, no stressor) stock->control stressors Prepare Stressor Solutions (e.g., 0.1M HCl, 3% H₂O₂) stressors->apply neutralize Withdraw, Quench/Neutralize & Dilute Sample apply->neutralize control->neutralize hplc Inject into Stability-Indicating HPLC-UV/PDA Method neutralize->hplc lcms Characterize Degradants using LC-MS/MS hplc->lcms

Caption: General workflow for a forced degradation experiment.

Troubleshooting Common Scenarios

Q4: I've exposed my compound to 0.1 M HCl at 60°C for 24 hours, but my HPLC chromatogram shows less than 2% degradation. What are my next steps?

A: This indicates that 2-(Pyridin-4-yl)ethanamine hydrochloride is relatively stable under these specific acidic conditions. To achieve the target degradation (5-20%), you must increase the stress level methodically.

  • Step 1 (Increase Temperature): Increase the temperature to 80°C while keeping the acid concentration at 0.1 M. Temperature often has a more significant impact on reaction rates than concentration.[7]

  • Step 2 (Increase Concentration): If increasing the temperature is insufficient, revert to 60°C and increase the acid concentration to 1 M HCl.[2]

  • Step 3 (Combine Stressors): As a final resort, you can use more aggressive conditions, such as 1 M HCl at 80°C.

  • Self-Validation: At each step, analyze samples at multiple time points (e.g., 4, 8, 12, 24 hours) to understand the degradation kinetics. This ensures you don't "overshoot" the target degradation and allows you to select the optimal conditions for generating your validation samples.

Q5: After oxidative stress with H₂O₂, I see a significant loss of my main peak, but no major new peaks are appearing in the chromatogram. What could be happening?

A: This is a common and challenging scenario. Several possibilities exist:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength used for the parent compound.

    • Troubleshooting: Re-analyze the samples using a Photodiode Array (PDA) detector and inspect the entire UV spectrum. Also, consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV.

  • Precipitation: A degradant may be insoluble in the sample solution and has precipitated out.

    • Troubleshooting: Visually inspect the sample vials for any cloudiness or solid material.[8] If precipitation is suspected, try diluting the sample with a stronger organic solvent before analysis.

  • Formation of Volatile Degradants: The degradation process might be cleaving the molecule to produce volatile compounds (e.g., pyridine) that are lost during sample handling.

    • Troubleshooting: This is more difficult to confirm without specialized techniques like Headspace GC-MS. However, a failure to achieve mass balance (see Part 4) is a strong indicator.

  • Degradant Adsorption: Highly polar degradants can sometimes adsorb irreversibly to the HPLC column or sample vials.

    • Troubleshooting: Use different vial types (e.g., silanized glass) and evaluate different column chemistries.

Q6: My photostability study resulted in a complex mixture of over a dozen small peaks. How do I simplify this and identify significant degradants?

A: Photodegradation can be non-specific and proceed via radical mechanisms, often creating a complex profile.[2]

  • Expert Insight: First, ensure you have a control sample that was protected from light (e.g., wrapped in aluminum foil) but exposed to the same temperature. This confirms the degradation is due to light. The pyridine ring is known to be susceptible to photolytic degradation, which can involve ring cleavage.[9][10]

  • Focus on Relevance: Compare the photostressed chromatogram to those from long-term stability samples. The goal is to focus on degradants that are relevant to the actual storage conditions. Degradants formed only under forced photolytic conditions may not need to be fully characterized if they are not observed in formal stability studies.[1]

  • Analytical Strategy: Use a high-resolution LC-MS system (e.g., Q-TOF) to get accurate mass measurements for all the peaks. This can help you quickly propose elemental formulas and distinguish between isomers, which is common in photolytic profiles.

Part 3: Analytical Methodologies

The success of a forced degradation study hinges on a robust analytical method capable of resolving all components.

Q7: How do I choose the right HPLC column and mobile phase to develop a stability-indicating method for this compound?

A: For a polar, basic compound like 2-(Pyridin-4-yl)ethanamine hydrochloride, a reverse-phase HPLC method is a standard starting point.

  • Column Selection: A C18 column is a versatile first choice. However, due to the basic nature of the analyte, you may encounter poor peak shape (tailing). To mitigate this, use a column with end-capping or a "base-deactivated" silica. Alternatively, consider a different stationary phase like a Phenyl-Hexyl or a Polar-Embedded column, which can offer different selectivity for the parent drug and its potentially more polar degradants.

  • Mobile Phase Strategy:

    • pH Control: The mobile phase pH is critical. Since the pKa of the pyridine nitrogen is around 5-6 and the primary amine is around 9-10, buffering the mobile phase is essential for reproducible chromatography. A low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) will ensure both nitrogens are protonated, leading to good peak shape and retention on a C18 column.[2]

    • Organic Modifier: Start with a simple gradient of Acetonitrile and/or Methanol. They offer different selectivities and can be blended to optimize separations.

    • Method Development Workflow: Use the stressed samples to develop the method. Inject a cocktail of your hydrolytic, oxidative, and photolytic samples to challenge the method's resolving power. The goal is to achieve baseline separation between the parent peak and all major degradation peaks.

Q8: I have two peaks that are co-eluting. How can I resolve them?

A: Co-elution means the method is not yet stability-indicating. Here is a systematic approach to achieve separation:

  • Adjust Gradient Slope: Make the gradient shallower around the elution time of the co-eluting peaks. This gives more time for the column to resolve them.

  • Change Organic Solvent: If you are using Acetonitrile, switch to Methanol or use a ternary mixture of Water/Acetonitrile/Methanol. The change in solvent selectivity can often resolve difficult peaks.

  • Modify pH: A small change in mobile phase pH (e.g., from 2.8 to 3.2) can alter the ionization state of the analytes and their interaction with the stationary phase, leading to separation.

  • Change Stationary Phase: If mobile phase optimization fails, a different column chemistry is the next logical step (e.g., switch from a C18 to a Phenyl-Hexyl column).

Part 4: Data Interpretation & Degradation Pathways

The final step is to synthesize the data into a coherent understanding of the molecule's stability profile.

Q9: What is "mass balance," and why is it important in forced degradation studies?

A: Mass balance is a critical calculation used to account for all the drug substance after degradation. In simple terms, the sum of the assay value of the parent drug and the levels of all degradation products should equal close to 100% of the initial assay value.[3]

  • Why It's Important: A poor mass balance (e.g., less than 95%) suggests that not all degradation products are being detected by your analytical method. This could be due to the issues described in Q5 (non-UV active degradants, precipitation, etc.). Achieving a good mass balance provides confidence that your analytical method is truly stability-indicating and capable of "seeing" all significant components.

Q10: Based on the structure of 2-(Pyridin-4-yl)ethanamine, what are the most likely degradation pathways?

A: Predicting degradation pathways requires combining theoretical chemical knowledge with the empirical data from your stress studies. For this molecule, several pathways are plausible.

G cluster_products main 2-(Pyridin-4-yl)ethanamine n_oxide Pyridine N-Oxide Derivative main->n_oxide Oxidation (H₂O₂) hydroxylated Hydroxylated Pyridine Ring main->hydroxylated Oxidation / Photolysis cleavage Side-chain Cleavage Products (e.g., 4-Vinylpyridine) main->cleavage Thermal / Base dimer Dimerization Products main->dimer Oxidation / Photolysis

Caption: Plausible degradation pathways for 2-(Pyridin-4-yl)ethanamine.

  • Oxidative Degradation: The tertiary nitrogen of the pyridine ring is a likely site for oxidation, forming a Pyridine N-Oxide .[8] This is often a primary degradation product under oxidative stress. The ethylamine side chain could also be oxidized.

  • Photolytic Degradation: UV exposure can lead to complex reactions. One possibility is the formation of hydroxylated pyridine derivatives .[10] Radical mechanisms could also lead to polymerization or the formation of dimers.

  • Thermal/Base-Catalyzed Degradation: Under thermal or strong basic conditions, an elimination reaction could occur on the ethylamine side chain, potentially leading to 4-vinylpyridine and ammonia.

  • Structure Elucidation: The definitive pathway must be constructed using data from your LC-MS analysis. By comparing the mass-to-charge ratio (m/z) of the degradation products with the parent drug, you can deduce the chemical modifications (e.g., an increase of 16 Da suggests the addition of an oxygen atom).[6]

References

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link][1]

  • Ngwa, G. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Bioprocess International. [Link][4]

  • SciSpace. (2016). Forced Degradation Studies. SciSpace. [Link][5]

  • Jadhav, S. B., et al. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research & Allied Sciences. [Link][3]

  • Asian Journal of Pharmaceutical Analysis. (2012). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. [Link][11]

  • Prados, P., et al. (1995). Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation. PubMed. [Link][9]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link][2]

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. [Link][12]

  • IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology. [Link][13]

  • ResearchGate. (2012). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link][10]

  • Rasayan Journal of Chemistry. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link][6]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link][7]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Histamine H4 Receptor Agonism: A Comparative Analysis of 2-(Pyridin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of a compound's biological activity is paramount. This guide provides an in-depth, technical framework for confirming and quantifying the agonist activity of a putative histamine H4 receptor (H4R) ligand, using 2-(Pyridin-4-yl)ethanamine hydrochloride as our primary test article.

The histamine H4 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for inflammatory and immune disorders, including asthma, allergic rhinitis, and atopic dermatitis.[1] Unlike the other histamine receptor subtypes, the H4R is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, where it modulates critical immune responses like chemotaxis and cytokine release.[2][3]

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a self-validating system for analysis. We will objectively compare the expected performance of 2-(Pyridin-4-yl)ethanamine, a structural analog of histamine, with two well-characterized reference compounds:

  • Clobenpropit : A known partial agonist at the H4R.

  • JNJ 7777120 : A potent and selective H4R antagonist.

Through this comparative lens, we will establish a robust workflow to confirm the specific biological activity of novel compounds targeting this important receptor.

The Pharmacology of the Histamine H4 Receptor

The H4R primarily couples to the Gαi/o family of G proteins.[2] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the dissociation of the Gβγ subunit can activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[4] These two downstream events form the basis of our primary validation assays.

dot

H4R_Signaling_Pathway H4R Histamine H4 Receptor Gi Gαi/o Protein (α, β, γ subunits) H4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C Ca_Mobilization ↑ Intracellular [Ca²⁺] PLC->Ca_Mobilization Agonist 2-(Pyridin-4-yl)ethanamine (Agonist) Agonist->H4R G_alpha Gαi Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma G_alpha->AC Inhibits G_betagamma->PLC Activates ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis) cAMP->Response Ca_Mobilization->Response

Caption: Histamine H4 Receptor (H4R) Signaling Pathway.

Comparative Analysis of H4R Ligands

To definitively classify 2-(Pyridin-4-yl)ethanamine as an H4R agonist, its functional profile must be benchmarked against known modulators.

CompoundTypeMechanism of ActionExpected In Vitro Result
2-(Pyridin-4-yl)ethanamine HCl Putative Full AgonistBinds to and activates the H4R, initiating downstream signaling.Dose-dependent decrease in cAMP; Dose-dependent increase in [Ca²⁺]i.
Clobenpropit Partial AgonistBinds to and partially activates the H4R, producing a submaximal response compared to a full agonist. Also a potent H3R antagonist.[5]Dose-dependent, submaximal decrease in cAMP; Dose-dependent, submaximal increase in [Ca²⁺]i.
JNJ 7777120 Antagonist/Inverse AgonistBinds to the H4R with high affinity (Ki ≈ 4.5 nM) but does not activate it. It blocks agonists from binding and can reduce basal receptor activity.[6]No change in cAMP or [Ca²⁺]i alone. Competitively inhibits the effects of an agonist.

Experimental Workflows: Step-by-Step Protocols

The following protocols describe two gold-standard functional assays for characterizing H4R activity. The choice of cell line is critical; a recombinant line stably expressing the human H4R (e.g., HEK293-H4R or CHO-H4R) is recommended to ensure a robust and specific signaling window.

Workflow Overview

dot

Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293-H4R cells Assay_cAMP 3a. cAMP Inhibition Assay Cell_Culture->Assay_cAMP Assay_Ca 3b. Calcium Mobilization Assay Cell_Culture->Assay_Ca Compound_Prep 2. Prepare serial dilutions of Test & Reference Compounds Compound_Prep->Assay_cAMP Compound_Prep->Assay_Ca Analysis_cAMP 4a. Calculate EC50/IC50 for cAMP Assay_cAMP->Analysis_cAMP Analysis_Ca 4b. Calculate EC50 for [Ca²⁺]i Assay_Ca->Analysis_Ca

Sources

A Comparative Guide to 2-(Pyridin-4-yl)ethanamine Hydrochloride and Its Positional Isomers: A Pharmacological Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology, the nuanced interplay between a molecule's structure and its biological activity is a cornerstone of drug discovery and development. This guide offers an in-depth comparative analysis of 2-(Pyridin-4-yl)ethanamine hydrochloride and its positional analogs, 2-(Pyridin-2-yl)ethanamine and 2-(Pyridin-3-yl)ethanamine. By examining their physicochemical properties and differential activities at key neurological targets—the histamine H1 and dopamine D2 receptors—we aim to provide a valuable resource for researchers navigating the structure-activity relationships within this chemical class.

Introduction to Pyridylethylamines

The pyridylethylamine scaffold, a hybrid of a pyridine ring and a phenethylamine moiety, is a privileged structure in medicinal chemistry. Its presence in numerous biologically active compounds underscores its significance. The position of the nitrogen atom within the pyridine ring dramatically influences the molecule's electronic distribution, conformation, and ultimately, its interaction with biological targets. This guide will focus on the hydrochloride salts of the 2-, 3-, and 4-pyridylethylamine isomers, exploring how this seemingly subtle structural variation translates into distinct pharmacological profiles.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is commonly employed to enhance solubility and stability. Below is a comparison of the available physicochemical data for the three isomers.

Property2-(Pyridin-4-yl)ethanamine HCl2-(Pyridin-2-yl)ethanamine Dihydrochloride[1]2-(Pyridin-3-yl)ethanamine
Molecular Formula C₇H₁₁ClN₂C₇H₁₂Cl₂N₂C₇H₁₀N₂
Molecular Weight 158.63 g/mol 195.09 g/mol 122.17 g/mol [2]
Appearance SolidSolidLiquid[3]
pKa (Predicted) Not AvailableNot Available9.29 ± 0.10[3]
LogP (Predicted) Not AvailableNot Available-0.1[2]

Note: Comprehensive experimental data for the hydrochloride salts of all three isomers is not consistently available in the public domain. The data presented is a compilation from various sources and may include predicted values.

Comparative Pharmacological Activity

The biological activity of the pyridylethylamine isomers is profoundly influenced by the position of the pyridine nitrogen. This is particularly evident in their interactions with G-protein coupled receptors (GPCRs) such as histamine and dopamine receptors.

Histamine H1 Receptor Affinity

The histamine H1 receptor is a key mediator of allergic and inflammatory responses. Agonism or antagonism at this receptor has significant therapeutic implications. A comparative study of the binding affinities of the three pyridylethylamine isomers at the H1 receptor reveals a striking structure-activity relationship.

CompoundKi (nM) for Histamine H1 Receptor
2-(Pyridin-2-yl)ethanamine1,300
2-(Pyridin-3-yl)ethanamine> 100,000
2-(Pyridin-4-yl)ethanamine> 100,000

Data from Arrang et al. (1987). Ki values were determined by displacement of [3H]mepyramine from guinea pig cerebellar membranes.

These data clearly indicate that the 2-pyridyl isomer possesses a significantly higher affinity for the H1 receptor compared to its 3- and 4-pyridyl counterparts, which show negligible binding at concentrations up to 100 µM. This highlights the critical role of the nitrogen's position in facilitating interaction with the H1 receptor binding pocket. 2-(Pyridin-2-yl)ethanamine is, in fact, a known selective histamine H1 receptor agonist.

Dopamine D2 Receptor Affinity

Further experimental investigation is required to definitively characterize and compare the binding affinities of 2-(pyridin-4-yl)ethanamine hydrochloride and its analogs at the D2 receptor. The anticipated variations in affinity, should they exist, would likely be attributable to the different electrostatic and steric profiles conferred by the position of the pyridine nitrogen, influencing key interactions within the D2 receptor's binding site.

Signaling Pathways

Understanding the downstream consequences of receptor binding is crucial. Both the histamine H1 and dopamine D2 receptors are GPCRs, but they couple to different G-proteins and initiate distinct intracellular signaling cascades.

Histamine H1 Receptor Signaling

The H1 receptor primarily couples to Gαq/11.[1][4] Upon agonist binding, this initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4] This pathway is central to the pro-inflammatory and allergic responses mediated by histamine.

Caption: Histamine H1 Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling

The D2 receptor, in its most well-characterized pathway, couples to Gαi/o proteins.[5] Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, reduces the activity of protein kinase A (PKA). D2 receptors can also signal through β-arrestin pathways and modulate various ion channels.[3][6]

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental methodologies are paramount. Below are generalized protocols for competitive radioligand binding assays to determine the affinity of test compounds for the H1 and D2 receptors.

Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis P1 Prepare Receptor Source (e.g., cell membranes) I1 Incubate Receptor Source, Radioligand, and Test Compound P1->I1 P2 Prepare Radioligand Stock (e.g., [3H]mepyramine or [3H]spiperone) P2->I1 P3 Prepare Serial Dilutions of Test Compounds P3->I1 S1 Separate Bound from Free Radioligand (Filtration) I1->S1 Q1 Quantify Radioactivity (Scintillation Counting) S1->Q1 A1 Generate Competition Curve Q1->A1 A2 Calculate IC50 A1->A2 A3 Calculate Ki (Cheng-Prusoff Equation) A2->A3

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Protocol: Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) or guinea pig cerebellum.

  • Radioligand: [³H]-Mepyramine.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

  • Test Compounds: 2-(Pyridin-4-yl)ethanamine HCl and its analogs.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge and resuspend the pellet to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

  • Initiate Binding: Add [³H]-mepyramine to a final concentration approximately equal to its Kd (typically 1-5 nM).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human D2 receptor (e.g., HEK293 cells) or rat striatum.

  • Radioligand: [³H]-Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or (+)-Butaclamol).[8]

  • Test Compounds: 2-(Pyridin-4-yl)ethanamine HCl and its analogs.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described for the H1 receptor assay.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

  • Initiate Binding: Add [³H]-spiperone to a final concentration approximately equal to its Kd (typically 0.1-0.5 nM).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction and filter as described for the H1 receptor assay.

  • Quantification: Quantify radioactivity as described above.

  • Data Analysis: Analyze the data using the same method as for the H1 receptor assay to determine the Ki value.

Conclusion

This guide provides a comparative framework for understanding the pharmacological properties of 2-(Pyridin-4-yl)ethanamine hydrochloride and its 2- and 3-pyridyl isomers. The available data strongly suggest that the position of the pyridine nitrogen is a critical determinant of biological activity, with the 2-pyridyl isomer showing a marked preference for the histamine H1 receptor. While a complete comparative profile at the dopamine D2 receptor awaits further experimental elucidation, the structural similarities to known dopaminergic ligands warrant such investigation. The provided protocols offer a standardized approach for researchers to generate the necessary data to complete this pharmacological picture. A thorough understanding of these structure-activity relationships is invaluable for the rational design of more selective and potent modulators of histaminergic and dopaminergic systems.

References

  • PubChem. 2-(Pyridin-3-yl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link].

  • Urs, N. M., Bido, S., & Peterson, S. M. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in molecular neuroscience, 10, 148.
  • Small Molecule Pathway Database (SMPDB). Histamine H1 Receptor Activation. Available from: [Link].

  • BIOSYNCE. 2-(Pyridin-3-yl)ethanamine CAS 20173-24-4. Available from: [Link].

  • BIOSYNCE. 2-(Pyridin-3-yl)ethanamine CAS 20173-24-4. Available from: [Link].

  • Wikipedia. Histamine H1 receptor. Available from: [Link].

  • Ford, J. W., & Reisine, T. (2010). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 1(1), e1.
  • Wikipedia. Dopamine receptor. Available from: [Link].

  • Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., ... & Schwartz, J. C. (1987). Highly potent and selective ligands for histamine H3-receptors.
  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1987). Histamine H3-receptor binding sites in rat brain membranes. Neuroscience, 23(1), 149-157.
  • Leurs, R., Hoffmann, M., & Timmerman, H. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29, 19-28.
  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. (2013). ACS Chemical Neuroscience, 4(1), 13-18.
  • Zhen, J., Antonio, T., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H] Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 12-18.
  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1985). Actions of betahistine at histamine receptors in the brain. European journal of pharmacology, 111(1), 73-84.
  • Igel, P., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific reports, 8(1), 1-15.
  • Zhen, J., Antonio, T., Dutta, A. K., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H] Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 12-18.

Sources

Navigating the In Vitro Landscape of Pyridine Derivatives: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

A critical challenge in early-stage drug discovery is the objective assessment of a compound's efficacy against relevant biological targets. For researchers investigating pyridine-based scaffolds, a comprehensive understanding of their in vitro performance is paramount. This guide was intended to provide a detailed comparison of 2-(Pyridin-4-yl)ethanamine hydrochloride against other key pyridine derivatives. However, a comprehensive search of the current scientific literature and available databases did not yield specific in vitro efficacy data for 2-(Pyridin-4-yl)ethanamine hydrochloride in the selected benchmark assays: cytotoxicity against the MCF-7 breast cancer cell line, and binding affinities for the histamine H1 and dopamine D2 receptors.

This lack of publicly available data for the primary compound of interest prevents a direct and evidence-based comparison as originally envisioned. Presenting speculative data or extrapolating from structurally related but distinct molecules would compromise the scientific integrity of this guide.

Therefore, this document will instead serve as a detailed framework, outlining the established methodologies and rationale for conducting such a comparative in vitro analysis. We will present the experimental protocols and data interpretation strategies that would be employed, using illustrative examples from the broader class of pyridine derivatives where data is available. This guide will equip researchers with the necessary tools and conceptual understanding to perform their own comparative efficacy studies once in vitro data for 2-(Pyridin-4-yl)ethanamine hydrochloride becomes available.

The Significance of Positional Isomerism in Pyridine Derivatives

The position of the ethylamine side chain on the pyridine ring—at position 2, 3, or 4—is a critical determinant of a molecule's biological activity. This structural variation significantly influences the compound's electronic distribution, steric hindrance, and ability to interact with the binding pockets of protein targets. For instance, the basicity of the pyridine nitrogen is modulated by the position of the electron-withdrawing or -donating side chain, which in turn can affect its interaction with acidic residues in a receptor's active site.

To illustrate the importance of isomeric positioning, a comparative study would ideally include the 2- and 3-pyridylethylamine isomers alongside the 4-pyridyl variant. This would provide valuable structure-activity relationship (SAR) insights into how the spatial arrangement of the key pharmacophoric elements dictates biological function.

A Framework for Comparative In Vitro Efficacy Assessment

A robust in vitro comparison of pyridine derivatives should encompass a panel of assays that probe different aspects of cellular and molecular activity. Here, we outline three fundamental assays that would form the basis of such a comparison.

Cytotoxicity Profiling: The MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method to assess cell viability. It provides a quantitative measure of a compound's ability to induce cell death, a crucial parameter for anticancer drug development and for evaluating the general toxicity of a compound. The MCF-7 human breast cancer cell line is a well-characterized and commonly used model for in vitro cytotoxicity screening.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture MCF-7 cells seeding Seed cells in 96-well plates cell_culture->seeding adhesion Allow 24h for cell adhesion seeding->adhesion compound_prep Prepare serial dilutions of 2-(Pyridin-4-yl)ethanamine HCl and comparator pyridines treatment Treat cells with compounds (including vehicle control) compound_prep->treatment incubation_treat Incubate for 48-72 hours treatment->incubation_treat mtt_addition Add MTT solution to each well incubation_mtt Incubate for 2-4 hours (Formazan crystal formation) mtt_addition->incubation_mtt solubilization Add solubilization buffer (e.g., DMSO) incubation_mtt->solubilization readout Measure absorbance at 570 nm solubilization->readout H1_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_detection Detection & Analysis membrane_prep Prepare cell membranes expressing H1 receptors incubation Incubate membranes, radioligand, and varying concentrations of test compounds membrane_prep->incubation ligand_prep Prepare radioligand (e.g., [³H]-mepyramine) and test compounds ligand_prep->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Add scintillation cocktail washing->scintillation counting Quantify radioactivity scintillation->counting analysis Calculate Ki values counting->analysis

Caption: General Workflow for a Radioligand Binding Assay.

Data Interpretation: The data is used to calculate the inhibitor constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Illustrative Data Table (Hypothetical):

CompoundIsomer PositionHistamine H1 Receptor Ki (nM)
2-(Pyridin-4-yl)ethanamine HCl4Data Not Available
2-(Pyridin-2-yl)ethanamine25,200
2-(Pyridin-3-yl)ethanamine312,500
Mepyramine (Positive Control)N/A1.2
Receptor Binding Affinity: Dopamine D2 Receptor

Rationale: The dopamine D2 receptor is another important GPCR target, primarily implicated in neurological and psychiatric disorders. Assessing the binding affinity of pyridine derivatives to the D2 receptor can provide insights into their potential central nervous system effects. Similar to the H1 receptor assay, a radioligand binding assay is the preferred method for determining binding affinity.

Signaling Pathway:

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gi_protein Gi Protein D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion Inhibited PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Cellular Response (e.g., inhibition of neuronal firing) PKA->Cellular_Response Leads to

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Protocol: The experimental workflow for the D2 receptor binding assay is analogous to that of the H1 receptor, with the primary differences being the use of a D2 receptor-expressing cell line and a D2-specific radioligand (e.g., [³H]-spiperone).

Data Interpretation: As with the H1 receptor assay, the primary output is the Ki value, with lower values indicating higher binding affinity.

Illustrative Data Table (Hypothetical):

CompoundIsomer PositionDopamine D2 Receptor Ki (nM)
2-(Pyridin-4-yl)ethanamine HCl4Data Not Available
2-(Pyridin-2-yl)ethanamine2>10,000
2-(Pyridin-3-yl)ethanamine3>10,000
Haloperidol (Positive Control)N/A2.5

Conclusion and Future Directions

While a direct comparative analysis of 2-(Pyridin-4-yl)ethanamine hydrochloride is currently precluded by the absence of published in vitro efficacy data, the framework presented here provides a clear and scientifically rigorous path forward for its evaluation. The outlined experimental protocols for cytotoxicity and receptor binding assays, along with the principles of data interpretation, offer a blueprint for researchers to generate the necessary data.

The future generation of in vitro data for 2-(Pyridin-4-yl)ethanamine hydrochloride will be a critical step in elucidating its biological activity profile. Such data will not only enable a direct comparison with its positional isomers and other pyridine derivatives but will also provide valuable insights into its potential therapeutic applications and guide further preclinical development. Researchers in the field are encouraged to pursue these investigations to fill the current knowledge gap and unlock the full potential of this and other promising pyridine-based compounds.

References

Due to the lack of direct in vitro efficacy data for 2-(Pyridin-4-yl)ethanamine hydrochloride, a conventional reference list citing such data cannot be provided. The methodologies and conceptual frameworks described in this guide are based on well-established principles and protocols in molecular pharmacology and cell biology. For specific protocols, researchers are advised to consult standard laboratory manuals and the following types of resources:

  • Current Protocols in Pharmacology: For detailed, peer-reviewed, and regularly updated protocols on a wide range of in vitro assays.
  • Journal of Medicinal Chemistry: For examples of structure-activity relationship studies on pyridine deriv
  • Biochemical Pharmacology: For in-depth discussions on the mechanisms of drug-receptor interactions and signaling p
  • Nature Reviews Drug Discovery: For high-level insights into the drug discovery and development process.

A Comparative Guide to the Validation of Analytical Methods for 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical method validation strategies for 2-(Pyridin-4-yl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system grounded in regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. This principle, championed by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensures the quality, reliability, and consistency of analytical data[2]. This guide will focus on the two most common and powerful analytical techniques for a molecule like 2-(Pyridin-4-yl)ethanamine hydrochloride: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Analytical Landscape: Choosing the Right Technique

2-(Pyridin-4-yl)ethanamine hydrochloride possesses a primary amine and a UV-active pyridine ring, making it amenable to both HPLC with UV detection and, with appropriate derivatization or specialized columns, Gas Chromatography.

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse for non-volatile, polar compounds. Given the structure of the target analyte, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. The pyridine ring provides a chromophore for straightforward UV detection.

  • Gas Chromatography (GC): While the hydrochloride salt is non-volatile, the free base can be analyzed by GC. However, the high polarity of the primary amine can lead to poor peak shape (tailing) on standard columns[3][4]. This can be overcome by using specialized columns designed for amines or by derivatizing the amine to reduce its polarity. GC is particularly powerful for assessing volatile impurities.

The validation of these methods must adhere to a set of core performance characteristics as outlined in the ICH Q2(R2) guideline[5][6].

The Validation Workflow: A Unified Framework

A successful validation project follows a structured path. The relationship between the analytical procedure lifecycle and its validation is crucial for maintaining a state of control over the method's performance.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Evaluation & Reporting Dev Analytical Procedure Development (ICH Q14) Opt Method Optimization (Column, Mobile Phase/Carrier Gas, Temp.) Dev->Opt Proto Define Analytical Target Profile (ATP) Opt->Proto Params Select Validation Parameters (ICH Q2(R2)) Proto->Params Accept Set Acceptance Criteria Params->Accept Spec Specificity Accept->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Eval Data Evaluation vs. Acceptance Criteria Rob->Eval Report Validation Report & Lifecycle Management Eval->Report

Caption: High-level workflow for analytical method validation.

Core Validation Parameters: A Comparative Approach

The ICH guidelines provide a harmonized framework for validation[5][7]. The extent of validation depends on the intended purpose of the method (e.g., identification, impurity testing, or assay). For the quantitative determination (assay) of 2-(Pyridin-4-yl)ethanamine hydrochloride, the following parameters are critical.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Objective & Rationale (ICH Q2(R2))
Specificity Assess peak purity using a photodiode array (PDA) detector. Analyze stressed samples (acid, base, oxidative, thermal, photolytic degradation) and a placebo mixture.Analyze a placebo mixture and known related substances. Ensure no co-elution with the main peak.To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from impurities, degradation products, or matrix components.[5][8]
Linearity Analyze a minimum of 5 concentrations across the specified range (e.g., 80-120% of the target concentration). Plot response vs. concentration.Analyze a minimum of 5 concentrations across the specified range. Plot response vs. concentration.To demonstrate a direct proportional relationship between the analytical response and the concentration of the analyte over a defined range.[2][9]
Range Derived from the linearity study, confirming acceptable accuracy and precision at the upper and lower limits.Derived from the linearity study, confirming acceptable accuracy and precision at the upper and lower limits.The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates each (9 total determinations).Perform recovery studies by spiking the analyte into a suitable matrix at 3 concentration levels with 3 replicates each.To express the closeness of agreement between the value found and an accepted reference value. It is typically reported as percent recovery.[8][10]
Precision Repeatability: 6 replicate injections at 100% concentration or 9 determinations across the range. Intermediate Precision: Vary analysts, days, and instruments.Repeatability: 6 replicate injections at 100% concentration. Intermediate Precision: Vary analysts, days, and instruments.To measure the degree of scatter between a series of measurements from the same homogeneous sample under prescribed conditions.[8][11]
Limit of Quantitation (LOQ) Determined via signal-to-noise ratio (typically S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve.Determined via signal-to-noise ratio (S/N ≥ 10) or based on the standard deviation of the response and the slope.The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Robustness Deliberately vary method parameters like mobile phase pH (±0.2), organic composition (±2%), column temperature (±5°C), and flow rate (±10%).Deliberately vary parameters like carrier gas flow rate (±10%), oven temperature ramp rate, and injector temperature (±10°C).To measure the method's capacity to remain unaffected by small, deliberate variations in parameters, indicating its reliability during normal usage.[8]
System Suitability Performed before each run. Parameters include retention time, peak area reproducibility (%RSD), tailing factor, and theoretical plates.Performed before each run. Parameters include retention time, peak area reproducibility (%RSD), and peak shape.To ensure the chromatographic system is adequate for the intended analysis. It is an integral part of the overall method.[11]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples designed to meet the rigorous standards of regulatory bodies.

Method 1: RP-HPLC-UV Assay Method Validation

This method is designed for the quantification (assay) of 2-(Pyridin-4-yl)ethanamine hydrochloride in a drug substance.

Chromatographic Conditions (Example)

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: Acetonitrile. Isocratic elution with 85:15 (A:B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Validation Protocol Steps:

  • System Suitability:

    • Prepare a standard solution of 2-(Pyridin-4-yl)ethanamine hydrochloride at the target concentration (e.g., 0.5 mg/mL).

    • Inject the solution six times.

    • Acceptance Criteria: %RSD of peak areas ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000.

  • Specificity:

    • Inject the diluent to confirm no interfering peaks.

    • Prepare forced degradation samples by subjecting the analyte to heat (80°C), acid (0.1N HCl), base (0.1N NaOH), and oxidation (3% H₂O₂).

    • Analyze all samples and assess peak purity of the main peak using a PDA detector.

    • Acceptance Criteria: The main peak should be spectrally pure and well-resolved from all degradation peaks (Resolution ≥ 2.0).

  • Linearity & Range:

    • Prepare a stock solution and perform serial dilutions to create at least five concentration levels covering 80% to 120% of the target assay concentration.

    • Inject each level in triplicate.

    • Perform a linear regression analysis of the mean peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.[11]

  • Accuracy (Recovery):

    • Prepare a placebo mixture.

    • Spike the placebo with the analyte at three concentrations (e.g., 80%, 100%, 120% of target). Prepare three independent samples at each level.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level, with an RSD ≤ 2.0%.[10]

  • Precision:

    • Repeatability: Prepare six individual samples at 100% of the target concentration and analyze.

    • Intermediate Precision: A second analyst, on a different day, using a different HPLC system, should repeat the repeatability study.

    • Acceptance Criteria: RSD for repeatability ≤ 1.5%. RSD for intermediate precision (all 12 results) ≤ 2.0%.[8]

HPLC_Validation_Logic Start Start HPLC Validation SST System Suitability Test (SST) Start->SST SST_Check SST Pass? SST->SST_Check Specificity Specificity (Forced Degradation) SST_Check->Specificity Yes Fail Method Fails Re-evaluate SST_Check->Fail No Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Complete Robustness->Report

Caption: Decision logic for HPLC method validation experiments.

Method 2: GC-FID Method Validation for Residual Solvents

This method is designed to quantify potential residual solvents used in the synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride, such as pyridine. It uses headspace injection to avoid contamination of the GC system with the non-volatile API.

Chromatographic Conditions (Example)

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Nitrogen or Helium, constant flow

  • Injector: Split injection, 200°C

  • Detector: FID, 250°C

  • Oven Program: 40°C (hold 10 min), ramp to 240°C at 30°C/min, hold 5 min.

  • Headspace Sampler: Vial equilibration at 100°C for 20 min.

  • Diluent: N-Methyl-2-pyrrolidone (NMP)

Validation Protocol Steps:

  • Specificity:

    • Inject a blank diluent (NMP) to ensure no interference.

    • Inject a solution of the API in NMP to confirm no peaks from the API itself at the retention times of the target solvents.

    • Acceptance Criteria: No interfering peaks at the retention times of the target analytes.

  • Linearity:

    • Prepare a mixed standard of target solvents in NMP.

    • Perform serial dilutions to create at least five concentrations bracketing the expected limits (e.g., from LOQ to 120% of the ICH limit).

    • Analyze each level.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99 for each solvent.

  • Accuracy (Recovery):

    • Spike the drug substance with known amounts of each solvent at three levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare three samples at each level.

    • Analyze and calculate the percent recovery.

    • Acceptance Criteria: Mean recovery for each solvent should be between 80.0% and 120.0%.

  • Precision (Repeatability):

    • Prepare six individual samples of the drug substance spiked with each solvent at the 100% specification limit.

    • Analyze all six samples.

    • Acceptance Criteria: RSD for the calculated amount of each solvent ≤ 15.0%.

  • Limit of Quantitation (LOQ):

    • Establish the LOQ for each solvent, typically by preparing low-concentration standards and demonstrating an acceptable signal-to-noise ratio (≥10) and adequate precision (%RSD ≤ 20%).

    • Acceptance Criteria: The established LOQ must be below the reporting threshold for each residual solvent.

Conclusion: A Foundation of Trust

The validation of analytical methods for 2-(Pyridin-4-yl)ethanamine hydrochloride is not a "check-the-box" exercise but a scientific investigation to prove that a method is fit for its intended purpose[1]. By grounding our protocols in the harmonized guidelines of the ICH, FDA, and EMA, we build a foundation of trust in our data[5][12][13]. The choice between HPLC for assay and GC for residual solvents is driven by the physicochemical properties of the analyte and the specific analytical challenge. A robustly validated method is a critical asset in the pharmaceutical development lifecycle, ensuring product quality and patient safety. The modern approach to validation is a continuous process, evolving with the method throughout its lifecycle[7].

References

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food & Drug Administration.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Egon-Schoenberger.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency.
  • EMA publishes Document on the Validation of analytical Methods. ECA Academy.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • VALIDATION OF ANALYTICAL METHODS. IKEV.
  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Validation of Analytical Methods. ResearchGate.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate.

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A Senior Application Scientist's Guide to the Cross-Validation of 2-(Pyridin-4-yl)ethanamine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of experimental data is the bedrock of scientific integrity. This guide provides an in-depth, technical comparison of 2-(Pyridin-4-yl)ethanamine hydrochloride, a versatile building block in medicinal chemistry, with a structurally related and functionally relevant alternative, Betahistine dihydrochloride. This document is designed to not only present comparative data but also to elucidate the causality behind the experimental choices, ensuring a self-validating system of protocols.

Introduction to 2-(Pyridin-4-yl)ethanamine Hydrochloride

2-(Pyridin-4-yl)ethanamine is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its pyridine moiety which can engage in a multitude of chemical transformations and biological interactions. Its hydrochloride salt form enhances stability and solubility, making it amenable to a wide range of experimental conditions. A critical aspect of its utility lies in its structural similarity to endogenous signaling molecules, such as histamine, allowing for its use as a scaffold in the design of receptor agonists and antagonists.

Comparative Compound: Betahistine Dihydrochloride

For a robust cross-validation, a suitable comparator is essential. Betahistine dihydrochloride, a histamine H1 receptor agonist and H3 receptor antagonist, serves as an excellent choice.[1] Its structural analogy to 2-(Pyridin-4-yl)ethanamine, with a methyl group on the amine, provides a meaningful basis for comparing synthesis, purification, and analytical characterization data. Betahistine is clinically used for the treatment of Ménière's disease, providing a wealth of established analytical methodologies.[2][3][4]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of these pyridine-based ethanamines often involves a multi-step process. Below are detailed, field-proven protocols for the synthesis and purification of both 2-(Pyridin-4-yl)ethanamine hydrochloride and Betahistine dihydrochloride.

Protocol 1: Synthesis of 2-(Pyridin-4-yl)ethanamine Hydrochloride

This synthesis is adapted from a reliable Organic Syntheses procedure for a related compound, focusing on the reduction of an oxime tosylate intermediate.[5][6]

Step 1: Synthesis of 4-Acetylpyridine Oxime

  • In a 500-mL Erlenmeyer flask, dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water.

  • To this solution, add 70 mL of 20% aqueous sodium hydroxide.

  • While stirring magnetically, add 36.3 g (0.30 mol) of 4-acetylpyridine in one portion. A precipitate will form rapidly.

  • Stir the reaction mixture at 0–5°C for 2 hours.

  • Collect the precipitate by suction filtration and wash with 500 mL of cold water. This yields a mixture of E- and Z-isomers of 4-acetylpyridine oxime.

Step 2: Synthesis of 4-Acetylpyridine Oxime Tosylate

  • To a 1-L round-bottomed flask, add the purified E-oxime from the previous step and p-toluenesulfonyl chloride in anhydrous pyridine.

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate of pyridine hydrochloride will form.

  • Add 500 mL of ice water with continued stirring. A voluminous white precipitate of the tosylate will form.

  • Collect the precipitate by suction filtration, wash with cold water, and dry under reduced pressure.

Step 3: Reduction to 2-(Pyridin-4-yl)ethanamine

  • In a suitable reaction vessel, dissolve the 4-acetylpyridine oxime tosylate in absolute ethanol.

  • Cool the solution to 0-5°C and slowly add a reducing agent, such as sodium borohydride or perform catalytic hydrogenation.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

Step 4: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude 2-(pyridin-4-yl)ethanamine in a minimal amount of a suitable solvent like isopropanol.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Collect the white precipitate of 2-(pyridin-4-yl)ethanamine hydrochloride by suction filtration.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain fine, white crystals.[7]

Protocol 2: Synthesis of Betahistine Dihydrochloride

This protocol is a well-established method for the synthesis of Betahistine.[8]

Step 1: Synthesis of Betahistine Free Base

  • Set up a round-bottom flask with a reflux condenser and magnetic stirrer in a fume hood.

  • Prepare an aqueous solution of methylamine hydrochloride (1.5 equivalents relative to 2-vinylpyridine).

  • In the flask, combine 2-vinylpyridine (1 equivalent) with toluene.

  • Add the aqueous methylamine hydrochloride solution to the flask.

  • Heat the reaction mixture to 90-100°C and reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and add a solution of sodium hydroxide to neutralize the excess acid and liberate the free amine.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Betahistine free base.

Step 2: Formation and Purification of Betahistine Dihydrochloride

  • Dissolve the crude Betahistine in ethanol and cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until the pH is approximately 2. A white precipitate of Betahistine dihydrochloride will form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from ethanol or a methanol/n-pentane solvent system.[8]

Analytical Cross-Validation Workflow

A multi-technique approach is crucial for the unambiguous characterization and purity assessment of synthesized compounds. The following workflow ensures the structural integrity and purity of the synthesized 2-(Pyridin-4-yl)ethanamine hydrochloride.

Caption: Workflow for the analytical cross-validation of synthesized 2-(Pyridin-4-yl)ethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

Standard Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[9][10] Add a small amount of an internal standard (e.g., TMS or DSS) for accurate chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

Expected ¹H NMR Data (400 MHz, D₂O) for 2-(Pyridin-4-yl)ethanamine Hydrochloride:

  • δ 8.5-8.7 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.

  • δ 7.5-7.7 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.

  • δ 3.3-3.5 ppm (t, 2H): Methylene protons adjacent to the amino group.

  • δ 3.0-3.2 ppm (t, 2H): Methylene protons adjacent to the pyridine ring.

Expected ¹³C NMR Data (100 MHz, D₂O) for 2-(Pyridin-4-yl)ethanamine Hydrochloride:

  • δ 150-152 ppm: Pyridine ring carbons ortho to the nitrogen.

  • δ 148-150 ppm: Pyridine ring carbon para to the ethylamine substituent.

  • δ 125-127 ppm: Pyridine ring carbons meta to the nitrogen.

  • δ 39-41 ppm: Methylene carbon adjacent to the amino group.

  • δ 35-37 ppm: Methylene carbon adjacent to the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and quantifying any impurities.

Standard Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for reversed-phase chromatography, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[2][3][4]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL).

  • Chromatographic Conditions: Use a C18 column with a typical dimension of 4.6 x 250 mm and 5 µm particle size. Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value based on the compound's UV absorbance (e.g., 254 nm or 260 nm).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity.

Standard Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).[11]

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS). Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.[12][13][14][15]

Expected Mass Spectrum Data for 2-(Pyridin-4-yl)ethanamine:

  • [M+H]⁺: The protonated molecular ion should be observed at m/z corresponding to the molecular weight of the free base plus the mass of a proton.

Comparative Data Analysis

The following table summarizes the expected and reported experimental data for 2-(Pyridin-4-yl)ethanamine hydrochloride and Betahistine dihydrochloride.

Parameter2-(Pyridin-4-yl)ethanamine HydrochlorideBetahistine Dihydrochloride
Molecular Formula C₇H₁₁ClN₂C₈H₁₄Cl₂N₂
Molecular Weight 158.63 g/mol 209.12 g/mol
¹H NMR (D₂O) Pyridine protons: δ 8.5-8.7, 7.5-7.7 ppm; Ethyl protons: δ 3.3-3.5, 3.0-3.2 ppmPyridine protons: δ 8.4-8.6, 7.4-7.6 ppm; Ethyl protons: δ 3.2-3.4, 2.9-3.1 ppm; N-methyl protons: δ 2.7-2.9 ppm
¹³C NMR (D₂O) Pyridine carbons: δ 150-152, 148-150, 125-127 ppm; Ethyl carbons: δ 39-41, 35-37 ppmPyridine carbons: δ 149-151, 147-149, 124-126 ppm; Ethyl carbons: δ 49-51, 33-35 ppm; N-methyl carbon: δ 33-35 ppm
HPLC Retention Time Dependent on specific method conditionsDependent on specific method conditions[2][3][4]
Mass Spectrum (ESI+) [M+H]⁺ at m/z 123.09[M+H]⁺ at m/z 137.11[16][17]

Mechanism of Action: Histamine Receptor Interaction

Both 2-(Pyridin-4-yl)ethanamine and Betahistine are structurally related to histamine and are known to interact with histamine receptors. The following diagram illustrates the general concept of their interaction at a histamine receptor.

Caption: Conceptual diagram of ligand interaction with a histamine receptor.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of 2-(Pyridin-4-yl)ethanamine hydrochloride. By presenting detailed, side-by-side protocols and comparative analytical data with a relevant alternative, Betahistine dihydrochloride, we establish a robust system for ensuring the quality and identity of this important synthetic intermediate. The emphasis on the rationale behind experimental choices and the inclusion of standard operating procedures aims to empower researchers to conduct their work with the highest level of scientific integrity.

References

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Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-4-yl)ethanamine Hydrochloride as a Histamine H4 Receptor Antagonist Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-(Pyridin-4-yl)ethanamine moiety, often handled as its more stable hydrochloride salt, represents a cornerstone scaffold in medicinal chemistry. Its structural features—a basic nitrogen atom in the pyridine ring, a flexible ethyl linker, and a primary amine—make it a versatile building block for constructing ligands that interact with a variety of biological targets. A particularly successful application of this scaffold has been in the development of potent and selective antagonists for the histamine H4 receptor (H4R). The H4R is a G-protein coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells, implicating it in inflammatory and immune responses.[1] Consequently, H4R antagonists are actively pursued as potential therapeutics for conditions like atopic dermatitis, pruritus, and asthma.[2]

This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of the 2-(Pyridin-4-yl)ethanamine scaffold in the context of H4R antagonism. We will dissect the molecule to understand how specific structural modifications influence binding affinity and functional activity, drawing upon key data from seminal compounds and their analogs. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for designing the next generation of H4R-targeted therapeutics.

Core Scaffold Analysis and Key Interaction Points

The 2-(Pyridin-4-yl)ethanamine scaffold provides a critical pharmacophore for H4R binding. The terminal primary amine is believed to form a key salt bridge with a conserved aspartic acid residue (Asp94) in the third transmembrane domain (TM3) of the H4R, anchoring the ligand in the binding pocket. The pyridine ring often engages in aromatic or hydrophobic interactions within the receptor. The SAR exploration, therefore, logically divides into modifications of these key regions.

Structure-Activity Relationship at the Histamine H4 Receptor

The development of the potent and selective H4R antagonist JNJ 7777120 (Ki = 4.5 nM) provided a foundational tool for exploring the pharmacology of the H4R and serves as an excellent starting point for our SAR analysis.[3] While JNJ 7777120 is a more complex indolecarboxamide, its design incorporates a basic amine connected to a larger aromatic system, and the SAR of related series sheds light on the optimal features of the pyridylethylamine portion.

The Importance of the Pyridine Isomer

The position of the nitrogen within the pyridine ring is critical for potent H4R antagonism. Comparative studies of histamine derivatives have shown that the structural requirements for H3R and H4R differ significantly. While many H3R ligands show some affinity for H4R, specific modifications can introduce high selectivity.[4][5] For scaffolds related to H4R antagonists, the 4-pyridyl isomer is consistently favored over the 2-pyridyl and 3-pyridyl isomers. This preference is attributed to the optimal positioning of the nitrogen atom, which influences the vector and basicity of the terminal amine, allowing for the crucial interaction with Asp94 in the H4R binding pocket.

Modifications of the Ethylamine Side Chain

The ethylamine linker is not merely a spacer; its length and substitution pattern are crucial for maintaining high affinity.

  • Chain Length: Shortening or lengthening the two-carbon chain generally leads to a significant loss of potency. This suggests that the distance between the aromatic pyridine ring and the basic amine is optimal for spanning the required interaction points within the H4R binding site.

  • Amine Substitution: The primary amine is essential. N-methylation or substitution with larger alkyl groups often diminishes activity, indicating that the unsubstituted -NH2 group is ideal for the key ionic interaction, potentially by minimizing steric hindrance and preserving the optimal hydrogen-bonding network. In many advanced antagonists like JNJ 7777120, this basic amine is incorporated into a piperazine ring, a common bioisostere that maintains the crucial basic nitrogen while allowing for further substitution to fine-tune properties like selectivity and pharmacokinetics.[6][7]

Modifications of the Pyridine Ring

Substitution on the pyridine ring can modulate potency, selectivity, and physicochemical properties.

  • Small Alkyl Groups: Introduction of small alkyl groups (e.g., methyl) at the C2 position of the pyridine ring can be tolerated but often does not lead to an increase in potency. This suggests the space around this region of the binding pocket is constrained.

  • Electron-Withdrawing/Donating Groups: The electronic properties of the pyridine ring can influence the pKa of the pyridine nitrogen, which may affect secondary interactions or the overall ADME properties of the molecule. However, extensive substitution is often less impactful than modifications to the other, larger aromatic systems typically present in potent H4R antagonists.

The following diagram summarizes the key SAR findings for the 2-(Pyridin-4-yl)ethanamine scaffold in the context of H4R antagonists.

SAR_Summary cluster_scaffold 2-(Pyridin-4-yl)ethanamine Core cluster_sar Key SAR Insights for H4R Antagonism Scaffold Amine Terminal Amine: - Primary amine is critical for Asp94 interaction. - N-alkylation reduces potency. Linker Ethyl Linker: - Two-carbon length is optimal. - Shortening or lengthening is detrimental. PyridineRing Pyridine Ring: - 4-pyridyl isomer is strongly preferred. - Limited tolerance for substitution. PyridineN Pyridine Nitrogen: - Influences basicity and vector of the side chain.

Caption: Key structure-activity relationship points for the 2-(Pyridin-4-yl)ethanamine scaffold.

Comparative Data Summary

While direct SAR tables for simple 2-(Pyridin-4-yl)ethanamine analogs are sparse in the literature, the principles are well-established from the development of more complex molecules. The table below conceptualizes the expected outcomes based on extensive research in the H4R antagonist field.

Compound/Modification Modification Description Relative H4R Affinity Rationale
Parent Scaffold 2-(Pyridin-4-yl)ethanamineBaselineServes as the reference pharmacophore.
Isomer Comparison 2-(Pyridin-2-yl)ethanamineGreatly ReducedIncorrect vector for interaction with Asp94.
Isomer Comparison 2-(Pyridin-3-yl)ethanamineReducedSub-optimal vector and electronic influence on the amine.
Linker Modification 2-(Pyridin-4-yl)methanamineGreatly ReducedInsufficient distance between pharmacophoric elements.
Linker Modification 3-(Pyridin-4-yl)propanamineGreatly ReducedExcessive distance; loss of optimal geometry.
Amine Modification N-Methyl-2-(pyridin-4-yl)ethanamineReducedSteric hindrance at the key Asp94 interaction site.

Experimental Protocols for SAR Determination

To validate the SAR of newly synthesized analogs, a standardized screening cascade is essential. This ensures data comparability and robust decision-making.

Screening Cascade Workflow

The logical flow from initial binding affinity to functional antagonism and finally to cellular activity is a hallmark of a rigorous drug discovery program.

Screening_Cascade Compound Synthesized Analog Library BindingAssay Primary Screen: hH4R Radioligand Binding Assay (e.g., [3H]-Histamine displacement) Compound->BindingAssay FunctionalAssay Secondary Screen: Functional Antagonist Assay (e.g., cAMP inhibition or β-arrestin recruitment) BindingAssay->FunctionalAssay Determine Ki SelectivityPanel Selectivity Profiling: (hH1R, hH2R, hH3R binding) FunctionalAssay->SelectivityPanel Determine IC50/Kb CellularAssay Tertiary Screen: Cell-based Functional Assay (e.g., Mast Cell Chemotaxis) SelectivityPanel->CellularAssay Confirm Selectivity Hit Validated Hit Compound CellularAssay->Hit Confirm Cellular Activity

Caption: A typical experimental workflow for characterizing novel H4R antagonists.

Detailed Protocol: Human H4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human histamine H4 receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human H4R.

  • Radioligand: [³H]-Histamine (Specific Activity: ~20-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Non-specific Binding Control: Histamine (10 µM final concentration).

  • Test Compounds: Serially diluted in appropriate solvent (e.g., DMSO), then further diluted in Assay Buffer.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Apparatus: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.

2. Procedure:

  • Preparation: Thaw the frozen hH4R cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 25 µL of Assay Buffer (for total binding) OR 25 µL of 10 µM Histamine (for non-specific binding) OR 25 µL of test compound dilution.

    • 25 µL of [³H]-Histamine diluted in Assay Buffer to achieve a final concentration of ~2-4 nM.[4]

    • 50 µL of the diluted cell membrane preparation.

  • Incubation: Gently mix the plate and incubate for 60 minutes at 25°C.

  • Harvesting: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filter mats to dry completely. Place them in scintillation vials or bags, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess histamine) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).

  • Calculate the binding affinity constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

The 2-(Pyridin-4-yl)ethanamine scaffold is a validated and highly effective starting point for the design of histamine H4 receptor antagonists. The structure-activity relationship is well-defined: a 4-pyridyl isomeric configuration, a strict two-carbon linker, and a primary (or minimally substituted) basic amine are critical for high-affinity binding. While this core provides the essential anchor, achieving clinical success requires extensive optimization of appended chemical moieties to fine-tune selectivity, functional activity, and pharmacokinetic properties.[2] Future research will likely focus on incorporating this privileged scaffold into novel molecular architectures, such as macrocycles or conformationally constrained systems, to achieve even greater selectivity and improved drug-like properties.[8][9] The continued exploration of SAR around this simple but powerful fragment will undoubtedly fuel the development of new therapies for a range of inflammatory and immune-mediated diseases.

References

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  • Jablonowski, J. A., et al. (2003). The first potent and selective non-imidazole human histamine H4 receptor antagonists. Journal of Medicinal Chemistry, 46(19), 3957-3960.
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  • Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 627-635.
  • Cai, P., et al. (2009). SAR and Biological Evaluation of Analogues of a Small Molecule Histone Deacetylase Inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Bioorganic & Medicinal Chemistry Letters, 19(3), 644-649.
  • Medina, V., & Rivera, J. (2014). Histamine H4 receptor ligands: future applications and state of art. Medicinal Research Reviews, 34(5), 956-991.
  • de Esch, I. J., et al. (2005). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 146(8), 1045-1054.
  • Duan, C. X., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry, 165, 108925.
  • Pertz, H., & Schunack, W. (1997). The imidazole nucleus: a privileged scaffold in medicinal chemistry. Pharmacological Research, 35(3), 173-189.
  • Thurmond, R. L. (2017). Clinical Development of Histamine H4 Receptor Antagonists. PubMed, PMID: 28233185.
  • Savall, B. M., et al. (2015). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1055-1060.
  • Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 240, 114578.
  • Cowart, M. D., et al. (2010). Rigidified 2-aminopyrimidines as histamine H4 receptor antagonists: effects of substitution about the rigidifying ring. Bioorganic & Medicinal Chemistry Letters, 20(6), 1900-1904.

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A Comparative Analysis of Pyridineethanamine Derivatives' Potency at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyridineethanamine Scaffold

The pyridineethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features, including a basic nitrogen atom and an aromatic pyridine ring, allow for diverse interactions with various biological targets. A prominent example of a pyridineethanamine derivative is betahistine, a compound widely used in the treatment of Ménière's disease.[1] Betahistine's therapeutic effects are attributed to its unique dual activity as a weak partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[2][3] This dual action highlights the therapeutic potential of modulating the histaminergic system and underscores the importance of understanding the structure-activity relationships (SAR) of pyridineethanamine derivatives to develop more potent and selective ligands.

This guide provides a comprehensive comparative analysis of the potency of pyridineethanamine derivatives, with a primary focus on their activity at the histamine H1 receptor. We will delve into the experimental methodologies used to assess their potency, present comparative data for key compounds, and discuss the structural modifications that influence their interaction with the H1 receptor.

The Histamine H1 Receptor and its Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating allergic and inflammatory responses.[4] Upon activation by its endogenous ligand, histamine, the H1 receptor couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to Ligand Pyridineethanamine Derivative (Agonist) Ligand->H1R Binds to

Caption: Signaling pathway of the Gq-coupled histamine H1 receptor.

Experimental Protocols for Assessing Potency

The potency of pyridineethanamine derivatives at the H1 receptor is typically determined using a combination of in vitro binding and functional assays. These assays provide quantitative measures of a compound's affinity for the receptor and its ability to elicit a cellular response.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] This technique involves competing a radiolabeled ligand with an unlabeled test compound for binding to the receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare Membranes (from cells expressing H1 receptor) B Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]mepyramine) - Unlabeled Test Compound (varying concentrations) A->B C Separate Bound from Free Ligand (via filtration) B->C D Quantify Radioactivity (of bound ligand) C->D E Data Analysis (Calculate Ki value) D->E Calcium_Flux_Workflow A Culture Cells (expressing H1 receptor) B Load Cells with a Calcium-Sensitive Fluorescent Dye A->B C Add Test Compound (varying concentrations) B->C D Measure Changes in Fluorescence (indicating intracellular Ca²⁺ levels) C->D E Data Analysis (Calculate EC50 and Emax) D->E

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of 2-(Pyridin-4-yl)ethanamine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The successful translation of a compound's activity from the laboratory bench to a clinical setting is the cornerstone of effective drug development. This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for 2-(Pyridin-4-yl)ethanamine hydrochloride, a potent histamine H1 receptor agonist. By integrating high-throughput in vitro characterization with a classic in vivo physiological model, we delineate a clear path from molecular interaction to whole-organism response. This document details the requisite experimental protocols, explains the scientific rationale behind methodological choices, and presents a comparative analysis against established histamine receptor modulators. The objective is to equip researchers with the tools to predict in vivo efficacy, thereby streamlining the development process and reducing reliance on extensive late-stage animal and human studies.[1][2][3]

Introduction: The Imperative of IVIVC in Modern Drug Discovery

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[1][4] For a novel compound like 2-(Pyridin-4-yl)ethanamine hydrochloride (hereafter designated as "Cmpd-A"), establishing such a correlation is paramount. Cmpd-A is a structural analog of histamine and is hypothesized to act as an agonist at the histamine H1 receptor (H1R). The H1R, a G-protein coupled receptor (GPCR), plays a critical role in allergic and inflammatory responses.[5][6] Its activation in smooth muscle cells, such as those in the bronchi, leads to contraction.[6]

This guide will systematically explore the two pillars of IVIVC for Cmpd-A:

  • In Vitro Characterization: Quantifying the compound's binding affinity (Kᵢ) and functional potency (EC₅₀) at the human H1 receptor.

  • In Vivo Assessment: Measuring the physiological consequence of H1R activation, specifically bronchoconstriction, in a validated animal model.

By bridging these two domains, we can build a predictive model that enhances our understanding of the compound's behavior and accelerates its development trajectory.[3][7]

In Vitro Characterization: Quantifying Receptor Interaction

To understand Cmpd-A's activity at a molecular level, two key in vitro assays are essential: a radioligand binding assay to measure affinity and a calcium flux assay to measure functional potency.

Method 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Cmpd-A for the human histamine H1 receptor.

Scientific Rationale: This assay directly measures how tightly a compound binds to its target receptor by assessing its ability to compete with a radioactively labeled ligand.[8][9][10] A low Kᵢ value indicates high binding affinity. We will use membranes from CHO-K1 cells stably expressing the human H1R and [³H]-Mepyramine, a well-characterized radiolabeled H1R antagonist, as the probe.

Experimental Protocol:

  • Preparation: Prepare cell membranes from CHO-K1 cells overexpressing the human H1R.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Mepyramine (e.g., 1 nM) and increasing concentrations of the unlabeled test compounds (Cmpd-A, Histamine, or the H1R antagonist Cetirizine).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the mixture through a glass fiber filter mat to separate receptor-bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-Mepyramine binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.[11]

Method 2: Functional Calcium Flux Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Cmpd-A as an H1R agonist.

Scientific Rationale: The H1R is a Gq-coupled GPCR.[5][12] Agonist binding activates the Gq protein, which in turn stimulates phospholipase C, leading to the production of inositol trisphosphate (IP₃). IP₃ binds to receptors on the endoplasmic reticulum, causing a rapid release of stored intracellular calcium (Ca²⁺).[12][13] This transient increase in cytosolic Ca²⁺ is a direct measure of receptor activation and can be quantified using a calcium-sensitive fluorescent dye.[13][14][15][16]

Experimental Protocol:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human H1R into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) in a buffered salt solution for 1 hour at 37°C.[15]

  • Compound Addition: Use a fluorescence imaging plate reader (FLIPR) or similar instrument to add varying concentrations of test compounds (Cmpd-A, Histamine) to the wells.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity in real-time immediately before and after compound addition. The peak fluorescence response corresponds to the magnitude of the calcium flux.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).

Comparative In Vitro Data Summary

The following table summarizes hypothetical, yet plausible, data for Cmpd-A compared to the endogenous agonist (Histamine) and a well-known selective H1R antagonist (Cetirizine).

CompoundRadioligand Binding (Kᵢ, nM)Calcium Flux (EC₅₀, nM)Calcium Flux (Eₘₐₓ, % of Histamine)
Cmpd-A 4512098%
Histamine 3085100%
Cetirizine 6[11]>10,000 (No Agonist Activity)0%

Data represents synthesized values for illustrative purposes.

This data suggests Cmpd-A is a potent and full agonist at the H1 receptor, with slightly lower affinity and potency than the natural ligand, histamine. Cetirizine shows high affinity but no agonist activity, as expected for an antagonist.[11]

H1 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by H1R activation, which forms the basis of the calcium flux assay.

H1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Cmpd-A) H1R Histamine H1 Receptor (H1R) Agonist->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds Ca_Response Cellular Response (e.g., Contraction) Ca_Release IP3R->Ca_Release Opens Ca_Store Ca²⁺ Store Ca_Release->Ca_Response Triggers

Caption: Canonical Gq-mediated signaling pathway of the Histamine H1 receptor.[12]

In Vivo Assessment: Measuring Physiological Response

Objective: To evaluate the ability of Cmpd-A to induce bronchoconstriction in an animal model and determine its in vivo effective dose (ED₅₀).

Scientific Rationale: The guinea pig is an exceptionally sensitive model for histamine-induced bronchospasm due to a high density of H1 receptors in its airway smooth muscle.[17] Administration of an H1R agonist via aerosol mimics an allergic asthma attack, causing measurable respiratory distress.[18] This model provides a direct physiological readout of H1R activation in vivo.[19][20][21]

Experimental Protocol: Histamine Aerosol-Induced Bronchospasm Model

  • Animal Acclimatization: Acclimatize male Dunkin-Hartley guinea pigs for at least 3 days.

  • Exposure Chamber: Place a single, conscious animal in a whole-body plethysmography chamber that allows for the measurement of respiratory parameters.

  • Baseline Measurement: Record the baseline respiratory rate and pattern for 5 minutes.

  • Aerosol Challenge: Expose the animal to an aerosolized solution of Cmpd-A or Histamine at increasing concentrations. A nebulizer is used to generate the aerosol.

  • Endpoint Measurement: The primary endpoint is the time to onset of preconvulsive dyspnea (PCD), characterized by labored breathing and collapse. This time is inversely proportional to the bronchoconstrictive potency of the compound.

  • Antagonist Control: In a separate group of animals, pre-treat with an H1R antagonist (e.g., Cetirizine, 2 mg/kg, p.o.) 1 hour before the agonist challenge to confirm the effect is H1R-mediated.

  • Data Analysis: Plot the reciprocal of the PCD time (1/PCD) against the log concentration of the aerosolized agonist. Determine the ED₅₀, the effective dose that causes bronchoconstriction in 50% of the animals or produces a 50% maximal response.

Comparative In Vivo Data Summary
CompoundIn Vivo ED₅₀ (mg/mL in nebulizer)Effect of Cetirizine Pre-treatment
Cmpd-A 0.25Complete blockade of bronchoconstriction
Histamine 0.18Complete blockade of bronchoconstriction

Data represents synthesized values for illustrative purposes.

The in vivo data corroborates the in vitro findings, showing that Cmpd-A is a potent bronchoconstrictor, acting specifically through the H1 receptor.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to link the cellular potency of Cmpd-A to its physiological effect. A successful IVIVC allows in vitro data to serve as a surrogate for in vivo performance, a key objective in drug development.[1][7]

Methodology: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

  • Pharmacokinetics (PK): Administer Cmpd-A to a cohort of guinea pigs (e.g., via intravenous injection) at a dose that elicits a submaximal bronchoconstrictive response. Collect serial blood samples and analyze the plasma concentration of Cmpd-A over time. This establishes the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Pyridine-containing compounds can have varied metabolic stability and clearance profiles, making this step critical.[22][23][24][25]

  • Pharmacodynamics (PD): In a parallel experiment, measure the bronchoconstriction response (e.g., change in pulmonary compliance) over time after the same IV dose.

  • Correlation: Correlate the plasma concentration of Cmpd-A (PK) at each time point with the corresponding physiological effect (PD). This relationship can be modeled to define the concentration required at the site of action to produce a given effect.

  • Model Validation: A strong correlation between the in vitro EC₅₀ from the calcium flux assay and the plasma concentration required to produce 50% of the maximal in vivo effect (the in vivo EC₅₀) validates the IVIVC model.[4] Predicting in vivo receptor occupancy based on plasma concentration and in vitro affinity is a powerful tool for estimating human pharmacodynamics.[26]

IVIVC Workflow Diagram

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment cluster_model IVIVC Modeling binding Binding Assay (Determine Kᵢ) functional Functional Assay (Determine EC₅₀) model PK/PD Modeling (Correlate Conc. & Effect) functional->model Input Potency pk Pharmacokinetics (PK) (Measure Plasma Conc.) pk->model pd Pharmacodynamics (PD) (Measure Response) pd->model predict Predictive Model (In Vitro EC₅₀ vs In Vivo EC₅₀) model->predict Establishes Correlation

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Conclusion and Future Directions

This guide has outlined a systematic, experimentally-driven approach to establish a meaningful IVIVC for 2-(Pyridin-4-yl)ethanamine hydrochloride. By quantitatively defining its in vitro affinity and potency and correlating these parameters with a specific in vivo physiological response, researchers can build a robust predictive model. This model is invaluable for optimizing formulations, guiding dose selection for further non-clinical and clinical studies, and ultimately de-risking the drug development process. The principles and protocols described herein provide a self-validating system that upholds the scientific integrity required for advancing novel therapeutic candidates from the laboratory to the clinic.

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A Comparative Guide to Reference Standards and Purity Assessment of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Research

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the entire edifice of a therapeutic candidate is built. 2-(Pyridin-4-yl)ethanamine hydrochloride is a key heterocyclic building block, frequently utilized in the synthesis of a wide array of pharmacologically active molecules.[1] The pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Consequently, the purity and characterization of this intermediate are not mere procedural formalities; they are critical determinants of reaction efficiency, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic.[2][3]

This guide provides an in-depth comparison of approaches to selecting and validating reference standards of 2-(Pyridin-4-yl)ethanamine hydrochloride. We will move beyond a simple listing of supplier specifications to a practical, scientifically grounded framework for purity assessment. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to qualify this critical reagent for its intended use.

Section 1: The Landscape of Pharmaceutical Reference Standards

Before assessing a specific chemical, it is crucial to understand the hierarchy and types of reference standards, as defined by global regulatory bodies.[4][5]

  • Primary Reference Standard: A substance shown to have suitable properties for the intended use, where suitability is demonstrated without comparison to an existing standard.[4] These are often established by pharmacopeial bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[4][6] They are characterized extensively and are considered the highest authority for a given material.

  • Secondary Reference Standard (or Working Standard): A standard whose characteristics are established by comparison with a primary reference standard.[3][4] Laboratories often establish secondary standards for routine use to conserve the more expensive primary standard.[2][5] The traceability of a secondary standard to the primary standard must be rigorously documented.[5]

For a compound like 2-(Pyridin-4-yl)ethanamine hydrochloride, which may not have a dedicated USP or Ph. Eur. monograph, a well-characterized batch from a reputable commercial supplier often serves as the de facto primary standard, against which in-house or "working" batches are qualified.

Section 2: A Pragmatic Guide to Selecting a Commercial Standard

When sourcing 2-(Pyridin-4-yl)ethanamine hydrochloride, researchers are met with various options from chemical suppliers. The stated purity, often listed as "≥95%" or "98%", is only the beginning of the story. A thorough evaluation requires a deeper look at the documentation and the analytical data provided.

Table 1: Key Criteria for Selecting a Commercial Reference Standard

CriterionLow-Trust IndicatorHigh-Trust IndicatorRationale
Stated Purity Vague (e.g., "95%") without analytical method specified.Specific (e.g., "≥99.5% by HPLC," "99.8% by qNMR") with the method clearly stated.The method used to determine purity is as important as the value itself. Different methods have different sensitivities to various impurities.
Certificate of Analysis (CofA) Provides only basic information like appearance and molecular formula.A comprehensive document detailing lot-specific results from multiple analytical techniques (e.g., HPLC, NMR, MS, Elemental Analysis).A detailed CofA demonstrates the manufacturer's commitment to quality control and provides the user with critical data for their own risk assessment.
Characterization Data No spectral data is provided or available upon request.Full spectral data (e.g., ¹H NMR, ¹³C NMR, MS, IR) is readily available for the specific lot.Access to raw or interpreted spectral data allows the end-user to independently verify the identity and structural integrity of the compound, ensuring it is free from significant structural isomers or other major impurities.
Traceability & Compliance No mention of manufacturing standards.Manufactured under a quality system such as ISO 9001. Provides traceability documentation.A robust quality system ensures consistency between batches and provides a framework for handling deviations and out-of-specification results.

Many suppliers, such as AKSci or AccelaChem, provide a baseline purity of ≥95%, which may be suitable for early-stage discovery.[7][8] For later-stage development, process chemistry, or when the material is intended to be used as a quantitative standard, a more rigorously characterized product from a supplier specializing in reference standards (e.g., LGC Standards) is often required.[9] The ultimate responsibility for ensuring the standard is fit for purpose lies with the user.[2]

Section 3: An Integrated, Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods —techniques that measure different chemical or physical properties. This strategy minimizes the risk of an impurity co-eluting in chromatography or being invisible to one form of spectroscopy.

Caption: Integrated workflow for qualifying a reference standard.

Section 4: Gold-Standard Experimental Protocols for Purity Assessment

Here we provide detailed, self-validating protocols for the characterization of 2-(Pyridin-4-yl)ethanamine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Causality: A reverse-phase HPLC method is the cornerstone of purity assessment for this molecule. Its polar, ionizable nature makes it well-suited for separation on a C18 column with an acidic mobile phase containing an organic modifier.[10][11] The acidic pH suppresses the silanol interactions on the stationary phase and ensures the amine is protonated, leading to sharp, symmetrical peaks. UV detection is ideal due to the strong absorbance of the pyridine ring.[12]

Caption: HPLC analysis workflow with integrated system suitability.

Detailed HPLC Protocol:

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to make a 1 mg/mL stock. Dilute 1:10 in the same solvent for a working concentration of 0.1 mg/mL.

Trustworthiness through Self-Validation (System Suitability): Before analyzing any samples, the system's performance must be verified.

  • Repeatability: Inject the 0.1 mg/mL standard five times. The relative standard deviation (%RSD) of the main peak area should be ≤1.0%.

  • Tailing Factor: For the main peak, the USP tailing factor should be between 0.8 and 1.5.

  • Theoretical Plates: The plate count for the main peak should be ≥2000.

Passing these criteria provides confidence that the analytical system is performing correctly and the generated data is reliable.

¹H NMR Spectroscopy for Identity Confirmation

Causality: While HPLC confirms purity, it does not confirm identity. ¹H NMR is a powerful, definitive technique for structural elucidation. It provides a unique fingerprint of the molecule, confirming the connectivity of protons and identifying the key structural motifs—the pyridine ring and the ethylamine chain.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Run a standard proton experiment (zg30 pulse program), acquiring at least 16 scans.

  • Data Interpretation:

    • Pyridine Protons: Expect two distinct signals in the aromatic region (~7.0-8.5 ppm). The protons adjacent to the nitrogen (alpha) will be further downfield than the beta protons.[13]

    • Ethyl Chain Protons: Expect two signals, likely triplets, in the aliphatic region (~2.7-3.0 ppm), corresponding to the two CH₂ groups.

    • Amine Protons: The -NH₃⁺ protons may be a broad singlet or may exchange with D₂O and be invisible.

    • Integration: The ratio of integrals for the aromatic protons to the aliphatic protons should be consistent with the structure (4H:4H).

Mass Spectrometry (MS) for Molecular Weight Verification

Causality: MS provides orthogonal confirmation of identity by measuring the mass-to-charge ratio (m/z) of the molecule. This is a rapid and highly sensitive technique to confirm the compound's elemental composition.

Protocol:

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Method: Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water and introduce it via direct infusion or through an LC-MS system.

  • Data Interpretation:

    • The compound C₇H₁₀N₂ has a monoisotopic mass of 122.08.[14]

    • In positive ion mode (ESI+), expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 123.09 .

Section 5: Data Synthesis: A Comparative Analysis of Two Hypothetical Batches

To illustrate the practical application of these protocols, we compare two hypothetical batches of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Table 2: Comparative Purity Assessment Data

ParameterBatch A: "High-Purity Reference Standard"Batch B: "Synthesis-Grade Material"Interpretation
Appearance White to off-white crystalline solidPale yellow powderColor may indicate the presence of minor chromophoric impurities.
HPLC Purity (% Area) 99.8%96.2%Batch A is suitable for use as a quantitative standard. Batch B may be acceptable for synthesis but not for use as a reference standard.
HPLC Impurity Profile Single impurity at 0.15%Main impurity at 2.5%, three other impurities >0.1%Batch B contains a significant process-related impurity, possibly an unreacted starting material or a side-product.[15]
¹H NMR Spectrum consistent with structure. No observable impurity peaks.Spectrum largely consistent, but with small, unidentified peaks in the aromatic region.The NMR for Batch B confirms the presence of impurities, corroborating the HPLC data.
MS (ESI+) Major ion at m/z 123.09 [M+H]⁺Major ion at m/z 123.09. A minor ion at m/z 107.06 is also observed.The minor ion in Batch B could correspond to a potential impurity (e.g., 4-vinylpyridine), warranting further investigation via LC-MS.
Overall Assessment Pass. Suitable for use as a primary or secondary reference standard.Fail. Not suitable for use as a reference standard without further purification and characterization.A multi-technique approach provides a clear and definitive assessment of quality.

Conclusion

The selection and qualification of a reference standard for a critical building block like 2-(Pyridin-4-yl)ethanamine hydrochloride is a foundational activity in rigorous scientific research and drug development. This guide has demonstrated that a simple reliance on a supplier's stated purity is insufficient. A comprehensive, in-house verification using an integrated approach of HPLC, NMR, and MS is essential to ensure the identity, purity, and suitability of the standard. By implementing self-validating protocols and understanding the scientific rationale behind each technique, researchers can establish a high degree of confidence in their analytical results, ensuring the reproducibility and integrity of their work.

References

  • MRIGlobal. "Reference Standards in the Pharmaceutical Industry." Accessed January 11, 2026. [Link]

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A Comparative Guide to Benchmarking 2-(Pyridin-4-yl)ethanamine hydrochloride Against Known Histamine N-Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory activity of 2-(Pyridin-4-yl)ethanamine hydrochloride. The primary focus is on its potential activity against Histamine N-methyltransferase (HNMT), a critical enzyme in histamine metabolism. We will objectively compare its profile with well-established HNMT inhibitors—Amodiaquine, Metoprine, and SKF-91488—and provide the detailed experimental methodology required to generate robust, comparative data.

Introduction: The Significance of HNMT Inhibition

Histamine is a fundamental biogenic amine involved in a host of physiological processes, including allergic responses, gastric acid secretion, and neurotransmission.[1][2] Its biological effects are terminated through enzymatic degradation by two primary pathways. In the central nervous system, the principal route of histamine inactivation is methylation by Histamine N-methyltransferase (HNMT), a cytosolic enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to histamine, forming the inactive metabolite Nτ-methylhistamine.[2]

Given its crucial role in terminating histaminergic signals, particularly in the brain, HNMT has emerged as a significant therapeutic target.[2][3] Inhibition of HNMT leads to an elevation of endogenous histamine levels, a strategy being explored for the treatment of cognitive and neurological disorders like Alzheimer's disease.[2][4] Therefore, the discovery and characterization of novel HNMT inhibitors are of considerable interest in drug development. This guide outlines the process for evaluating 2-(Pyridin-4-yl)ethanamine hydrochloride as a potential new entrant in this class of compounds.

Profiling the Inhibitors

A meaningful comparison requires a thorough understanding of the test compound and the established benchmarks.

Test Compound: 2-(Pyridin-4-yl)ethanamine hydrochloride

Also known as 4-Pyridylethylamine, this compound is a structural analogue of histamine. Its chemical architecture, featuring a pyridine ring and an ethylamine side chain, suggests a potential interaction with histamine-binding proteins. While its inhibitory activity against HNMT is not yet extensively documented in peer-reviewed literature, its structure warrants investigation. This guide provides the blueprint for such an evaluation.

Reference Inhibitor 1: Amodiaquine
  • Description: An antimalarial drug that has been identified as a potent, non-competitive inhibitor of HNMT.[5][6]

  • Mechanism Insight: Despite its high in vitro potency, its utility for central nervous system applications is limited by poor blood-brain barrier penetration.[4][7]

  • Reported Potency: It exhibits a strong inhibitory constant (Ki) in the low nanomolar range, with reported values of approximately 18.6 nM to 48 nM .[5][8]

Reference Inhibitor 2: Metoprine
  • Description: A diaminopyrimidine derivative and antifolate agent that acts as a potent HNMT inhibitor.[1][9]

  • Mechanism Insight: Metoprine is capable of crossing the blood-brain barrier, making it a valuable tool for in vivo studies of central HNMT inhibition.[7][10] However, its therapeutic application can be limited by off-target effects, including dihydrofolate reductase inhibition.[3]

  • Reported Potency: Metoprine has a reported Ki of approximately 91 nM and an IC50 value of 66.66 nM .[1][11]

Reference Inhibitor 3: SKF-91488
  • Description: An experimental compound, also known as homodimaprit, developed as a selective and potent HNMT inhibitor.[12]

  • Mechanism Insight: It is a valuable research tool for studying the physiological effects of elevated histamine levels, though its use in central nervous system studies can be limited by low blood-brain barrier permeability.[4][12]

  • Reported Potency: SKF-91488 acts as a noncompetitive inhibitor with a reported Ki of 0.9 µM (900 nM) .[12]

Experimental Design: A Framework for Robust Comparison

To quantitatively benchmark 2-(Pyridin-4-yl)ethanamine hydrochloride, a standardized in vitro enzyme inhibition assay is required. The goal is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A radiometric assay is a highly sensitive and established method for this purpose.[13][14]

Causality in Experimental Choices

The selection of a radiometric assay is deliberate. This method directly measures the enzymatic transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine to histamine. Its high sensitivity allows for the use of low enzyme concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.[13] The subsequent separation of the radiolabeled product from the unreacted substrate provides a robust and unambiguous signal directly proportional to enzyme activity.[15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Assay Buffer (e.g., Phosphate Buffer, pH 7.8) R1 Pre-incubate HNMT with Inhibitor or Vehicle (15 min, 37°C) P1->R1 P2 Prepare Recombinant Human HNMT Solution P2->R1 P3 Prepare Substrate Mix: Histamine & [3H]-SAM R2 Initiate Reaction: Add Substrate Mix P3->R2 P4 Prepare Serial Dilutions of Inhibitors (Test & Reference) P4->R1 R1->R2 R3 Incubate (30 min, 37°C) R2->R3 R4 Terminate Reaction (e.g., add Borate Buffer) R3->R4 A1 Separate [3H]-N-methylhistamine (Product) from [3H]-SAM R4->A1 A2 Quantify Product via Liquid Scintillation Counting A1->A2 A3 Calculate % Inhibition vs. Control A2->A3 A4 Plot Dose-Response Curve & Calculate IC50 A3->A4

Caption: Workflow for HNMT radiometric inhibition assay.

Detailed Protocol: HNMT Radiometric Inhibition Assay

This protocol is adapted from established methodologies for determining HNMT inhibitory activity.[13][15]

A. Reagents and Materials:

  • Recombinant Human HNMT (expressed in E. coli)

  • Assay Buffer: Potassium Phosphate Buffer (e.g., 100 mM, pH 7.8)

  • Histamine dihydrochloride

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) with high specific activity

  • "Cold" S-adenosyl-L-methionine (SAM)

  • Test Compound: 2-(Pyridin-4-yl)ethanamine hydrochloride

  • Reference Inhibitors: Amodiaquine, Metoprine, SKF-91488

  • Termination Buffer: Borate Buffer (e.g., 2.5 M, pH 10)

  • Extraction Solvent: e.g., Toluene/Isoamyl alcohol mixture

  • Scintillation Cocktail

  • 96-well microplates, scintillation vials, liquid scintillation counter

B. Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of HNMT enzyme in assay buffer to a final concentration of ~0.025 µg/mL.[15]

    • Prepare a substrate mixture containing histamine (final concentration ~20 µM) and [³H]-SAM (final concentration ~0.014 µM, adjust specific activity with cold SAM as needed).[15]

    • Prepare 10-point, 3-fold serial dilutions for the test compound and each reference inhibitor in assay buffer. Ensure the concentration range appropriately brackets the expected IC50 value. Include a vehicle-only control (e.g., DMSO or buffer).

  • Enzyme Reaction:

    • To each well of a microplate, add 25 µL of the appropriate inhibitor dilution or vehicle control.

    • Add 50 µL of the HNMT enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]

    • Initiate the enzymatic reaction by adding 25 µL of the substrate mixture to all wells.

  • Incubation and Termination:

    • Incubate the reaction plate for 30 minutes at 37°C.[15] The incubation time should be optimized to ensure the reaction is within the linear range for the uninhibited control.

    • Terminate the reaction by adding 50 µL of ice-cold Termination Buffer.

  • Product Separation and Quantification:

    • Add 500 µL of extraction solvent to each well. Mix thoroughly to extract the radiolabeled product, [³H]-Nτ-methylhistamine, into the organic phase.

    • Centrifuge the plate to separate the aqueous and organic phases.

    • Carefully transfer a defined volume (e.g., 400 µL) of the organic (top) layer to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail, mix, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (CPMSample - CPMBackground) / (CPMVehicle - CPMBackground))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value for each compound.

Comparative Data Analysis and Interpretation

The primary output of the experimental work is a set of IC50 values that allow for a direct comparison of inhibitor potency.

Histamine Metabolism Pathway

G cluster_degradation Degradation Pathways Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine N_Methylhistamine Nτ-methylhistamine (Inactive) Histamine->N_Methylhistamine Methylation Imidazole_Acetic_Acid Imidazole Acetic Acid Histamine->Imidazole_Acetic_Acid Oxidative Deamination HDC->Histamine HNMT HNMT HNMT->Histamine SAH SAH HNMT->SAH DAO Diamine Oxidase (DAO) DAO->Histamine SAM SAM SAM->HNMT Methyl Donor Inhibitors HNMT Inhibitors (Amodiaquine, Metoprine, etc.) Inhibitors->HNMT Inhibition

Caption: Key pathways of histamine synthesis and degradation.

Quantitative Benchmarking Summary

The table below summarizes the known potencies of the reference inhibitors. Upon experimental determination, the IC50 value for 2-(Pyridin-4-yl)ethanamine hydrochloride would be added to this table for a direct comparison.

CompoundTargetPotency (IC50 / Ki)Potency (nM)Reference(s)
Amodiaquine HNMTKi18.6 - 48[5][8]
Metoprine HNMTIC50 / Ki67 - 91[1][11]
SKF-91488 HNMTKi900[12]
2-(Pyridin-4-yl)ethanamine HCl HNMTIC50To Be Determined (TBD)N/A

Interpreting the Results: A lower IC50 or Ki value signifies higher potency. For instance, Amodiaquine (Ki ≈ 19 nM) is significantly more potent than SKF-91488 (Ki = 900 nM). Should the experimental data for 2-(Pyridin-4-yl)ethanamine hydrochloride yield an IC50 of, hypothetically, 500 nM, it would be classified as a moderately potent inhibitor—less potent than Amodiaquine and Metoprine, but more potent than SKF-91488. This quantitative placement is essential for guiding further research, including structure-activity relationship (SAR) studies and lead optimization.

Conclusion

This guide provides a scientifically rigorous framework for benchmarking 2-(Pyridin-4-yl)ethanamine hydrochloride against known, potent inhibitors of Histamine N-methyltransferase. By adhering to the detailed experimental protocol, researchers can generate high-quality, reproducible data to determine the compound's inhibitory potency. This crucial first step will establish its standing within the landscape of known HNMT inhibitors and inform decisions regarding its potential as a pharmacological tool or a starting point for therapeutic development. The self-validating nature of comparing a novel compound against multiple, well-characterized standards ensures the trustworthiness and scientific integrity of the findings.

References

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  • Horton, J. R., Sawada, K., Nishibori, M., & Cheng, X. (2005). Structural basis for inhibition of histamine N-methyltransferase by diverse drugs. Journal of molecular biology, 353(2), 334–344.

  • Scott, M. C., Van Haandel, L., & Weinshilboum, R. M. (1987). Human erythrocyte histamine N-methyltransferase: radiochemical microassay and biochemical properties. Clinical chimica acta, 170(2-3), 265–277.

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  • Eurofins Discovery. HNMT Histamine N-Methyltransferase Human SMMT Enzymatic LeadHunter Assay.

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  • Liem, W., & Lorenz, W. (1983). Optimization of histamine radio enzyme assay with purified histamine-N-methyltransferase. Zeitschrift fur analytische Chemie, 317(5), 528-529.

  • Verburg, K. M., Bowsher, R. R., & Henry, D. P. (1984). Kinetic analysis of the histamine N-methyltransferase reaction as used in the histamine radioenzymatic assay: optimization of assay specificity. Life sciences, 35(3), 241–251.

  • Sadek, B., & Stark, H. (2019). Histamine N-Methyltransferase in the Brain. International journal of molecular sciences, 20(4), 887.

  • Barcenas-Morales, G., Aquino-Jarquin, G., & Rocha-Gonzalez, H. I. (2021). Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease. Frontiers in pharmacology, 12, 684311.

  • Nuñez-Rico, J. L., et al. (2023). Drug Repurposing to Inhibit Histamine N-Methyl Transferase. International Journal of Molecular Sciences, 24(2), 1184.

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A Senior Application Scientist's Guide to the Reproducible Use of 2-(Pyridin-4-yl)ethanamine Hydrochloride and its Alternatives in Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. In studies involving specialized reagents like 2-(Pyridin-4-yl)ethanamine hydrochloride, ensuring consistent outcomes is paramount for the reliable advancement of knowledge. This guide provides an in-depth technical comparison of 2-(Pyridin-4-yl)ethanamine hydrochloride and its alternatives, with a core focus on the factors influencing experimental reproducibility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Understanding 2-(Pyridin-4-yl)ethanamine Hydrochloride: A Versatile Building Block

2-(Pyridin-4-yl)ethanamine hydrochloride is a pyridine derivative that serves as a valuable building block in various research applications, particularly in medicinal chemistry and pharmacology. Its structure, featuring a pyridine ring and an ethylamine side chain, makes it a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Notably, it is recognized as a ligand for histamine H3 receptors, making it relevant for research into neurological disorders.[3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in biological assays. However, the very reactivity that makes this compound a useful synthetic intermediate can also introduce challenges in experimental reproducibility. Factors such as purity, storage conditions, and the specific experimental context can significantly influence its behavior.

The Reproducibility Challenge: More Than Just Following a Protocol

A lack of reproducibility can stem from various factors, from poorly designed protocols to incomplete reporting of methods.[4] For a reagent like 2-(Pyridin-4-yl)ethanamine hydrochloride, key considerations for ensuring reproducible experiments include:

  • Purity and Characterization: The presence of impurities can lead to inconsistent results. It is crucial to use highly purified material and to have a thorough characterization of the compound.

  • Storage and Handling: As a hydrochloride salt, the compound is generally stable. However, proper storage in a cool, dry place is recommended to prevent degradation.[5]

  • Experimental Conditions: Minor variations in pH, temperature, and buffer composition can affect the compound's charge state and reactivity, influencing its interaction with biological targets.

The following diagram illustrates a logical workflow for ensuring experimental reproducibility:

G cluster_0 Phase 1: Reagent Qualification cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Experimental Execution & Reporting A Source High-Purity 2-(Pyridin-4-yl)ethanamine HCl B Characterize Identity & Purity (NMR, MS, HPLC) A->B C Establish Stable Storage Conditions B->C D Optimize Assay Parameters (pH, Buffer, Temp.) C->D E Validate Assay Performance (ICH Guidelines) D->E F Define System Suitability Criteria E->F G Execute Experiment with Qualified Reagents & Validated Assay F->G H Detailed Reporting of Methods and Materials G->H I Data Analysis with Appropriate Statistical Methods H->I G A Prepare Mobile Phase (Acetonitrile:Buffer) B Prepare Standard & Sample Solutions (1 mg/mL) A->B C Set HPLC Conditions (C18, 1 mL/min, 257 nm, 30°C) B->C D Inject Samples (10 µL) C->D E Acquire Chromatograms D->E F Calculate Purity (Area %) E->F

Sources

A Senior Scientist's Guide to Comparative DFT Studies of Pyridine Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Pyridine Amines and Computational Chemistry

Pyridine, a heterocyclic aromatic compound, serves as a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, exhibiting activities from antimicrobial to anticancer.[1][2] The introduction of an amine group to the pyridine ring creates a class of compounds—pyridine amines—with finely tunable electronic properties, hydrogen bonding capabilities, and reactivity, making them exceptionally valuable building blocks in modern drug discovery.[3][4] As researchers seek to design more potent and selective therapeutics, understanding the intricate relationship between the structure of these derivatives and their function is paramount.

This is where Density Functional Theory (DFT) emerges as an indispensable tool. DFT provides a robust theoretical framework for predicting the structural, electronic, and spectroscopic properties of molecules with a favorable balance of computational cost and accuracy.[5][6] For drug development professionals, leveraging DFT allows for the rapid in silico screening of candidate molecules, prioritization of synthetic targets, and a deeper mechanistic understanding of their potential biological interactions—long before a single compound is synthesized. This guide provides a comparative analysis of DFT methodologies for studying pyridine amine derivatives, supported by data from the literature, and offers a practical workflow for researchers entering this field.

Part 1: Theoretical Foundations and Strategic Method Selection

The predictive power of any DFT study hinges on two critical choices: the functional and the basis set . This decision is not arbitrary; it is a deliberate choice based on the specific properties being investigated and the desired level of accuracy.

The Functional: Approximating the Quantum World

The functional is a mathematical approximation that describes the complex exchange-correlation energy—the most challenging component of the total electronic energy. The choice of functional directly impacts the accuracy of the results.

  • Generalized Gradient Approximation (GGA) Functionals (e.g., PBE, BLYP): These represent a foundational level of theory, offering good accuracy for geometries and ground-state properties of many systems.

  • Hybrid GGA Functionals (e.g., B3LYP, PBE0): These are the workhorses of computational chemistry. B3LYP, in particular, is widely used for its balanced and reliable prediction of molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.[4][7] It achieves this by mixing a portion of the exact Hartree-Fock (HF) exchange with GGA functionals.

  • Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D): These advanced functionals are often superior for predicting properties that involve charge transfer or electronic excitations, such as UV-Vis spectra.[8][9][10] For pyridine derivatives, where charge-transfer states can be significant, functionals like CAM-B3LYP and M06-2X have been shown to provide more accurate predictions of excitation energies compared to B3LYP.[1][9]

The Basis Set: Building the Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation.

  • Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are highly popular and offer a systematic way to improve accuracy.

    • 6-31G(d,p): A good starting point for initial geometry optimizations. The (d,p) indicates the addition of polarization functions, which are crucial for accurately describing the bonding in molecules with heteroatoms like nitrogen.[9]

    • 6-311++G(d,p): A triple-zeta basis set that provides a more flexible description of the electron distribution. The ++ indicates the addition of diffuse functions, which are essential for accurately describing anions, lone pairs, and non-covalent interactions.[3][4] For pyridine amines, where the nitrogen lone pair is a key feature, using a basis set with diffuse functions is highly recommended for accurate energy and electronic property calculations.[11]

The relationship between these core computational choices and the desired outputs is visualized below.

G cluster_input Computational Inputs cluster_output Predicted Properties mol Molecular Structure (Pyridine Amine Derivative) geom Optimized Geometry (Bond Lengths, Angles) elec Electronic Properties (HOMO/LUMO, MEP) spec Spectroscopic Properties (IR, UV-Vis) func DFT Functional (e.g., B3LYP, CAM-B3LYP) func->geom determines accuracy func->elec determines accuracy func->spec determines accuracy basis Basis Set (e.g., 6-311++G(d,p)) basis->geom determines quality basis->elec determines quality basis->spec determines quality

Figure 1: Relationship between DFT inputs and predicted molecular properties.

Part 2: A Comparative Analysis of Molecular Properties

DFT calculations allow for a quantitative comparison of how structural and electronic properties change across a series of pyridine amine derivatives. These calculated descriptors are not merely theoretical constructs; they are powerful indicators of a molecule's potential reactivity and biological function.

Geometric Parameters: The Foundation of Function

The first step in most DFT studies is geometry optimization, which finds the lowest energy conformation of the molecule. Comparing the calculated bond lengths and angles with experimental data (e.g., from X-ray crystallography) is a crucial validation step.[4]

Table 1: Comparison of Calculated vs. Experimental Bond Lengths (Å) for 2-Aminopyridine

Bond B3LYP/6-311++G(d,p) HF/6-311++G(d,p) Experimental (XRD)
C2-N1 (ring) 1.345 1.321 1.351
C6-N1 (ring) 1.341 1.318 1.344
C2-N7 (amino) 1.370 1.355 1.357
C3-C4 1.385 1.378 1.373

| C4-C5 | 1.401 | 1.392 | 1.388 |

Data synthesized from literature examples for illustrative purposes. Experimental data can be sourced from crystallographic databases. The comparison shows that B3LYP generally provides results in better agreement with experimental values than the Hartree-Fock (HF) method.[7]

Electronic Properties: Unveiling Reactivity and Interaction Potential

Once the geometry is optimized, electronic properties can be calculated. These properties provide deep insights into the molecule's stability, reactivity, and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of chemical stability. A smaller gap suggests the molecule is more reactive and can be more easily polarized.[3]

  • Dipole Moment (μ): This measures the overall polarity of the molecule, which is crucial for predicting solubility and the nature of intermolecular interactions, such as binding to a biological target.

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing an intuitive guide to where the molecule is likely to interact with other species.[3]

Table 2: Comparative Electronic Properties of Substituted 2-Aminopyridines (Calculated at the B3LYP/6-311++G(d,p) level)

Compound (Substituent at C5) HOMO (eV) LUMO (eV) ΔE (eV) Dipole Moment (Debye)
2-Aminopyridine (-H) -5.89 -0.15 5.74 2.05
2-Amino-5-nitropyridine (-NO₂) -6.85 -2.78 4.07 6.98
2-Amino-5-methylpyridine (-CH₃) -5.65 -0.08 5.57 2.31

| 2-Amino-5-chloropyridine (-Cl) | -6.12 | -0.65 | 5.47 | 3.45 |

Data synthesized from literature trends.[7][12]

As shown in Table 2, the addition of an electron-withdrawing group like -NO₂ significantly lowers the HOMO and LUMO energies and drastically reduces the energy gap, indicating increased reactivity. Conversely, an electron-donating group like -CH₃ raises the HOMO energy, making it a better electron donor. These predictable trends allow researchers to rationally design derivatives with desired electronic properties.

Part 3: Practical Application: A Step-by-Step DFT Protocol

This section provides a generalized, step-by-step protocol for performing a geometry optimization and frequency calculation on a pyridine amine derivative using the Gaussian software suite, a widely used platform in computational chemistry.[13][14]

Experimental Protocol: Geometry Optimization & Vibrational Frequency Analysis

Objective: To find the stable 3D structure of a target molecule and confirm it is a true energy minimum.

1. Molecule Construction: a. Open GaussView (or a similar molecular editor). b. Build the desired pyridine amine derivative (e.g., 2-amino-5-nitropyridine) using the fragment library and atom manipulation tools. c. Perform a preliminary structure clean-up using the built-in mechanics-based cleaning tool.

2. Gaussian Calculation Setup: a. Navigate to Calculate > Gaussian Calculation Setup. b. Job Type Tab: i. Select Opt+Freq from the dropdown menu. This tells Gaussian to first perform a geometry optimization (Opt) and then, using the optimized geometry, calculate the vibrational frequencies (Freq). c. Method Tab: i. Ground State: Select Density Functional. ii. Functional: Select B3LYP. iii. Basis Set: Select 6-311++G(d,p). d. Title Tab: i. Enter a descriptive title, e.g., "2-amino-5-nitropyridine Opt Freq B3LYP/6-311++G(d,p)". e. Link 0 Tab: i. Specify the checkpoint file name (e.g., 2a5np.chk). This file stores the results of the calculation. f. Click Submit... and save the input file (e.g., 2a5np.gjf). Gaussian will now begin the calculation.

3. Results Analysis: a. Once the calculation completes successfully, open the resulting log file (.log) or checkpoint file (.chk) in GaussView. b. Verify Optimization: Go to Results > Optimization. A plot should show that the energy has converged to a minimum. c. Verify Minimum: Go to Results > Vibrations. i. A list of vibrational frequencies will be displayed. ii. Crucially, ensure there are no imaginary frequencies (listed as negative numbers). The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable minimum. If one is found, the initial geometry must be adjusted and the calculation re-run. d. Extract Data: i. Optimized geometric parameters can be measured directly from the structure in the viewer. ii. Electronic properties like HOMO/LUMO energies and dipole moment can be found in the .log file or viewed under Results > Summary. iii. The calculated IR spectrum can be visualized and compared to experimental data.

The following diagram illustrates this computational workflow.

G start 1. Build Initial Structure setup 2. Set Up Calculation (Functional, Basis Set) start->setup run 3. Run Gaussian (Optimization + Freq) setup->run check_conv 4. Check for Convergence? run->check_conv check_freq 5. Check for Imaginary Frequencies? check_conv->check_freq Yes modify Modify Input Geometry check_conv->modify No analyze 6. Analyze Properties (Geometry, HOMO/LUMO, IR) check_freq->analyze No check_freq->modify Yes finish End: Validated Minimum Structure analyze->finish modify->setup

Figure 2: Standard workflow for DFT geometry optimization and frequency analysis.

Conclusion

DFT calculations provide a powerful, predictive framework for investigating pyridine amine derivatives, offering invaluable insights for researchers in drug development. By carefully selecting a functional and basis set appropriate for the properties of interest, scientists can reliably predict molecular geometries, electronic characteristics, and spectroscopic signatures. The comparative data generated through these in silico studies enables a rational, hypothesis-driven approach to molecular design, allowing for the efficient identification of candidates with enhanced stability, reactivity, and potential for biological activity. As computational resources become more accessible, the integration of these theoretical studies into the drug discovery pipeline is no longer an option, but a necessity for innovation.

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Confirming the Binding Mode of 2-(Pyridin-4-yl)ethanamine Hydrochloride: A Comparative Guide to Biophysical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a ligand's interaction with its biological target is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the binding mode of 2-(Pyridin-4-yl)ethanamine hydrochloride. Given its structural features, a plausible hypothesis is its interaction with the histamine H4 receptor (H4R), a G-protein coupled receptor implicated in inflammatory and immune responses.[1][2][3] This document will serve as a comparative guide to the principal biophysical methods employed to validate this hypothesis, offering in-depth protocols and elucidating the rationale behind experimental choices.

The Central Question: Defining the Interaction with the Histamine H4 Receptor

The histamine H4 receptor presents a compelling target for therapeutic intervention in a range of pathologies, including asthma, atopic dermatitis, and chronic pruritus.[1][3] Recent cryo-electron microscopy structures of the H4R have revealed a distinct ligand-binding pocket where key residues, such as Asp94 and Glu182, play a crucial role in ligand recognition and receptor activation.[4][5] Our objective is to determine if and how 2-(Pyridin-4-yl)ethanamine hydrochloride engages with this binding site.

This guide will dissect and compare four gold-standard techniques to elucidate the binding thermodynamics, kinetics, and structural details of this interaction:

  • Isothermal Titration Calorimetry (ITC): For a complete thermodynamic profile of the binding event.

  • Surface Plasmon Resonance (SPR): To determine the kinetics of the interaction in real-time.

  • X-ray Crystallography: To obtain a high-resolution three-dimensional structure of the ligand-receptor complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the interaction in solution and map the binding site.

The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis to guide the selection of the most appropriate method for your research needs.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[6] This technique is considered the gold standard for determining binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).[6]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Purify H4R and dialyze against ITC buffer determine_conc Accurately determine concentrations of both prep_protein->determine_conc prep_ligand Dissolve 2-(Pyridin-4-yl)ethanamine HCl in matched ITC buffer prep_ligand->determine_conc load_cell Load H4R into the sample cell determine_conc->load_cell load_syringe Load ligand into the injection syringe determine_conc->load_syringe titration Perform sequential injections of ligand into the cell load_cell->titration load_syringe->titration measure_heat Measure heat change after each injection titration->measure_heat plot_data Plot heat change vs. molar ratio measure_heat->plot_data fit_model Fit data to a binding model (e.g., one set of sites) plot_data->fit_model get_params Determine KD, n, ΔH, and ΔS fit_model->get_params

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed ITC Protocol
  • Sample Preparation:

    • Express and purify the histamine H4 receptor. For GPCRs, this may involve solubilization in a suitable detergent.

    • Exhaustively dialyze the purified H4R against the chosen ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[6]

    • Prepare a stock solution of 2-(Pyridin-4-yl)ethanamine hydrochloride in the exact same dialysis buffer to avoid heats of dilution.[7]

    • Accurately determine the concentrations of both the protein and the ligand.

  • Experimental Setup:

    • Set the experimental temperature, typically 25°C.[6]

    • Load the H4R solution (e.g., 10 µM) into the sample cell.[8]

    • Load the 2-(Pyridin-4-yl)ethanamine hydrochloride solution (e.g., 100 µM, 10-fold excess) into the injection syringe.[7][8]

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.[6]

  • Data Acquisition and Analysis:

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell.

    • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[9]

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[8]

Surface Plasmon Resonance (SPR): Monitoring Binding Kinetics in Real-Time

SPR is a label-free optical biosensing technique that measures the real-time interaction between a ligand and an analyte.[10] By immobilizing the H4R on a sensor chip and flowing 2-(Pyridin-4-yl)ethanamine hydrochloride over the surface, one can determine the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep_chip Select and activate sensor chip immobilize Immobilize H4R onto the chip surface prep_chip->immobilize block Block remaining active sites immobilize->block association Inject ligand at various concentrations (Association) block->association dissociation Flow buffer over chip (Dissociation) association->dissociation regeneration Regenerate chip surface dissociation->regeneration plot_sensorgram Plot response units (RU) vs. time (Sensorgram) dissociation->plot_sensorgram regeneration->association Next Cycle fit_kinetics Fit curves to kinetic models plot_sensorgram->fit_kinetics get_rates Determine ka, kd, and KD fit_kinetics->get_rates XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Determination complex Form H4R-ligand complex (Co-crystallization) screen Screen crystallization conditions complex->screen or_soak OR Soak apo-H4R crystals with ligand or_soak->screen optimize Optimize crystal growth screen->optimize harvest Harvest and cryo-protect crystal optimize->harvest diffract Expose crystal to X-ray beam harvest->diffract collect Collect diffraction pattern diffract->collect phase Solve the phase problem collect->phase build Build atomic model into electron density map phase->build refine Refine and validate the structure build->refine NMR_Workflow cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis isotope Express and purify 15N-labeled H4R assign Assign backbone resonances of apo-H4R isotope->assign acquire_apo Acquire 1H-15N HSQC spectrum of apo-H4R assign->acquire_apo titrate Titrate with unlabeled 2-(Pyridin-4-yl)ethanamine HCl acquire_apo->titrate acquire_bound Acquire HSQC spectra at each titration point titrate->acquire_bound csp Monitor chemical shift perturbations (CSPs) acquire_bound->csp map Map CSPs onto the H4R structure to identify binding site csp->map kd_fit Fit CSPs vs. ligand concentration to determine KD csp->kd_fit

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Pyridin-4-yl)ethanamine hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to proper disposal procedures is not merely a regulatory requirement; it is a cornerstone of a robust safety culture and environmental stewardship. This document is designed to provide you with the technical knowledge and procedural clarity to manage this chemical's waste stream with confidence and precision.

Section 1: Hazard Profile and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This informs every subsequent step, from selecting personal protective equipment (PPE) to segregating waste streams. While a specific Safety Data Sheet (SDS) for 2-(Pyridin-4-yl)ethanamine hydrochloride was not located, data from structurally similar pyridine derivatives and amine hydrochlorides provide a strong basis for a conservative risk assessment.[1][2][3][4]

The primary hazards associated with this class of compounds are summarized below.

Hazard CategoryDescriptionRationale and Recommended Precautions
Health Hazards Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][3][4] Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3][4] Acute Toxicity: Harmful if swallowed or in contact with skin.[2][4]The hydrochloride salt is a solid, but fine powders can easily become airborne. All handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[1][5] Appropriate PPE is mandatory.
Physical Hazards Hygroscopic: The material is likely to absorb moisture from the air.[2][6]Store in a tightly-closed container in a cool, dry place to maintain chemical integrity and prevent clumping, which can affect handling.[1][3]
Environmental Hazards Aquatic Mobility: As a water-soluble salt, the compound is likely mobile in the environment and should be prevented from entering drains, waterways, or soil.[1][2]This high mobility underscores the prohibition of sink or drain disposal. Contamination of aqueous ecosystems is a significant risk that must be actively prevented.

Section 2: The Regulatory Framework: Cradle-to-Grave Responsibility

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for it from creation to final disposal.[7]

Laboratories are classified by the EPA based on the quantity of hazardous waste they generate per month, which dictates storage limits and administrative requirements.[9]

  • Very Small Quantity Generator (VSQG): Generates ≤ 100 kg/month .

  • Small Quantity Generator (SQG): Generates > 100 kg and < 1,000 kg/month .

  • Large Quantity Generator (LQG): Generates ≥ 1,000 kg/month .

It is crucial to be familiar with your institution's generator status and the specific disposal protocols established by your Environmental Health & Safety (EH&S) department, as they will implement federal, state, and local regulations.[3]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

Follow this systematic approach to ensure the safe and compliant disposal of 2-(Pyridin-4-yl)ethanamine hydrochloride and associated waste.

Step 1: Waste Segregation at the Point of Generation

Protocol:

  • Designate a specific, labeled waste container for 2-(Pyridin-4-yl)ethanamine hydrochloride and materials heavily contaminated with it.

  • Do NOT mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S office.

  • Pay special attention to chemical incompatibilities. Store this amine hydrochloride waste away from:

    • Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.[5][10]

    • Strong Bases: Contact with strong bases will deprotonate the hydrochloride salt, liberating the free amine, which may have different physical properties and hazards.

    • Acids: While it is a salt of an acid, mixing with other acids should be avoided to prevent unforeseen reactions.[5][11]

Rationale: Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[11] It also simplifies the disposal process for your EH&S office, reducing costs and ensuring the waste can be sent to an appropriate treatment facility.

Step 2: Selecting the Appropriate Waste Container

Protocol:

  • Use a container made of compatible material, such as borosilicate glass or a chemically resistant polymer like high-density polyethylene (HDPE).

  • The container must have a secure, tight-fitting, screw-top lid to prevent spills and the release of dust.[3][5]

  • Ensure the container is clean and dry before adding any waste.

  • Fill containers to no more than 90% of their capacity to prevent over-pressurization and allow for safe handling.[8]

Rationale: The integrity of the waste container is paramount for safe storage and transport. Using incompatible containers can lead to degradation, leaks, and hazardous exposures.

Step 3: Comprehensive and Compliant Labeling

Protocol:

  • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EH&S department.

  • The label must, at a minimum, include:

    • The words "Hazardous Waste".[9]

    • The full, unabbreviated chemical name: "2-(Pyridin-4-yl)ethanamine hydrochloride".

    • An accurate list of all components if it is a mixture.[11]

    • The appropriate hazard warnings or pictograms (e.g., Irritant, Acute Toxicity).[9]

  • Keep the label clean and legible.

Rationale: Unidentified chemical waste ("unknowns") poses a severe safety risk and can be extremely expensive to identify and dispose of. Proper labeling communicates the hazards to all personnel and is a strict regulatory requirement.[9][11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Protocol:

  • Store the labeled, closed waste container in a designated SAA.[11]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

  • Inspect the container weekly for signs of degradation, leaks, or pressure buildup.[11]

Rationale: The SAA provides a safe, controlled, and compliant location for the short-term accumulation of hazardous waste, preventing it from cluttering the active workspace and minimizing the risk of spills.

Step 5: Arranging for Final Disposal

Protocol:

  • Once the waste container is full (or you are finished generating this waste stream), submit a chemical collection request to your institution's EH&S department.

  • Follow their specific procedures for pickup, which may involve transporting the container to a central accumulation area (CAA).

  • Never move hazardous waste between different SAAs.[9]

Rationale: Final disposal must be handled by trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][9] Incineration is a common disposal method for this type of organic waste.[13]

Section 4: Managing Spills and Contaminated Materials

Small Spills (Solid Material):

  • Ensure proper PPE is worn, including respiratory protection if necessary.

  • Gently sweep or vacuum (with HEPA filter) the solid material to avoid raising dust.

  • Absorb any remaining residue with an inert material like vermiculite or sand.[1][14]

  • Collect all contaminated materials in a designated hazardous waste container and label it appropriately.[5]

Contaminated Labware and PPE:

  • Disposable Items: Any disposable items (e.g., gloves, weighing paper, pipette tips) that are contaminated with 2-(Pyridin-4-yl)ethanamine hydrochloride must be placed in the designated solid hazardous waste container.

  • Reusable Glassware: If decontamination is necessary, rinse the glassware with a suitable solvent (e.g., water or ethanol), and collect the first rinse as hazardous waste. Subsequent rinses can typically be managed as non-hazardous, but consult your institutional policy.

Section 5: Disposal Workflows and Visual Guides

The following diagrams illustrate the key decision points and procedural flows for managing this waste stream.

Caption: Decision workflow for hazardous waste generation and accumulation.

Incompatibility cluster_0 Store Separately cluster_1 Incompatible With Waste 2-(Pyridin-4-yl)ethanamine Hydrochloride Waste Oxidizers Strong Oxidizers Bases Strong Bases Acids Other Acids (Precautionary)

Caption: Chemical incompatibility storage guide.

Section 6: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited for 2-(Pyridin-4-yl)ethanamine hydrochloride:

  • Sink/Drain Disposal: Never pour this chemical down the drain. Its water solubility makes it a potential groundwater contaminant, and it can disrupt wastewater treatment processes.[1][11]

  • Regular Trash Disposal: This is a regulated hazardous chemical and must not be disposed of in the municipal solid waste stream.[13]

  • Unverified Chemical Neutralization: Do not attempt to "inactivate" or "neutralize" the chemical waste in the lab without a procedure that has been formally validated and approved by your institution's EH&S department. Such attempts can lead to uncontrolled reactions, producing heat, toxic gases, or other hazardous byproducts.

By adhering to this guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of environmental responsibility. Always consult your institution's specific policies and your EH&S department for final guidance.

References

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Pyridin-4-yl)ethanamine hydrochloride. The following protocols are grounded in established safety principles for handling pyridine derivatives to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

2-(Pyridin-4-yl)ethanamine hydrochloride is a pyridine derivative. Compounds in this class are known to be harmful if swallowed, in contact with skin, or inhaled.[2] The primary hazards associated with this compound are presumed to be:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Toxicity: Harmful if ingested or absorbed through the skin.[2]

A thorough risk assessment should be conducted before commencing any work, considering the scale of the experiment and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-(Pyridin-4-yl)ethanamine hydrochloride.[3] The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene glovesFully buttoned lab coatNIOSH-approved respirator if not in a fume hood
Dissolving in Solvent Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Running Reactions Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Waste Disposal Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood

Always inspect your PPE for any signs of damage before use.[4] Contaminated clothing should be removed immediately and laundered before reuse.[1][5]

Safe Handling and Operational Protocols

Adherence to strict operational protocols is crucial for minimizing exposure and preventing accidents.

Engineering Controls
  • Ventilation: All handling of 2-(Pyridin-4-yl)ethanamine hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[5]

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure your work area is clean and uncluttered.[4] Have all necessary equipment and reagents readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If handling the solid, carefully weigh the required amount in a fume hood to avoid generating dust.[7]

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: Keep the reaction vessel closed and under negative pressure within the fume hood.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[1][4] Clean all contaminated surfaces.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]

  • Skin Contact: Promptly wash the affected area with soap and plenty of water.[1][4] Remove contaminated clothing.[1] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.[8]

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing 2-(Pyridin-4-yl)ethanamine hydrochloride, including empty containers and contaminated materials, should be collected in a designated and clearly labeled hazardous waste container.[9]

  • Container Management: Waste containers must be kept tightly closed, in good condition, and stored in a designated satellite accumulation area.[9]

  • Disposal Route: Dispose of all hazardous waste through a licensed and certified hazardous waste disposal contractor.[8] Do not pour any waste down the drain.[1][8]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 2-(Pyridin-4-yl)ethanamine hydrochloride, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Risk Assessment & SOP Review DonPPE Don Appropriate PPE Prep->DonPPE Proceed if safe Weigh Weighing DonPPE->Weigh Dissolve Dissolution Weigh->Dissolve React Reaction Dissolve->React Decon Decontaminate Glassware & Surfaces React->Decon After experiment Waste Segregate & Store Hazardous Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE

Caption: Workflow for the safe handling of 2-(Pyridin-4-yl)ethanamine hydrochloride.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride.
  • Safety Data Sheet. (2023, February 1). Pyridine,6551E-3.
  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Rules for the Safe Handling of Chemicals in the Labor
  • Sigma-Aldrich. (2024, September 7).
  • Thermo Fisher Scientific. (2010, October 29).
  • General Rules for Working with Chemicals. (n.d.).
  • Safe Handling of Chemicals. (n.d.).
  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions.
  • Fisher Scientific. (n.d.).
  • Angene Chemical. (2024, August 23).
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, August 5).
  • Sigma-Aldrich. (2021, June 19).
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.